Product packaging for Amino-PEG5-acid(Cat. No.:)

Amino-PEG5-acid

Katalognummer: B605464
Molekulargewicht: 309.36 g/mol
InChI-Schlüssel: ZTYIBTVLGAIXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Amino-PEG5-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27NO7 B605464 Amino-PEG5-acid

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIBTVLGAIXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG5-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application and methodology of Amino-PEG5-acid. We will move beyond simple definitions to explore the core chemical principles, strategic applications, and detailed protocols that underpin its use in pioneering fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced peptide modification.

Section 1: Molecular Profile and Core Attributes of this compound

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units that have become essential tools in biotechnology and medicine.[1][2][3] Their principal advantages—biocompatibility, enhanced water solubility, low immunogenicity, and pharmacokinetic modulation—make them ideal for conjugating sensitive biological molecules.[1][2][3][4]

This compound is a distinct, monodisperse PEG derivative, meaning it has a precise and defined molecular weight rather than a range.[5] It is classified as a heterobifunctional linker, possessing two chemically distinct reactive groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH).[6][7][8] This dual functionality is the cornerstone of its utility, enabling the sequential and controlled conjugation of two different molecular entities.

Chemical Structure and Physicochemical Properties

The structure consists of a five-unit PEG chain that acts as a flexible, hydrophilic spacer, flanked by the amine and carboxyl functional groups.

cluster_main This compound Structure N H₂N- C1 CH₂ C2 CH₂ O1 -O- C3 CH₂ C4 CH₂ O2 -O- C5 CH₂ C6 CH₂ O3 -O- C7 CH₂ C8 CH₂ O4 -O- C9 CH₂ C10 CH₂ O5 -O- C11 CH₂ C12 CH₂ COOH -COOH label_amine Primary Amine Terminus label_peg Hydrophilic 5-Unit PEG Spacer label_cooh Carboxylic Acid Terminus

Caption: Chemical structure of this compound.

The specific length of five ethylene glycol units provides a critical balance: it is long enough to confer significant hydrophilicity and create spatial separation between conjugated molecules, yet short enough to maintain a discrete molecular weight for precise characterization of the final conjugate.

PropertyValueSource(s)
Chemical Formula C13H27NO7[6][7][9]
Molecular Weight ~309.4 g/mol [6][7][9]
CAS Number 1191078-74-6[6][7][9]
Appearance Varies (solid or viscous oil)N/A
Purity Typically ≥95%[7][8]
Solubility Soluble in Water, DMSO, DMF, DCM[6]
Storage Recommended at -20°C, dry[6][7]

Section 2: The Functional Utility in Advanced Bioconjugation

The strategic value of this compound lies in its ability to serve as a molecular bridge, connecting two components that would otherwise be difficult to link. This is achieved through orthogonal reaction schemes targeting its two distinct functional ends.

  • The Amine Terminus (-NH2): This primary amine is nucleophilic and readily reacts with electrophilic groups. Common reaction partners include activated carboxylic acids (e.g., NHS esters), aldehydes or ketones (via reductive amination), and isothiocyanates.[6][8][9]

  • The Carboxylic Acid Terminus (-COOH): This group is typically activated to make it more electrophilic before reacting with nucleophiles. It is most commonly coupled with primary amines on biomolecules (like the ε-amine of lysine residues in proteins) using carbodiimide chemistry (e.g., EDC) often in conjunction with an additive like N-hydroxysuccinimide (NHS) to improve efficiency and form a more stable intermediate.[6][7][10]

This heterobifunctional nature is critical for multi-step conjugation strategies where precise control over which molecule attaches to which end of the linker is paramount.

Caption: General workflow for sequential bioconjugation.

Key Applications:
  • PROTAC Development: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11] this compound is an ideal linker to connect the target-binding ligand to the E3 ligase-binding ligand, providing the necessary flexibility and solubility for the ternary complex to form efficiently.[6][12][13]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. This compound can serve as a stable, non-cleavable linker, ensuring the drug remains attached to the antibody until the ADC is internalized by the target cell.[13][14] The PEG component helps to improve the overall solubility and pharmacokinetic profile of the ADC.[3]

  • Peptide Synthesis and Modification: This linker can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a hydrophilic spacer.[7][15] This can improve the peptide's solubility, alter its conformation, or serve as an attachment point for other molecules like fluorophores or biotin.

  • Surface Modification: The linker can be used to tether biomolecules (proteins, antibodies, etc.) to surfaces for applications like biosensors and biocompatible coatings.[2][4][6] For instance, the carboxylic acid end can be coupled to an aminated surface, leaving the amine end of the PEG linker available for subsequent conjugation.

Section 3: Field-Proven Methodologies and Protocols

The following protocols are foundational workflows. Causality Note: The choice of activating agents, solvents, and molar ratios is critical. For instance, HATU is often preferred over EDC/NHS for peptide coupling due to its higher efficiency and lower risk of racemization, but EDC is a cost-effective and robust choice for many protein conjugations. Anhydrous solvents like DMF or DMSO are used to prevent hydrolysis of activated esters.

Protocol 1: Amide Bond Formation via Carboxyl Group Activation (Linker's -COOH End)

This protocol describes the conjugation of this compound to a molecule containing a primary amine (Molecule-NH2).

Objective: To form a stable amide bond between the linker's carboxylic acid and an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) for aqueous reactions, or NHS for organic solvents

  • Anhydrous DMF or DMSO (if organic) or Reaction Buffer (e.g., PBS or MES, pH 6.0-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Dissolution: Dissolve this compound in the chosen reaction buffer or anhydrous solvent.

  • Activation Step:

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) to the dissolved this compound.

    • Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS reacts with this intermediate to form a more stable amine-reactive NHS ester, which reduces side reactions and improves coupling efficiency in the presence of nucleophiles.[16]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve Molecule-NH2 in the reaction buffer.

    • Add the activated this compound solution to the Molecule-NH2 solution. A slight molar excess (1.1 to 3-fold) of the activated linker is often used to drive the reaction.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching buffer (e.g., 50 mM hydroxylamine) to react with and deactivate any remaining NHS esters.

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove unreacted reagents.

Caption: Workflow for EDC/NHS mediated coupling.

Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines how to couple this compound to the N-terminus of a resin-bound peptide using standard Fmoc-based SPPS.

Objective: To add a hydrophilic PEG spacer to the N-terminus of a synthetic peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

  • Solvent: Anhydrous DMF

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.[17][18][19]

  • Final Fmoc Deprotection: After the final amino acid is coupled, treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.[19][20]

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (0.95 eq relative to the acid) and DIPEA (2 eq relative to the acid).

    • Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid of the linker. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[19]

    • Pre-activate for 1-2 minutes.

  • Coupling to Resin:

    • Drain the DMF from the washed peptide-resin.

    • Add the pre-activated this compound coupling cocktail to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF, followed by DCM, to remove all soluble reagents.

  • Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the PEGylated peptide from the resin and remove side-chain protecting groups.[18]

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC.

Section 4: Comparative Analysis and Selection Criteria

The choice of linker is a critical design parameter in bioconjugation. This compound should be selected based on a rational assessment of the project's requirements compared to other available linkers.

Linker TypeFunctional GroupsKey FeatureWhen to Use
This compound Amine, Carboxylic AcidHeterobifunctional, hydrophilic, defined length.Sequential conjugation; when increased solubility and a flexible spacer are needed. Ideal for PROTACs, ADCs, peptide modification.[6][11][13]
Amino-PEG(n)-amine Amine, AmineHomobifunctional, hydrophilic.Cross-linking two molecules that both have carboxyl groups or other amine-reactive sites.[21][22][]
Azido-PEG(n)-amine Amine, AzideHeterobifunctional, enables Click Chemistry.For conjugations where one partner has an alkyne group; allows for highly specific and bioorthogonal ligation.[24]
Maleimide-PEG(n)-acid Maleimide, Carboxylic AcidHeterobifunctional, thiol-reactive.For specific conjugation to cysteine residues (thiols) on proteins or peptides.
Polydisperse PEGs VariousBroad molecular weight distribution.General protein PEGylation to extend half-life; less precise than monodisperse linkers.[5]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern bioconjugation scientist. Its well-defined structure, heterobifunctional reactivity, and intrinsic physicochemical benefits provide a reliable platform for constructing complex and effective biomolecular conjugates. By understanding the causality behind the associated chemical protocols and making informed comparisons with other linkers, researchers can effectively leverage this compound to advance the development of next-generation therapeutics, diagnostics, and research tools.

References

  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications.
  • AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers.
  • AxisPharm. (n.d.). This compound, CAS 1191078-74-6.
  • AxisPharm. (n.d.). Amino PEG, PEG Amine, PEG-NH2, ADC Linkers.
  • AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21252464, Amino-PEG5-CH2CO2H.
  • AxisPharm. (n.d.). PROTAC Linker.
  • Al-Gharabli, S., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. [Link]
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Scherman, O. A., & Lecommandoux, S. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1545-1558. [Link]

Sources

Introduction: The Molecular Architect's Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Amino-PEG5-acid

In the landscape of modern drug development, diagnostics, and materials science, the ability to precisely link different molecular entities is paramount. This compound emerges as a cornerstone heterobifunctional linker, a molecular scaffold of elegant simplicity and profound utility. It consists of a discrete five-unit polyethylene glycol (PEG) chain, flanked by a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other[1][2][3]. This architecture is not accidental; it is engineered to provide a hydrophilic, flexible spacer that enhances the aqueous solubility and biocompatibility of the resulting conjugates while offering two distinct chemical handles for sequential, controlled reactions[4][5].

This guide provides an in-depth exploration of the chemical properties, reactivity, and core applications of this compound. It is designed for researchers, scientists, and drug development professionals who seek not only to use this reagent but to understand the fundamental principles that govern its reactivity and unlock its full potential in applications ranging from peptide modification and antibody-drug conjugates (ADCs) to surface functionalization and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][6].

Core Physicochemical Properties

The utility of this compound is grounded in its well-defined physical and chemical characteristics. As a monodisperse compound, it offers batch-to-batch consistency, a critical requirement for reproducible research and GMP manufacturing, unlike traditional polydisperse PEG polymers[5][7].

PropertyValueSource(s)
Chemical Name 1-Amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[3][8]
Synonyms NH₂-PEG5-COOH, Amine-PEG5-Carboxylic Acid[3][8]
CAS Number 1191078-74-6[1][8]
Molecular Formula C₁₃H₂₇NO₇[8]
Molecular Weight 309.36 g/mol [8]
Solubility Soluble in water, DMSO, DMF, DCM[1]
Appearance Varies; often a liquid or solid[9]

Reactivity and Handling: A Tale of Two Termini

The synthetic power of this compound lies in the orthogonal reactivity of its terminal amine and carboxylic acid groups. Understanding the specific conditions required to address each group selectively is the key to successful conjugation.

The Nucleophilic Amine Terminus

The primary amine (-NH₂) group is a potent nucleophile, readily reacting with various electrophilic functional groups.

  • Reaction with Activated Esters (e.g., NHS Esters): This is one of the most common and efficient methods for labeling with the amine group. The amine attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, displacing the NHS leaving group to form a highly stable amide bond[10]. The reaction proceeds optimally at a slightly alkaline pH (7.2-8.5), where a significant portion of the primary amines are deprotonated and thus maximally nucleophilic[10]. Buffers should be amine-free (e.g., PBS, HEPES, Borate) to avoid competing reactions[10].

  • Reaction with Carboxylic Acids: The amine can be directly coupled to a carboxylic acid using carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11]. This reaction forms the same stable amide bond.

  • Reaction with Aldehydes and Ketones: Through reductive amination, the amine can form a stable secondary amine linkage with carbonyl compounds. This reaction involves the initial formation of a Schiff base, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN)[11][12].

The Carboxylic Acid Terminus

The carboxylic acid (-COOH) is relatively unreactive on its own and requires activation to efficiently couple with nucleophiles, primarily primary amines[13].

  • Carbodiimide Activation (EDC/NHS Chemistry): The most robust method for activating the carboxyl group is the two-step process involving EDC and NHS[14].

    • EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-6.0, typically in MES buffer)[15].

    • NHS Stabilization: The unstable intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid and reduce yield[14]. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the intermediate, converting it into a more stable, amine-reactive NHS ester[14][16]. This semi-stable ester can then be reliably reacted with an amine-containing molecule at a physiological or slightly basic pH (7.2-8.0)[10].

The causality behind this two-step protocol is critical: separating the acidic activation environment from the slightly basic coupling environment maximizes the efficiency of both reactions while minimizing side reactions like hydrolysis.

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems, incorporating steps for reaction, quenching, and purification, which are essential for achieving reproducible results.

Protocol 1: Activation of the Carboxylic Acid Terminus and Conjugation to a Protein

This protocol details the steps to covalently link the -COOH group of this compound to primary amines (e.g., lysine residues) on a target protein.

Diagram of the Experimental Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Quenching & Purification A Dissolve this compound in anhydrous DMF/DMSO D Combine this compound, EDC, and NHS solutions A->D B Prepare Protein Solution in PBS (pH 7.4) F Add activated PEG linker to Protein Solution B->F C Prepare EDC & NHS in Activation Buffer (MES, pH 6.0) C->D E Incubate 15-30 min at RT (Forms NHS Ester) D->E Activation Reaction E->F G Incubate 2h at RT or O/N at 4°C F->G Amide Bond Formation H Add Quenching Buffer (e.g., Tris or Glycine) G->H I Purify conjugate via Size-Exclusion Chromatography or Dialysis H->I J Characterize Final Conjugate (SDS-PAGE, MS, HPLC) I->J

Caption: Workflow for protein conjugation via the carboxylic acid of this compound.

Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents (this compound, EDC, NHS) to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve the target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL[6].

    • Prepare an Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6].

    • Prepare a Quenching Buffer: 1 M Tris-HCl, pH 8.0[6].

  • Activation of this compound:

    • In a reaction tube, combine this compound with EDC and NHS. A starting molar ratio of 1:1.5:1.2 (PEG:EDC:NHS) is recommended[17]. The reagents should be dissolved in the Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This converts the carboxylic acid to an amine-reactive NHS ester[18].

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution[6]. The molar excess of the PEG linker over the protein should be optimized but can be started at 10- to 20-fold[18].

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation[6].

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes to hydrolyze any unreacted NHS esters[18].

    • Purify the PEGylated protein conjugate from excess reagents using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer[6].

  • Characterization:

    • Confirm successful conjugation and assess the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry[17].

Protocol 2: Conjugation of the Amine Terminus to an NHS-Activated Molecule

This protocol outlines the reaction of the -NH₂ group of this compound with a molecule that has been pre-functionalized with an NHS ester.

Diagram of the Reaction Mechanism

G reagent1 This compound H₂N—(PEG5)—COOH product Stable Amide Conjugate Molecule—CO—NH—(PEG5)—COOH reagent1->product reagent2 Molecule-NHS Ester Molecule—CO—O—N(COCH₂)₂ reagent2->product pH 7.2-8.5 (PBS Buffer) byproduct {Byproduct | N-Hydroxysuccinimide} product->byproduct releases

Caption: Amine-NHS ester coupling to form a stable amide bond.

Methodology:

  • Reagent Preparation:

    • Dissolve the NHS-activated molecule in an appropriate anhydrous solvent (e.g., DMF, DMSO).

    • Dissolve this compound in a reaction buffer such as PBS, pH 7.5.

  • Conjugation Reaction:

    • Add the dissolved NHS-activated molecule to the this compound solution. A slight molar excess (1.1 to 1.5 equivalents) of the this compound may be used to ensure complete consumption of the NHS ester.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C[10]. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the desired product can be purified from excess unreacted this compound and the NHS byproduct using reverse-phase HPLC or other appropriate chromatographic techniques.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of this compound and its conjugates.

  • ¹H NMR Spectroscopy: This is a powerful tool for structural verification. The spectrum should show characteristic peaks for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) as a prominent singlet, as well as distinct signals corresponding to the protons adjacent to the amine and carboxylic acid termini[19].

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight, verifying the identity and purity of the compound.

  • HPLC: Used to assess the purity of the final conjugate and to separate it from starting materials and byproducts.

Storage and Stability

Proper storage is critical to maintain the reactivity of the functional groups.

  • Storage Conditions: this compound should be stored at -20°C, protected from light and moisture[1][20].

  • Handling: Before use, the reagent should be warmed to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the functional groups and compromise reactivity. Solutions, especially in hygroscopic solvents like DMSO, should be freshly prepared or stored under an inert atmosphere at -80°C for long-term stability[21].

Conclusion

This compound is a versatile and powerful tool for the modern scientist. Its defined length, hydrophilicity, and dual, orthogonal functionalities provide a reliable platform for building complex molecular architectures. By understanding the specific chemical principles that govern its reactivity—from the pH-dependent activation of its carboxyl group to the nucleophilic nature of its amine terminus—researchers can design and execute robust conjugation strategies, advancing the fields of targeted therapeutics, advanced diagnostics, and functional biomaterials.

References

  • Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Benchchem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (2025). Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid).
  • Benchchem. (2025). Analytical methods for characterizing N-(Amino-PEG5)-N-bis(PEG4-acid)
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester.
  • AxisPharm. (n.d.). This compound, CAS 1191078-74-6. [Link]
  • ACS Publications. (n.d.).
  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). [Link]
  • IDOSI Publications. (2018).
  • Namiki Shoji Co., Ltd. (n.d.). N-Hydroxysuccinimide active ester. [Link]
  • National Center for Biotechnology Information. (n.d.). Amino-PEG5-CH2CO2H.
  • AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1. [Link]
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for m-PEG5-MS in Drug Delivery Systems.
  • MDPI. (n.d.).
  • Precise PEG. (n.d.). This compound. [Link]
  • Benchchem. (2025). An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG5-acid

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a heterobifunctional linker critical in modern bioconjugation, pharmaceutical sciences, and diagnostic development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and establish self-validating protocols to ensure the consistent production of high-purity material.

Strategic Overview: The "Why" Before the "How"

This compound (H₂N-(CH₂CH₂O)₅-CH₂COOH) is a valuable molecular tool. Its terminal primary amine and carboxylic acid functionalities allow for controlled, sequential conjugation to different molecules. The pentaethylene glycol (PEG5) spacer is not merely a linker; it is a functional component that imparts hydrophilicity, enhances bioavailability, reduces immunogenicity, and provides spatial separation between conjugated moieties.[1][2]

Our synthetic strategy is predicated on efficiency and control. Rather than building the PEG chain from individual ethylene glycol units—a process fraught with potential for polydispersity—we will employ a protecting group strategy starting from a commercially available, monodisperse precursor: Fmoc-NH-PEG5-COOH .[3][4] This approach leverages the robust and well-characterized chemistry of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS).[5][6] The Fmoc group provides stable protection for the amine terminus, which can be quantitatively removed under mild basic conditions that do not affect the rest of the molecule.[1][6]

Logical Workflow: From Protected Precursor to Purified Product

The entire process is designed as a logical, multi-stage workflow, ensuring quality at each transition.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis Phase Start Start: Fmoc-NH-PEG5-COOH Reaction Fmoc Deprotection (Piperidine/DMF) Start->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Purification Preparative RP-HPLC Workup->Purification Crude Product Lyophilization Lyophilization Purification->Lyophilization QC Quality Control: - ¹H NMR - ESI-MS - Analytical HPLC Lyophilization->QC Final Final Product: This compound QC->Final

Caption: Overall workflow from synthesis to final quality control.

The Core Synthesis: Fmoc Deprotection

The central chemical transformation is the base-catalyzed elimination reaction that cleaves the Fmoc group from the primary amine.

Caption: Fmoc deprotection of the PEG-linker precursor. (Note: Actual images are placeholders).

Experimental Protocol: Synthesis of this compound

This protocol is designed for a ~1 gram scale and can be adjusted accordingly.

  • Preparation :

    • Weigh 1.0 g of Fmoc-NH-PEG5-COOH (MW: ~531.6 g/mol ) and add it to a 50 mL round-bottom flask equipped with a magnetic stir bar.[3]

    • Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the solid. Gentle warming may be required.

  • Deprotection Reaction :

    • Prepare a 20% (v/v) solution of piperidine in DMF. For this, add 2.5 mL of piperidine to 10 mL of DMF.

    • Add the 20% piperidine solution to the flask containing the dissolved starting material.

    • Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir at room temperature for 2 hours.

    • Causality : Piperidine is a secondary amine that acts as the base to abstract a proton from the fluorenyl ring system, initiating an E1cB elimination mechanism. The resulting dibenzofulvene is trapped by excess piperidine, driving the reaction to completion.[6]

  • Reaction Monitoring :

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent System : A common system is Dichloromethane (DCM) with 5-10% Methanol (MeOH).[7]

    • The starting material (Fmoc-protected) is less polar and will have a higher Rf value. The product (free amine) is highly polar and will have a very low Rf, often staying at the baseline. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation :

    • Once the reaction is complete, remove the DMF and piperidine under high vacuum using a rotary evaporator. Co-evaporation with toluene (3 x 20 mL) can help remove residual DMF.

    • The resulting crude oil/solid contains the desired product and the dibenzofulvene-piperidine adduct.

    • Dissolve the crude residue in a minimal amount of deionized water (e.g., 5-10 mL).

    • Perform a liquid-liquid extraction (LLE) to remove the non-polar adduct. Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 20 mL). The desired product will remain in the aqueous phase.[8]

    • Self-Validation : The efficiency of this extraction can be checked by running a TLC on the combined organic layers; it should contain the UV-active adduct while the aqueous layer should contain the product (which may not be UV-active but can be stained, e.g., with ninhydrin).

    • Collect the aqueous phase and freeze-dry (lyophilize) to obtain the crude this compound as a solid or viscous oil.

Purification: Achieving >95% Purity via RP-HPLC

Purifying PEGylated compounds can be challenging due to their high polarity and potential for streaking on normal-phase silica.[7] While methods like size-exclusion (SEC) or ion-exchange (IEX) chromatography are viable, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers the highest resolution for achieving the purity required for sensitive applications.[8][]

Experimental Protocol: Preparative RP-HPLC Purification
  • Sample Preparation :

    • Dissolve the crude lyophilized product in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) at a concentration of 50-100 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatography Conditions :

    • Column : Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

    • Mobile Phase A : Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B : Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale : TFA acts as an ion-pairing agent, protonating the amine and carboxylate groups to improve peak shape and retention on the non-polar C18 stationary phase.

    • Gradient :

      • 0-5 min: 5% B

      • 5-35 min: 5% to 50% B (linear gradient)

      • 35-40 min: 50% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

    • Flow Rate : ~15-20 mL/min (dependent on column dimensions).

    • Detection : UV at 214 nm and 280 nm. The product lacks a strong chromophore, so detection at 214 nm (peptide bond region) is necessary. The 280 nm channel is useful for detecting any remaining Fmoc-containing impurities.

  • Fraction Collection & Post-Processing :

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the acetonitrile via rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final product as a white, fluffy solid (the TFA salt).

Quality Control: The Self-Validating System

Every protocol must be a self-validating system. Characterization is not just a final step; it is the proof that the synthesis and purification were successful.

ParameterMethodExpected ResultReference
Identity ¹H NMR SpectroscopyDisappearance of Fmoc signals (~7.3-7.8 ppm); Characteristic PEG backbone signals (~3.6 ppm).[10],[11]
Molecular Mass ESI-MS[M+H]⁺ peak corresponding to the calculated mass (~309.35 g/mol ).[2]
Purity Analytical RP-HPLC>95% purity by peak area integration at 214 nm.[8]
Yield GravimetricTypically 70-90% after purification.N/A
Interpreting Characterization Data
  • ¹H NMR (400 MHz, D₂O) : The most definitive proof of successful deprotection is the complete absence of aromatic protons from the Fmoc group between 7.3 and 7.8 ppm. You should observe a large, broad singlet around 3.6-3.7 ppm corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).[10][11] The protons adjacent to the amine and acid will be shifted slightly.

  • Mass Spectrometry : Electrospray Ionization Mass Spectrometry (ESI-MS) should show a clear major ion corresponding to the protonated molecule ([M+H]⁺ at m/z ≈ 310.4). The absence of a peak at ~532.6 m/z confirms the removal of the Fmoc starting material.

  • Common Impurities : Be vigilant for common process-related impurities which can arise from incomplete reactions or side reactions during synthesis.[12][13] These can include starting material (Fmoc-NH-PEG5-COOH) or deletion species if a stepwise synthesis was performed. Oxidation of the PEG chain is also a possibility, though less common under these conditions.[12]

Conclusion

This guide outlines a robust and reproducible workflow for the synthesis and purification of high-purity this compound. By understanding the chemical principles behind each step—from the choice of a protected precursor to the rationale for specific purification conditions—researchers and drug development professionals can confidently produce this critical reagent. The emphasis on in-process monitoring and rigorous final characterization ensures that the material meets the high standards required for advanced applications.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • BOC Sciences.
  • Mikesell, L. et al. (2021).Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate.Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group.[Link]
  • Reddit r/Chempros (2022).Chromatography of PEG containing compounds.[Link]
  • ACS Publications (2023).
  • ResearchGate (2023).
  • MolecularCloud (2023).6 peptide impurities that appear during the synthesis & storage of peptides.[Link]
  • Van Den Nest, W. et al. (2014).Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

A Senior Application Scientist's Guide to Amino-PEG5-acid (CAS: 1191078-74-6): A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linkerology in Modern Therapeutics

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile.[1][2][3] Among the diverse arsenal of available linkers, Amino-PEG5-acid has emerged as a versatile and valuable tool. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

While the CAS number 1191078-74-6 is associated with this compound, it is chemically defined as a heterobifunctional molecule featuring a primary amine and a terminal carboxylic acid, separated by a five-unit polyethylene glycol (PEG) chain.[4][5][6][7][8] This structure imparts a unique combination of reactivity and hydrophilicity, making it an ideal candidate for a wide range of bioconjugation applications.[4][7]

Core Attributes of this compound

The utility of this compound stems from its distinct structural components, each contributing to its overall performance as a linker.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound allows for controlled, directional conjugation. The primary amine group is reactive towards activated carboxylic acids (such as NHS esters) and carbonyls, while the terminal carboxylic acid can form stable amide bonds with primary amines in the presence of coupling agents like EDC and NHS.[4][7]

PropertyValueSource
CAS Number 1191078-74-6[4][5][6][7][8]
Molecular Formula C13H27NO7[5][6][8]
Molecular Weight 309.36 g/mol [6][8]
Solubility Soluble in water, DMSO, DMF, and DCM[4]
Purity Typically >95%[8]

The five-unit PEG spacer is central to the linker's functionality. It confers several advantageous properties:

  • Enhanced Hydrophilicity: The PEG chain significantly increases the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[3][4][7]

  • Reduced Steric Hindrance: The flexible PEG chain provides adequate spacing between the conjugated molecules, minimizing potential interference with their biological activity.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.[9]

Synthesis of Heterobifunctional PEG Linkers: A Conceptual Overview

The synthesis of heterobifunctional PEG linkers like this compound is a multi-step process that generally involves the desymmetrization of a starting oligo(ethylene glycol) material. A common approach begins with the ring-opening polymerization of ethylene oxide using a functional initiator.[10][11][12][13] This allows for the introduction of a specific functional group at one terminus. The other terminus can then be chemically modified to introduce a second, orthogonal functional group.

For the synthesis of an amino- and carboxyl-terminated PEG, a typical strategy would involve protecting one terminus of a PEG diol, modifying the other terminus to a protected amine, and then deprotecting and oxidizing the first terminus to a carboxylic acid. The final step would be the deprotection of the amine. This controlled, sequential modification is crucial for producing a pure, heterobifunctional linker.[10]

Synthesis_Overview PEG_diol Oligo(ethylene glycol) Diol Mono_protected_PEG Mono-protected PEG PEG_diol->Mono_protected_PEG Protection Amine_functionalized_PEG Protected Amine-PEG-OH Mono_protected_PEG->Amine_functionalized_PEG Functionalization Carboxyl_functionalized_PEG Protected Amine-PEG-Acid Amine_functionalized_PEG->Carboxyl_functionalized_PEG Deprotection & Oxidation Final_Product This compound Carboxyl_functionalized_PEG->Final_Product Deprotection

Caption: Conceptual workflow for the synthesis of a heterobifunctional Amino-PEG-acid linker.

Applications in Advanced Drug Development

The unique properties of this compound make it a valuable component in the design of sophisticated therapeutic agents.

PROTACs: Engineering Protein Degradation

In the field of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1][2] The length and flexibility of the linker are critical parameters that must be optimized for each target.[1][2] PEG-based linkers like this compound are frequently employed due to their ability to enhance the solubility and cell permeability of the PROTAC molecule.[3] The defined length of the five PEG units provides a rational starting point for linker optimization studies.

Antibody-Drug Conjugates (ADCs): Targeted Chemotherapy

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[9][14][15] The stability of the linker is paramount to prevent premature drug release in circulation. This compound can be used to create stable amide bonds, and the hydrophilic PEG spacer can help to mitigate the aggregation often associated with hydrophobic drug payloads.[9]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the use of this compound in bioconjugation. Optimization will be required for specific applications.

Protocol 1: EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Ensure the protein solution is at an appropriate concentration in Coupling Buffer.

  • Activation of this compound:

    • To the this compound solution, add EDC and NHS from their stock solutions to achieve a molar excess (e.g., 1.5-fold EDC and 1.2-fold NHS relative to the PEG linker).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A typical molar excess of the activated linker to the protein is 10- to 50-fold, but this should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

EDC_NHS_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification PEG_Acid This compound Activated_PEG NHS-activated PEG PEG_Acid->Activated_PEG Activation Buffer, RT, 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Protein-PEG Conjugate Activated_PEG->Conjugate Coupling Buffer, RT, 2-4h Protein Protein-NH2 Protein->Conjugate Quench Quenching (Tris) Conjugate->Quench Purify Purification (SEC/Dialysis) Quench->Purify

Caption: Workflow for the EDC/NHS-mediated conjugation of this compound to a protein.

Analytical Characterization of PEG-Conjugates

Thorough characterization of the final conjugate is essential to confirm successful PEGylation, determine the degree of modification, and ensure purity.

Mass Spectrometry (MS)
  • MALDI-TOF MS: This technique is invaluable for determining the molecular weight of the conjugate.[16][17] A successful conjugation will result in a mass shift corresponding to the addition of one or more this compound molecules. The presence of multiple peaks separated by the mass of the PEG linker can indicate different degrees of PEGylation.[17]

  • LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of different PEGylated species followed by their mass determination.[16][18] This is particularly useful for complex reaction mixtures.

Chromatographic Methods
  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[][20] PEGylation increases the size of a protein, leading to an earlier elution time compared to the unmodified protein.[20] This can be used to assess the extent of conjugation and to purify the conjugate.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to separate different PEGylated species and to assess the purity of the final product.[]

Gel Electrophoresis
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the apparent molecular weight of the PEGylated protein, resulting in a band shift compared to the unmodified protein.

Analytical TechniqueKey Information Provided
MALDI-TOF MS Molecular weight of the conjugate, degree of PEGylation.[16][17]
LC-MS Separation and mass determination of different PEGylated species.[16][18]
SEC Assessment of conjugation efficiency, purification.[][20]
RP-HPLC Purity assessment, separation of isomers.[]
SDS-PAGE Apparent molecular weight shift, qualitative assessment of conjugation.

Conclusion: A Versatile Tool for Innovative Therapeutics

This compound represents a powerful and versatile tool in the bioconjugation toolbox. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics. As the fields of ADCs and PROTACs continue to evolve, the strategic use of well-characterized linkers like this compound will be increasingly crucial for success.

References

  • Hiki, S., & Kataoka, K. (Year). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
  • Sosic, A., et al. (2021). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry. [Link]
  • Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]
  • ResearchGate. (2011).
  • CovalX. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. [Link]
  • Lu, J., et al. (2021).
  • St. Amant, A. H., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Medicinal Chemistry. [Link]

Sources

Foreword: The Critical Role of Solubility in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Amino-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've observed countless research projects hinge on a single, fundamental property: solubility. For heterobifunctional linkers like this compound, understanding and mastering solubility is not merely a preliminary step but the cornerstone of successful application. This molecule, with its terminal amine and carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer, is a versatile tool in drug delivery, protein modification, and nanotechnology.[1] Its efficacy, however, is directly governed by its ability to dissolve in the appropriate media, ensuring homogeneity, predictable reaction kinetics, and ultimately, the integrity of the final conjugate. This guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles and provide actionable protocols for your laboratory work.

The Molecular Architecture of this compound: An Amphiphilic Profile

This compound (C13H27NO7, M.W. 309.36) is an elegant example of molecular design, featuring distinct domains that dictate its interaction with various solvents.[2] To understand its solubility, we must first appreciate its structure:

  • The Amino (NH2) Group: A primary amine that is polar and capable of forming hydrogen bonds. It is reactive towards carboxylic acids and activated esters.[3] Under acidic conditions, it becomes protonated (-NH3+), significantly enhancing aqueous solubility.

  • The Carboxylic Acid (COOH) Group: A polar functional group that also participates in hydrogen bonding. It can be deprotonated (-COO-) in basic conditions, which increases water solubility. This group readily reacts with primary amines in the presence of activators like EDC or HATU.[4]

  • The PEG5 Spacer: This central component consists of five repeating ethylene oxide units. The ether oxygen atoms in the PEG chain are hydrophilic and form hydrogen bonds with water molecules, making it a key contributor to the molecule's solubility in aqueous solutions.[1][5][6] This flexible chain also provides steric hindrance and can influence the pharmacokinetic properties of the conjugated molecule.[7][8]

This combination of a hydrophobic ethylene backbone within the PEG chain and highly polar, ionizable terminal groups gives this compound its characteristic amphiphilic nature, allowing it to be soluble in both aqueous and a range of organic solvents.[9]

Figure 1: Molecular Interactions of this compound cluster_mol This compound Molecule cluster_solvents Solvent Interactions Amine Amino Group (-NH2) PEG PEG5 Spacer (-O-CH2-CH2-)5 Water Water (H2O) Amine->Water H-Bonding (High Affinity) Acid Carboxylic Acid (-COOH) PEG->Water H-Bonding (High Affinity) DCM DCM (CH2Cl2) PEG->DCM Dipole-Dipole (Moderate Affinity) Acid->Water H-Bonding (High Affinity)

Caption: Molecular structure and its influence on solvent interactions.

Solubility Profile: A Quantitative and Qualitative Overview

The versatility of this compound is reflected in its broad solubility. The following table summarizes its performance in common laboratory solvents. It is crucial to note that while qualitative data is readily available from suppliers, quantitative solubility should ideally be determined experimentally for specific applications and buffer systems.

SolventSolvent TypePolaritySolubilityNotes
Water Aqueous / Polar ProticHighSolubleThe hydrophilic PEG spacer and polar end groups confer high solubility in aqueous media.[3][4]
Phosphate-Buffered Saline (PBS) Aqueous BufferHighSolubleExpected to be highly soluble, similar to water. The salt content is unlikely to cause precipitation at typical concentrations.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticHighSolubleA common solvent for creating concentrated stock solutions of PEG derivatives.[4]
Dimethylformamide (DMF) Polar AproticHighSolubleAnother excellent solvent for PEG linkers, often used in peptide synthesis and bioconjugation reactions.[10]
Dichloromethane (DCM) Polar AproticMediumSolubleThe ethylene backbone of the PEG spacer allows for solubility in moderately polar organic solvents like DCM.[4][11]
Methanol / Ethanol Polar ProticHighSolubleLower molecular weight PEGs are generally soluble in alcohols.[5][9]
Acetonitrile Polar AproticMediumSolubleGenerally a good solvent for many PEG derivatives.[9]
Toluene Non-polar AromaticLowLess SolubleSolubility is expected to be lower. Heating may be required to dissolve the compound.[10]
Hexane / Diethyl Ether Non-polarVery LowInsolubleThe high polarity of the terminal groups and the PEG chain's ether oxygens make it insoluble in non-polar aliphatic solvents.[10][12]

Key Factors Modulating Solubility

The solubility values presented above are not absolute. Several experimental factors can significantly alter the solubility of this compound. A thorough understanding of these variables is essential for troubleshooting and optimizing reaction conditions.

  • pH: The pH of the aqueous solution is a critical determinant. The terminal amino and carboxylic acid groups are ionizable. At low pH (e.g., < 4), the amino group is protonated (-NH3+), while at high pH (e.g., > 9), the carboxylic acid is deprotonated (-COO-). In both charged states, the molecule's affinity for water increases dramatically. The point of minimum solubility will be near its isoelectric point (pI), where the net charge is zero.

  • Temperature: For most solvent systems, solubility increases with temperature. This can be leveraged to dissolve the compound in moderately good solvents like toluene.[10] However, for PEG derivatives in aqueous solutions, some exhibit a lower critical solution temperature (LCST), where they phase-separate and precipitate upon heating. While less common for short PEGs like PEG5, this phenomenon should be considered.

  • Presence of Salts (Salting Out): In aqueous buffers, high concentrations of certain salts (e.g., ammonium sulfate) can reduce the solubility of PEG derivatives. The salt ions compete for water molecules, effectively dehydrating the PEG chain and causing it to precipitate. This effect is known as "salting out."

  • Molecular Weight of PEG: While this guide focuses on PEG5, it is a general principle that as the molecular weight of the PEG chain increases, its solubility in both water and organic solvents tends to decrease.[5][9][]

Figure 2: Factors Modulating this compound Solubility Solubility Solubility of This compound pH pH (Ionization State) pH->Solubility Temp Temperature Temp->Solubility Salts Salt Concentration ('Salting Out') Salts->Solubility Solvent Solvent Polarity Solvent->Solubility Figure 3: Experimental Workflow for Solubility Determination start Start: Excess Solute in Solvent shake Equilibrate (24-48h Shake @ 25°C) start->shake centrifuge Centrifuge (10,000 x g, 15 min) shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Accurately Dilute Saturated Solution filter->dilute quantify Quantify Concentration (e.g., Colorimetric Assay) dilute->quantify calculate Calculate Solubility (Conc. x Dilution Factor) quantify->calculate end End: Equilibrium Solubility Value calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion: A Foundation for Innovation

This compound is a powerful tool for scientific advancement, but its potential can only be unlocked with a precise understanding of its fundamental properties. Its solubility is not a static value but a dynamic characteristic influenced by its molecular structure and its environment. By grasping the principles outlined in this guide—from its amphiphilic nature and the factors modulating its behavior to the rigorous protocols for its quantification—researchers can move forward with confidence. This knowledge empowers you to design more robust experiments, troubleshoot challenges effectively, and ultimately, accelerate the development of novel therapeutics and advanced materials.

References

  • Vertex AI Search. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of m-PEG16-alcohol.
  • Shochem. (2025).
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Source linked via PubMed search]
  • BOC Sciences. (2025). PEG (Polyethylene Glycol)
  • Biopharma PEG. (2019).
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Source linked via Taylor & Francis Online search]
  • Biopharma PEG. (n.d.). NH2-PEG5-COOH (this compound, CAS: 1191078-74-6).
  • Labinsights. (2023). Introduction of Polyethylene Glycol (PEG).
  • BroadPharm. (n.d.). This compound, 1191078-74-6.
  • Creative PEGWorks®. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • BOC Sciences. (n.d.). Introduction of Polyethylene Glycol (PEG).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). The Influence of PEGylation on Aqueous Solubility: A Technical Guide.
  • AxisPharm. (n.d.). This compound, CAS 1191078-74-6.
  • MedKoo Biosciences. (n.d.). This compound | CAS# 1191078-74-6 | Amino PEG Linker.
  • PubChem. (n.d.). Amino-PEG5-CH2CO2H.
  • MedKoo Biosciences. (n.d.). This compound.

Sources

A Scientist's Guide to Harnessing the Reactivity of Amino-PEG5-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amino-PEG5-acid is a heterobifunctional linker of significant interest in modern bioconjugation, drug delivery, and diagnostics.[1] Its structure, featuring a nucleophilic primary amine at one terminus and a selectively activatable carboxylic acid at the other, connected by a flexible, hydrophilic five-unit polyethylene glycol (PEG) spacer, offers immense versatility.[2][3] This guide provides an in-depth exploration of the distinct reactivity of each functional group. We will detail the chemical principles, reaction conditions, and step-by-step protocols for leveraging this molecule's orthogonal nature to construct complex bioconjugates, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[4][] This document is intended for researchers, scientists, and drug development professionals seeking to master the practical application of this compound in their work.

The Molecular Architecture of this compound

The power of this compound lies in the distinct properties of its three core components: the primary amine, the PEG spacer, and the carboxylic acid. Understanding the role of each is fundamental to designing successful conjugation strategies.

  • Primary Amine (-NH2): This group serves as a potent nucleophile.[6] The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, making it highly reactive toward molecules like activated esters (e.g., NHS esters) and isothiocyanates.[7] This reactivity is highly pH-dependent, as the amine must be deprotonated to be nucleophilic.[6]

  • PEG5 Spacer (-(OCH2CH2)5-): The five-unit polyethylene glycol chain is more than just a linker. Its hydrophilic nature significantly enhances the aqueous solubility of the entire conjugate, which is critical when working with hydrophobic drugs or proteins.[1] The PEG chain is flexible, biocompatible, and can create a "stealth" effect, masking the conjugated molecule from the immune system and potentially prolonging its circulation half-life by increasing its hydrodynamic volume.[1]

  • Carboxylic Acid (-COOH): In its native state, the carboxylic acid is a weak electrophile and generally unreactive toward nucleophiles like other amines.[8] Its utility comes from its ability to be "activated" into a highly reactive intermediate. This activation step is the key to controlling the reactivity of this terminus, allowing for sequential and specific conjugation reactions.[9]

Property Value Source
Chemical Name 1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[10]
Molecular Formula C13H27NO7[10]
Molecular Weight 309.36 g/mol [10]
Appearance Varies (often a solid or viscous oil)[10]

The Chemistry of the Amine Terminus: A Nucleophilic Hub

The primary amine is arguably the more straightforward of the two functional groups, serving as a ready nucleophile for a variety of electrophilic partners. The most common and reliable reaction is acylation via an N-Hydroxysuccinimide (NHS) ester to form a stable amide bond.[7]

Core Principle: pH-Dependent Nucleophilicity

The reactivity of the primary amine is governed by its protonation state. At a pH below its pKa (~9-10), the amine is predominantly protonated (-NH3+), rendering it non-nucleophilic.[6] As the pH increases, the amine becomes deprotonated (-NH2), exposing its electron lone pair and making it highly reactive.[6] However, at excessively high pH, the competing reaction of NHS ester hydrolysis accelerates, reducing conjugation efficiency.[11] Therefore, the reaction is a balancing act, with the optimal pH typically falling between 7.2 and 8.5.[11][12]

Protocol 1: Conjugation of an NHS-Ester Activated Molecule to the Amine Terminus

This protocol describes a general procedure for conjugating a molecule containing an NHS ester to the amine group of this compound.

Materials:

  • This compound

  • NHS-ester activated molecule (e.g., a fluorescent dye, biotin-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[12][13] Avoid buffers containing primary amines like Tris.[13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the NHS ester has low aqueous solubility.[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC).

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in the Reaction Buffer.

  • Dissolve NHS Ester: Immediately before use, dissolve the NHS-ester activated molecule in a minimal amount of DMF or DMSO, then add it to the this compound solution.[14] The final concentration of organic solvent should be kept low (<10%) to avoid denaturation if working with proteins.

  • Reaction: Add the dissolved NHS ester to the this compound solution. A typical molar excess of the NHS ester is 5- to 10-fold over the amine. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[12][14]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.

  • Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate chromatography method like HPLC or SEC.[15][16]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep1 Dissolve this compound in Reaction Buffer (pH 8.3) react Combine Reactants (Molar Excess of NHS-Ester) prep1->react prep2 Dissolve NHS-Ester in DMSO/DMF prep2->react incubate Incubate (4h @ RT or O/N @ 4°C) react->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (HPLC / SEC) quench->purify analyze Characterize Product (MS / Spectroscopy) purify->analyze

Workflow for NHS-Ester Conjugation to the Amine Terminus.

The Chemistry of the Carboxylic Acid Terminus: An Electrophile in Waiting

The carboxylic acid terminus requires chemical activation to become reactive towards primary amines. The most robust and widely used method involves carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[17]

Core Principle: Two-Step Activation with EDC/NHS

EDC is a zero-length crosslinker that reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is prone to rapid hydrolysis in aqueous solutions, which regenerates the carboxyl group and lowers conjugation yield.[17]

To overcome this instability, NHS or Sulfo-NHS is added. It efficiently reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis, allowing for a more controlled and efficient subsequent reaction with a primary amine to form the desired amide bond.[18] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is best performed at a physiological to slightly basic pH (7.2-8.0).[19][20]

G cluster_mechanism EDC/NHS Activation Mechanism mol1 R-COOH (Carboxylic Acid) intermediate1 [O-Acylisourea Intermediate] (Unstable) mol1->intermediate1 + mol2 EDC mol2->intermediate1 + intermediate2 R-CO-NHS (Amine-Reactive Ester) intermediate1->intermediate2 + NHS mol3 NHS mol3->intermediate2 + product R-CO-NH-R' (Stable Amide Bond) intermediate2->product + R'-NH2 mol4 R'-NH2 (Primary Amine) mol4->product + byproduct NHS product->byproduct releases

EDC/NHS activation of a carboxylic acid for amine coupling.

Protocol 2: Activating the Carboxylic Acid and Conjugating to a Primary Amine

This two-step protocol ensures efficient and controlled conjugation to the carboxylic acid terminus.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a protein, peptide, or amino-modified oligo)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.[21]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) - preferred for aqueous reactions.[]

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0.[19]

  • Desalting columns or dialysis system.

Procedure:

  • Dissolve & Activate: Dissolve the this compound in Activation Buffer.

  • Add Reagents: Add a 5- to 10-fold molar excess of Sulfo-NHS, followed by a similar excess of EDC. EDC is moisture-sensitive and should be equilibrated to room temperature before opening and dissolved immediately before use.[21]

  • Incubate for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[23]

  • Remove Excess Reagents (Crucial for Two-Step): Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5).[24] This removes excess EDC and Sulfo-NHS and adjusts the pH for the next step. This prevents unwanted cross-linking of the target amine-containing molecule if it also possesses carboxyl groups.[24]

  • Add Target Molecule: Add the purified, activated Amino-PEG5-NHS ester to your amine-containing molecule in Coupling Buffer.

  • Incubate for Conjugation: React for 2 hours at room temperature or overnight at 4°C.[19]

  • Quench Reaction: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any remaining active esters.[24]

  • Purification: Purify the final conjugate using an appropriate method such as dialysis, SEC, or affinity chromatography to remove all reaction byproducts and unreacted molecules.[]

Parameter EDC-Only Coupling EDC/Sulfo-NHS Coupling Rationale
Intermediate Stability Low (O-acylisourea is prone to hydrolysis)High (Sulfo-NHS ester is more stable in aqueous buffer)Sulfo-NHS "captures" the activated state, preventing rapid hydrolysis and increasing the reaction window.
Efficiency Variable, often lowerConsistently higherThe stable intermediate allows for more efficient reaction with the target amine.[18]
Control One-pot reaction, less controlAllows for a two-step process, crucial for complex moleculesRemoving excess EDC before adding the second protein prevents unwanted polymerization.[19]
Optimal pH (Activation) 4.5 - 6.04.5 - 6.0Optimizes carbodiimide reaction with the carboxyl group.[20]

Orthogonal Reactivity: The Key to Bifunctional Linking

The true power of this compound is its nature as a heterobifunctional linker.[1][4] The differential pH requirements and activation needs of the amine and carboxyl groups allow for orthogonal, sequential reactions. This means you can conjugate one molecule to the first functional group, purify the intermediate, and then conjugate a second molecule to the other terminus without interference.

This capability is pivotal in constructing sophisticated molecular architectures like Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is first attached to the linker, which is then attached to a targeting antibody.[4][]

G start Start: Design Conjugation Strategy q1 What is the nature of Molecule A? start->q1 path1 Molecule A has an Amine (e.g., Protein, Peptide) q1->path1 Path 1 path2 Molecule A has a Carboxyl (e.g., Small Molecule Drug) q1->path2 Path 2 step1a Activate Carboxyl of This compound (Protocol 2, Steps 1-4) path1->step1a step1b Activate Carboxyl of Molecule A (EDC/NHS) path2->step1b step2a Conjugate Activated PEG to Amine on Molecule A step1a->step2a step2b Conjugate Activated Molecule A to Amine of this compound (Protocol 1) step1b->step2b purify1 Purify MoleculeA-PEG-Acid Intermediate step2a->purify1 purify2 Purify Acid-PEG-MoleculeA Intermediate step2b->purify2 q2 What is the nature of Molecule B? purify1->q2 purify2->q2 step3a Activate Carboxyl of Intermediate (Protocol 2) q2->step3a Molecule B has Amine step3b Conjugate Amine of Intermediate to NHS-activated Molecule B q2->step3b Molecule B has NHS-ester step4a Conjugate to Amine on Molecule B step3a->step4a end Final Conjugate: MoleculeA-PEG-MoleculeB step3b->end step4a->end

Decision workflow for orthogonal conjugation strategy.

Practical Considerations & Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Incorrect pH; Hydrolysis of active ester; Inactive reagents (especially EDC); Competing nucleophiles in buffer (e.g., Tris).Verify buffer pH is optimal for the specific reaction (8.3-8.5 for NHS ester-amine; 4.5-6.0 for EDC activation).[12][20] Use freshly prepared EDC/NHS solutions.[23] Use amine-free buffers.
Precipitation of Reactants Low aqueous solubility of one or more components.Add a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.[13] For EDC/NHS reactions, use the sulfonated, water-soluble Sulfo-NHS.[]
Unwanted Polymerization Using a one-pot EDC reaction with a molecule that contains both amines and carboxyls.Always use a two-step EDC/NHS protocol: activate, purify/buffer exchange, then add the second molecule.[19]
Difficulty in Purification Similar size/charge of product and starting materials.Change the purification method (e.g., from SEC to ion-exchange or reverse-phase HPLC).[15] Consider adding an affinity tag to one component to facilitate purification.[]

Conclusion

This compound is a powerful and adaptable tool for creating advanced bioconjugates. By understanding the distinct, pH-dependent reactivity of its terminal amine and the activation-required chemistry of its carboxyl group, researchers can design and execute precise, multi-step conjugation strategies. Mastery of these principles and protocols enables the development of novel therapeutics, diagnostics, and research tools with enhanced properties conferred by the versatile PEG linker.

References

  • Bioconjugate Analysis & Purification. (n.d.). CellMosaic.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (2018). ACS Publications - Analytical Chemistry.
  • Heterobifunctional Multi-Arm PEGs for ADC Development. (2024). JenKem Technology.
  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers. (2013). PubMed.
  • Functional groups in (bio)chemistry. (n.d.). Interchim.
  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022). Bio-Synthesis.
  • NHS and Sulfo-NHS. (n.d.). ResearchGate.
  • NHS / sulfo-NHS. (n.d.). Interchim.
  • EDC/NHS activation mechanism of polymethacrylic acid. (2016). RSC Publishing.
  • The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts.
  • This compound, CAS 1191078-74-6. (n.d.). AxisPharm.
  • Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. (n.d.). G-Biosciences.
  • Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates. (2025). ResearchGate.
  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes. (2011). ACS Publications - Langmuir.
  • Amino-PEG5-CH2CO2H. (n.d.). PubChem.
  • Sulfo-NHS. (n.d.). G-Biosciences.
  • Examples of reactions used for conjugation to carboxylic acids. (n.d.). ResearchGate.
  • Current approaches for purification of antibody-drug conjugates. (2021). Semantic Scholar.
  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.

Sources

Navigating the Nuances of Amino-PEG5-acid: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the integrity of linker molecules is paramount. Amino-PEG5-acid, a heterobifunctional linker, offers a precise five-unit polyethylene glycol (PEG) spacer, providing a balance of hydrophilicity and defined length for advanced therapeutic and diagnostic applications. However, its utility is intrinsically linked to its stability. This guide, grounded in scientific principles and field-proven practices, provides an in-depth exploration of the critical aspects of storing and handling this compound to ensure its performance and reproducibility in your research.

The Chemical Foundation of this compound: Structure and Properties

This compound, with the chemical formula C13H27NO7, possesses a distinct architecture that dictates its reactivity and stability.[1] It features a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a discrete chain of five ethylene glycol units. This structure allows for the sequential and controlled conjugation of two different molecules. The amine group readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimide activators), and other electrophiles.[2] Conversely, the carboxylic acid can be coupled to primary amines to form stable amide bonds.

The PEG spacer enhances the aqueous solubility of the molecule and any conjugate it forms.[2] Understanding these fundamental properties is the first step in appreciating the nuances of its stability.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1191078-74-6[1]
Molecular Formula C13H27NO7[1]
Molecular Weight 309.36 g/mol [1]
Appearance White solid to colorless oil
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF[1]

Prudent Storage: The Cornerstone of Stability

The long-term stability of this compound is critically dependent on its storage conditions. The consensus from manufacturers and best practices for PEG derivatives points to a set of core principles to mitigate degradation.

Recommended Storage Conditions:

  • Temperature: -20°C is the universally recommended storage temperature for long-term stability.[1][2] Storing at refrigerated temperatures (2-8°C) may be suitable for short periods, but for months to years, a freezer is essential.

  • Atmosphere: The ether linkages in the PEG backbone are susceptible to oxidation. Therefore, it is highly recommended to store this compound under an inert atmosphere , such as argon or nitrogen.[1] If the product is not supplied under an inert gas, it is advisable to blanket the vial with an inert gas after each use.

  • Light: PEG compounds can be sensitive to light, which can catalyze oxidative degradation. Storage in a dark environment , such as in an amber vial or a light-blocking container, is crucial.[1]

  • Moisture: The presence of moisture can facilitate hydrolysis, particularly if any ester impurities are present. Storing the compound in a dry environment , potentially with a desiccant, is good practice.

Causality Behind the Recommendations:

The stringent storage recommendations are not arbitrary. They are based on the inherent chemical vulnerabilities of the molecule. The low temperature slows down all chemical degradation reactions, including oxidation and potential hydrolysis. The inert atmosphere directly counteracts the primary degradation pathway of oxidation by displacing oxygen. Protecting from light prevents photo-catalyzed degradation, and maintaining a dry environment minimizes the risk of hydrolytic cleavage.

Unraveling Degradation Pathways: A Mechanistic Perspective

While proper storage significantly extends the shelf-life of this compound, understanding its potential degradation pathways is essential for troubleshooting and for designing robust experimental protocols. The two primary mechanisms of concern are oxidative degradation and, to a lesser extent, hydrolysis.

Oxidative Degradation: The Primary Threat

The polyethylene glycol backbone is the most susceptible part of the molecule to degradation, primarily through an oxidative pathway.[3] This process is often initiated by the presence of trace metal ions and molecular oxygen, leading to the formation of reactive oxygen species (ROS).[3] The degradation cascade can lead to chain scission and the formation of various byproducts, including formaldehyde and formic acid.[3]

These degradation products are not benign; formaldehyde and formic acid can react with the primary amine of this compound or other amine-containing molecules in your reaction mixture, leading to unwanted side products and a decrease in the purity and efficacy of your final conjugate.

Oxidative Degradation Pathway of the PEG Backbone PEG This compound (PEG Backbone) Initiation Initiation (O₂, Metal Ions, Light, Heat) Radical PEG Radical Initiation->Radical Oxygen O₂ PeroxyRadical PEG Peroxy Radical Oxygen->PeroxyRadical Propagation Propagation Hydroperoxide PEG Hydroperoxide Propagation->Hydroperoxide Scission Chain Scission Hydroperoxide->Scission Products Degradation Products (Formaldehyde, Formic Acid, etc.) Scission->Products

Caption: Oxidative degradation of the PEG backbone.

Hydrolytic Stability: A Secondary Consideration

The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral pH conditions.[1] However, the stability of the terminal functional groups should also be considered. While the amide bonds formed upon conjugation are very stable, if this compound is used in a multi-step synthesis that involves the formation of ester intermediates, these esters will be susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The rate of hydrolysis is influenced by pH and temperature.[5]

Experimental Protocols for Stability Assessment: A Self-Validating System

To ensure the integrity of this compound in your specific application, particularly when it is part of a formulation or stored under conditions that deviate from the ideal, conducting a stability study is crucial. A well-designed study will not only determine the shelf-life but also identify potential degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and to generate potential degradation products for analytical method validation.[6]

Protocol 1: Forced Degradation of this compound

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., water, PBS pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H2O2 and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate a solid sample and a solution at 60°C for 7 days.

    • Photostability: Expose a solid sample and a solution to light (ICH Q1B guidelines) for a defined period.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples alongside a control sample (stored at -20°C) using a stability-indicating analytical method, such as HPLC-CAD or HPLC-MS.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solutions (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (60°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-CAD/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare to Control (Stored at -20°C) Analyze->Compare

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method: HPLC-CAD

A crucial component of any stability study is a validated analytical method that can separate the intact molecule from its degradation products. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful technique for this purpose, as it provides a near-universal response for non-volatile analytes, including those lacking a UV chromophore like this compound.[]

Protocol 2: Stability-Indicating HPLC-CAD Method

  • Instrumentation: HPLC system equipped with a Charged Aerosol Detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of B and gradually increase it to elute the more hydrophobic degradation products.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • CAD Settings: Optimize nebulizer temperature and gas flow according to the manufacturer's recommendations.

  • Data Analysis: Quantify the peak area of this compound and any new peaks corresponding to degradation products. The percentage of remaining this compound can be calculated relative to the control sample.

Table 2: Example Data from a Hypothetical Stability Study of this compound

Stress Condition% Remaining this compoundMajor Degradation Products (Observed by MS)
Control (-20°C) 100%None
Acid Hydrolysis 98%Minor impurities
Base Hydrolysis 95%Minor impurities
Oxidation (3% H2O2) 65%Formaldehyde adducts, chain-scission products
Thermal (60°C) 85%Oxidative degradation products
Photostability 90%Oxidative degradation products

This table presents hypothetical data for illustrative purposes.

Conclusion: A Proactive Approach to Quality

The stability of this compound is not a passive property but one that requires proactive management. By understanding its chemical nature, adhering to stringent storage protocols, and being aware of its degradation pathways, researchers can ensure the integrity and performance of this valuable linker. For critical applications, particularly in drug development, conducting tailored stability studies using validated analytical methods is not just a recommendation but a necessity for robust and reproducible results. This guide provides the foundational knowledge and practical tools to empower you to use this compound with confidence and scientific rigor.

References

  • MDPI.
  • PubMed. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000)
  • ResearchGate. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes. [Link]
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • National Institutes of Health. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. [Link]
  • ResearchGate.
  • National Institutes of Health. Oxidative Degradation of Sequence-Defined Peptoid Oligomers. [Link]
  • Aapptec.
  • GeneOnline News.
  • ACS Publications.
  • MDPI.
  • Cheng Research Group - University of Illinois.
  • National Institutes of Health. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]
  • AxisPharm. Peptide Linkers. [Link]
  • ResearchGate. (A)
  • ResearchGate. Resins and linkers used for side-chain anchoring of protected amino acids. [Link]
  • ACS Publications. Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. [Link]
  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
  • National Institutes of Health. The First Step in Polyethylene Glycol Degradation by Sphingomonads Proceeds via a Flavoprotein Alcohol Dehydrogenase Containing Flavin Adenine Dinucleotide. [Link]
  • MDPI.
  • National Institutes of Health. Hydrolytically degradable poly(ethylene glycol)
  • ACS Publications. Hydrolytically Degradable PEG-Based Inverse Electron Demand Diels–Alder Click Hydrogels. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Amino-PEG5-acid. As a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics, a thorough understanding of its properties is critical for ensuring laboratory safety and experimental integrity. This document synthesizes available data to provide a practical framework for researchers and professionals working with this compound.

Chemical Identity and Properties

This compound, with the CAS Number 1191078-74-6, is a hydrophilic polyethylene glycol (PEG) derivative.[1][2][3] It possesses a terminal primary amine group and a terminal carboxylic acid group, making it a valuable heterobifunctional linker.[1][3][4] The PEG spacer, consisting of five ethylene glycol units, imparts increased water solubility to the molecules it is conjugated with.[1][4]

Key chemical identifiers and properties are summarized in the table below:

PropertyValueSource(s)
IUPAC Name 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid[5]
Synonyms Amine-PEG5-COOH, H2N-PEG5-CH2COOH, 17-amino-3,6,9,12,15-pentaoxaheptadecanoic acid[1][5]
CAS Number 1191078-74-6[1][2]
Molecular Formula C12H25NO7 (Note: Some sources indicate C13H27NO7)[2][5]
Molecular Weight Approximately 295.33 g/mol to 309.4 g/mol [1][5]
Appearance Varies; may be a colorless oil or a low-melting solid[6][7]
Solubility Soluble in water, DMSO, DMF, and DCM[6]

Hazard Identification and Risk Assessment

While a comprehensive, standardized Safety Data Sheet (SDS) with GHS classifications for this compound is not consistently available across suppliers, general safe laboratory practices for handling chemical reagents should be strictly followed. The primary risks associated with this compound are likely related to direct contact and inhalation.

Potential Hazards:

  • Eye Contact: May cause irritation.

  • Skin Contact: May cause irritation.

  • Inhalation: May cause respiratory tract irritation.[8]

  • Ingestion: May be harmful if swallowed.

It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[9]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Engineering Controls: Use in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is required.[9]

  • General Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[10] Wash hands thoroughly after handling.[8][10] Contaminated clothing should be removed and laundered before reuse.[8][10]

  • Dispensing: For low-melting solids, it is advisable to create a stock solution in an appropriate anhydrous solvent like DMSO or DMF to facilitate accurate and safe dispensing.[7][11]

Storage:
  • Temperature: Store refrigerated at -20°C for long-term storage.[2][4][11] Storage at 0-4°C is suitable for short-term use.[2]

  • Container: Keep the container tightly closed to prevent moisture contamination.[10][11]

  • Inert Atmosphere: For stock solutions, consider storing under an inert gas like argon or nitrogen to preserve reactivity.[7]

  • Light Protection: Some sources recommend protecting the compound from light.[11][12]

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Equilibrate to Room Temp B->C D Weigh or Prepare Stock Solution C->D E Use in Experiment D->E F Clean Work Area E->F G Dispose of Waste Properly F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes.[8][9] Remove any contaminated clothing.[9][10] If irritation persists, seek medical attention.[8][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[8][9][13] Seek immediate medical attention.[8][9]

  • Inhalation: Move the individual to fresh air.[8][9] If breathing is difficult or symptoms persist, seek medical attention.[8][9]

  • Ingestion: Wash out the mouth with water.[9] Do not induce vomiting. Seek medical attention.[9][14]

Diagram: First-Aid Decision Pathway for this compound Exposure

First_Aid_Pathway cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Event skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with water for 15+ min Remove contaminated clothing skin->wash_skin flush_eyes Flush with water for 15+ min Hold eyelids open eyes->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical_skin Seek medical attention if irritation persists wash_skin->seek_medical_skin seek_medical_eyes Seek IMMEDIATE medical attention flush_eyes->seek_medical_eyes seek_medical_inhalation Seek medical attention if symptoms persist fresh_air->seek_medical_inhalation seek_medical_ingestion Seek medical attention rinse_mouth->seek_medical_ingestion

Caption: Decision-making process for first aid following exposure.

Stability and Reactivity Profile

  • Stability: Stable under recommended storage conditions.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

  • Conditions to Avoid: Excessive heat and exposure to moisture.

Toxicological Information

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal. Do not allow the material to enter drains or water courses.[9]

References

  • Amino-PEG5-amine, CAS 72236-26-1 | AxisPharm. [Link]
  • Amino-PEG5-CH2CO2H | C12H25NO7 | CID 21252464 - PubChem - NIH. [Link]
  • Pomalidomide 4'-PEG5-amine - Safety D
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. [Link]
  • This compound, CAS 1191078-74-6 | AxisPharm. [Link]

Sources

The Role of Amino-PEG5-acid in Advancing Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Amino-PEG5-acid, a heterobifunctional, monodisperse polyethylene glycol (PEG) linker that has become an indispensable tool in chemical biology. We will delve into its core properties and examine its applications in pioneering fields such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the broader landscape of bioconjugation and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to its full potential.

The Molecular Advantage: Understanding this compound

This compound is a chemical linker characterized by a terminal primary amine group and a terminal carboxylic acid, separated by a discrete chain of five ethylene glycol units.[1][2] This specific structure imparts a unique combination of properties that are highly advantageous in biological systems.

Core Physicochemical Properties

The defining features of this compound stem from its monodisperse nature and the inherent properties of the PEG chain. Unlike polydisperse PEGs, which are a mixture of polymers with varying chain lengths, monodisperse PEGs like this compound have a single, defined molecular weight.[3][4] This uniformity is critical for the synthesis of homogenous bioconjugates, leading to improved batch-to-batch reproducibility and a more predictable pharmacological profile.[4]

The hydrophilic PEG spacer enhances the aqueous solubility of molecules to which it is conjugated, a crucial attribute when working with hydrophobic drugs or large biomolecules prone to aggregation.[5][6][7] This increased solubility can lead to improved stability, reduced immunogenicity, and an extended circulation half-life of the final conjugate.[4][6]

PropertyValue/DescriptionSource(s)
Molecular Formula C13H27NO7[1]
Molecular Weight 309.36 g/mol [2]
Appearance Varies (often a solid or oil)[2]
Solubility Soluble in water, DMSO, DMF[2][8]
Purity Typically ≥95%[1]
Orthogonal Reactivity: The Key to Controlled Bioconjugation

The true power of this compound lies in its heterobifunctional nature. The terminal amine and carboxylic acid groups exhibit orthogonal reactivity, allowing for controlled, sequential conjugation of two different molecules.[1][5]

  • The amino group is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and carbonyls (aldehydes and ketones).[2][5]

  • The carboxylic acid can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds.[2][5] This activation is typically achieved using carbodiimides like EDC in conjunction with an additive like N-hydroxysuccinimide (NHS).[9]

This dual reactivity is the foundation for its widespread use in constructing complex biomolecular architectures.

Application Spotlight: Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[7] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's efficacy, stability, and safety.[10] this compound and its derivatives are frequently employed as components of these linkers.

The Rationale for PEGylated Linkers in ADCs

The incorporation of a PEG spacer, such as the one in this compound, into an ADC linker offers several advantages:

  • Enhanced Solubility and Reduced Aggregation : Many potent cytotoxic payloads are hydrophobic. A hydrophilic PEG linker can mitigate this, improving the overall solubility of the ADC and preventing aggregation, which can lead to rapid clearance and potential immunogenicity.[4][7]

  • Improved Pharmacokinetics : The PEG chain can increase the hydrodynamic volume of the ADC, reducing renal clearance and extending its circulation half-life.[4][6] This allows for a longer window for the ADC to reach its target tumor cells.

  • Optimized Drug-to-Antibody Ratio (DAR) : By improving the solubility of the payload, PEG linkers can enable higher drug loading (a higher DAR) without compromising the ADC's stability.[4]

The monodispersity of this compound ensures the production of a homogenous ADC product, which is a significant advantage from a manufacturing and regulatory perspective.[4]

Workflow for ADC Synthesis Utilizing an this compound-based Linker

The following is a generalized workflow illustrating how a linker derived from this compound could be used to construct an ADC. This example assumes the payload has a reactive amine and the antibody will be conjugated via surface lysines.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_conjugation ADC Conjugation cluster_purification Purification & Characterization A This compound B Activate Carboxylic Acid (e.g., EDC/NHS) A->B Activation D Linker-Payload Conjugate B->D Amide Bond Formation C Cytotoxic Payload (with amine group) C->D F Activate Linker-Payload (e.g., NHS ester formation on amine) D->F Activation E Monoclonal Antibody (with surface lysines) G Final ADC E->G Conjugation F->G H Purification (e.g., SEC, HIC) G->H I Characterization (e.g., Mass Spec, HPLC) H->I

Caption: A generalized workflow for synthesizing an antibody-drug conjugate.

Experimental Protocol: Conjugation of a Payload to a Linker

This protocol details the activation of the carboxylic acid of this compound and its conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., hydroxylamine)

Procedure:

  • Reagent Preparation : Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.[9]

  • Activation of this compound : In a reaction vessel, combine this compound with 1.5 equivalents of EDC and 1.2 equivalents of NHS.[11] Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Payload : Dissolve the amine-containing payload in the reaction buffer. Add the activated this compound solution to the payload solution. The molar ratio should be optimized, but a slight excess of the activated linker is a good starting point.

  • Reaction : Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.[12]

  • Quenching : Add a 10-fold molar excess of the quenching solution to stop the reaction by consuming any unreacted NHS esters.[12]

  • Purification : Purify the linker-payload conjugate using an appropriate method, such as reverse-phase HPLC.

  • Characterization : Confirm the identity and purity of the product using mass spectrometry and HPLC.[12]

Application Spotlight: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[13] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[14][15] The linker is a critical determinant of PROTAC efficacy.

The Role of PEG Linkers in PROTAC Design

The linker in a PROTAC is not merely a spacer; its length, flexibility, and composition can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[13][15] PEG-based linkers, including those derived from this compound, are among the most common motifs in PROTAC design for several reasons:[13]

  • Solubility Enhancement : PEG linkers improve the water solubility of the PROTAC, which can enhance cell permeability and oral absorption.[15][16]

  • Flexibility and Ternary Complex Formation : The flexibility of the PEG chain can allow for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.

  • Tunable Length : The length of the PEG linker can be precisely controlled, which is crucial as the optimal distance between the POI and E3 ligase ligands is target-dependent.[13]

This compound, with its defined length and orthogonal handles, is an ideal building block for synthesizing PROTACs.[14]

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where this compound is used to link a POI ligand (with a carboxylic acid) and an E3 ligase ligand (with a primary amine).

Materials:

  • This compound

  • POI ligand with a carboxylic acid

  • E3 ligase ligand with a primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF

Procedure:

  • Step 1: Conjugation to POI Ligand

    • Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the mixture.[17]

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.[17]

    • Upon completion, purify the POI-linker intermediate by reverse-phase HPLC.

  • Step 2: Conjugation to E3 Ligase Ligand

    • The POI-linker intermediate now has a free carboxylic acid from the this compound.

    • Dissolve the POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization : Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

Broader Applications in Chemical Biology

Beyond ADCs and PROTACs, the unique properties of this compound make it a valuable tool in a variety of other chemical biology applications.

Protein and Peptide Modification (PEGylation)

PEGylation is the process of covalently attaching PEG chains to proteins or peptides to improve their therapeutic properties.[18][19] Using a monodisperse, heterobifunctional linker like this compound allows for site-specific PEGylation, which is more controlled than random PEGylation and can better preserve the biological activity of the protein.[20] For example, the carboxylic acid of this compound can be conjugated to a specific lysine residue on a protein, and the amine can then be used to attach another molecule of interest.

Surface Functionalization of Nanoparticles

The surface of nanoparticles can be functionalized with this compound to enhance their biocompatibility and create a "stealth" effect, reducing clearance by the immune system and prolonging circulation time.[21][22] The PEG chain provides a hydrophilic shield, while the terminal amine or carboxylic acid can be used to attach targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.[21][23]

Conclusion

This compound is a powerful and versatile tool in the field of chemical biology. Its well-defined structure, hydrophilic nature, and orthogonal reactive handles provide researchers with precise control over the construction of complex bioconjugates. From enhancing the therapeutic potential of ADCs and PROTACs to enabling the development of advanced drug delivery systems, the applications of this compound are vast and continue to expand. The principles and protocols outlined in this guide serve as a foundation for harnessing the full potential of this remarkable molecule to drive innovation in drug discovery and development.

References

  • The Advantages of Monodisperse PEG In Drug Development? - PharmiWeb.com. (2021-06-16).
  • Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) - Labinsights. (2025-05-22).
  • This compound, CAS 1191078-74-6 | AxisPharm.
  • Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm.
  • Amino-PEG5-CH2CO2H | C12H25NO7 | CID 21252464 - PubChem - NIH.
  • Linking It Up: Antibody-Drug Conjugates | Dilworth IP. (2019-01-08).
  • Amino-PEG5-Amine - CD Bioparticles.
  • Site-specific PEGylation of proteins: Insights into structural and functional changes - NIH.
  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - MDPI.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI.
  • Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH.
  • Antibody-Drug Conjugates - ScienceDirect - DOI.
  • PEG–Peptide Conjugates | Biomacromolecules - ACS Publications. (2014-04-01).
  • Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program) - YouTube. (2025-07-29).

Sources

Methodological & Application

Application Note & Protocol: Leveraging Amino-PEG5-acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the use of Amino-PEG5-acid, a heterobifunctional linker, in bioconjugation. We delve into the underlying chemical principles, provide detailed, field-tested protocols for conjugating it to proteins and other biomolecules, and present robust methods for the purification and characterization of the resulting conjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to create stable, functional, and well-defined bioconjugates for therapeutic, diagnostic, and research applications.

Introduction to this compound

This compound (15-amino-4,7,10,13-pentaoxapentadecanoic acid) is a versatile heterobifunctional crosslinker. Its structure comprises a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a discrete-length polyethylene glycol (PEG) chain of five ethylene glycol units. This unique architecture offers significant advantages in bioconjugation:

  • Heterobifunctionality: The orthogonal reactive groups (amine and carboxyl) allow for sequential, controlled conjugation, minimizing the risk of homopolymerization that can occur with homobifunctional linkers.

  • PEG Spacer: The hydrophilic, flexible PEG5 spacer arm is crucial for enhancing the solubility and stability of the resulting conjugate. It also provides spatial separation between the conjugated molecules, which can be critical for preserving biological activity by reducing steric hindrance.

  • Defined Length: As a discrete PEG (dPEG®) product, this compound has a precise, uniform molecular weight and length, unlike traditional polydisperse PEG polymers. This ensures batch-to-batch consistency and results in a homogeneous final conjugate, simplifying purification and characterization.

These properties make this compound an ideal tool for a wide range of applications, including antibody-drug conjugate (ADC) development, peptide modification, nanoparticle functionalization, and surface immobilization.

Principle of Conjugation: The Chemistry of Carbodiimide Coupling

The most common and effective method for conjugating this compound to a biomolecule (e.g., a protein, antibody, or peptide) is through carbodiimide chemistry. This method targets the carboxyl group of the PEG linker and couples it to primary amines (e.g., the side chain of a lysine residue or the N-terminus) on the target biomolecule.

The reaction proceeds in two primary steps:

  • Activation of the Carboxylic Acid: The carboxyl group on this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). EDC reacts with the carboxylate to form a highly reactive but unstable O-acylisourea intermediate.

  • Amine Reaction and Stable Amide Bond Formation: This intermediate can directly react with a primary amine on the target biomolecule to form a stable amide bond. However, the O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and lower the reaction efficiency. To prevent this and improve yield, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, releasing NHS as a byproduct.

This two-step, one-pot reaction is highly efficient and is the cornerstone of creating stable conjugates with this compound.

Workflow Visualization

EDC_NHS_Coupling cluster_conjugation Step 2: Amine Coupling PEG_COOH Amino-PEG5-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acyl + EDC EDC EDC (Carbodiimide) O_Acyl->PEG_COOH Hydrolysis (Side Reaction) NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acyl->NHS_Ester + NHS NHS NHS or Sulfo-NHS Conjugate Biomolecule-NH-CO-PEG5-NH2 (Stable Amide Bond) NHS_Ester->Conjugate + Biomolecule-NH2 Biomolecule Biomolecule-NH2 (e.g., Protein Lysine)

Caption: EDC/NHS reaction mechanism for conjugating this compound.

Detailed Experimental Protocol: Protein Conjugation

This protocol details the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) containing accessible primary amines.

Materials and Reagents
ReagentSupplierPurpose
This compoundBroadpharmHeterobifunctional Linker
Bovine Serum Albumin (BSA)MilliporeSigmaModel Protein
EDC (EDAC)Thermo ScientificCarbodiimide activator
Sulfo-NHSThermo ScientificStabilizer for the activated intermediate
MES Buffer (pH 6.0)VWRActivation Buffer
Phosphate-Buffered Saline (PBS, pH 7.4)VWRConjugation Buffer & Storage
Zeba™ Spin Desalting Columns (7K MWCO)Thermo ScientificPurification of final conjugate
Anhydrous Dimethylformamide (DMF)MilliporeSigmaSolvent for dissolving linker (if needed)
Step-by-Step Methodology

Step 1: Preparation of Buffers and Reagents

  • Activation Buffer: Prepare 100 mM MES, 500 mM NaCl, pH 6.0. The acidic pH optimizes EDC activation and minimizes hydrolysis of the NHS-ester.

  • Conjugation Buffer: Prepare 1X PBS, pH 7.4. This pH is optimal for the reaction between the NHS-ester and primary amines. Crucially, avoid buffers containing primary amines like Tris, as they will compete with the target biomolecule.

  • Protein Solution: Dissolve BSA in the Conjugation Buffer (PBS, pH 7.4) to a final concentration of 10 mg/mL.

  • Linker Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or water. Note: Prepare this solution immediately before use.

  • Activator Solutions: Prepare 100 mM stock solutions of EDC and Sulfo-NHS in the Activation Buffer (MES, pH 6.0). Note: These reagents are moisture-sensitive. Prepare fresh and use immediately.

Step 2: Activation of this compound

Causality: This step creates the reactive Sulfo-NHS ester of the PEG linker. The molar ratio of EDC/NHS to the linker is critical for efficient activation without causing significant side reactions.

  • In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS solutions. A common starting point is a molar ratio of 1:2:5 (Linker:EDC:Sulfo-NHS).

    • Example Calculation: For 1 µmol of this compound, add 2 µmol of EDC and 5 µmol of Sulfo-NHS.

  • Adjust the final volume with Activation Buffer (MES, pH 6.0).

  • Incubate the reaction for 15 minutes at room temperature.

Step 3: Conjugation to the Protein

Causality: The activated linker is now introduced to the protein. The slightly alkaline pH of the PBS buffer deprotonates the primary amines on the protein, making them nucleophilic and ready to attack the Sulfo-NHS ester.

  • Add the activated this compound mixture from Step 2 directly to the prepared BSA solution. The molar ratio of linker to protein will determine the degree of labeling and should be optimized for your specific application. A 20-fold molar excess of linker to protein is a robust starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction (Optional but Recommended)

Causality: This step deactivates any remaining unreacted NHS-esters, preventing further modification if other amine-containing molecules are introduced later.

  • Add an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of the Conjugate

Causality: It is essential to remove unreacted linker and coupling reagents (EDC, NHS) from the final conjugate. Size exclusion chromatography (e.g., a desalting column) is highly effective for this purpose.

  • Equilibrate a Zeba™ Spin Desalting Column (7K MWCO) with PBS, pH 7.4, according to the manufacturer's instructions. The 7K molecular weight cutoff (MWCO) will retain the ~67 kDa BSA-PEG conjugate while allowing the small molecule reactants (~500 Da) to pass through.

  • Apply the reaction mixture to the column.

  • Centrifuge to elute the purified BSA-PEG5-NH2 conjugate.

  • Store the purified conjugate at 4°C for short-term use or at -20°C / -80°C for long-term storage.

Experimental Workflow Diagram

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis A Prepare Buffers (MES pH 6.0, PBS pH 7.4) C Prepare Fresh Activator Stocks (EDC, Sulfo-NHS in MES) A->C B Dissolve Protein in PBS F Conjugate: Add activated linker to Protein (2 hours RT or O/N 4°C) B->F E Activate Linker: Combine Linker + EDC + Sulfo-NHS in MES Buffer (15 min) C->E D Prepare Linker Stock (this compound) D->E E->F G Quench (Optional): Add Tris Buffer (15 min) F->G H Purify via Desalting Column (e.g., Zeba 7K MWCO) F->H G->H I Characterize Conjugate (SDS-PAGE, HPLC, MS) H->I J Store Purified Conjugate I->J

Caption: Step-by-step workflow for protein bioconjugation.

Characterization and Validation

Validating the success of the conjugation is a critical step for ensuring the quality and reproducibility of your results.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a straightforward method to qualitatively assess conjugation. The addition of each PEG linker molecule increases the hydrodynamic radius of the protein, causing it to migrate more slowly on the gel. A successful conjugation will show a band shift upwards compared to the unconjugated protein control. Multiple bands may indicate different degrees of labeling (e.g., 1, 2, or 3 PEG linkers per protein).

  • Size Exclusion Chromatography (SEC-HPLC): A quantitative method to assess purity. The PEGylated protein will have a shorter retention time than the unconjugated protein. The peak area can be used to quantify the percentage of conjugated vs. unconjugated protein and to detect any aggregation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most definitive characterization. The mass of the conjugate will increase by the exact mass of the this compound linker (307.35 Da) for each molecule attached. This allows for precise determination of the degree of labeling.

  • HABA/Avidin Assay: If the biomolecule is biotinylated, this colorimetric assay can be used to quantify the degree of modification by measuring the displacement of HABA (4'-hydroxyazobenzene-2-carboxylic acid) from avidin by the biotinylated sample.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Conjugation Yield 1. Inactive EDC/NHS (hydrolyzed).2. Buffer contains competing amines (e.g., Tris).3. pH of reaction is not optimal.4. Insufficient molar excess of linker.1. Prepare fresh EDC and Sulfo-NHS solutions immediately before use.2. Ensure all buffers are amine-free (use MES, HEPES, or PBS).3. Verify pH of buffers (pH 5.5-6.5 for activation, pH 7.2-8.0 for conjugation).4. Increase the molar excess of the this compound linker.
Protein Precipitation 1. Protein is not stable in the reaction buffer.2. High degree of modification alters protein solubility.3. Organic solvent (e.g., DMF) concentration is too high.1. Perform a buffer screen to find optimal conditions for your specific protein.2. Reduce the molar excess of the linker to lower the degree of labeling.3. Keep the concentration of organic co-solvents below 10% (v/v) if possible.
High Polydispersity 1. Reaction time is too long, leading to side reactions.2. Molar ratios are not optimized.1. Reduce the conjugation reaction time.2. Perform a titration experiment to find the optimal molar ratio of linker-to-protein for the desired degree of labeling.

References

Application Notes and Protocols for Nanoparticle Functionalization with Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The surface functionalization of nanoparticles with polyethylene glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic and diagnostic potential. This guide provides a comprehensive overview and detailed protocols for the use of Amino-PEG5-acid, a heterobifunctional linker, for the covalent modification of nanoparticles. We will delve into the scientific principles underpinning PEGylation, the specific advantages of using a monodisperse linker like this compound, and step-by-step methodologies for conjugation, purification, and characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage PEGylation for improved nanoparticle performance.

The Imperative of PEGylation in Nanoparticle Systems

Bare nanoparticles administered in vivo are often rapidly recognized as foreign entities by the mononuclear phagocyte system (MPS), leading to their swift clearance from circulation and accumulation in organs like the liver and spleen.[1][2] This significantly limits their therapeutic efficacy. PEGylation, the process of attaching PEG chains to the nanoparticle surface, creates a hydrophilic protective layer.[1][3][4] This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and prolonging systemic circulation time.[1][5][6] The extended circulation half-life enhances the probability of the nanoparticle reaching its intended target, a phenomenon particularly crucial for passive targeting strategies like the Enhanced Permeability and Retention (EPR) effect in cancer therapy.[6]

Beyond its stealth properties, PEGylation offers several other advantages:

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of nanoparticles in aqueous biological fluids and prevents aggregation.[4][6][7]

  • Reduced Immunogenicity: The biocompatible PEG layer can mask the nanoparticle surface, reducing the likelihood of an immune response.[7][8]

  • Tunable Properties: The length and density of the PEG chains can be modulated to control the nanoparticle's hydrodynamic size and other physicochemical properties.[3][9]

This compound: A Precision Tool for Functionalization

This compound is a heterobifunctional linker featuring a primary amine (-NH2) group at one end and a carboxylic acid (-COOH) group at the other, separated by a discrete five-unit PEG spacer.[10][11][12] This specific architecture offers precise control over the conjugation process.

Key Attributes of this compound:

FeatureDescriptionReference
Chemical Formula C13H27NO7[11]
Molecular Weight 309.36 g/mol [11][13][14]
Purity Typically >95%[11][12]
Solubility High solubility in aqueous media and various organic solvents.[7][10]
Reactivity The amine group reacts with activated carboxylic acids (e.g., NHS esters), while the carboxylic acid group can be activated to react with primary amines.[10][11][12]

The use of a monodisperse PEG linker like this compound, which has a precise and uniform molecular weight, is highly advantageous over traditional polydisperse PEGs.[15] This uniformity ensures batch-to-batch consistency and a well-defined nanoparticle surface, which is critical for reproducible in vitro and in vivo performance.[15]

Mechanism of Action: EDC/NHS Coupling Chemistry

The covalent attachment of this compound to nanoparticles possessing surface carboxyl or amine groups is most commonly achieved through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[16][17][18][19]

This "zero-length" crosslinking reaction forms a stable amide bond.[16] A two-step protocol is highly recommended to minimize undesirable side reactions such as nanoparticle aggregation.[16][17]

Reaction Workflow:

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Carboxylated\nNanoparticle Carboxylated Nanoparticle Activated_NP NHS-ester Activated Nanoparticle Carboxylated\nNanoparticle->Activated_NP pH 4.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_NP Amino_PEG5_acid This compound Functionalized_NP PEGylated Nanoparticle Activated_NP->Functionalized_NP pH 7.2-8.5 Amino_PEG5_acid->Functionalized_NP

Figure 1: Two-step EDC/NHS coupling workflow.

In the first step, the carboxyl groups on the nanoparticle surface are activated by EDC to form a highly reactive O-acylisourea intermediate. NHS then reacts with this intermediate to create a more stable NHS-ester, which is less susceptible to hydrolysis.[16] After removing excess EDC and NHS, the amine-containing this compound is added. The primary amine of the PEG linker then attacks the NHS-ester, forming a stable amide bond and releasing NHS.[16]

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol details the covalent attachment of the amine group of this compound to surface carboxyl groups on nanoparticles.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[17]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4[17]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0[17]

  • Washing Buffer: PBS with 0.05% Tween-20[17]

  • Deionized (DI) Water

Procedure:

A. Nanoparticle Preparation and Activation:

  • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A typical starting molar ratio is 2-5 fold excess of EDC and Sulfo-NHS to the estimated number of carboxyl groups on the nanoparticles.

  • Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.[17]

B. Conjugation:

  • Pellet the activated nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).

  • Discard the supernatant and wash the nanoparticle pellet twice with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Prepare a solution of this compound in Coupling Buffer. A 10-50 fold molar excess of the PEG linker to the nanoparticles is a good starting point for optimization.

  • Resuspend the washed, activated nanoparticle pellet in the this compound solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[17]

C. Quenching and Purification:

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.

  • Pellet the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles three times with Washing Buffer to remove unreacted PEG linker and byproducts.

  • Finally, resuspend the purified PEGylated nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Figure 2: Protocol 1 workflow diagram.

Protocol 2: Functionalization of Amine-Functionalized Nanoparticles

This protocol outlines the attachment of the carboxylic acid group of this compound to surface amine groups on nanoparticles. The principle is similar to Protocol 1, but the roles of the nanoparticle and the PEG linker are reversed in the EDC/NHS reaction.

Materials:

  • Amine-functionalized Nanoparticles

  • This compound

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC and Sulfo-NHS

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

  • Dissolve this compound in Activation Buffer.

  • Add EDC and Sulfo-NHS (2-5 fold molar excess to the PEG linker) to activate the carboxylic acid group of the PEG. Incubate for 15-30 minutes at room temperature.

  • Add the amine-functionalized nanoparticles (resuspended in Coupling Buffer) to the activated this compound solution.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Follow the quenching and purification steps as described in Protocol 1.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the functionalized nanoparticles.[2]

Characterization TechniqueParameter MeasuredExpected Outcome for Successful PEGylationReference
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)Increase in hydrodynamic diameter. PDI should remain low, indicating no significant aggregation.[20]
Zeta Potential Analysis Surface ChargeA shift in zeta potential towards neutral. For carboxylated NPs, the negative charge will become less negative.[3]
Transmission Electron Microscopy (TEM) Nanoparticle size, morphology, and dispersityCore size should remain unchanged. The PEG layer is typically not visible, but the particles should appear well-dispersed.[21]
Fourier-Transform Infrared Spectroscopy (FTIR) Surface chemical groupsAppearance of characteristic PEG ether bond (C-O-C) peaks (~1100 cm⁻¹) and amide bond peaks.[22]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental compositionIncreased carbon and oxygen signals, confirming the presence of the PEG layer.[22]
Thermogravimetric Analysis (TGA) PEG grafting densityQuantifies the weight loss corresponding to the organic PEG layer upon heating, allowing for calculation of grafting density.[23]
High-Performance Liquid Chromatography (HPLC) Quantification of free and bound PEGCan be used to determine the amount of PEG conjugated to the nanoparticles.[20]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inactive EDC/Sulfo-NHS (hydrolyzed)- Incorrect buffer pH- Insufficient molar ratio of reagents- Steric hindrance on the nanoparticle surface- Use fresh, high-quality EDC/Sulfo-NHS- Verify the pH of Activation and Coupling Buffers- Optimize the molar ratios of PEG linker, EDC, and Sulfo-NHS- Consider using a longer PEG spacer
Nanoparticle Aggregation - Cross-linking by EDC in a one-step reaction- Incomplete PEGylation leading to exposed hydrophobic patches- Inappropriate buffer conditions (ionic strength, pH)- Strictly follow the two-step protocol, ensuring complete removal of excess EDC/NHS before adding the amine component[16]- Increase the PEG linker concentration or reaction time- Optimize buffer conditions and ensure adequate washing
Inconsistent Results - Variation in nanoparticle surface groups- Use of polydisperse PEG- Inconsistent reaction conditions- Thoroughly characterize the starting nanoparticles- Use monodisperse this compound for consistency[15]- Precisely control reaction times, temperatures, and reagent concentrations

Conclusion

The functionalization of nanoparticles with this compound via EDC/NHS chemistry is a robust and reproducible method for creating advanced nanomaterials for biomedical applications. The use of a discrete PEG linker provides precise control over the nanoparticle's surface properties, leading to enhanced stability, prolonged circulation, and reduced immunogenicity. By following the detailed protocols and characterization strategies outlined in this guide, researchers can confidently develop and validate PEGylated nanoparticle systems with improved therapeutic and diagnostic potential.

References

  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (2021). Nanoscale.
  • Nanoparticle PEGylation for cancer therapy. (2015).
  • Nanoparticle PEGylation for imaging and therapy. (n.d.). PubMed Central.
  • PEGylated Nanoparticles 101. (2022). BroadPharm.
  • This compound, 1191078-74-6. (n.d.). BroadPharm.
  • PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. (n.d.).
  • This compound | CAS# 1191078-74-6 | Amino PEG Linker. (n.d.). MedKoo Biosciences.
  • NH2-PEG5-COOH (this compound, CAS: 1191078-74-6). (n.d.). Biopharma PEG.
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (n.d.). PubMed Central.
  • This compound, CAS 1191078-74-6. (n.d.). AxisPharm.
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (2016). ScienceDirect.
  • How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS. (n.d.). Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Benchchem.
  • This compound. (n.d.). Precise PEG.
  • Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. (n.d.). NCBI.
  • Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. (2024). RSC Publishing.
  • Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles. (2019). RSC Publishing.
  • Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. (2015). INIS-IAEA.
  • Benefits of Monodisperse PEG Linkers in Drug Development. (2019). BroadPharm.
  • Impact of the Different Molecular Weights of Polyethylene Glycol (PEG) Coating Agents on the Magnetic Targeting Characteristics of Functionalized Magnetoresponsive Nanoclusters. (n.d.). MDPI.
  • Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. (n.d.). PubMed Central.
  • Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. (n.d.). PubMed Central.
  • Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. (2016).
  • A Researcher's Guide to Characterizing Nanoparticles Functionalized with Thiol-PEG5-amine. (n.d.). Benchchem.

Sources

step-by-step guide for Amino-PEG5-acid conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for Amine-Reactive Conjugation of Amino-PEG5-acid via EDC/NHS Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and scientific rationale for the covalent conjugation of this compound to primary amine-containing molecules, such as proteins, peptides, or small molecule drugs. The core of this bioconjugation strategy is the widely adopted carbodiimide crosslinker chemistry utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). We will explore the underlying chemical principles, provide step-by-step experimental procedures from reagent preparation to final conjugate purification and characterization, and offer a comprehensive troubleshooting guide. The objective is to equip researchers with the expertise to successfully implement PEGylation, a critical technique for enhancing the therapeutic properties of biomolecules.[1][2][3]

Introduction: The Rationale for PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug development.[1] This bioconjugation strategy is employed to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][4] Key benefits include:

  • Increased Hydrodynamic Size: The attachment of PEG chains increases the apparent size of the molecule, which can significantly reduce renal clearance and prolong its circulation half-life.[1][4]

  • Reduced Immunogenicity: The flexible PEG polymer can "mask" antigenic epitopes on the molecule's surface, shielding it from the host's immune system.[1][4]

  • Enhanced Solubility and Stability: PEGylation often increases the water solubility of hydrophobic molecules and can protect therapeutic proteins from proteolytic degradation.[1][4]

This compound is a heterobifunctional linker featuring a terminal primary amine and a terminal carboxylic acid, separated by a discrete-length 5-unit PEG spacer. This guide focuses on the reaction of its carboxylic acid moiety, creating a stable amide bond with a primary amine on a target molecule.

The Core Principle: Two-Step EDC/NHS Chemistry

The direct formation of an amide bond between a carboxylic acid and a primary amine is inefficient under standard physiological conditions. Carbodiimide chemistry, specifically using EDC and NHS, provides a robust method to overcome this barrier.[5] The process is a two-step reaction, with each step optimized by specific pH conditions.[6][7]

  • Activation Step (pH 4.5 - 6.0): EDC reacts with the carboxyl group on this compound to form a highly reactive, but unstable, O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[5][8] To improve efficiency, NHS is included in the reaction. NHS rapidly displaces the O-acylisourea group to form a semi-stable, amine-reactive NHS ester.[9][10] This activation is most efficient in a slightly acidic buffer, such as MES.[6][7]

  • Conjugation Step (pH 7.2 - 8.0): The NHS ester is then reacted with the target molecule containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue on a protein). The primary amine acts as a nucleophile, attacking the NHS ester and forming a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH, where the primary amine is deprotonated and more nucleophilic.[6][7] Buffers like Phosphate-Buffered Saline (PBS) or HEPES are ideal for this step.[7][11]

Reaction Mechanism Diagram

EDC_NHS_Chemistry cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.0) PEG_COOH Amino-PEG5-COOH O_Acyl O-acylisourea intermediate (unstable) PEG_COOH->O_Acyl + EDC EDC EDC->O_Acyl PEG_NHS Amino-PEG5-NHS Ester (amine-reactive) O_Acyl->PEG_NHS + NHS NHS NHS->PEG_NHS Conjugate Target-NH-CO-PEG5-Amino (Stable Amide Bond) PEG_NHS->Conjugate Target_NH2 Target-NH₂ (Protein, Peptide, etc.) Target_NH2->Conjugate +

Caption: The two-step EDC/NHS conjugation mechanism.

Quantitative Data & Reagent Summary

Successful conjugation relies on precise control of reaction parameters. The tables below summarize key quantitative data.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₃H₂₇NO₈
Molecular Weight 325.36 g/mol
Spacer Arm Length 21.9 Å

| Reactive Groups | -COOH (Carboxylic Acid), -NH₂ (Amine) |

Table 2: Recommended Reagent Molar Ratios & Conditions

Step Reagent Recommended Molar Excess (over -COOH) Buffer pH Time Temperature
1. Activation EDC 2 - 10 fold[7] MES 4.5 - 6.0[6][7] 15 - 30 min[6][9] Room Temp.
NHS/Sulfo-NHS 2 - 5 fold[7] MES 4.5 - 6.0[6][7] 15 - 30 min[6][9] Room Temp.

| 2. Conjugation | Target-NH₂ | (Varies, optimize 1:1 to 1:20 PEG:Target) | PBS, HEPES | 7.2 - 8.0[6][11] | 2 hrs - Overnight[6] | Room Temp. or 4°C |

Experimental Workflow Overview

The entire process can be visualized as a sequence of distinct stages, each requiring careful execution.

Caption: High-level experimental workflow for PEG conjugation.

Detailed Step-by-Step Protocol

This protocol details the conjugation of this compound to a generic amine-containing protein. Note: Optimization is often required for each specific target molecule.[9]

Materials and Reagents
  • This compound

  • Amine-containing target molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6][12]

  • Coupling Buffer: 1X PBS, pH 7.4[11][12]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions

  • Purification system: Size Exclusion Chromatography (SEC) column, dialysis cassette (appropriate MWCO), or TFF system.

  • Characterization equipment: SDS-PAGE, HPLC, Mass Spectrometer.

Procedure

Step 1: Reagent Preparation (Critical First Step)

  • Prepare fresh Activation and Coupling buffers. Avoid buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate), as they will compete with the reactants.[6][7]

  • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation, as they are moisture-sensitive.[6][11]

  • Immediately before use, prepare concentrated stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer.[11] Prepare a stock solution of this compound in the same solvent.

  • Ensure your target protein is in the Coupling Buffer (e.g., PBS pH 7.4). If it is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer.[6]

Step 2: Activation of this compound (Time-sensitive)

  • In a microcentrifuge tube, dissolve the desired amount of this compound in the Activation Buffer.

  • Add the required volume of EDC stock solution (e.g., 10-fold molar excess over the PEG-acid).

  • Immediately add the required volume of NHS/Sulfo-NHS stock solution (e.g., 5-fold molar excess over the PEG-acid).

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6][9] This generates the amine-reactive NHS ester. The stability of this ester is limited, especially in aqueous solutions, so proceed to the next step promptly.[6]

Step 3: Conjugation to the Amine-Containing Molecule

  • Immediately add the activated Amino-PEG5-NHS ester solution from Step 2 to your target protein solution in the Coupling Buffer.

  • The optimal molar ratio of the activated PEG linker to the protein should be determined empirically, but a starting point of a 10-20 fold molar excess of PEG is common.[6]

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[6][11] If necessary, adjust with a small amount of 0.1 M sodium bicarbonate.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6] Longer incubation at a lower temperature can sometimes improve yield and reduce protein aggregation.[6]

Step 4: Quenching the Reaction

  • To stop the conjugation process and deactivate any unreacted NHS esters, add a quenching reagent.[11]

  • Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.[11]

Step 5: Purification of the PEGylated Conjugate

  • It is essential to remove excess PEG reagent, quenched crosslinkers, and byproducts from the final conjugate.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules.[13]

  • Dialysis or Diafiltration: For large protein conjugates, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove smaller impurities.[]

Characterization of the Final Conjugate

Confirmation of successful conjugation is a critical final step.

  • SDS-PAGE: A simple and effective method to visualize the increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift.

  • Chromatography (SEC/IEX/HIC): Chromatographic methods can be used to assess purity. SEC can resolve different PEGylated species from the unreacted protein.[13] Ion-exchange (IEX) and hydrophobic interaction (HIC) chromatography can also be used, as PEGylation can alter the surface charge and hydrophobicity of the protein.[13][][15]

  • Mass Spectrometry (MS): Provides a definitive confirmation of the mass of the conjugate, allowing for the determination of the degree of PEGylation (how many PEG molecules are attached per protein).[16]

Troubleshooting Guide

Table 3: Common Issues and Solutions in EDC/NHS Conjugation

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS reagents due to moisture exposure.[6] 2. Incorrect pH for activation or conjugation steps.[6][7] 3. Presence of competing amine or carboxyl groups in buffers (e.g., Tris, Acetate).[6][7] 4. Hydrolysis of NHS-ester intermediate before conjugation.[6] 1. Use fresh, high-quality reagents. Equilibrate to room temp before opening. Store desiccated at -20°C.[6] 2. Verify buffer pH. Use MES (pH 4.5-6.0) for activation and PBS/HEPES (pH 7.2-8.0) for conjugation.[6][7] 3. Perform buffer exchange into appropriate non-competing buffers before starting.[6] 4. Add the activated PEG-NHS ester to the target molecule immediately after the activation step.
Protein Precipitation / Aggregation 1. High degree of PEGylation leading to insolubility.[6] 2. Unsuitable buffer conditions for protein stability.[6] 3. High concentration of reagents. 1. Reduce the molar excess of the activated PEG linker in the reaction.[6] 2. Ensure the protein is in a buffer that maintains its stability throughout the reaction. Add solubility enhancers if necessary.[6] 3. Perform the reaction at a more dilute concentration.

| Presence of Unconjugated PEG After Purification | 1. Purification method is not optimal for separation.[6] | 1. Use a size-exclusion chromatography column with appropriate resolution for the size difference.[6][13] 2. For dialysis, ensure the MWCO of the membrane is small enough to retain the protein but allow free passage of the PEG reagent.[6] |

References

  • Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid). Benchchem.
  • A Technical Guide to PEGylation for Bioconjugation in Drug Development. Benchchem.
  • Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Benchchem.
  • Application Notes and Protocols: t-Boc-N-amido-PEG5-acetic acid Conjugation to Primary Amines. Benchchem.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Benchchem.
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions. Benchchem.
  • Protein conjugates purification and characterization. ResearchGate.
  • PEGylated Protein Purification Techniques. BOC Sciences.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • Protein PEGylation for the design of biobetters: from reaction to purification processes. SciELO.
  • PEGylation – Successful Approach for Therapeutic Protein Conjugation. Walsh Medical Media.
  • Amine coupling through EDC/NHS: a practical approach. ResearchGate.
  • Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments.
  • Application Notes and Protocols for the Conjugation of Hydroxy-PEG5-acid to a Primary Amine. Benchchem.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. MDPI.
  • instructions - edc. Thermo Fisher Scientific.

Sources

Application Notes & Protocols for Surface Modification of Materials with Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Surface Engineering in Advanced Biomaterials

In the realms of drug delivery, medical device engineering, and diagnostics, the interface between a synthetic material and a biological environment is paramount. Unmodified material surfaces are often recognized as foreign by the body, triggering protein adsorption, immune responses, and rapid clearance, which severely limits their therapeutic efficacy.[1][2] Surface modification is the deliberate engineering of this interface to control and direct biological outcomes.

One of the most successful and widely adopted strategies for surface modification is PEGylation —the covalent or non-covalent attachment of polyethylene glycol (PEG) chains.[2][3][4] PEGylation creates a hydrophilic, flexible, and sterically hindering layer that effectively masks the underlying material.[5] This "stealth" shield confers numerous advantages, including:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of conjugated molecules or coated materials in aqueous biological fluids.[3][5]

  • Reduced Immunogenicity: The PEG layer can mask antigenic sites, reducing the likelihood of an immune response.[1][3]

  • Prolonged Systemic Circulation: By preventing opsonization (the process of marking particles for phagocytosis), PEGylation helps nanoparticles and other drug carriers evade the reticuloendothelial system (RES), significantly extending their half-life in the bloodstream.[2][6]

  • Improved Stability: PEG chains can protect conjugated proteins and peptides from enzymatic degradation.[5]

This guide focuses on Amino-PEG5-acid , a discrete, heterobifunctional PEG linker that serves as a versatile tool for precise surface engineering. Its defined length and distinct terminal functional groups—a primary amine and a carboxylic acid—allow for controlled, sequential conjugation chemistries, making it an invaluable asset for researchers, scientists, and drug development professionals.[7][8][9][10]

Physicochemical Profile of this compound

This compound is a monodisperse PEG compound, meaning every molecule has the exact same length and molecular weight. This eliminates the batch-to-batch variability associated with polydisperse polymers and is critical for reproducible manufacturing in pharmaceutical applications.

The structure is defined by a five-unit ethylene glycol chain, which provides a flexible, hydrophilic spacer. At one terminus is a primary amine (-NH₂) and at the other, a carboxylic acid (-COOH). This heterobifunctional nature is key to its utility; one group can be used to anchor the PEG to a surface, while the other remains available for the subsequent attachment of a targeting ligand, drug, or other functional molecule.[8][9]

  • The amino group is nucleophilic and readily reacts with activated carboxylic acids (e.g., NHS esters) or carbonyls (aldehydes, ketones) via reductive amination.[7][10]

  • The carboxylic acid can be activated using carbodiimide chemistry (e.g., EDC with NHS) to form a stable amide bond with primary amines.[7][9]

PropertyValueSource
Chemical Name 1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acid[9]
Synonyms NH2-PEG5-COOH, Amine-PEG5-COOH[8][10]
CAS Number 1191078-74-6[7][8][9]
Molecular Formula C₁₃H₂₇NO₇[8][9]
Molecular Weight 309.36 g/mol [9]
Appearance Varies (typically a solid or viscous oil)N/A
Solubility High solubility in water and many organic solvents[7][11]

The Cornerstone of Conjugation: EDC/NHS Chemistry

The most common and robust method for covalently attaching the carboxylic acid terminus of this compound to a primary amine on a material surface is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This is a "zero-length" crosslinking reaction, meaning no additional atoms are incorporated into the final bond.[12]

Mechanism of Action:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions.[12][13][14]

  • Stabilization with NHS: To prevent hydrolysis and increase reaction efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less prone to hydrolysis and can be isolated or used immediately for conjugation.[12][13]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target surface, displacing NHS and forming a stable, covalent amide bond.[13]

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_conjugation Step 3: Conjugation PEG_COOH Amino-PEG5-COOH O_acylisourea O-acylisourea Intermediate (Unstable) PEG_COOH->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Stable) O_acylisourea->NHS_Ester + NHS NHS NHS Final_Product Stable Amide Bond (Surface-PEG-Amine) NHS_Ester->Final_Product + Surface-NH₂ Surface_NH2 Surface-NH₂

EDC/NHS reaction mechanism for amine conjugation.

Experimental Protocols

Protocol 1: Covalent Attachment to Amine-Functionalized Surfaces

This protocol details the modification of a material that presents primary amine groups on its surface (e.g., amine-functionalized nanoparticles, plasma-treated polymers, or protein-coated surfaces) using the carboxylic acid terminus of the PEG linker.

Objective: To create a dense layer of PEG on an amine-functionalized surface, leaving the PEG's terminal amine group available for potential further modification.

Protocol1_Workflow start Start: Prepare Reagents activation Step 1: Activate This compound (EDC/NHS in MES Buffer) start->activation conjugation Step 2: Conjugate Add activated PEG to amine-functionalized material activation->conjugation 15-30 min @ RT quench Step 3: Quench Reaction (e.g., Tris or Hydroxylamine) conjugation->quench 2-4 hrs @ RT or O/N @ 4°C purify Step 4: Purify (Dialysis, Centrifugation, or SEC) quench->purify 15-30 min characterize Step 5: Characterize (XPS, DLS, Zeta, etc.) purify->characterize end End: PEGylated Material characterize->end

Experimental workflow for Protocol 1.

Materials and Reagents:

  • This compound

  • Amine-functionalized material (e.g., nanoparticles, coverslips)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[13]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers with primary amines like Tris.[13]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.[14]

  • Purification System (e.g., dialysis cassettes, centrifugal filters, or size-exclusion chromatography columns)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare stock solutions fresh in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-20 mM).

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS. The molar ratios are critical and should be optimized.

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[13][14]

  • Conjugation to Amine-Functionalized Surface:

    • Resuspend or immerse your amine-functionalized material in Coupling Buffer.

    • Add the activated this compound solution from Step 2 to the material suspension.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution and incubating for 15-30 minutes.

    • Purify the PEGylated material to remove unreacted PEG, EDC/NHS by-products, and quenching reagents. The method depends on the material:

      • Nanoparticles: Use dialysis against PBS followed by deionized water, or repeated centrifugation and resuspension.[15]

      • Planar Surfaces: Thoroughly rinse with Coupling Buffer followed by deionized water.

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal pH for EDC to react with carboxyl groups while minimizing hydrolysis. MES buffer is ideal as it lacks competing amines.[13]
Coupling pH 7.0 - 8.5At this pH, primary amines are deprotonated and sufficiently nucleophilic to react with the NHS ester.[16]
Molar Ratio (EDC:PEG) 2:1 to 10:1A molar excess of EDC is required to drive the activation reaction efficiently.[13][14]
Molar Ratio (NHS:PEG) 2:1 to 5:1NHS stabilizes the active intermediate, increasing the overall coupling yield.[13]
Molar Ratio (PEG:Amine) 10:1 to 50:1A high excess of PEG linker ensures high grafting density on the surface. Must be empirically determined.
Activation Time 15 - 30 minutesSufficient time for activation. Longer times risk hydrolysis of the O-acylisourea intermediate, even with NHS.[13]
Protocol 2: Two-Step Modification via the PEG Amine Group

This protocol is for surfaces that present carboxylic acid groups. Here, the amine group of this compound is used for the initial attachment, leaving the PEG's carboxyl group exposed for subsequent functionalization.

Objective: To first anchor the PEG linker to a carboxylated surface and then use the exposed carboxyl group as a handle for further bioconjugation.

Methodology Summary:

  • Activate the Carboxylated Surface: Use EDC/NHS in Activation Buffer to activate the -COOH groups on the material surface (e.g., carboxylated nanoparticles or self-assembled monolayers).

  • Conjugate this compound: Introduce this compound dissolved in Coupling Buffer. The amine end of the PEG will react with the activated surface carboxyls to form a stable amide bond.

  • Purify: Remove excess reagents as described in Protocol 1. The result is a surface coated with PEG chains terminating in carboxylic acid groups.

  • Secondary Conjugation (Optional): The newly installed terminal carboxyl groups can now be activated using a second round of EDC/NHS chemistry to conjugate an amine-containing molecule of interest (e.g., a targeting peptide, antibody, or fluorescent dye).

Characterization of PEGylated Surfaces

Confirming the success and quality of surface modification is a critical, self-validating step. A multi-technique approach is recommended to build a comprehensive picture of the modified surface.

TechniquePurposeExpected Outcome after PEGylation
X-ray Photoelectron Spectroscopy (XPS) Determines surface elemental composition and chemical states.Increase in the C-O/C-C peak ratio, confirming the presence of the ethylene glycol backbone.[17]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of nanoparticles in suspension.An increase in hydrodynamic diameter, corresponding to the thickness of the hydrated PEG layer.[18][19]
Zeta Potential Analysis Measures the surface charge of particles.A shift in zeta potential towards neutral, as the charged surface groups are shielded by the neutral PEG chains.[20]
Contact Angle Goniometry Measures surface wettability.A decrease in the water contact angle, indicating an increase in surface hydrophilicity.
Atomic Force Microscopy (AFM) Provides high-resolution topographical images of the surface.Change in surface morphology and roughness; can show evidence of a polymer brush layer.[17][21]
Attenuated Total Reflectance-FTIR (ATR-FTIR) Identifies chemical functional groups on a surface.Appearance of characteristic C-O-C ether stretch peaks (~1100 cm⁻¹) from the PEG backbone.[22]

Applications in Drug Development and Research

The ability to precisely modify surfaces with this compound opens up a vast landscape of applications:

  • Stealth Drug Delivery Systems: Modifying nanoparticles (liposomes, polymeric NPs, etc.) to prolong their circulation time, reduce clearance by the immune system, and improve accumulation at target sites like tumors through the Enhanced Permeability and Retention (EPR) effect.[2][23][24][25]

  • Targeted Therapies: Using the terminal functional group of the attached PEG chain to conjugate targeting ligands (e.g., antibodies, peptides) that can actively bind to receptors overexpressed on diseased cells.[2] This is a foundational technique in the development of Antibody-Drug Conjugates (ADCs) and other targeted delivery platforms.[25]

  • Improving Biocompatibility of Medical Implants: Coating the surfaces of implants (e.g., stents, catheters) to reduce protein fouling, prevent thrombus formation, and minimize foreign body response.[22]

  • High-Sensitivity Biosensors: Passivating sensor surfaces to prevent the non-specific binding of proteins and other molecules from complex samples (like blood or serum).[21] This reduces background noise and dramatically improves the signal-to-noise ratio, leading to more sensitive and reliable detection.[7]

Conclusion

This compound is a powerful and versatile chemical tool for the sophisticated surface modification of materials. Its defined structure, dual-functionality, and the robust, well-understood chemistry of its terminal groups provide researchers with a high degree of control over the design of the bio-interface. By following well-defined protocols and validating the outcomes with appropriate characterization techniques, scientists and drug developers can leverage this linker to enhance the stability, biocompatibility, and in vivo performance of a wide array of advanced materials and therapeutic systems.

References

  • Calvo, P., et al. (2021). Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. ACS Nano.
  • Shakya, A. K., et al. (2020). Questioning the Use of PEGylation for Drug Delivery. Journal of Pharmaceutical Sciences.
  • Liu, J., et al. (2020). Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation. International Journal of Molecular Sciences.
  • Liu, J., et al. (2020). Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation. PubMed Central.
  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews.
  • Li, X., et al. (2021). Pegylated Drug Delivery Systems: From Design to Biomedical Applications. Nano LIFE.
  • Wang, J., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale.
  • Kang, K., et al. (2009). Surface functionalization of low density polyethylene films with grafted poly(ethylene glycol) derivatives. ResearchGate.
  • Parambath, A. (Ed.). (2021). Engineering of biomaterials for drug delivery systems: beyond polyethylene glycol. University of Queensland.
  • Veronese, F. M., & Pasut, G. (2005). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI.
  • Harris, J. M., et al. (2003). Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion. PubMed Central.
  • Lee, S., et al. (2023). Slippery Behavior of PEGylated Surfaces. ACS Applied Materials & Interfaces.
  • Jevševar, S., et al. (2010). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PubMed Central.
  • Pfreundschuh, M., et al. (2019). PEGylated surfaces for the study of DNA-protein interactions by atomic force microscopy. RSC Publishing.
  • Park, K. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. Kinam Park.
  • AxisPharm. (n.d.). This compound, CAS 1191078-74-6. AxisPharm.
  • CD Bioparticles. (n.d.). Amino-PEG5-Amine. CD Bioparticles.
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
  • Park, J., et al. (2012). Polydopamine-based surface modification for the development of peritumorally activatable nanoparticles. PubMed Central.

Sources

Application Note & Protocol: High-Efficiency Amide Bond Formation Using HATU for PEGylation with Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the efficient formation of amide bonds using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent, with a specific focus on conjugating molecules to the carboxylic acid terminus of Amino-PEG5-acid. This guide delves into the underlying reaction mechanism, provides a detailed step-by-step protocol, offers troubleshooting advice for common challenges, and presents a framework for optimizing reaction conditions. The protocols and insights herein are designed to ensure high yield, purity, and reproducibility for the synthesis of well-defined PEGylated conjugates.

Introduction: The Synergy of PEGylation and HATU Chemistry

Poly(ethylene glycol) (PEG)ylation is a cornerstone strategy in drug delivery and bioconjugation. The attachment of PEG chains to therapeutic molecules can enhance their solubility, stability, and pharmacokinetic profiles, often leading to increased circulating half-life and reduced immunogenicity[1]. This compound is a versatile heterobifunctional linker, featuring a terminal primary amine and a carboxylic acid, separated by a five-unit PEG spacer[2][3]. This structure allows for precise, stepwise conjugation strategies.

The formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine of a target molecule is a critical conjugation step. However, this process is not spontaneous and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine[4]. HATU has emerged as a third-generation coupling reagent of choice due to its high efficiency, rapid reaction rates, and ability to suppress undesirable side reactions like racemization, especially in sensitive or sterically hindered systems[5][6][7][8]. Its superiority over older reagents like carbodiimides (e.g., EDC) is particularly notable in complex syntheses where yield and purity are paramount[8].

This guide focuses on leveraging HATU to activate the carboxylic acid moiety of this compound for subsequent amidation.

The Mechanism of HATU-Mediated Amide Coupling

Understanding the reaction mechanism is fundamental to optimizing conditions and troubleshooting. The process occurs in two main stages: carboxylic acid activation and nucleophilic substitution.

  • Deprotonation and Activation: The reaction is initiated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid of the this compound to form a carboxylate anion[9][10]. This anion then performs a nucleophilic attack on the electron-deficient carbon atom of HATU[6][9].

  • Formation of the OAt-Active Ester: This attack forms a highly reactive O-acyl(tetramethyl)isouronium salt intermediate[5][11]. The OAt anion, liberated from the HATU structure, rapidly attacks this unstable intermediate. This step is highly efficient and results in the formation of a highly reactive O-(7-azabenzotriazol-1-yl) (OAt) active ester, releasing tetramethylurea as a byproduct[6][7][11].

  • Nucleophilic Attack and Amide Bond Formation: The target amine, now acting as the nucleophile, attacks the carbonyl carbon of the OAt-active ester. The 7-azabenzotriazole moiety (HOAt) is an excellent leaving group, and its departure results in the formation of the desired stable amide bond[9][12]. The pyridine nitrogen within the HOAt leaving group is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, which contributes to HATU's high efficiency[11][12].

This entire process is summarized in the mechanistic diagram below.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH This compound (R-COOH) RCOO- Carboxylate (R-COO⁻) RCOOH->RCOO- Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO-->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Releases Amide PEGylated Product (R-CO-NHR') ActiveEster->Amide Amine Target Amine (R'-NH₂) Amine->Amide Attacks Ester HOAt HOAt (Byproduct) Amide->HOAt Releases

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Coupling of a Model Amine to this compound

This protocol details the procedure for conjugating a generic primary amine (R'-NH₂) to the carboxylic acid terminus of this compound.

3.1. Materials and Reagents

  • This compound (MW: 309.35 g/mol )

  • HATU (MW: 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA)

  • Target Amine (R'-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF)[11][13]

  • Anhydrous Dichloromethane (DCM) for workup

  • 0.1 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (round-bottom flask), magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates or LC-MS for reaction monitoring

3.2. Reagent Stoichiometry and Preparation

A summary of recommended reagent ratios is provided in the table below. It is often beneficial to use a slight excess of the amine and coupling reagents to drive the reaction to completion.

ReagentEquivalents (eq)Purpose
This compound1.0Carboxylic Acid Source
Target Amine (R'-NH₂)1.0 - 1.2Nucleophile
HATU1.0 - 1.2Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic Base
Anhydrous DMF-Solvent

3.3. Step-by-Step Procedure

The recommended order of addition is to pre-activate the carboxylic acid before adding the amine to minimize potential side reactions, such as the amine reacting directly with HATU[14].

Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous DMF under N₂ B 2. Cool solution to 0°C (ice bath) A->B C 3. Add DIPEA (base) to the solution B->C D 4. Add HATU and stir for 15-30 min at 0°C C->D E 5. Add Target Amine (dissolved in DMF if needed) D->E F 6. Allow to warm to RT and stir for 2-18 hours E->F G 7. Monitor reaction by TLC or LC-MS F->G H 8. Quench and dilute with organic solvent (DCM/EtOAc) G->H I 9. Perform aqueous washes (Acid, Base, Brine) H->I J 10. Dry, filter, and concentrate the organic phase I->J K 11. Purify crude product (e.g., Chromatography) J->K

Caption: Experimental workflow for HATU-mediated PEGylation.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the stirred solution.

  • Activation: Add HATU (1.0-1.2 eq) portion-wise to the solution. Allow the activation to proceed by stirring the mixture at 0 °C for 15-30 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: Add the target amine (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF if it is a solid, to the reaction mixture dropwise.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 2-18 hours.

  • Monitoring: Monitor the consumption of the starting material using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[6][15].

  • Workup and Purification:

    • Once the reaction is complete, quench by adding water or 0.1 N HCl.

    • Dilute the mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 0.1 N HCl, saturated NaHCO₃, and brine to remove excess base, unreacted starting materials, and water-soluble byproducts like tetramethylurea and HOAt[6].

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified using an appropriate chromatographic technique, such as size-exclusion, ion-exchange, or reverse-phase chromatography, depending on the properties of the final conjugate[1][][17].

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive reagents due to moisture. HATU and anhydrous solvents are hygroscopic. 2. Insufficient base. 3. Poor solubility of reactants.1. Ensure all reagents are anhydrous and the reaction is run under a dry, inert atmosphere[18]. Use freshly opened bottles of anhydrous solvent. 2. Ensure at least 2 equivalents of base are used to deprotonate the acid and neutralize the hexafluorophosphate salt. 3. Switch to a more polar aprotic solvent like DMSO or NMP, or use a co-solvent system (e.g., DCM/DMF)[13]. Gentle heating (40-50°C) can be attempted cautiously[13].
Guanidinylation Side Product The target amine attacks the HATU reagent directly, forming a guanidinium byproduct. This is more common with highly nucleophilic amines or when pre-activation is slow[12][19].1. Pre-activate: Always pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine[14]. 2. Stoichiometry: Avoid a large excess of HATU[20]. 3. Base Choice: Consider using a more sterically hindered base like 2,6-lutidine, which has been shown to suppress guanylation while preserving high amidation yields[19][21].
Epimerization (if chiral centers are present) The activated carboxylic acid is susceptible to racemization, although HATU is known for low epimerization rates[5][8].1. Maintain low reaction temperatures (start at 0°C). 2. Minimize the pre-activation time before adding the amine. 3. The use of HOAt-based reagents like HATU is inherently superior to HOBt-based ones in minimizing this side reaction[8].
Difficult Purification Byproducts (tetramethylurea, HOAt) and excess reagents are co-eluting with the PEGylated product.1. Perform a thorough aqueous workup as described in the protocol to remove the majority of water-soluble impurities[6]. 2. For PEGylated proteins or large molecules, Size-Exclusion Chromatography (SEC) is effective at separating the larger conjugate from smaller impurities[][17]. 3. Ion-Exchange Chromatography (IEX) can be used to separate species based on charge differences, which are altered by PEGylation[1][].

References

  • Wikipedia.
  • Common Organic Chemistry.
  • Online Inhibitor.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • National Institutes of Health (NIH). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. [Link]
  • Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
  • Kim Reactor.
  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. [Link]
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
  • AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
  • Reddit. HATU coupling - what's the best order? : r/Chempros. [Link]
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
  • RSC Publishing.
  • AxisPharm. Amino-PEG5-amine, CAS 72236-26-1. [Link]
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • BioPharm International.
  • PubMed.
  • Google Patents.
  • ResearchGate.

Sources

Application Notes & Protocols: A Senior Scientist's Guide to Amino-PEG5-acid for Advanced Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Role of Amino-PEG5-acid

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2][3] This modification can enhance solubility, extend circulating half-life by reducing renal clearance, and decrease immunogenicity.[1][4]

This compound is a discrete, monodisperse PEG linker, meaning it is a single chemical entity rather than a mixture of different chain lengths.[5] This homogeneity is critical for producing well-defined conjugates, simplifying characterization, and ensuring batch-to-batch reproducibility—a significant hurdle for regulatory approval when using polydisperse PEGs.[1]

Its structure is defined by three key components:

  • A primary amino (-NH2) group : Nucleophilic and reactive towards activated acids (e.g., NHS esters), and carbonyls.[6][7]

  • A terminal carboxylic acid (-COOH) group : Can be activated to react with primary amines, forming stable amide bonds.[6][8][9]

  • A five-unit PEG spacer : A flexible, hydrophilic chain that imparts the beneficial properties of PEGylation.[6][10]

This bifunctional nature allows for its use as a versatile bridge, connecting peptides to other molecules or modifying peptide properties directly.[6][8]

Diagram: Chemical Structure of this compound

G cluster_spps Pathway 1: SPPS Incorporation cluster_solution Pathway 2: Post-Synthesis Modification start This compound Reagent spps_activate Activate PEG-Acid (HATU/DIC) start->spps_activate Use as building block sol_activate Activate PEG-Acid (EDC/NHS) start->sol_activate Use as modifying agent spps_resin Resin-Bound Peptide (Free N-terminus) spps_couple Couple to Peptide spps_resin->spps_couple spps_activate->spps_couple spps_continue Continue SPPS Cycles spps_couple->spps_continue spps_cleave Cleave & Purify spps_continue->spps_cleave sol_peptide Purified Peptide (with -NH2 groups) sol_conjugate Conjugate in Solution (pH 7-9) sol_peptide->sol_conjugate sol_activate->sol_conjugate sol_purify Purify PEG-Peptide sol_conjugate->sol_purify

Caption: The two primary strategies for utilizing this compound.

Protocol 1: Incorporation of this compound during Fmoc-SPPS

Causality & Rationale: This protocol treats the this compound as a custom amino acid derivative. To couple its carboxylic acid to the free amine of the growing peptide chain, its own amino group must be temporarily protected, typically with an Fmoc group. This ensures controlled, directional coupling. This method is advantageous for creating internal hydrophilic spacers or for synthesizing a peptide that is pre-functionalized at a specific site for subsequent conjugation.

Materials:

  • Fmoc-NH-PEG5-COOH (Fmoc-protected this compound)

  • Peptide synthesis resin with the first amino acid loaded (e.g., Wang or Rink Amide resin) [11]* Standard Fmoc-protected amino acids

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling/Activation Reagents: HBTU/HOBt or HATU and a tertiary base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. [11]* Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Step-by-Step Methodology
  • Resin Preparation:

    • Begin with your resin-bound peptide chain after the final Fmoc-deprotection step of the previous amino acid. The resin should be in a swollen state.

    • Ensure complete removal of the piperidine from the deprotection step by thoroughly washing the resin (e.g., 5x with DMF). [12]The presence of residual base will neutralize the subsequent coupling reaction.

    • Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free primary amine. [13]A positive test is crucial before proceeding.

  • Activation of Fmoc-NH-PEG5-COOH:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-NH-PEG5-COOH and 3-4 equivalents of an activator (e.g., HATU) in DMF.

    • Add 6-8 equivalents of DIEA to the solution. The solution may change color (e.g., to yellow).

    • Allow the activation to proceed for 2-5 minutes at room temperature. Do not let the activated mixture sit for an extended period, as the active ester can hydrolyze or undergo side reactions.

  • Coupling Reaction:

    • Add the activated Fmoc-NH-PEG5-COOH solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Longer coupling times may be necessary due to the steric bulk of the PEG chain.

  • Monitoring and Post-Coupling Wash:

    • After the coupling period, take a small sample of resin beads and perform a Kaiser test. [13]A negative result (beads remain colorless or yellow) indicates complete coupling.

    • If the test is positive, a second coupling (recoupling) may be necessary.

    • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly (e.g., 3x DMF, 3x DCM, 3x DMF) to remove excess reagents and byproducts. [12]

  • Continuation of Synthesis:

    • The resin now has the Fmoc-protected PEG linker at its N-terminus. Proceed to the next cycle by performing an Fmoc deprotection with 20% piperidine/DMF to expose the amine of the PEG linker, ready for the next amino acid coupling.

Protocol 2: Post-Synthesis (Solution-Phase) PEGylation

Causality & Rationale: This method targets primary amines (N-terminus and Lysine side chains) on a fully assembled, purified peptide. The carboxylic acid of this compound is activated to form a highly reactive intermediate (e.g., an NHS ester) that readily reacts with the nucleophilic amines on the peptide. The reaction pH is critical; a slightly basic pH (7.2-8.5) deprotonates the primary amines, increasing their nucleophilicity and reaction rate, while avoiding significant hydrolysis of the activated ester.

Materials:

  • Purified peptide with at least one primary amine (lyophilized)

  • This compound

  • Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). [14]* Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or Sodium Bicarbonate buffer (100 mM, pH 8.0). Do not use Tris or Glycine buffers. [15]* Quenching Solution: 1 M Tris-HCl or hydroxylamine.

  • Solvent: Anhydrous DMSO or DMF.

  • Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography).

Step-by-Step Methodology
  • Reagent Preparation:

    • Peptide Solution: Dissolve the lyophilized peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

    • PEG Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO. For example, dissolve 10 mg in 100 µL DMSO. This minimizes the amount of organic solvent added to the aqueous reaction.

  • Activation of this compound:

    • This step is often performed in situ or as a pre-activation step. For in situ activation:

    • Determine the molar equivalents of PEG linker needed. A 10- to 50-fold molar excess of the PEG linker over the peptide is a common starting point for optimization. [16] * In a separate microfuge tube, combine the required volume of this compound stock solution with 1.5 molar equivalents (relative to the PEG) of EDC and 1.2 molar equivalents of NHS. [14]Add a small amount of anhydrous DMSO to dissolve.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester. [14]

  • Conjugation Reaction:

    • Add the activated this compound solution dropwise to the stirring peptide solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation. The longer, colder incubation can improve yield and reduce side reactions.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted activated PEG linker. Let it sit for 30 minutes.

  • Purification and Analysis:

    • Purify the reaction mixture to separate the PEGylated peptide from the unreacted peptide, excess PEG reagent, and byproducts. RP-HPLC is typically effective. The PEGylated product will have a longer retention time than the unmodified peptide.

    • Analyze the collected fractions to confirm the identity and purity of the product.

Essential Characterization of PEGylated Peptides

The structural changes introduced by PEGylation necessitate rigorous analytical characterization to confirm success and ensure product homogeneity. [17]

Diagram: Analytical Workflow for PEGylated Peptides

G cluster_analysis Characterization crude Crude PEGylation Reaction Mixture hplc Purification Step (RP-HPLC / SEC) crude->hplc fractions Collect Fractions hplc->fractions purity Purity Assessment (Analytical HPLC) fractions->purity mass_spec Identity & Mass Confirmation (LC/MS or MALDI-TOF) fractions->mass_spec quant Quantification (UV-Vis or CAD) fractions->quant final_product Characterized PEGylated Peptide purity->final_product mass_spec->final_product quant->final_product

Caption: A typical workflow for purifying and analyzing PEG-peptide conjugates.

Table 2: Key Analytical Techniques
TechniquePurposeKey InsightsSource(s)
Reverse-Phase HPLC (RP-HPLC) Separation and PuritySeparates PEGylated species from unreacted peptide. Purity is assessed by peak integration.[17]
Size-Exclusion Chromatography (SEC) Separation and AggregationSeparates based on hydrodynamic volume. Useful for assessing high molecular weight species and aggregation.[16][17]
Mass Spectrometry (MS) Identity and Degree of PEGylationConfirms the covalent addition of the PEG unit(s) by detecting the expected mass shift. Can distinguish between mono-, di-, and poly-PEGylated species.[17][18][19]
Liquid Chromatography-Mass Spectrometry (LC/MS) Comprehensive AnalysisCombines the separation power of HPLC with the definitive identification of MS, providing purity and identity in a single run. The gold standard for characterization.[18][19]

References

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH). [Link]
  • Amino-PEG5-amine, CAS 72236-26-1. AxisPharm. [Link]
  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes.
  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
  • Amino-PEG5-Amine. CD Bioparticles. [Link]
  • PEG Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. AxisPharm. [Link]
  • Solid-phase peptide synthesis. Royal Society of Chemistry. [Link]
  • Pegylated peptides. II.
  • Methods and protocols of modern solid phase peptide synthesis. G. Subiros-Funosas, R. Prohens, R. Barbas, F. El-Faham, F. Albericio. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • PEG−peptide conjug
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Process for synthesizing peptides by using a PEG polymer support.
  • Peptide Modifications: Linkers, spacers and PEGyl
  • Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. Springer. [Link]
  • PEG Linkers. CD BioGlyco. [Link]
  • Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube. [Link]
  • Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. National Institutes of Health (NIH). [Link]
  • Peptide Modific
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • PEG–Peptide Conjugates.

Sources

Application Notes and Protocols for Creating Stable Bioconjugates with Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Amino-PEG5-acid in Bioconjugation

In the landscape of modern biopharmaceutical and diagnostic development, the covalent modification of biomolecules is a foundational technology. The creation of stable, functional bioconjugates—such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents—demands precision, control, and reliability. This compound has emerged as a critical tool in this field, valued for its defined structure and heterobifunctional nature.

This linker consists of a discrete five-unit polyethylene glycol (PEG) chain flanked by a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other.[1][2][3] This architecture provides a strategic advantage:

  • Enhanced Physicochemical Properties: The hydrophilic PEG spacer is instrumental in improving the solubility and stability of the resulting conjugate.[4][5] It can increase the hydrodynamic volume of the biomolecule, which helps to shield it from proteolytic degradation and reduce renal clearance, thereby extending its in-vivo circulation half-life.[4][5][6] This "stealth" effect can also mask immunogenic epitopes, lowering the potential for an adverse immune response.[5][6]

  • Heterobifunctional Reactivity: With two distinct reactive groups, this compound allows for controlled, sequential conjugation, preventing the undesirable self-polymerization common with homobifunctional linkers.[1][2][7] The amine can be coupled to activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on a target biomolecule, such as the lysine residues of a protein.[1][2][3] This enables the precise and directional assembly of complex molecular constructs.

  • Defined Spacer Length: Unlike polydisperse PEG polymers, the discrete five-unit length of this compound ensures batch-to-batch consistency, resulting in a more homogenous final product—a critical quality attribute for therapeutic applications.[8]

This guide provides a comprehensive overview of the core chemical principles, strategic considerations, and detailed experimental protocols for the effective use of this compound in creating stable and well-characterized bioconjugates.

Core Principles: The Chemistry of Amide Bond Formation

The stability of bioconjugates formed with this compound relies on the formation of robust amide bonds. The most common and reliable method for achieving this involves the activation of the linker's carboxylic acid group using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

This is a two-step process that provides superior control and efficiency:

  • Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[9]

  • Stabilization: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a semi-stable NHS ester. This amine-reactive ester is significantly more stable in aqueous solutions than the O-acylisourea intermediate, allowing for a more efficient subsequent reaction with the target biomolecule.[8][9]

  • Conjugation: The NHS ester reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) at a physiological or slightly alkaline pH to form a stable amide bond.[8][9]

The causality for this two-step approach is rooted in reaction kinetics and stability. The direct EDC-mediated reaction is prone to hydrolysis of the O-acylisourea intermediate, which regenerates the original carboxyl group and reduces coupling efficiency.[9] The inclusion of NHS traps this intermediate, converting it into a more manageable reactive species, thereby maximizing the yield of the desired bioconjugate.[9][10]

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation PEG_COOH This compound (-COOH) Intermediate O-acylisourea Intermediate (Unstable) PEG_COOH->Intermediate + EDC EDC EDC->Intermediate pH 4.5 - 6.0 NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHS_Ester Reaction with NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Conjugate Stable Bioconjugate (Amide Bond) NHS_Ester->Final_Conjugate pH 7.2 - 8.5 Reaction with Amine Protein_NH2 Biomolecule (-NH2) Protein_NH2->Final_Conjugate

Caption: Mechanism of EDC/NHS coupling chemistry for bioconjugation.

Protocol 1: Two-Step Protein Conjugation via Carboxyl Activation

This protocol details the most common application: activating the carboxylic acid of this compound and subsequently conjugating it to primary amines on a target protein.

Materials and Reagents
  • Target Protein: Dissolved in an amine-free buffer (e.g., PBS, MES), 1-10 mg/mL.

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[7][8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[8]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Prepare fresh stock solution in Activation Buffer or anhydrous DMSO.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh stock solution in Activation Buffer.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting Columns (e.g., Sephadex G-25) for purification.[8]

Experimental Workflow

G start Start prep_reagents Prepare Reagents (Protein in PBS, PEG in DMSO, Fresh EDC/Sulfo-NHS) start->prep_reagents activation Step 1: Activate PEG Linker Add EDC & Sulfo-NHS to this compound in Activation Buffer (pH 6.0) Incubate 15 min @ RT prep_reagents->activation conjugation Step 2: Conjugate to Protein Add activated PEG to Protein Solution (pH 7.2-7.5) Incubate 2h @ RT or O/N @ 4°C activation->conjugation quenching Step 3: Quench Reaction Add Quenching Buffer (e.g., Tris) Incubate 15 min @ RT conjugation->quenching purification Step 4: Purify Conjugate Use Desalting/SEC Column to remove excess reagents quenching->purification characterization Step 5: Characterize (SDS-PAGE, HPLC, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for protein conjugation.

Step-by-Step Methodology

Step 1: Activation of this compound

  • Rationale: This step is performed in a slightly acidic buffer (pH 6.0) to maximize the efficiency of the EDC-mediated reaction while minimizing hydrolysis.[11] Sulfo-NHS is used to create a water-soluble, stable active ester.

  • Equilibrate EDC and Sulfo-NHS reagents to room temperature before opening to prevent moisture condensation.[8][11]

  • Dissolve this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

  • Add a 2- to 5-fold molar excess of Sulfo-NHS relative to the PEG linker, followed by a 2- to 5-fold molar excess of EDC.

    • Expert Tip: Adding Sulfo-NHS before EDC can improve the efficiency of NHS-ester formation.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]

Step 2: Conjugation to Target Protein

  • Rationale: The reaction pH is raised to 7.2-8.0 to ensure the primary amines on the protein are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[11]

  • Ensure the target protein is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing Tris or glycine, it must be exchanged into PBS using a desalting column.[11]

  • Immediately add the activated this compound solution from Step 1 to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.[8]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8] The lower temperature is recommended for sensitive proteins to maintain their stability.

Step 3: Quenching the Reaction

  • Rationale: Quenching is a critical step to terminate the reaction and consume any unreacted NHS esters, preventing further modification of the protein during purification and storage.

  • Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 10-50 mM.[8]

  • Incubate for 15 minutes at room temperature.[8]

Purification and Validation: Ensuring a Self-Validating System

A successful bioconjugation is only complete upon rigorous purification and characterization. This ensures that the final product is well-defined, free of process-related impurities, and suitable for its intended downstream application.[12]

Purification Strategies

The choice of purification method depends on the scale of the reaction and the nature of the impurities. A multi-step approach is often required for high-purity bioconjugates.[12]

Purification TechniquePrinciplePrimary Purpose
Desalting / Size Exclusion Chromatography (SEC) Separation based on molecular size.[12][13]Rapid removal of excess low-molecular-weight reagents (EDC, NHS, unreacted PEG linker).[8]
Tangential Flow Filtration (TFF) / Dialysis Buffer exchange and concentration based on molecular weight cutoff.[13]Removal of small molecule impurities and buffer exchange into a final storage buffer.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[12]Separates the bioconjugate from the unreacted, native protein, as PEGylation alters the protein's isoelectric point (pI).[12]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Effective for separating species with different drug-to-antibody ratios (DARs) in ADC development.[14][15]
Analytical Characterization Techniques

Validation of the final product is essential to confirm successful conjugation, determine the degree of labeling, and assess purity and stability.

Analytical TechniqueInformation Provided
SDS-PAGE Visual confirmation of conjugation via an increase in the apparent molecular weight of the protein.[12]
UV/Vis Spectrophotometry Measures protein concentration (e.g., BCA assay) and can determine the average degree of labeling (e.g., DAR) if the conjugated molecule has a unique absorbance.[12][14]
Mass Spectrometry (ESI-MS, MALDI-MS) Provides precise mass of the conjugate, confirming covalent attachment and allowing for calculation of the degree of labeling.[12]
Size Exclusion HPLC (SEC-HPLC) Assesses purity, detects and quantifies aggregates or fragments.[15]
Reversed-Phase HPLC (RP-HPLC) Can separate different labeled species and assess the stability of the payload.[15][16]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency Inactive Reagents: EDC and NHS are moisture-sensitive.Use fresh, high-quality reagents. Equilibrate to room temperature before opening.[11]
Incorrect pH: Activation pH too high or coupling pH too low.Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[11]
Presence of Amines in Buffer: Protein buffer contains Tris or other primary amines.Exchange the protein into an amine-free buffer (PBS, MES) before the reaction.[11]
Protein Precipitation/Aggregation High Reagent Concentration: High concentration of organic solvent (from PEG stock) or EDC can denature the protein.Minimize the volume of organic solvent used. Perform the reaction at 4°C. Optimize buffer conditions.[11]
Protein Instability: The protein is not stable under the reaction conditions.Screen different buffer conditions or reduce reaction time. Consider performing the reaction at 4°C.[11]
High Polydispersity of Labeled Product Multiple Reactive Sites: The protein has many accessible primary amines (lysine residues).Optimize the molar ratio of the PEG linker to the protein. If homogeneity is critical, consider site-specific labeling strategies.[11]
Inconsistent Reaction Conditions: Poor mixing or inconsistent reaction times.Ensure thorough but gentle mixing and maintain consistent incubation times.[11]

References

  • Application Notes and Protocols for the Purification of Bioconjug
  • Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid). Benchchem.
  • Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester. Benchchem.
  • This compound, 1191078-74-6. BroadPharm.
  • Affinity Purification by Bioconjug
  • NH2-PEG5-COOH (this compound, CAS: 1191078-74-6). Biopharma PEG.
  • Antibody Drug Conjugate Manufacturing: Purific
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Bioconjugate Analysis & Purific
  • This compound | CAS# 1191078-74-6 | Amino PEG Linker. MedKoo Biosciences.
  • Protein PEGylation: Navigating Recombinant Protein Stability, Aggreg
  • Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid. Benchchem.
  • A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs.
  • Creating Stable Bioconjugates with PEGylated Linkers: Applic
  • instructions - edc. Thermo Fisher Scientific.
  • How PEGylation Influences Protein Conform
  • Analytical methods for physicochemical characterization of antibody drug conjug
  • Analytical Techniques for Antibody-Drug Conjug
  • Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen. MDPI.
  • Current approaches for the purification of antibody–drug conjugates.
  • Site-specific, efficient and stable PEGyl
  • Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems.
  • Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis.

Sources

A Senior Application Scientist's Guide to Amino-PEG5-acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of Amino-PEG5-acid, a versatile heterobifunctional linker that has become an indispensable tool in modern proteomics and drug development. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule for advanced applications. We will delve into the fundamental chemistry of this compound, its critical role in sophisticated bioconjugation strategies, and provide detailed, field-proven protocols for its successful implementation in your research.

Introduction: The Power of the PEG Linker

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units, prized for their biocompatibility, hydrophilicity, and ability to modulate the pharmacokinetic and pharmacodynamic properties of conjugated biomolecules.[1][2][3] this compound, with its discrete chain of five ethylene glycol units, offers a precise and well-defined spacer length, which is crucial for applications demanding high purity and batch-to-batch consistency.[1] This molecule features a primary amine at one terminus and a carboxylic acid at the other, enabling the sequential and site-specific conjugation of two different molecules.[4][5][6]

The hydrophilic nature of the PEG spacer is a key advantage, increasing the solubility of the resulting conjugate in aqueous media.[2][4] This property is particularly beneficial when working with hydrophobic molecules or large protein complexes that are prone to aggregation.[7] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugated molecule from proteolytic degradation and reducing immunogenicity, thereby extending its in-vivo half-life.[3][8]

Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C13H27NO7[5]
Molecular Weight 309.36 g/mol [5][9]
CAS Number 1191078-74-6[5][9][10]
Appearance Colorless Liquid or White Solid[11]
Solubility Soluble in aqueous media, DMF, DMSO[4][12]

Core Applications in Proteomics Research

The unique architecture of this compound makes it a cornerstone reagent in several cutting-edge areas of proteomics research.

Targeted Protein Degradation: The Rise of PROTACs

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[13][14] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[13][15]

The linker is far more than a passive spacer; its length, flexibility, and composition are critical determinants of PROTAC efficacy.[15][] The this compound linker provides an optimal balance of flexibility and defined length to facilitate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[17][18]

Diagram: Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI Ub Ubiquitin Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTACs utilize a linker like this compound to bring a target protein and an E3 ligase into proximity, leading to ubiquitination and proteasomal degradation of the target.

Bioconjugation and Protein Labeling

The dual reactivity of this compound makes it an excellent tool for crosslinking and labeling proteins.[12][19] The primary amine can be reacted with activated esters (e.g., NHS esters) or carboxylic acids, while the carboxylic acid can be activated to react with primary amines on a protein or other biomolecule.[4][5] This allows for the creation of well-defined bioconjugates with specific functionalities.

For instance, a fluorescent dye with an NHS ester can be attached to the amine end of this compound. The resulting molecule, now bearing a terminal carboxylic acid, can then be conjugated to a primary amine (e.g., the side chain of a lysine residue) on a target protein. This strategy allows for precise control over the labeling process and the introduction of a hydrophilic spacer that can improve the properties of the labeled protein.[20]

Diagram: Two-Step Protein Labeling Workflow

Protein_Labeling cluster_step1 Step 1: Linker Functionalization cluster_step2 Step 2: Protein Conjugation A This compound C Dye-PEG5-acid A->C reacts with B NHS-activated Dye B->C E Labeled Protein C->E EDC/NHS activation & conjugation D Protein (with primary amines) D->E

Sources

Functionalizing Hydrogels with Amino-PEG5-acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Hydrogel Functionality with PEGylation

Hydrogels, with their high water content and tunable physical properties, serve as excellent scaffolds for a multitude of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.[1][2][3] However, to impart specific biological activity and control interactions with the surrounding environment, surface functionalization is often necessary. Poly(ethylene glycol) (PEG) linkers are widely employed for this purpose due to their biocompatibility, hydrophilicity, and ability to reduce non-specific protein adsorption.[4][5] The Amino-PEG5-acid linker, with its terminal primary amine and carboxylic acid, offers a versatile tool for covalently attaching biomolecules to hydrogel networks.

This comprehensive guide provides detailed application notes and protocols for the successful functionalization of hydrogels with this compound. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and discuss essential characterization techniques to validate the conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation to advance their hydrogel-based platforms.

The Chemistry of Conjugation: Leveraging EDC/NHS for Amide Bond Formation

The most common and robust method for covalently attaching this compound to hydrogels containing carboxylic acid groups is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[6][7][8] This reaction forms a stable amide bond between the carboxyl groups on the hydrogel and the primary amine of the this compound.

The process occurs in two primary steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups present on the hydrogel backbone, forming a highly reactive O-acylisourea intermediate.[9]

  • Formation of a Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance coupling efficiency, NHS is introduced to react with the intermediate, creating a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS as a byproduct.[9][10]

This two-step activation process is crucial for achieving high conjugation efficiency and minimizing side reactions.

Visualizing the Workflow

Workflow Swell Swell Activate Activate Swell->Activate Conjugate Conjugate Wash Wash Conjugate->Wash

Caption: Experimental workflow for hydrogel functionalization.

Detailed Protocol: Functionalization of a Carboxylated Hydrogel

This protocol provides a general framework for the functionalization of a pre-formed hydrogel containing carboxylic acid groups. The specific concentrations and reaction times may need to be optimized depending on the hydrogel properties and the desired degree of functionalization.

Materials and Reagents
  • Carboxylated hydrogel (e.g., poly(acrylic acid)-based, alginate, hyaluronic acid)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes or well plates

  • Orbital shaker

Experimental Procedure
  • Hydrogel Preparation and Swelling:

    • Prepare your carboxylated hydrogel according to your established protocol.

    • Place the hydrogel samples into a reaction vessel (e.g., a 24-well plate).

    • Wash the hydrogels three times with the Activation Buffer to equilibrate the pH.

    • Allow the hydrogels to swell in the Activation Buffer for at least 30 minutes at room temperature.

  • Activation of Carboxyl Groups:

    • Prepare a fresh stock solution of EDC and NHS in the Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and NHS relative to the estimated number of carboxyl groups in your hydrogel.

    • Remove the swelling buffer from the hydrogels.

    • Immediately add the EDC/NHS solution to the hydrogels.

    • Incubate for 15-30 minutes at room temperature on an orbital shaker. This step activates the carboxyl groups to form the amine-reactive NHS esters.[6]

  • Conjugation with this compound:

    • Prepare a solution of this compound in the Activation Buffer. The concentration will depend on the desired degree of functionalization, but a 10-50 fold molar excess over the activated carboxyl groups is a good starting point.

    • Remove the EDC/NHS solution from the hydrogels.

    • Immediately add the this compound solution to the activated hydrogels.

    • Incubate for 2-4 hours at room temperature, or overnight at 4°C, on an orbital shaker to allow for the coupling reaction to proceed.

  • Washing and Storage:

    • Remove the this compound solution.

    • Wash the functionalized hydrogels extensively with the Wash Buffer (PBS, pH 7.4) to remove any unreacted reagents and byproducts. A typical washing procedure involves at least 5-6 buffer changes over 24 hours.

    • The functionalized hydrogels can be stored in PBS at 4°C.

Quantitative Data Summary
ParameterRecommended RangeRationale
EDC:NHS Molar Ratio 1:1 to 1:1.5NHS stabilizes the active intermediate, increasing coupling efficiency.[7]
EDC/NHS to Carboxyl Ratio 2:1 to 10:1 (molar excess)Ensures sufficient activation of carboxyl groups.
This compound to Carboxyl Ratio 10:1 to 100:1 (molar excess)Drives the reaction towards conjugation and maximizes surface coverage.
Activation Time 15 - 30 minutesSufficient time for NHS ester formation while minimizing hydrolysis of the active intermediate.
Conjugation Time 2 - 4 hours at RT or overnight at 4°CAllows for efficient reaction between the NHS ester and the amine.
Activation Buffer pH 5.5 - 6.5Optimal pH for EDC/NHS chemistry, balancing activation and stability.[12]
Wash Buffer pH 7.2 - 7.4Physiological pH to ensure the stability of the functionalized hydrogel.

Self-Validating the Protocol: Characterization of Functionalization

It is crucial to confirm the successful conjugation of this compound to the hydrogel. Several techniques can be employed for this purpose:

  • Ninhydrin Assay: This colorimetric assay quantifies the number of free primary amines remaining on the hydrogel after functionalization.[13] A decrease in the number of free amines compared to a control hydrogel (treated with EDC/NHS but without this compound) indicates successful conjugation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can detect the elemental composition of the hydrogel surface. An increase in the nitrogen signal after functionalization is indicative of the presence of the amine-containing PEG linker.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic chemical bonds in the hydrogel. The appearance of new peaks corresponding to the amide bond (around 1650 cm⁻¹) and the ether bonds of the PEG chain can confirm successful conjugation.

  • Contact Angle Measurement: Successful PEGylation should increase the hydrophilicity of the hydrogel surface, leading to a decrease in the water contact angle.

  • Fluorescent Labeling: A fluorescent dye with an NHS ester reactive group can be used to react with the free amine of a control sample of this compound. This fluorescently-labeled PEG can then be conjugated to the hydrogel, and the success of the functionalization can be visualized and quantified using fluorescence microscopy.

Expert Insights and Troubleshooting

  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of the EDC/NHS activated intermediate.

    • Solution: Ensure that the EDC and NHS solutions are prepared fresh immediately before use. Minimize the time between the activation and conjugation steps. Work quickly and efficiently.

  • Inconsistent Results:

    • Cause: Incomplete removal of unreacted reagents.

    • Solution: Increase the number and duration of the washing steps. Ensure adequate agitation during washing to facilitate diffusion.

  • Changes in Hydrogel Properties:

    • Cause: Extensive cross-linking or degradation of the hydrogel due to harsh reaction conditions.

    • Solution: Optimize the concentrations of EDC and NHS. Lower concentrations may be sufficient and less detrimental to the hydrogel structure. Consider performing the reaction at a lower temperature (4°C).

Conclusion: A Gateway to Advanced Hydrogel Applications

The functionalization of hydrogels with this compound via EDC/NHS chemistry is a powerful and versatile technique for introducing specific biofunctionality. By carefully controlling the reaction conditions and validating the outcome with appropriate characterization methods, researchers can create sophisticated hydrogel platforms for a wide range of applications, from targeted drug delivery to creating biomimetic environments for tissue regeneration. This guide provides a solid foundation for successfully implementing this essential bioconjugation strategy.

References

  • Langmuir. (n.d.). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. ACS Publications.
  • Chemistry For Everyone. (2023, July 29). What Are PEG Hydrogels And How Are They Used? [Video]. YouTube.
  • SciSpace. (n.d.). Therapeutic applications of hydrogels in oral drug delivery.
  • Loebel, C., et al. (2020). Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR. Scientific Reports, 10(1), 10973.
  • MDPI. (n.d.). Advances in Hydrogel-Based Drug Delivery Systems.
  • PMC. (2019, February 8). Hydrogels and Their Applications in Targeted Drug Delivery. PubMed Central.
  • PMC. (2023, January 30). Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. PubMed Central.
  • NIH. (n.d.). Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System.
  • PMC. (2024, July 26). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine. PubMed Central.
  • ResearchGate. (n.d.). Incorporation of reactive amines in poly(acrylamide) hydrogels.
  • RSC Publishing. (2022, April 12). Chemical crosslinking in ‘reactive’ multicomponent gels.
  • Frontiers. (2024, July 25). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine.
  • ResearchGate. (2017, August 13). Functionalization of gel scaffold using EDC Chemistry.
  • PMC. (n.d.). Click-functionalized hydrogel design for mechanobiology investigations.
  • PubMed. (2024, July 26). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine.
  • ResearchGate. (n.d.). Concentration of free amines in the hydrogels compared to the....
  • Royal Society of Chemistry. (2018). Supporting information Multifaceted nature of catechol chemistry: bioinspired pH-initiated hyaluronic acid hydrogels with tunabl.
  • ResearchGate. (n.d.). Hydrogel preparation by cross-linking of the carboxyl groups on the....
  • PMC. (n.d.). Bioactive hydrogels with enhanced initial and sustained cell interactions.
  • Google Patents. (n.d.). US7230049B2 - Method of crosslinking a carboxylated polymer using a triazine crosslinking activator.
  • NIH. (n.d.). A peptide functionalized poly(ethylene glycol) (PEG) hydrogel for investigating the influence of biochemical and biophysical matrix properties on tumor cell migration.
  • MDPI. (2022, December 15). Concentration Dependent Effect of Quaternary Amines on the Adhesion of U251-MG Cells.
  • ResearchGate. (n.d.). Number of free amine groups per 1000 amino acids of cross-linked....
  • PMC. (n.d.). Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels.
  • Soft Matter (RSC Publishing). (n.d.). Functionalized amino acid-based injectable hydrogels for sustained drug delivery.
  • PMC. (n.d.). A Practical Guide to Hydrogels for Cell Culture.
  • ACS Publications. (2014, April 1). PEG–Peptide Conjugates.
  • PubMed. (2021, July 19). Harnessing Fe(III)-Carboxylate Photochemistry for Radical-Initiated Polymerization in Hydrogels.
  • ResearchGate. (2023, September 18). Can hydrogels be made using PEG functionalised with carboxylic acid?.
  • MDPI. (n.d.). Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications.
  • MDPI. (n.d.). Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks.
  • PMC. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications.

Sources

Experimental Workflow for Amine-Reactive Conjugation using Amino-PEG5-acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed experimental workflow for the utilization of Amino-PEG5-acid, a heterobifunctional linker, in bioconjugation. We will delve into the fundamental principles of amine-reactive chemistry, provide step-by-step protocols for the activation of this compound and its subsequent conjugation to proteins, and discuss critical parameters for reaction optimization. Furthermore, this guide will cover essential techniques for the characterization of the resulting PEGylated conjugates and offer insights into troubleshooting common challenges. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently employ this compound in a variety of applications, from basic research to the development of novel therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.

Introduction: The Strategic Advantage of PEGylation with this compound

Polyethylene glycol (PEG) linkers are widely employed in pharmacological and biotechnological research to enhance the therapeutic properties of biomolecules.[1] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity.[2][3] this compound is a discrete PEG linker, meaning it has a specific chemical structure with a defined molecular weight, which is crucial for producing homogenous conjugates.[1] Its heterobifunctional nature, possessing a terminal primary amine and a carboxylic acid, allows for controlled, sequential conjugations.[4]

The primary amine of this compound can be reacted with various electrophilic groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines present on the surface of proteins, such as the N-terminus and the side chain of lysine residues.[5][6] This targeted conjugation makes this compound an invaluable tool in drug delivery, protein stabilization, and the construction of complex biomolecular architectures.[7][8]

The Chemistry of Amine-Reactive Conjugation: A Mechanistic Overview

The most common and versatile strategy for conjugating this compound to a protein involves the activation of its terminal carboxylic acid to create a more reactive species that readily couples with primary amines on the target biomolecule. This is typically achieved through carbodiimide chemistry, utilizing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[9][10]

The reaction proceeds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis.

  • Formation of a Stable NHS Ester and Subsequent Amine Coupling: To enhance stability and reaction efficiency, NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on the target protein to form a stable amide bond, releasing NHS as a byproduct.[10][11]

The choice between NHS and sulfo-NHS depends on the solubility of the reactants. Sulfo-NHS is preferred for reactions conducted entirely in aqueous buffers due to its increased water solubility.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, two-step protocol for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA). The principles and steps outlined can be adapted for other amine-containing biomolecules.

Materials and Reagents
Reagent/MaterialSupplier/GradePurpose
This compoundHigh PurityHeterobifunctional Linker
Bovine Serum Albumin (BSA)≥98% PurityModel Protein
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Molecular Biology GradeCarbodiimide Activating Agent
N-hydroxysuccinimide (NHS) or Sulfo-NHSHigh PurityStabilizer for Activated Carboxylic Acid
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)Sterile FilteredOptimal buffer for EDC/NHS activation
Coupling Buffer (Phosphate-Buffered Saline, PBS, pH 7.2-7.5)Sterile FilteredOptimal buffer for amine coupling
Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine)Sterile FilteredTo stop the reaction
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)ACS GradeSolvent for dissolving this compound
Desalting Column (e.g., Sephadex G-25)Chromatography GradePurification of the conjugate
Standard Protein Assay Reagents (e.g., BCA assay kit)High QualityFor protein concentration determination
Step 1: Activation of this compound with EDC/NHS

The causality behind this initial step is to convert the relatively unreactive carboxylic acid of the PEG linker into a highly reactive NHS ester, primed for efficient coupling to the protein.

Protocol:

  • Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately prior to use as they are moisture-sensitive.[12]

  • Dissolve this compound: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation Reaction: In a reaction tube, combine the this compound stock solution with the Activation Buffer. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS relative to the this compound. A common starting point is 2 mM EDC and 5 mM Sulfo-NHS.[10]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9] This allows for the efficient formation of the amine-reactive NHS ester.

Step 2: Conjugation of Activated this compound to Protein

With the activated PEG linker prepared, the next critical step is its covalent attachment to the primary amines on the target protein.

Protocol:

  • Prepare Protein Solution: Dissolve the BSA (or your protein of interest) in the Coupling Buffer to a concentration of 1-10 mg/mL.

  • Optional Desalting: To prevent side reactions, it is recommended to remove excess EDC and its byproducts from the activated this compound solution. This can be achieved by passing the solution through a desalting column equilibrated with Coupling Buffer.[10]

  • Conjugation Reaction: Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein is a critical parameter that needs to be optimized to achieve the desired degree of PEGylation. A starting point of a 10- to 20-fold molar excess of the linker is often recommended.[9][12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9] The longer incubation at a lower temperature can sometimes lead to higher conjugation efficiency and reduced protein degradation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[9] This step hydrolyzes any unreacted NHS esters, preventing further non-specific reactions.

Experimental Workflow Diagram

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification & Characterization reagent_prep Prepare Reagents (EDC, NHS, Buffers) dissolve_peg Dissolve this compound in DMSO/DMF reagent_prep->dissolve_peg activation Incubate with EDC/NHS (15-30 min, RT) dissolve_peg->activation conjugate Mix Activated PEG with Protein Solution activation->conjugate Add Activated PEG prepare_protein Prepare Protein Solution in Coupling Buffer prepare_protein->conjugate incubate Incubate (1-2h RT or O/N 4°C) conjugate->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify Proceed to Purification characterize Characterize (SDS-PAGE, MS, HPLC) purify->characterize

Caption: A streamlined workflow for the two-step conjugation of this compound to a protein.

Purification and Characterization of PEGylated Conjugates

Following the conjugation reaction, it is imperative to purify the PEGylated protein from excess reagents and byproducts and to thoroughly characterize the final product.

Purification
  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common method to separate the larger PEGylated protein from smaller molecules like unreacted PEG linker, EDC, and NHS. A desalting column is effective for this purpose.[9]

  • Dialysis: An alternative to SEC, dialysis can be used to remove small molecule impurities by exchanging the reaction buffer with a suitable storage buffer (e.g., PBS).

Characterization

A multi-pronged approach is necessary to confirm successful PEGylation and to determine the extent of modification.

Characterization TechniqueInformation Provided
SDS-PAGE A simple and rapid method to visualize an increase in the molecular weight of the protein upon PEGylation. A shift in the band to a higher molecular weight is indicative of successful conjugation.
Mass Spectrometry (MS) Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached per protein molecule (degree of PEGylation).[13]
High-Performance Liquid Chromatography (HPLC) Techniques like reverse-phase (RP-HPLC) or ion-exchange chromatography (IEX-HPLC) can be used to separate different PEGylated species and to assess the purity of the conjugate.[14]
Protein Concentration Determination A standard protein assay, such as the BCA assay, should be performed to determine the final concentration of the purified PEGylated protein.[9]

Optimization and Troubleshooting

Achieving the desired degree of PEGylation with minimal impact on protein activity often requires optimization of the reaction conditions.

Parameter to OptimizeRationale and Considerations
Molar Ratio of PEG Linker to Protein This is a critical factor influencing the degree of PEGylation.[15] A higher molar excess of the linker will generally lead to a higher degree of modification. Start with a 10-20 fold molar excess and adjust as needed based on characterization results.
Reaction pH The pH of the coupling buffer affects the reactivity of the primary amines on the protein. A pH range of 7.2-8.5 is generally optimal for the reaction of NHS esters with primary amines.[16][17]
Reaction Time and Temperature Longer reaction times or higher temperatures can increase conjugation efficiency but may also lead to protein degradation or aggregation. These parameters should be optimized to find a balance between efficiency and protein stability.
Protein Concentration Higher protein concentrations can favor the conjugation reaction but may also increase the risk of aggregation.

Common Issues and Solutions:

  • Low PEGylation Efficiency:

    • Cause: Inactive reagents (EDC/NHS are moisture-sensitive), suboptimal pH, insufficient molar excess of the linker, or steric hindrance.[18]

    • Solution: Use fresh, high-quality reagents. Optimize the reaction pH and increase the molar ratio of the PEG linker. If steric hindrance is suspected, consider using a longer PEG linker.[18]

  • Protein Aggregation:

    • Cause: High protein concentration, harsh reaction conditions (e.g., high temperature or extreme pH).

    • Solution: Reduce the protein concentration, perform the reaction at a lower temperature (e.g., 4°C), and ensure the pH of the buffers is within the optimal range for protein stability.

  • Loss of Biological Activity:

    • Cause: PEGylation at or near the active site of the protein, leading to steric hindrance.[18]

    • Solution: Reduce the degree of PEGylation by lowering the molar ratio of the linker. Consider site-specific conjugation strategies if the random modification of lysines is problematic.

Conclusion

The experimental workflow detailed in this guide provides a robust framework for the successful conjugation of this compound to proteins and other amine-containing biomolecules. By understanding the underlying chemistry, carefully controlling reaction parameters, and employing appropriate characterization techniques, researchers can effectively leverage the benefits of PEGylation to advance their scientific and therapeutic development goals. The versatility of this compound, coupled with the methodologies presented, makes it a powerful tool in the ever-evolving field of bioconjugation.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Biopharma PEG. (n.d.). Applications of PEG Linkers.
  • Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications.
  • Thermo Fisher Scientific. (2014). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins.
  • Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
  • PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
  • National Institutes of Health. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
  • Benchchem. (n.d.). Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester.
  • AxisPharm. (2023). Application of PEG Linker.
  • ResearchGate. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Fisher Scientific. (n.d.). Crosslinking Reagents.
  • PubMed. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS.
  • Contentstack. (n.d.). Optimization of a PEGylation Reaction Using Design of Experiments (DOE).
  • PubMed. (n.d.). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology.
  • PubMed Central. (n.d.). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology.
  • Benchchem. (n.d.). Application Notes and Protocols for Amine-Reactive Crosslinkers in Bioconjugation.
  • BroadPharm. (n.d.). This compound, 1191078-74-6.
  • Benchchem. (n.d.). Technical Support Center: Navigating Steric Hindrance in PEGylation Reactions.
  • IDOSI Journals. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Acid-PEG5-mono-methyl ester in PROTAC Synthesis.
  • Benchchem. (n.d.). Technical Support Center: N-(Amino-PEG5)-N-bis(PEG4-acid) Reactions.
  • Lund University Publications. (n.d.). Optimization of a PEGylation process.
  • Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Activation of Mal-PEG5-acid for Amine Coupling.
  • Creative PEGWorks. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • BroadPharm. (2021). PEGylation and PEGylation Reagents.
  • PubMed Central. (n.d.). Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting.
  • BroadPharm. (n.d.). PEG Acid.
  • YouTube. (2025). Chemical Conjugation of PEG (Chapter 3).
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BOC Sciences. (n.d.). Amino Acid Conjugation Chemistry.
  • CentAUR. (2014). PEG−peptide conjugates.

Sources

Application Note: Leveraging Amino-PEG5-acid for Enhanced Efficacy and Safety in Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted therapies, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm shift in precision medicine, offering the potential to deliver highly potent cytotoxic agents directly to malignant cells while sparing healthy tissue.[1][2] The efficacy and safety of these constructs are critically dependent on the linker connecting the targeting antibody to the therapeutic payload.[3] This document provides a detailed technical guide on the application of Amino-PEG5-acid, a discrete, heterobifunctional polyethylene glycol (PEG) linker, in the development of advanced targeted therapies. We will explore the fundamental advantages conferred by its structure and provide detailed, field-proven protocols for its conjugation and the characterization of the resulting bioconjugate.

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

An Antibody-Drug Conjugate is a tripartite molecule composed of a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker.[3] The linker is not merely a passive spacer; it is a critical design element that profoundly influences the ADC's overall physicochemical and pharmacological properties, including its stability in circulation, solubility, pharmacokinetic (PK) profile, and the mechanism of payload release.[1][3] The choice of linker can dictate the success or failure of an ADC candidate.

This compound is a hydrophilic, flexible linker building block that has gained prominence in ADC development.[4][5] It consists of a primary amine group and a terminal carboxylic acid, separated by a discrete chain of five polyethylene glycol units.[4][6] This defined, monodisperse structure avoids the heterogeneity associated with polydisperse PEG linkers, ensuring batch-to-batch consistency in ADC manufacturing.[7]

Core Advantages of this compound in ADC Design

The incorporation of an this compound linker is a key strategy to overcome challenges associated with the inherent hydrophobicity of many cytotoxic payloads.[3]

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are highly hydrophobic. Conjugating them to an antibody can induce aggregation, leading to poor manufacturability, reduced efficacy, and potential immunogenicity.[7] The hydrophilic PEG chain of this compound increases the water solubility of the entire ADC construct, mitigating aggregation and improving its overall biophysical properties.[3][]

  • Improved Pharmacokinetics (PK): The PEG moiety creates a protective "hydration shell" around the payload.[7] This steric hindrance reduces non-specific interactions with other proteins and clearance by the reticuloendothelial system.[3] The result is a prolonged circulation half-life, which allows for greater accumulation of the ADC at the tumor site and a wider therapeutic window.[1][7]

  • Reduced Immunogenicity: By masking the hydrophobic payload and preventing the formation of aggregates, PEG linkers can lower the risk of the ADC being recognized by the immune system, thereby reducing potential adverse immune responses.[7][9]

  • Versatile and Modular Chemistry: As a heterobifunctional linker, this compound provides two distinct reactive handles—an amine and a carboxylic acid.[4][5] This allows for a controlled, stepwise conjugation strategy. Typically, the carboxylic acid is used to attach the payload, and the terminal amine is then used for conjugation to the antibody, offering flexibility in the design and synthesis of the final ADC.

Mechanism of Action: An ADC in a Cellular Context

The ultimate goal of an ADC is to internalize and release its payload within the target cancer cell. The this compound linker ensures the payload remains securely attached until this process occurs.

MOA cluster_blood Bloodstream cluster_cell Target Cancer Cell ADC ADC (Stable in Circulation) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Death Apoptosis Payload->Death 5. Cell Death Workflow cluster_part1 Part A: Payload-Linker Synthesis cluster_part2 Part B: ADC Conjugation A1 1. Activate Carboxylic Acid of this compound (EDC/NHS Chemistry) A2 2. Conjugate to Amine-Containing Payload A1->A2 A3 3. Purify Payload-Linker (RP-HPLC) A2->A3 A4 4. Characterize (LC-MS, NMR) A3->A4 B3 7. Conjugate Payload-Linker to Activated Antibody A4->B3 Purified Intermediate B1 5. Prepare Antibody (Buffer Exchange) B2 6. Activate Antibody Lysines (e.g., with NHS-ester crosslinker) B1->B2 B2->B3 B4 8. Quench Reaction B3->B4 B5 9. Purify Final ADC (SEC) B4->B5 B6 10. Characterize ADC (HIC, SEC, MS, DAR) B5->B6

Caption: Experimental workflow for ADC synthesis using this compound.

Part A: Synthesis of Payload-Amino-PEG5-acid Conjugate

This protocol details the activation of the carboxylic acid terminus of this compound and its subsequent conjugation to an amine-containing payload.

Materials:

  • This compound [5]* Amine-containing payload (e.g., a cytotoxic drug derivative)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) [10]* N-hydroxysuccinimide (NHS) [10]* Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [11]* DIPEA (N,N-Diisopropylethylamine)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Reverse-Phase HPLC (RP-HPLC) system for purification

  • LC-MS and NMR for characterization

Protocol:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

    • Rationale: EDC activates the carboxylic acid group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-7.2). [11][12] * Stir the reaction mixture at room temperature for 30-60 minutes.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMF.

    • Add the payload solution to the activated this compound solution.

    • Add DIPEA (2-3 equivalents) to raise the pH and facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Rationale: The primary amine on the payload displaces the NHS group, forming a stable amide bond with the PEG linker.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

    • Once complete, purify the Payload-Amino-PEG5-acid conjugate using RP-HPLC.

  • Characterization and Storage:

    • Confirm the identity and purity of the lyophilized product via LC-MS and NMR.

    • Store the purified conjugate at -20°C or below, protected from light and moisture.

Part B: Conjugation to Monoclonal Antibody

This protocol describes the conjugation of the purified Payload-Amino-PEG5-acid (which now has a free primary amine) to a monoclonal antibody via its surface-accessible lysine residues.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Payload-Amino-PEG5-acid conjugate (from Part A)

  • An amine-reactive, homobifunctional crosslinker (e.g., BS3) or direct activation of antibody carboxyl groups. For this protocol, we will focus on reacting the linker's amine with the antibody's lysines.

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 [13]* Size-Exclusion Chromatography (SEC) system for purification (e.g., Sephadex G-25) [14]* Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) for characterization

Protocol:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris or glycine), exchange it into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis. [13] * Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Antibody (Example using an NHS-ester crosslinker):

    • This step is often bypassed by directly reacting a pre-activated linker with the antibody. However, for clarity on the amine-reactive chemistry: dissolve a suitable NHS-ester crosslinker in DMSO.

    • For this protocol, we will directly conjugate the amine of the payload-linker to the antibody. The most common method is to react the amine of the linker with the abundant lysine residues on the antibody surface.

  • Conjugation Reaction:

    • Dissolve the Payload-Amino-PEG5-acid conjugate in DMSO.

    • Add the payload-linker solution to the antibody solution at a calculated molar excess (e.g., 5-10 fold excess of linker to mAb). The final concentration of organic solvent (DMSO) should ideally be kept below 10% (v/v) to maintain antibody integrity. [3] * Rationale: The reaction of the linker's primary amine with activated esters on the antibody (or via other chemistries targeting lysines) forms a stable amide bond. The reaction is most efficient at a slightly alkaline pH (7-8). [11] * Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer (e.g., 1 M Tris) to a final concentration of 50-100 mM to consume any unreacted activated sites on the antibody. [13] * Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted payload-linker and quenching reagents by purifying the ADC using Size-Exclusion Chromatography (SEC). [14] * The ADC will elute in the initial high-molecular-weight fractions.

  • Characterization of the Final ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This is a critical quality attribute and is typically measured using HIC or UV-Vis spectroscopy.

    • Purity and Aggregation: Analyze the purified ADC by SEC to confirm high purity and the absence of aggregates.

    • Confirmation of Conjugation: Use mass spectrometry (MS) under reducing and/or denaturing conditions to confirm the mass of the light and heavy chains, showing the addition of the payload-linker.

Conclusion

This compound is a powerful and versatile tool in the design of next-generation targeted therapies. Its discrete PEG structure provides a rational means to improve the solubility, stability, and pharmacokinetic profile of antibody-drug conjugates. [7][]By mitigating the challenges posed by hydrophobic payloads, this linker enables the development of ADCs with a potentially wider therapeutic index, offering a promising strategy to enhance the efficacy and safety of cancer therapeutics. The detailed protocols provided herein offer a robust framework for researchers to leverage the advantages of this compound in their drug development programs.

References

  • Creative Biolabs. What are PEG Linkers?.
  • MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
  • Biopharma PEG. ADC Linkers.
  • ADC Review. PEGs and Antibody-drug Conjugates a Versatile Approach. (2018-06-29).
  • AxisPharm. This compound, CAS 1191078-74-6.
  • AxisPharm. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers.
  • AxisPharm. Amino-PEG5-amine, CAS 72236-26-1.
  • T. V. Elst, B., G. G. G. M. D. Clercq, et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Chem. Mater. 2014, 26, 23, 6865–6873.
  • Fürth lab. Antibody conjugation.
  • AxisPharm. ADC Conjugation Technologies. (2024-06-10).
  • G. Moku, R., et al. (2019). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Polymers, 11(2), 216.
  • Dovepress. Chemical Conjugation of PEG (Chapter 3). (2025-01-25).
  • K. Kim, D., & H. Choe, Y. (2020). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science, 11(30), 7789-7804.
  • S. Kim, E., & A. K. Chepurnov. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Pharmacol Res Perspect, 4(5), e00243.
  • ScienceDirect. Antibody-Drug Conjugates.
  • ADC Review. Antibody-drug Conjugates with Novel Kinesin Spindle Protein Inhibitor Payloads and a Tailor-made Linker Chemistry. (2019-11-12).

Sources

Troubleshooting & Optimization

troubleshooting low yield in Amino-PEG5-acid conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino-PEG5-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges, particularly low reaction yields, in bioconjugation experiments. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Low Conjugation Yield

Low or no conjugation yield is one of the most common issues encountered when using this compound with EDC/NHS chemistry. This guide provides a systematic approach to identify and resolve the root causes of poor reaction efficiency.

Question: My conjugation yield is consistently low or non-existent. What are the most likely causes and how can I fix this?

Answer: Low yield in an this compound conjugation reaction using EDC/NHS chemistry typically stems from one or more of the following critical areas: Reagent Integrity, Reaction Conditions (pH and Buffers), Stoichiometry, and Reaction Dynamics . Let's break these down in a logical troubleshooting workflow.

Step 1: Verify Reagent Quality and Handling

The success of your conjugation is fundamentally dependent on the activity of your reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2]

  • Problem: Inactive EDC or NHS due to improper storage and handling.

  • Causality: EDC and NHS are susceptible to hydrolysis.[1][3] Exposure to moisture in the air can quickly inactivate these reagents, preventing the activation of the carboxylic acid on your this compound.

  • Solution:

    • Proper Storage: Always store EDC and NHS desiccated at -20°C.[1][2]

    • Careful Handling: Before opening, allow reagent vials to warm completely to room temperature. This prevents atmospheric moisture from condensing on the cold powder.[1][2]

    • Fresh Solutions: Prepare EDC and NHS solutions immediately before use.[1][4] Do not store them in solution for extended periods.

Step 2: Scrutinize Reaction pH and Buffer Composition

The EDC/NHS reaction is a two-step process, with each step having a distinct optimal pH range. Using the wrong pH or an inappropriate buffer is a primary cause of failure.

  • Problem: Suboptimal pH for carboxyl activation or amine coupling.

  • Causality:

    • Activation Step: The activation of the carboxylic acid on the PEG-acid by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][5][6] This pH promotes the formation of the highly reactive O-acylisourea intermediate.[7]

    • Coupling Step: The subsequent reaction of the NHS-ester with the primary amine on your target molecule is favored at a neutral to slightly basic pH (7.0-8.5).[5][6] At this pH, the primary amine is deprotonated and thus more nucleophilic, enhancing its ability to attack the NHS ester.[6]

  • Solution: Employ a two-step pH protocol.

    • Perform the initial activation of this compound with EDC/NHS in an appropriate acidic buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0.[1][5]

    • For the subsequent coupling step, either add the activated PEG to your protein solution already in a suitable buffer like PBS (Phosphate-Buffered Saline) at pH 7.2-7.5, or adjust the pH of the reaction mixture into the 7.2-8.5 range.[6][8][9]

  • Problem: Use of interfering buffers.

  • Causality: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete in the reaction.[1][5][8] Amine-containing buffers will react with your activated NHS-ester, while carboxylate buffers can interfere with the initial EDC-mediated activation.

  • Solution:

    • Activation Buffer (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES is highly recommended.[1][5]

    • Coupling Buffer (pH 7.0-8.5): PBS or Borate buffer are suitable choices.[1][5]

Table 1: Recommended Buffers and pH for EDC/NHS Conjugation
Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Carboxyl Activation 4.5 - 6.0MESTris, Glycine, Acetate, Citrate
Amine Coupling 7.0 - 8.5PBS, Borate, HEPESTris, Glycine
Step 3: Optimize Molar Ratios of Reactants
  • Problem: Insufficient activation or coupling due to incorrect stoichiometry.

  • Causality: A sufficient molar excess of EDC and NHS is required to drive the activation of the PEG-acid efficiently. Similarly, the concentration of the amine-containing target molecule affects the reaction rate.

  • Solution:

    • EDC/NHS Excess: Start with a 2- to 10-fold molar excess of both EDC and NHS over the amount of this compound.[5]

    • PEG-to-Target Ratio: The optimal molar ratio of the PEG linker to your target molecule (e.g., protein) can vary. A starting point is often a 10:1 to 20:1 molar excess of the PEG reagent. This may need to be optimized to achieve the desired degree of labeling without causing issues like protein precipitation.

Step 4: Address Hydrolysis of Reactive Intermediates
  • Problem: Low yield due to the hydrolysis of the activated intermediates.

  • Causality: The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions.[1][2] The half-life of NHS esters decreases significantly as the pH increases, with a half-life of only 10 minutes at pH 8.6.[9][10] This hydrolysis competes directly with your desired conjugation reaction.[3]

  • Solution:

    • Prompt Action: Perform the coupling step as soon as possible after the activation step.[6][8]

    • Use of NHS: The addition of NHS is crucial as it converts the highly unstable O-acylisourea intermediate into a more stable (though still labile) amine-reactive NHS ester, increasing the overall efficiency.[7][11]

    • Temperature Control: For sensitive proteins or to slow the rate of hydrolysis, consider running the coupling reaction at 4°C overnight instead of for a shorter time at room temperature.[5][8]

Troubleshooting Workflow Diagram

Here is a logical flow diagram to guide your troubleshooting process for low conjugation yield.

TroubleshootingWorkflow cluster_solutions Solutions Start Low Conjugation Yield Reagents Check Reagent Quality (EDC/NHS) Start->Reagents pH_Buffer Verify pH & Buffers Reagents->pH_Buffer OK Sol_Reagents Use fresh reagents Store desiccated at -20°C Warm to RT before opening Reagents->Sol_Reagents Issue Found Stoichiometry Optimize Molar Ratios pH_Buffer->Stoichiometry OK Sol_pH Use two-step pH: Activation: pH 4.5-6.0 (MES) Coupling: pH 7.0-8.5 (PBS) pH_Buffer->Sol_pH Issue Found Hydrolysis Minimize Hydrolysis Stoichiometry->Hydrolysis OK Sol_Stoichiometry Use 2-10x molar excess of EDC/NHS Optimize PEG-to-Target ratio Stoichiometry->Sol_Stoichiometry Success Successful Conjugation Hydrolysis->Success OK Sol_Hydrolysis Couple immediately after activation Consider reacting at 4°C Hydrolysis->Sol_Hydrolysis Issue Found Sol_Reagents->pH_Buffer Sol_pH->Stoichiometry Sol_Stoichiometry->Hydrolysis Sol_Hydrolysis->Success

Caption: Troubleshooting decision tree for low coupling yield.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my conjugation was successful and quantify the yield?

A1: Characterizing the final product is essential. Several methods can be used:

  • SDS-PAGE: This is a simple, qualitative method. PEGylated proteins will show a significant increase in apparent molecular weight and migrate slower than the unmodified protein.[12]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules by size. The PEGylated conjugate will have a larger hydrodynamic radius and elute earlier than the unmodified molecule.[12][]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight. The mass increase directly corresponds to the number of PEG molecules attached.[12]

  • Colorimetric Assays: The TNBS assay can be used to quantify the number of remaining free amines after conjugation, allowing for an indirect estimation of PEGylation efficiency.[12]

Q2: What is the best way to purify my PEGylated conjugate?

A2: The PEGylation reaction results in a heterogeneous mixture containing the desired conjugate, unreacted protein, excess PEG, and reaction byproducts.[14] The choice of purification method depends on the scale and desired purity.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Very effective for removing low molecular weight byproducts and excess unreacted PEG.[][15]

  • Ion-Exchange Chromatography (IEX): PEG chains can shield surface charges on a protein, altering its binding properties to an IEX resin. This change can be exploited to separate PEGylated species from the unreacted protein.[][16]

  • Dialysis / Ultrafiltration: These membrane-based methods are cost-effective for removing small molecule impurities and for buffer exchange, but they are generally not able to separate conjugates with different degrees of PEGylation from each other.[][15]

  • Reverse Phase Chromatography (RP-HPLC): Often used for purifying smaller molecules like PEGylated peptides and can be effective for analytical scale separation.[17][]

Q3: A precipitate formed during my reaction. What happened?

A3: Precipitation can occur for a few reasons:

  • Poor Solubility: The reactants or the final conjugate may have poor solubility in the chosen solvent system. Using co-solvents like DMF or DMSO can sometimes help.[17]

  • High Degree of PEGylation: Over-modification of a protein can alter its solubility characteristics, leading to aggregation and precipitation.[8][17] Try reducing the molar excess of the this compound.

  • Protein Instability: The buffer conditions (pH, salt concentration) may not be optimal for your specific protein's stability.[8]

Q4: How do I properly quench the conjugation reaction?

A4: To stop the reaction and deactivate any remaining reactive NHS esters, you can add a quenching reagent. Common choices include adding a final concentration of 10-50 mM of Tris, glycine, or hydroxylamine.[5][8][18] This will react with and consume any remaining activated PEG molecules. Incubate for 15-30 minutes at room temperature before proceeding to purification.[5]

Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol provides a general framework. Molar ratios and incubation times may require optimization for your specific application.

Materials:

  • This compound

  • Protein (or other amine-containing molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

  • Purification: Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer (or anhydrous DMSO/DMF if preferred) immediately before use.

    • Dissolve the this compound in the Activation Buffer.

    • Ensure your protein is in the Coupling Buffer. If not, perform a buffer exchange.

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with EDC and NHS. Use a 5- to 10-fold molar excess of EDC and NHS over the PEG-acid.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5][8]

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution in the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[4]

  • Purification:

    • Remove unreacted reagents and byproducts by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]

    • Alternatively, perform dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, SEC, and/or Mass Spectrometry to confirm successful conjugation.

Mechanism and Workflow Diagram

ConjugationWorkflow cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.0-8.5) cluster_step3 Step 3: Quench & Purify PEG_Acid This compound (-COOH) Intermediate O-Acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-stable) Intermediate->NHS_Ester + NHS NHS NHS Conjugate Stable Amide Bond (PEG-Target Conjugate) NHS_Ester->Conjugate + Target Molecule Target Target Molecule (-NH2) Target->Conjugate Quench Quench Reaction (e.g., Tris) Conjugate->Quench Purify Purification (SEC, IEX, Dialysis) Quench->Purify Final Characterized Product Purify->Final

Caption: Experimental workflow for this compound conjugation.

References
  • Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • BenchChem. (2025). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • BenchChem. (2025). Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Akyildiz, İ. E. (2021). Answer to "Best purification method of a PEGylated peptide?".
  • van der Veen, R. M., et al. (2020).
  • Azevedo, A. M., et al. (2017). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry (RSC Publishing).
  • BenchChem. (2025). Common side reactions in Amine-PEG-CH2COOH bioconjugation and how to avoid them.
  • BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
  • BenchChem. (2025). Technical Support Center: Optimizing EDC/NHS Coupling with Fmoc-PEG-Acid.
  • BenchChem. (2025). Side reactions of EDC/NHS chemistry with amine-containing buffers.
  • Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
  • Interchim. (n.d.). NHS / sulfo-NHS.
  • Nicolas, J., et al. (2013).
  • BenchChem. (2025). Improving the efficiency of G4RGDSP surface conjugation.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • Siriwardana, K., et al. (2019).
  • ResearchGate. (n.d.). a) PEGylation efficiency of the different methods evaluated by TGA, and....
  • Carlmark, A., et al. (2018). Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability. PubMed.
  • Mørch, Ý. (2015).
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • BOC Sciences. (n.d.). PEGylation Analysis and Method Verification.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Coupling Acid-PEG5-C2-Boc.
  • BroadPharm. (n.d.). This compound, 1191078-74-6.
  • BenchChem. (2025). m-PEG5-Br Conjugation Efficiency Technical Support Center.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
  • Vector Labs. (n.d.). Bioconjugation.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.
  • BenchChem. (2025). Troubleshooting low yield in H-N-Me-Glu(OMe)-OH.HCl coupling.
  • BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • BenchChem. (2025). Technical Support Center: Mal-PEG5-acid Conjugation.
  • MedchemExpress.com. (n.d.). N-(Amino-PEG5)-N-bis(PEG4-acid) | PEG Derivative.
  • Hiyka. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics.
  • BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • BroadPharm. (2022). Protocol for PEG Acid Reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC - NIH.
  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Advanced Drug Delivery Reviews.
  • Fishburn, C. S. (2008). Product development issues for PEGylated proteins. Journal of Pharmaceutical Sciences.
  • AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1.
  • BioPharm International. (n.d.). Bioconjugates: The Adaptable Challenge.
  • CD Bioparticles. (n.d.). Amino-PEG5-Amine.
  • Turecek, P. L., et al. (2016). Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins. Journal of Pharmaceutical Sciences.
  • Precise PEG. (n.d.). This compound.
  • Neuland Labs. (2025). A Guide to the Basics of Peptide Conjugation.
  • Creative Proteomics. (n.d.). Troubleshooting and Optimization Tips for SPR Experiments.

Sources

Technical Support Center: Optimizing Reaction Conditions for Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino-PEG5-acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies for your experiments. Whether you are venturing into bioconjugation, developing novel drug delivery systems, or modifying surfaces, this resource will help you navigate the nuances of working with this compound to achieve optimal and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to build a solid foundation for your experimental design.

Q1: What is this compound and what are its key features?

This compound is a heterobifunctional linker molecule characterized by a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a five-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure provides several advantageous features:

  • Hydrophilicity: The PEG spacer significantly increases the hydrophilicity of the molecule, enhancing solubility in aqueous buffers.[1][3]

  • Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce non-specific protein binding.[4][5]

  • Defined Spacer Length: The discrete five-unit PEG chain provides a well-defined spacer arm for precise control over the distance between conjugated molecules.

  • Dual Reactivity: The terminal amine and carboxylic acid groups allow for versatile and sequential conjugation strategies.[2][3]

Q2: What are the primary applications of this compound?

The unique properties of this compound make it a valuable tool in a wide range of applications, including:

  • Bioconjugation: Covalently linking proteins, peptides, oligonucleotides, and other biomolecules.[2][6]

  • Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and for developing targeted therapeutic systems.[3][7]

  • Surface Modification: Functionalizing nanoparticles, quantum dots, and other surfaces to improve their biocompatibility and reduce non-specific interactions.[1][4]

  • PROTACs: Used in the synthesis of Proteolysis Targeting Chimeras.[1]

Q3: How should I store and handle this compound?

Proper storage and handling are critical to maintain the integrity of the reagent. It is recommended to store this compound at -20°C, desiccated, and protected from light.[1][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can compromise the reagent's reactivity. For aqueous reactions, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.[8][9]

Q4: Which functional groups can the amine and carboxylic acid ends of this compound react with?

  • The amino group is nucleophilic and can react with:

    • Activated esters (e.g., NHS esters)[2][10]

    • Carboxylic acids (in the presence of an activator)[10]

    • Aldehydes and ketones (to form an imine, which can be reduced to a stable secondary amine)[1]

  • The carboxylic acid group can be activated to react with:

    • Primary amines (to form a stable amide bond)[2][3]

Part 2: Troubleshooting Guide for Amide Bond Formation

This section provides a detailed, question-and-answer-based troubleshooting guide for the most common challenge encountered with this compound: coupling its carboxylic acid to a primary amine-containing molecule using carbodiimide chemistry (e.g., EDC/NHS).

Issue 1: Low or No Product Yield

Q: My amide coupling reaction is showing low or no yield. What are the likely causes and how can I fix it?

A: Low coupling efficiency is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Inactive or Degraded Coupling Reagents

  • Expertise & Experience: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like N-hydroxysuccinimide (NHS) are moisture-sensitive.[11][12] Hydrolysis renders them inactive, preventing the activation of the carboxylic acid on your this compound.

  • Trustworthiness (Self-Validation):

    • Solution: Always use fresh, high-quality EDC and NHS. Store them desiccated at -20°C and allow them to warm to room temperature in a desiccator before opening to prevent moisture condensation.[11][13] Prepare EDC and NHS solutions immediately before use.[13][14]

Potential Cause 2: Suboptimal pH for Activation and Coupling

  • Expertise & Experience: The EDC/NHS coupling reaction involves two key steps with different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[12][15] However, the subsequent reaction of the NHS-ester with a primary amine is favored at a slightly basic pH (7.2-8.5).[8][11]

  • Trustworthiness (Self-Validation):

    • Solution: Employ a two-step pH protocol. Perform the initial activation of this compound with EDC/NHS in a buffer such as MES at pH 4.5-6.0.[13] After the activation step (typically 15-30 minutes), add your amine-containing molecule and adjust the pH to 7.2-8.0 for the coupling reaction.[9][16]

Potential Cause 3: Hydrolysis of the Activated NHS-Ester Intermediate

  • Expertise & Experience: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions. While NHS creates a more stable NHS-ester, this intermediate is still susceptible to hydrolysis, especially at higher pH.[11][13]

  • Trustworthiness (Self-Validation):

    • Solution: Add the amine-containing molecule to the reaction mixture promptly after the activation step.[12] Consider running the reaction at a lower temperature (4°C) to slow the rate of hydrolysis, though this may require a longer reaction time.[11]

Potential Cause 4: Competing Nucleophiles in Buffers

  • Expertise & Experience: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid, leading to significantly reduced yields.[9][12]

  • Trustworthiness (Self-Validation):

    • Solution: Use non-amine, non-carboxylate buffers like MES for the activation step and phosphate-buffered saline (PBS) or borate buffers for the coupling step.[9][13]

Issue 2: Product Aggregation or Precipitation

Q: My product appears to be precipitating out of solution during the reaction or purification. What can I do?

A: Solubility issues can arise from the properties of the starting materials or the final conjugate.

  • Expertise & Experience: While this compound itself is quite soluble in aqueous solutions, your target molecule may have limited solubility.[1] The resulting conjugate may also have different solubility characteristics than the starting materials.

  • Trustworthiness (Self-Validation):

    • Solution 1: Co-solvents: Prepare stock solutions of less soluble components in a water-miscible organic solvent like DMF or DMSO.[17] Add these stock solutions to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough not to denature any proteins involved.

    • Solution 2: Optimize Molar Ratios: If you are conjugating to a protein, a high degree of PEGylation can sometimes lead to changes in the protein's solubility.[17] Optimize the molar ratio of the this compound to your protein to avoid over-modification.

Issue 3: Difficulty in Purification

Q: I'm struggling to separate my final product from unreacted starting materials and byproducts.

A: Purification of PEGylated compounds can be challenging due to their unique properties.

  • Expertise & Experience: PEGylated molecules can be "sticky" and may exhibit atypical behavior during chromatography, such as peak broadening or streaking on TLC plates.[17] If a large excess of this compound is used, it can be difficult to separate from the desired product, especially if the product has a similar molecular weight.

  • Trustworthiness (Self-Validation):

    • Solution 1: Optimize Stoichiometry: Use a minimal excess of the this compound to drive the reaction to completion without creating a significant purification challenge.[17]

    • Solution 2: Choose the Right Purification Method:

      • Size-Exclusion Chromatography (SEC): Effective for separating a large PEGylated protein from smaller unreacted PEG linkers.[18]

      • Reverse-Phase HPLC (RP-HPLC): Often the most effective method for purifying PEGylated small molecules and peptides.[17]

      • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from large PEGylated protein conjugates.[18]

Part 3: Experimental Protocols and Data

Protocol 1: General Two-Step Procedure for Amide Coupling

This protocol describes the activation of the carboxylic acid of this compound and subsequent conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[14]

  • Anhydrous DMF or DMSO

  • Desalting column

Step-by-Step Methodology:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before use.[14]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[14]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).[16]

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine the this compound stock solution with the EDC and NHS solutions. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).[16]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[14]

  • Conjugation to the Amine-Containing Molecule:

    • Optional but recommended: To remove excess activating reagents, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer.[14]

    • Immediately add the activated this compound solution to your amine-containing molecule solution. The optimal molar ratio of the linker to the target molecule should be determined empirically, with a starting point of a 10-20 fold molar excess of the linker for protein conjugation.[14]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-ester.[14]

    • Incubate for 15 minutes at room temperature.[14]

  • Purification:

    • Purify the conjugate using the appropriate method (SEC, RP-HPLC, or dialysis) as discussed in the troubleshooting section.[18]

Data Presentation: Recommended Reaction Conditions
ParameterRecommended ConditionRationale & Key Considerations
Activation pH 4.5 - 6.0Optimizes the efficiency of EDC-mediated carboxylic acid activation.[15]
Coupling pH 7.2 - 8.5Balances the nucleophilicity of the primary amine with the stability of the NHS-ester.[8][11]
Molar Ratio (EDC:Acid) 2:1 to 10:1A molar excess of EDC is required to drive the activation reaction.[13]
Molar Ratio (NHS:Acid) 2:1 to 5:1NHS stabilizes the active intermediate, increasing coupling efficiency.[13]
Activation Time 15 - 30 minutesLonger times can lead to hydrolysis of the active intermediate.[13]
Coupling Time 1 - 2 hours at RT or overnight at 4°CDependent on the reactivity of the amine and the stability of the reactants.[14]
Buffers Activation: MES; Coupling: PBS, BorateAvoid buffers with competing primary amines (e.g., Tris, glycine).[9][13]

Part 4: Visualizations

Diagram 1: EDC/NHS Coupling Mechanism

EDC_NHS_Coupling Carboxylic_Acid Amino-PEG5-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester Stabilization Byproduct1 Isourea byproduct O_Acylisourea->Byproduct1 NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Coupling Byproduct2 NHS NHS_Ester->Byproduct2 Primary_Amine R'-NH2 Primary_Amine->Amide_Bond

Caption: Mechanism of EDC/NHS activation and amine coupling.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow Start Low Coupling Yield? Check_Reagents Are EDC/NHS fresh and anhydrous? Start->Check_Reagents Yes Check_pH Is pH optimal for activation and coupling? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh, properly stored reagents. Check_Reagents->Solution_Reagents No Check_Buffer Are you using a non-amine buffer? Check_pH->Check_Buffer Yes Solution_pH Use a two-step pH protocol (Activation: pH 4.5-6.0; Coupling: pH 7.2-8.0). Check_pH->Solution_pH No Check_Hydrolysis Was the amine added promptly after activation? Check_Buffer->Check_Hydrolysis Yes Solution_Buffer Switch to MES for activation and PBS for coupling. Check_Buffer->Solution_Buffer No Solution_Hydrolysis Minimize time between activation and coupling. Consider reacting at 4°C. Check_Hydrolysis->Solution_Hydrolysis No Success Yield Improved Solution_Reagents->Success Solution_pH->Success Solution_Buffer->Success Solution_Hydrolysis->Success

Sources

avoiding side reactions with Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amino-PEG5-acid

Introduction: The Duality of this compound

This compound (NH2-PEG5-COOH) is a heterobifunctional linker prized for its defined length, hydrophilicity, and versatile reactivity.[1][2] It possesses a primary amine at one terminus and a carboxylic acid at the other, separated by a five-unit polyethylene glycol (PEG) spacer. This dual functionality allows for sequential, controlled conjugation of two different molecules, making it an invaluable tool in drug delivery, proteomics, and the development of complex bioconjugates like PROTACs.[2][3]

However, its bifunctional nature is also its greatest challenge. The nucleophilic amine and the electrophilic (once activated) carboxylic acid on the same molecule create a significant risk of unintended side reactions, primarily self-polymerization. This guide provides expert-driven troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and achieve successful, high-yield conjugation.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems researchers may encounter during their experiments with this compound. Each issue is presented with its likely causes and actionable solutions.

Issue 1: Reaction Failure - Low or No Conjugation Yield

Symptom: Post-reaction analysis (e.g., SDS-PAGE, HPLC, LC-MS) shows a large amount of unreacted starting material and little to no desired conjugate.

Root Cause Analysis: Failure can stem from either the amine or the carboxylic acid coupling step. The key is to identify which reaction is underperforming.

A) If Reacting the Carboxylic Acid End (Amine End is Free or Protected):

  • Cause 1: Inefficient Carboxylic Acid Activation. The most common method for activating the carboxyl group is forming an N-hydroxysuccinimide (NHS) ester using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3][] This reaction can fail if the reagents are old or the conditions are suboptimal.

  • Solution:

    • Use Fresh Reagents: EDC is moisture-sensitive. Use a fresh aliquot and equilibrate it to room temperature before opening to prevent condensation.

    • Optimize Activation pH: The EDC/NHS reaction is most efficient at a slightly acidic pH of 6.0.[3] This protonates the carboxyl group, making it a better leaving group, while minimizing premature hydrolysis of the newly formed NHS ester.

    • Ensure Anhydrous Conditions (if possible): When activating the PEG linker in an organic solvent like DMF or DMSO before adding it to your aqueous biomolecule solution, ensure the solvent is anhydrous.

  • Cause 2: Hydrolysis of the Activated NHS-Ester. The NHS ester is susceptible to hydrolysis, a reaction that competes directly with the desired amine coupling.[][5] The rate of hydrolysis increases significantly with pH.[5][6]

  • Solution:

    • Two-Step vs. One-Pot: Perform a two-step conjugation. First, activate the this compound with EDC/NHS at pH 6.0. Then, add this activated linker solution to your protein or biomolecule, which should be in a buffer at pH 7.2-8.5.[][5] This separates the optimal activation pH from the optimal coupling pH.

    • Control Coupling pH: The primary amine on your target molecule must be deprotonated to be nucleophilic, which favors a pH above its pKa (for lysine, ~10.5). However, to balance reactivity with NHS-ester stability, a pH range of 7.2-8.5 is the standard compromise.[][7]

    • Concentration Matters: Hydrolysis is a pseudo-first-order reaction, while aminolysis is second-order. At low concentrations of your target molecule, hydrolysis can dominate. If possible, run the reaction at a higher protein concentration (e.g., >2 mg/mL).[8]

B) If Reacting the Amine End (Acid End is Free or Protected):

  • Cause: Suboptimal pH for Amine Reactivity. The primary amine of the PEG linker needs to be in its nucleophilic, deprotonated state (R-NH2) to react with an electrophile (e.g., an NHS-ester on your protein).

  • Solution: Ensure the reaction buffer pH is at least 1-1.5 units above the pKa of the PEG's terminal amine (~9-9.5). A pH of 8.0-8.5 is typically effective. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[5] Use phosphate, borate, or carbonate buffers instead.[5][7]

G start Symptom: Low Conjugation Yield q1 Which reaction step? start->q1 react_acid Carboxylic Acid Coupling (e.g., via EDC/NHS) q1->react_acid Acid End react_amine Amine Coupling (e.g., to an NHS-ester) q1->react_amine Amine End cause_activation Cause: Poor Activation - Old EDC/NHS - Wrong pH (use 6.0) react_acid->cause_activation cause_hydrolysis Cause: NHS-Ester Hydrolysis - pH too high (>8.5) - Low protein concentration react_acid->cause_hydrolysis cause_amine_ph Cause: Amine is Protonated - pH too low for coupling react_amine->cause_amine_ph solution_activation Solution: - Use fresh reagents - Activate in MES buffer, pH 6.0 cause_activation->solution_activation solution_hydrolysis Solution: - Perform two-step reaction - Couple at pH 7.2-8.5 - Increase protein concentration cause_hydrolysis->solution_hydrolysis solution_amine_ph Solution: - Use Borate/Phosphate buffer, pH 8.0-8.5 - Avoid Tris buffer cause_amine_ph->solution_amine_ph

Caption: Troubleshooting Decision Tree for Low Conjugation Yield.

Issue 2: Uncontrolled Polymerization or Aggregation

Symptom: During the reaction or purification, you observe precipitation, turbidity, or the formation of high-molecular-weight species that are not the desired product.

  • Cause 1: Intermolecular Self-Condensation. This is the most critical side reaction for a bifunctional linker. If the carboxylic acid of one this compound molecule is activated while its amine is unprotected, it can react with the amine of another molecule, leading to a chain reaction and the formation of long PEG polymers.

  • Solution: Orthogonal Protection Strategy. The only reliable way to prevent self-polymerization is to use protecting groups.[9][10][11] An orthogonal strategy ensures that one functional group can be deprotected without affecting the other.[9][12]

    • To React the Carboxyl Group First: Protect the amine, typically with a tert-butoxycarbonyl (Boc) group. Boc is stable to the conditions of EDC/NHS coupling but can be cleanly removed later with mild acid (e.g., trifluoroacetic acid, TFA) to reveal the amine for the second reaction.[11][13]

    • To React the Amine Group First: Protect the carboxylic acid, for example, as a tert-butyl (tBu) ester. The tBu ester is stable to the basic conditions often used for amine coupling and is also removed with acid.[11]

G start Start: This compound (NH2-PEG-COOH) q1 Which group to react first? start->q1 path_a Path A: React COOH First q1->path_a COOH path_b Path B: React NH2 First q1->path_b NH2 step_a1 1. Protect Amine (e.g., Boc-NH-PEG-COOH) path_a->step_a1 step_b1 1. Protect Acid (e.g., NH2-PEG-COO-tBu) path_b->step_b1 step_a2 2. Activate & Couple COOH (EDC/NHS, pH 6.0 -> 7.5) step_a1->step_a2 step_a3 3. Deprotect Amine (TFA) step_a2->step_a3 step_a4 Result A: R1-CO-NH-PEG-NH2 step_a3->step_a4 step_b2 2. Couple Amine (pH 8.0-8.5) step_b1->step_b2 step_b3 3. Deprotect Acid (TFA) step_b2->step_b3 step_b4 Result B: R2-NH-PEG-COOH step_b3->step_b4

Caption: Orthogonal Protection Strategy for Sequential Conjugation.

  • Cause 2: Protein Aggregation. Long, flexible PEG chains can sometimes promote aggregation, especially at high protein concentrations or under suboptimal buffer conditions that destabilize the protein.[8]

  • Solution: Optimize Reaction Conditions.

    • Screen Protein Concentration: Test a range from 0.5 to 5 mg/mL.[8]

    • Include Excipients: Add stabilizing agents to the buffer, such as Arginine (50-100 mM) to suppress protein-protein interactions or a low concentration of a non-ionic surfactant like Polysorbate 20 (0.01-0.05%).[8]

    • Temperature Control: Run the reaction at 4°C instead of room temperature to improve protein stability.[]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for activating the carboxylic acid of this compound?

A1: The gold standard is EDC/NHS chemistry. For optimal results:

  • Reagent Stoichiometry: Use a molar excess of EDC and NHS relative to the PEG linker, typically in the range of 2-10 equivalents each. A common starting point is a 1:5:5 ratio of (Protein:EDC:NHS) if doing a one-pot reaction, or a 1:2:2 ratio of (PEG-COOH:EDC:NHS) for the pre-activation step.

  • Buffer Choice: Use a non-nucleophilic buffer. For the activation step, 0.1 M MES, pH 6.0 is ideal.[3] For the subsequent coupling to a biomolecule, switch to a buffer like PBS at pH 7.2-7.5.[3]

  • Reaction Time: Activation is rapid, typically complete within 15-30 minutes at room temperature. The subsequent coupling reaction usually proceeds for 1-2 hours at room temperature or overnight at 4°C.[]

Q2: How do I select the right protecting group?

A2: The choice depends on the stability of your target molecules and the desired reaction sequence. The most common orthogonal pair in bioconjugation is Boc (for amines) and tBu esters (for acids), as both are removed under acidic conditions (TFA) that many proteins can tolerate for short periods.[11]

Protecting GroupTarget Functional GroupProtection MethodDeprotection ConditionStability
Boc (tert-butoxycarbonyl)AmineBoc-AnhydrideMild Acid (e.g., TFA)Stable to base, hydrogenation
Fmoc (Fluorenylmethyloxycarbonyl)AmineFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Stable to acid, hydrogenation
tBu (tert-butyl ester)Carboxylic AcidIsobutylene, cat. H+Mild Acid (e.g., TFA)Stable to base, hydrogenation
Bzl (Benzyl ester)Carboxylic AcidBenzyl alcohol, cat. H+Hydrogenolysis (H2, Pd/C)Stable to acid, base

This table provides a summary of common orthogonal protecting groups used in peptide and bioconjugation chemistry.[9][10][11][14]

Q3: How can I purify my final PEGylated conjugate?

A3: Purification is essential to remove unreacted PEG linker, reagents, and unconjugated biomolecules.[] The choice of method depends on the size and properties of your final product.

  • Size Exclusion Chromatography (SEC): This is the most common method. It separates molecules based on size and is very effective at removing small molecules like unreacted PEG linker and EDC/NHS byproducts from a much larger PEGylated protein.[][16]

  • Ion Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its isoelectric point (pI).[] This change in charge can be exploited to separate the unconjugated protein from mono-PEGylated and multi-PEGylated species.[16][17]

  • Hydrophobic Interaction Chromatography (HIC): PEG is hydrophilic, so adding a PEG chain typically reduces the overall hydrophobicity of a protein. This allows for separation of species with different degrees of PEGylation.[][16]

  • Dialysis / Ultrafiltration: These methods are good for removing small molecule impurities but are generally not able to separate unconjugated protein from the PEGylated product unless the size difference is very large.[][18]

Q4: How should I store this compound and its derivatives?

A4: Store the solid compound at -20°C in a desiccated environment.[1][2] Once dissolved in an organic solvent like DMF or DMSO, prepare single-use aliquots and store them at -20°C to minimize moisture contamination and degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Two-Step Conjugation of Boc-Protected this compound to a Protein

This protocol describes the activation of the carboxylic acid on a Boc-protected PEG linker and its subsequent conjugation to primary amines (e.g., lysine residues) on a model protein like Bovine Serum Albumin (BSA).

Materials:

  • Boc-NH-PEG5-COOH

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Protein Solution: BSA at 10 mg/mL in PBS, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a 100 mM stock solution of Boc-NH-PEG5-COOH in anhydrous DMSO.

  • Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

Step 2: Activation of PEG Linker

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 100 mM Boc-NH-PEG5-COOH (1 µmol)

    • 20 µL of 100 mM EDC (2 µmol)

    • 20 µL of 100 mM Sulfo-NHS (2 µmol)

    • 50 µL of Activation Buffer

  • Vortex briefly and incubate at room temperature for 20 minutes to form the NHS ester.

Step 3: Conjugation to Protein

  • Add the entire 100 µL activation mixture from Step 2 to 1 mL of the 10 mg/mL BSA solution (contains ~0.15 µmol of protein). This represents a ~6.7-fold molar excess of PEG linker to protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add 50 µL of Quenching Buffer (1 M Tris-HCl) to the reaction mixture.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

Step 5: Purification

  • Purify the reaction mixture using a desalting column equilibrated with PBS, pH 7.4 to remove excess PEG linker and reaction byproducts.

  • Collect fractions and analyze by SDS-PAGE to observe the molecular weight shift corresponding to PEGylation. Further purification by IEX or SEC may be required to isolate the mono-PEGylated species.

References

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.Biopolymers. [Link]
  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies.National Institutes of Health (NIH). [Link]
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.Semantic Scholar. [Link]
  • Best purification method of a PEGylated peptide?
  • Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems.Royal Society of Chemistry. [Link]
  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.ACS Central Science. [Link]
  • Peptide synthesis: Protecting groups for amine and carboxyl functionality.YouTube. [Link]
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.National Institutes of Health (NIH). [Link]
  • one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts.National Institutes of Health (NIH). [Link]
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.Glen Research. [Link]
  • Direct Amidations of Carboxylic Acids with Amines.Encyclopedia.pub. [Link]
  • The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters.PubMed. [Link]
  • Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins.
  • Protective Groups.Organic Chemistry Portal. [Link]
  • Amino Acid-Protecting Groups.

Sources

Technical Support Center: HPLC Purification of Amino-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Amino-PEG5-acid conjugates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. This compound conjugates, with their dual amine and carboxylic acid functionalities combined with a hydrophilic PEG spacer, present distinct challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Their zwitterionic and amphiphilic nature demands a nuanced approach to method development to achieve optimal purity and recovery.

This document provides in-depth troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter. It is grounded in established chromatographic principles and field-proven insights to empower you to overcome common purification hurdles.

Troubleshooting Guide: Navigating Common HPLC Purification Challenges

This section addresses the most frequent and challenging issues encountered during the RP-HPLC purification of this compound conjugates. Each problem is followed by a detailed explanation of its potential causes and a systematic approach to resolution.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My conjugate's peak is exhibiting significant tailing and is broader than expected. What are the likely causes and how can I achieve a sharp, symmetrical peak?

Answer: Poor peak shape is a common but solvable issue, often stemming from secondary interactions between the analyte and the stationary phase, or from issues with the mobile phase. This compound conjugates are particularly susceptible due to their charged terminal groups.

Root Causes & Solutions:

  • Secondary Silanol Interactions: The free amine group on your conjugate can interact with acidic, deprotonated silanol groups on the silica-based stationary phase. This ionic interaction is a primary cause of peak tailing for basic compounds.[1]

    • Solution 1: Use an Ion-Pairing Agent. Add a small concentration (0.05-0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to both mobile phase A (aqueous) and B (organic).[2][3] TFA is a strong ion-pairing agent that protonates the free amine (forming -NH3+) and masks the residual silanol groups, minimizing unwanted secondary interactions and dramatically improving peak shape.[3][4] Formic acid is a weaker ion-pairing agent but offers better compatibility with mass spectrometry (MS).[4][5]

    • Solution 2: Lower Mobile Phase pH. Adjust the mobile phase pH to be at least 2 units below the pKa of the amine and 2 units away from the pKa of the carboxylic acid.[5][6][7] A pH of 2-3, typically achieved with TFA or formic acid, ensures the carboxylic acid is protonated (-COOH) and the amine is fully protonated (-NH3+), presenting a more consistent charge state to the stationary phase.[6]

    • Solution 3: Use a Modern, End-capped Column. Employ a high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups.[6][8]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or broadening.[6][9]

    • Solution: Systematically reduce the injection volume or the sample concentration until the peak shape becomes symmetrical. If high loading is required for preparative work, switch to a column with a larger internal diameter and/or particle size.[6]

  • Polydispersity of the PEG Moiety: The inherent polydispersity of PEG reagents can contribute to peak broadening, as the separation may resolve individual oligomers.[10][11]

    • Solution: While this is an intrinsic property of the sample, optimizing the gradient can sharpen the overall peak. A shallower gradient can sometimes resolve the individual oligomers or at least narrow the elution band.[10]

Diagram: Effect of Ion-Pairing Agent on Peak Shape

cluster_0 Without TFA cluster_1 With 0.1% TFA (Ion-Pairing) Analyte_Amine Analyte-NH2 Silanol Stationary Phase (Si-O⁻) Analyte_Amine->Silanol Ionic Interaction (Causes Tailing) Result_Tailing Broad, Tailing Peak Silanol->Result_Tailing Analyte_Amine_TFA Analyte-NH3⁺•••⁻OOCF3 Silanol_TFA Stationary Phase (Si-OH) Analyte_Amine_TFA->Silanol_TFA Interaction Blocked Result_Sharp Sharp, Symmetrical Peak Silanol_TFA->Result_Sharp

Caption: Ion-pairing agents like TFA improve peak shape.

Problem 2: Low Resolution or Co-elution with Impurities

Question: My desired conjugate is not separating well from unreacted starting materials or other impurities. How can I improve the resolution?

Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system. For this compound conjugates, this involves fine-tuning the mobile phase, gradient, and column chemistry to exploit the subtle differences in hydrophobicity between the conjugate and its impurities.

Root Causes & Solutions:

  • Suboptimal Gradient: A steep gradient may not provide enough time for separation, causing closely eluting species to merge.[10]

    • Solution: Decrease the gradient slope. For example, instead of a 5-95% B gradient over 20 minutes, try a 20-60% B gradient over 40 minutes. This "stretches" the chromatogram, increasing the separation between peaks.[2][10]

  • Incorrect Organic Modifier: Acetonitrile and methanol have different solvating properties and can provide different selectivities.

    • Solution: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is more viscous and a weaker solvent than acetonitrile in reversed-phase, which can alter elution order and improve resolution for some compounds.

  • Inappropriate Stationary Phase: A standard C18 column may be too retentive or not provide the right selectivity.

    • Solution 1: Change Alkyl Chain Length. If your conjugate is highly hydrophobic and retaining too strongly, switch to a less retentive column like a C8 or C4.[2][12] This can reduce run times and sometimes improve separation from less hydrophobic impurities.

    • Solution 2: Try a Phenyl Phase. A phenyl-based stationary phase offers alternative selectivity through pi-pi interactions, which can be beneficial if your conjugate or impurities contain aromatic rings.

Table 1: Key Parameters for Improving Resolution

ParameterStandard ApproachAlternative for Better ResolutionRationale for Change
Gradient Slope 5-95% B in 20 min1%/min or shallower (e.g., 30-50% B in 20 min)Increases the time components spend migrating, allowing for better separation of closely eluting species.[10]
Organic Solvent AcetonitrileMethanol or IsopropanolChanges solvent strength and selectivity, potentially altering the elution order and resolving co-eluting peaks.
Stationary Phase C18C8, C4, or PhenylModifies the primary mode of interaction (hydrophobicity, pi-pi interactions), thus changing selectivity.[2][12]
Temperature Ambient40-60 °CReduces mobile phase viscosity, which can improve efficiency and sharpen peaks. May also alter selectivity.[2]
Problem 3: Low or No Recovery of the Conjugate

Question: After purification, I have very little of my final product. Where could my conjugate be going?

Answer: Low recovery is a frustrating issue that can arise from several factors, including irreversible binding to the column, sample precipitation, or degradation during the process.

Root Causes & Solutions:

  • Irreversible Adsorption: Highly hydrophobic conjugates may bind irreversibly to C18 stationary phases.

    • Solution 1: Use a Less Retentive Column. Switch to a C8 or C4 column to reduce the strength of hydrophobic interactions.[13]

    • Solution 2: Increase Organic Content in Wash Step. Ensure your gradient goes to a high percentage of organic solvent (e.g., 95-100%) and holds there for several column volumes to elute strongly retained compounds.

  • Sample Precipitation: The conjugate may not be soluble in the sample diluent or at the point of injection when it first encounters the mobile phase.

    • Solution: Dissolve your sample in a diluent that is as close as possible to the initial mobile phase composition. If solubility is low, try dissolving in a small amount of a stronger, water-miscible solvent like DMSO before diluting with the mobile phase. Ensure the final DMSO concentration is low (<5%) to avoid peak distortion.

  • On-Column Degradation: The acidic conditions (e.g., from TFA) can sometimes lead to the hydrolysis of acid-labile bonds in the conjugate.

    • Solution: If you suspect degradation, switch to a less harsh mobile phase modifier like formic acid. If possible, consider using a column that is stable at a neutral or slightly basic pH and use a buffer like ammonium bicarbonate or ammonium acetate.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best starting HPLC method for an this compound conjugate? A1: A robust starting point for a small molecule or peptide conjugate is a reversed-phase method using a C18 column.

  • Column: C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm.[12]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[15]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[15]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your conjugate absorbs (e.g., 220 nm for peptide bonds or 280 nm for aromatic residues). If your conjugate lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is an excellent alternative.[6][16]

Q2: How do I choose the right HPLC column? A2: The choice depends on the properties of your conjugate.

  • For most small molecule and peptide conjugates: A C18 or C8 column is the standard choice.[2][17]

  • For larger protein conjugates: A C4 column is often preferred due to its lower hydrophobicity, which can improve recovery.[18]

  • For very polar conjugates: If your conjugate is poorly retained on C18, consider a column designed for polar analytes, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[17][19]

Q3: My conjugate doesn't have a UV chromophore. What detector should I use? A3: For compounds lacking a UV chromophore, universal detectors are necessary.

  • Evaporative Light Scattering Detector (ELSD): This is a popular choice for PEGylated compounds as it detects any non-volatile analyte.[16][]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides near-universal detection and is compatible with gradient elution.

  • Mass Spectrometry (MS): Provides detection, mass confirmation, and the highest level of certainty. Requires the use of volatile mobile phases (e.g., with formic acid or ammonium acetate instead of TFA and phosphate buffers).[14][21]

Q4: How can I confirm the purity and identity of my collected fractions? A4: Purity of collected fractions should be confirmed by re-injecting an aliquot onto an analytical HPLC system. Identity should be confirmed using an orthogonal technique, with Mass Spectrometry (MS) being the gold standard for providing molecular weight confirmation.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Purification
  • Solubilization: Dissolve the crude, lyophilized reaction mixture in a minimal volume of a solvent that ensures complete dissolution. A small amount of DMSO or DMF can be used initially if needed.

  • Dilution: Dilute the dissolved sample with Mobile Phase A (e.g., Water with 0.1% TFA) to a final concentration suitable for injection. The final composition should be as close to the initial HPLC conditions as possible to prevent peak distortion.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the column or system.

Protocol 2: General RP-HPLC Purification Workflow
  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Blank Injection: Perform a "blank" run by injecting the sample diluent and running the full gradient. This ensures the system is clean and reveals any systemic peaks.

  • Sample Injection: Inject the prepared, filtered sample onto the equilibrated column.

  • Gradient Elution: Run the optimized gradient method to separate the components.

  • Fraction Collection: Collect fractions based on the UV detector signal, using peak-based collection if available. Collect the entire peak, including the shoulders, in separate fractions to allow for later analysis and pooling.

  • Purity Analysis: Analyze the collected fractions using a rapid analytical HPLC method to determine which fractions contain the pure product.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Diagram: General Purification Workflow

Crude Crude Conjugate Mixture Prep Sample Preparation (Dissolve & Filter) Crude->Prep HPLC Preparative RP-HPLC (Gradient Elution) Prep->HPLC Collect Fraction Collection HPLC->Collect Analysis Purity Analysis (Analytical HPLC, MS) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Final Solvent Removal (Lyophilization) Pool->Final

Caption: From crude mixture to purified product workflow.

References

  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
  • RP HPLC methods for PEGylated proteins downstream. ResearchGate.
  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.
  • Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. PubMed.
  • Tips & Tricks: Trouble Analyzing PEGs?. LCGC International.
  • Reversed-phase HPLC Buffers.
  • HPLC Column Types - Liquid Chromatography. Waters Corporation.
  • High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Agilent Technologies, Inc.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.
  • HPLC determination of polyethylene glycol 400 in urine: Oligomeric profile in healthy and celiac disease subjects. ResearchGate.
  • EPA-EAD: 1673: PEG-600 by Derivatization and HPLC. U.S. Environmental Protection Agency.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. ResearchGate.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • MS-friendly RP-HPLC buffers (pH 2-8)?. Reddit.
  • HILIC HPLC Separation of Polyethylene Glycol (PEG). SIELC Technologies.
  • Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Polymer Chemistry (RSC Publishing).
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
  • How to choose an ion pairing agent to improve your peptide purification. Biotage.
  • Method 1673. U.S. Environmental Protection Agency.

Sources

solubility issues with Amino-PEG5-acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Introduction: Understanding the Zwitterionic Nature of Amino-PEG5-acid

This compound is a heterobifunctional linker featuring a primary amine (-NH₂) at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic five-unit polyethylene glycol (PEG) spacer.[1][2] This structure confers a zwitterionic character to the molecule, meaning it can carry both a positive and a negative charge simultaneously. The overall charge of the molecule is highly dependent on the pH of the surrounding aqueous buffer, a critical factor governing its solubility.[3][4] The lowest solubility is observed at the isoelectric point (pI), the pH at which the net charge of the molecule is zero. Conversely, solubility is significantly enhanced at pH values above or below the pI, where the molecule carries a net negative or positive charge, respectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my aqueous buffer?

A1: The primary reason for poor solubility is likely that the pH of your solution is at or near the isoelectric point (pI) of the this compound. At the pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and leading to precipitation. Additionally, high concentrations of the compound or the presence of certain salts can also lead to solubility issues.

Q2: What is the isoelectric point (pI) of this compound?

Q3: Can I heat the solution to dissolve my this compound?

A3: Gentle warming (e.g., to 30-40°C) can aid in dissolution. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the PEG linker.[5] It is advisable to use warming in conjunction with other methods like pH adjustment and sonication.

Q4: Is it recommended to use an organic solvent to dissolve this compound?

A4: Yes, if aqueous solubility remains an issue after pH adjustment, a common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7][8] This stock solution can then be added dropwise to your vigorously stirred aqueous buffer to achieve the desired final concentration.

Q5: How should I store my this compound?

A5: this compound should be stored in a cool, dry, and dark place, typically at -20°C for long-term storage.[9] For stock solutions, it is best to aliquot and store them at -20°C to avoid repeated freeze-thaw cycles.

In-Depth Troubleshooting Guide

Issue 1: The Compound Fails to Dissolve or Forms a Suspension
  • Underlying Cause: The pH of the aqueous buffer is likely near the isoelectric point (pI) of the this compound, leading to minimal solubility.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for dissolution failure.

Issue 2: The Compound Dissolves Initially but Precipitates Over Time
  • Underlying Cause: This can be due to a slow equilibration to an unfavorable pH, temperature fluctuations, or high salt concentrations leading to a "salting-out" effect. The "salting-out" effect occurs when high concentrations of salt ions hydrate, reducing the amount of available water to solvate the PEG chains and causing the compound to precipitate.[10]

  • Solutions:

    • Verify and Buffer pH: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound.

    • Control Temperature: Store the solution at a constant, appropriate temperature. Avoid repeated cooling and warming.

    • Evaluate Ionic Strength: If using a high salt concentration buffer, consider reducing the ionic strength. While low salt concentrations can sometimes increase solubility ("salting-in"), high concentrations often have the opposite effect.[10]

Issue 3: The pH of the Buffer Changes Upon Dissolving the Compound
  • Underlying Cause: As a zwitterion, this compound can act as a buffer itself, consuming or releasing protons and thus altering the pH of a weakly buffered solution.

  • Solution: Use a buffer with a higher buffering capacity (e.g., 50-100 mM) to maintain a stable pH. It is also good practice to re-verify the pH of the final solution and adjust if necessary.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides general guidelines based on the properties of similar short-chain amino-PEG-acids. Researchers are encouraged to determine the solubility for their specific application and buffer system empirically.

Solvent/Buffer SystemExpected SolubilityKey Considerations
Deionized WaterpH-dependentSolubility is lowest near the isoelectric point (pI), estimated to be in the neutral pH range (6.5-7.5).
PBS (pH 7.4)ModerateMay require pH adjustment for higher concentrations.
Acidic Buffers (e.g., MES, Acetate, pH 4.5-6.0)HighThe amine group is protonated (-NH₃⁺), resulting in a net positive charge and increased solubility.[11][12]
Basic Buffers (e.g., HEPES, Borate, pH 7.5-9.0)HighThe carboxylic acid is deprotonated (-COO⁻), leading to a net negative charge and enhanced solubility.[11][12]
DMSO, DMFHighCan be used to prepare concentrated stock solutions.[6][7][8][13][14]

Experimental Protocols

Protocol 1: Dissolution in Aqueous Buffer via pH Adjustment

This protocol is the recommended starting point for dissolving this compound.

  • Initial Weighing: Weigh the desired amount of this compound in a suitable container.

  • Initial Suspension: Add a portion of the target aqueous buffer to the solid. It is advisable to start with a more concentrated suspension and dilute later.

  • pH Measurement: Measure the pH of the resulting suspension.

  • pH Adjustment:

    • If the pH is in the estimated pI range (6.5-7.5) and the compound is insoluble, adjust the pH away from this range.

    • To increase solubility by creating a net positive charge, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise until the pH is below 6.0.

    • To increase solubility by creating a net negative charge, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise until the pH is above 8.0.

  • Dissolution: Gently agitate or vortex the solution after each addition. The compound should dissolve as the pH moves away from the pI.

  • Final Volume and pH Check: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration and re-verify the pH, adjusting as necessary.

    Caption: Workflow for dissolution via pH adjustment.

Protocol 2: Preparation of a Stock Solution using an Organic Co-solvent

This protocol is recommended when high concentrations are required or when pH adjustment is not feasible or sufficient.

  • Weigh Compound: Accurately weigh the this compound in a clean, dry vial.

  • Add Organic Solvent: Add a minimal amount of anhydrous DMSO or DMF to the solid.

  • Initial Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. This creates a high-concentration stock solution.

  • Aqueous Dilution: While vigorously stirring or vortexing the target aqueous buffer, add the organic stock solution dropwise. This ensures rapid dispersion and prevents localized high concentrations that could lead to precipitation.

  • Final Concentration: Continue adding the stock solution until the desired final concentration is reached. Note that the final solution will contain a small percentage of the organic co-solvent.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges with Long PEG Linkers.
  • BenchChem. (2025). A Technical Guide to the Solubility of Amino-PEG12-Boc.
  • AxisPharm. (n.d.). Amino PEG Amine, NH2-PEG-NH2.
  • Nanocs. (n.d.). Amino PEG Amine, NH2-PEG-NH2.
  • BenchChem. (2025). Application Notes and Protocols: Utilizing m-PEG5-acid for Enhanced Compound Hydrophilicity.
  • BenchChem. (2025). Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester.
  • BenchChem. (2025). Navigating the Core Characteristics of Amino-PEG14-acid: An In-depth Technical Guide to Solubility and Stability.
  • AxisPharm. (n.d.). This compound, CAS 1191078-74-6.
  • BenchChem. (2025). In-Depth Technical Guide to the Solubility of Amino-PEG12-Acid.
  • National Institutes of Health. (n.d.). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions.
  • MDPI. (n.d.). Comparing Zwitterionic and PEG Exteriors of Polyelectrolyte Complex Micelles.
  • BenchChem. (2025). Technical Support Center: Stability of Long-Chain PEG Linkers in Biological Assays.
  • AxisPharm. (n.d.). Amino-PEG5-amine, CAS 72236-26-1.
  • National Institutes of Health. (n.d.). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point.
  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • ResearchGate. (2017). Does PEG degrade at high temperatures?.
  • AxisPharm. (2024). Protocol for PEG Acid Reagents.
  • BioProcess International. (n.d.). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification.
  • National Institutes of Health. (2020). The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib.
  • ACS Publications. (n.d.). pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides.
  • National Institutes of Health. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
  • MDPI. (n.d.). Effects of PEG Concentration and Temperature on the Rheological and Thermodynamic Properties of PSF Casting Solution.
  • National Institutes of Health. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • National Institutes of Health. (n.d.). Effect of Temperature on the Physico-Chemical Properties of a Room Temperature Ionic Liquid (1-Methyl-3-pentylimidazolium Hexafluorophosphate) with Polyethylene Glycol Oligomer.
  • Khan Academy. (n.d.). Isoelectric point and zwitterions.

Sources

Technical Support Center: A Guide to Preventing Aggregation During Amino-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protein modification. Specifically, we will address a common and critical challenge: preventing protein aggregation during conjugation with Amino-PEG5-acid. This document provides in-depth, experience-driven insights and practical troubleshooting strategies to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the chemistry and common issues encountered during this compound conjugation.

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the protein's stability, the reaction conditions, and the reagents themselves.[1] Key causes include:

  • Inherent Protein Instability: The protein may be unstable in the chosen reaction buffer, making it prone to unfolding and aggregation upon modification.[2]

  • Suboptimal Reaction Conditions: Parameters like pH, temperature, and buffer composition can significantly impact a protein's stability.[2] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[2][3]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.[1] Even with monofunctional PEGs, the presence of impurities can cause unintended cross-linking.[1][2]

  • Local Conformational Changes: The covalent attachment of the PEG chain can disrupt the protein's native structure, exposing hydrophobic patches that are normally buried, leading to aggregation.[4]

Q2: How does the chemistry of this compound conjugation work, and how can it contribute to aggregation?

The conjugation of a molecule with a terminal carboxylic acid, such as this compound, to a protein's primary amines (e.g., lysine residues) is typically a two-step process.

  • Activation Step: The carboxylic acid on the PEG is activated, most commonly using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This forms a highly reactive NHS-ester intermediate. This step is most efficient under acidic conditions (pH 4.5-7.2).[5][6]

  • Conjugation Step: The activated PEG-NHS ester is then reacted with the protein in a buffer with a neutral to slightly basic pH (7.2-8.5).[5] At this pH, the primary amine groups on the protein are deprotonated and act as effective nucleophiles, attacking the NHS ester to form a stable amide bond.[5][7]

Aggregation can be initiated during either step. The organic co-solvents (like DMSO or DMF) often used to dissolve the PEG reagent can destabilize the protein if their final concentration is too high.[8] Furthermore, the shift in pH between the activation and conjugation steps must be managed carefully to maintain protein stability.[5]

Q3: What is the critical role of pH and buffer choice in preventing aggregation?

Optimizing pH and buffer composition is arguably the most critical factor in preventing aggregation.

  • pH Management: There is a necessary trade-off. The activation of the PEG-acid is most efficient at a slightly acidic pH, while the subsequent reaction with the protein's amines requires a neutral to slightly basic pH.[5] The protein must remain stable across this pH range. It is crucial to maintain the pH at least 1-1.5 units away from the protein's isoelectric point (pI) to ensure sufficient electrostatic repulsion between protein molecules.[9]

  • Buffer Composition: Never use buffers containing primary amines , such as Tris or glycine, for the conjugation step.[1][10] These will compete with the protein's amines for the activated PEG reagent, drastically reducing conjugation efficiency and complicating purification.[1][7] Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/borate buffers.[1][7]

Q4: Can stabilizing excipients be added to the reaction mixture?

Yes, the addition of stabilizers to the reaction buffer can significantly enhance protein stability and prevent aggregation.[9] These excipients work through various mechanisms to help maintain the protein's native structure.[2]

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.[9]
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[9][11]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and can prevent surface-induced aggregation.[9]
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of non-native intermolecular disulfide bonds.[9]

Troubleshooting Guide: From Precipitation to Soluble Aggregates

This guide provides a systematic approach to resolving common issues encountered during this compound conjugation.

Issue 1: Significant precipitation or turbidity is observed immediately after adding the activated PEG reagent.

This indicates a rapid aggregation process, often driven by high concentrations or solvent effects.

  • Possible Cause 1: High Protein Concentration. The proximity of protein molecules is too high, promoting rapid intermolecular interactions upon initiation of the reaction.[2]

    • Solution: Decrease the protein concentration. Test a range from 0.5 to 5 mg/mL to find an optimal balance between reaction efficiency and solubility.[9]

  • Possible Cause 2: Solvent Shock. The organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent is destabilizing the protein.[8]

    • Solution: Minimize the final concentration of the organic solvent, keeping it below 10%, and ideally below 5% (v/v).[8] Add the PEG solution slowly and stepwise to the protein solution with gentle mixing to avoid high local concentrations of the solvent.[2][12]

  • Possible Cause 3: Suboptimal Buffer Conditions. The pH or ionic strength of the buffer may be near the protein's pI or otherwise destabilizing.

    • Solution: Re-evaluate the buffer pH to ensure it is at least 1-1.5 units away from the protein's pI.[9] Screen different buffer compositions and consider adding stabilizing excipients as detailed in the FAQ section.[9]

Issue 2: The reaction solution becomes cloudy or shows precipitation over time.

This suggests a slower process of protein unfolding and subsequent aggregation induced by the reaction conditions.

  • Possible Cause 1: Reaction Temperature. Elevated temperatures can accelerate both the conjugation reaction and protein unfolding/aggregation kinetics.[13]

    • Solution: Lower the reaction temperature. Performing the conjugation at 4°C can slow down aggregation kinetics, potentially favoring the desired modification over aggregation.[2][9]

  • Possible Cause 2: Protein Instability. The covalent modification itself may be slowly inducing conformational changes that lead to aggregation.

    • Solution: Incorporate stabilizing excipients into the reaction buffer. Sugars like sucrose or amino acids like arginine can significantly enhance protein stability during the reaction.[9]

Issue 3: The final product appears soluble, but analysis reveals high molecular weight (HMW) species.

This indicates the formation of soluble aggregates or oligomers, which can be just as detrimental as insoluble precipitates.

  • Possible Cause 1: Intermolecular Cross-linking. Even with a nominally monofunctional this compound, impurities in the PEG reagent could be bifunctional, leading to cross-linking.[1][2]

    • Solution: Ensure you are using a high-quality, high-purity PEG reagent.[1] If possible, obtain a certificate of analysis from the supplier to check for impurities.

  • Possible Cause 2: High PEG:Protein Molar Ratio. A large excess of the PEG reagent can sometimes lead to over-modification and aggregation.[8][9]

    • Solution: Titrate the molar ratio of PEG to protein. Start with a lower ratio (e.g., 5:1 or 10:1) and incrementally increase it to find the optimal balance between PEGylation efficiency and the formation of HMW species.[8]

Visualizing the Process and Problems

The following diagrams illustrate the experimental workflow and the logical relationships between the causes of aggregation and their solutions.

G cluster_activation Step 1: PEG Activation (pH 4.5-7.2) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) cluster_purification Step 3: Purification & Analysis A This compound C Activated PEG-NHS Ester A->C + B EDC / NHS B->C + E PEGylated Protein C->E D Protein Solution (Amine-free buffer) D->E F Crude Reaction Mixture E->F G Purification (e.g., SEC) F->G H Pure PEG-Protein G->H I Aggregates G->I J Unreacted Reagents G->J

Caption: A typical two-step workflow for this compound conjugation.

G cluster_causes Primary Causes of Aggregation cluster_solutions Preventative Measures A High Protein Concentration SolA Lower Concentration (0.5-5 mg/mL) A->SolA B Suboptimal Buffer (pH, Composition) SolB Optimize Buffer (pH vs pI, Amine-free) B->SolB SolC Add Stabilizers (Arginine, Sucrose) B->SolC C Reaction Conditions (Temp, Solvent) SolD Lower Temperature (4°C) Control Solvent (<5%) C->SolD D Reagent Impurities SolE Use High-Purity PEG D->SolE

Caption: Key causes of aggregation and their corresponding solutions.

Experimental Protocols

Protocol 1: Optimized Two-Step this compound Conjugation

This protocol provides a robust starting point for conjugating an this compound to a target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 for activation; 0.1 M PBS, pH 7.4 for conjugation).

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Desalting columns

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free buffer. If it is in a buffer like Tris, perform a buffer exchange into 0.1 M MES, 0.15 M NaCl, pH 6.0 using a desalting column.[8] Adjust protein concentration to 1-5 mg/mL.

  • Prepare Reagents: Perform this step immediately before use.

    • Prepare a 100 mM solution of EDC in cold, deionized water.

    • Prepare a 100 mM solution of Sulfo-NHS in cold, deionized water.

    • Dissolve the this compound in anhydrous DMSO to a concentration of 100 mM.[14]

  • Activation of PEG-acid (Step 1):

    • In a microfuge tube, combine the this compound solution with EDC and Sulfo-NHS solutions. A 1:5:5 molar ratio of Protein:PEG:EDC:Sulfo-NHS is a common starting point, but this must be optimized.

    • Incubate the activation mixture for 15-30 minutes at room temperature.[5]

  • Conjugation to Protein (Step 2):

    • Method A (pH Adjustment): Raise the pH of the protein solution to 7.2-7.5 by adding a small amount of a concentrated, amine-free buffer like 1 M PBS, pH 8.0.[5]

    • Method B (Buffer Exchange - Recommended): For more precise control, perform a rapid buffer exchange of the protein into the conjugation buffer (e.g., 0.1 M PBS, pH 7.4) using a desalting column.[5]

    • Add the activated PEG-NHS ester solution to the protein solution. Add it dropwise while gently stirring. Ensure the final DMSO concentration remains below 5%.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5][14]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[15] Incubate for 15 minutes. This will hydrolyze any unreacted PEG-NHS ester.

  • Purification: Proceed immediately to purification to remove unreacted PEG, byproducts, and any aggregates that may have formed.

Protocol 2: Purification and Analysis by Size Exclusion Chromatography (SEC)

SEC is a highly effective method for separating the larger PEGylated protein from smaller unreacted reagents and for quantifying HMW aggregates.[16][17]

Materials:

  • SEC column suitable for the molecular weight range of your protein and its PEGylated form (e.g., Superdex 200 or similar).

  • Chromatography system (FPLC or HPLC).

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4).

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of the elution buffer until a stable baseline is achieved.[16]

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any large particulates before injection.[16]

  • Injection and Elution: Inject the filtered sample onto the column and elute with the mobile phase at a constant, recommended flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. Typically, the elution order will be: 1) High Molecular Weight Aggregates, 2) PEGylated Protein, 3) Unconjugated Protein, 4) Unreacted PEG and other small molecules.[16][]

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry to identify and pool the fractions containing the pure, monomeric PEGylated protein. The presence of early-eluting peaks before the main product peak is indicative of soluble aggregation.[17]

References

  • Raso, S. W., et al. (2005). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 14(7), 1825-1834.
  • Sithole, M. N., et al. (2022). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. International Journal of Molecular Sciences, 23(3), 1593.
  • Joubert, M. K., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Journal of Biological Chemistry, 286(28), 25134-25144.
  • Roberts, C. J. (2014). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in Biotechnology, 32(7), 372-380.
  • APC. (2021). 5 must-know techniques for analyzing protein aggregation.
  • Li, Y., et al. (2018). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology Progress, 34(4), 955-965.
  • Cheung, S. (2023). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. GEN - Genetic Engineering and Biotechnology News.
  • Intertek. (n.d.). Protein Aggregation Analysis.
  • Bio-Link. (n.d.). Purification Techniques | How to Creatively Remove Aggregates?.
  • AxisPharm. (2024). Protocol for PEG NHS Reagents.
  • Proteos. (2023). Methods for Determining Aggregation.
  • Gagnon, P., et al. (1996). Antibody aggregate removal by hydroxyapatite chromatography in the presence of polyethylene glycol. Journal of Chromatography A, 743(1), 123-132.
  • Wang, W. (2005). Mechanisms of protein aggregation. Journal of Pharmaceutical Sciences, 94(7), 1391-1403.
  • Azevedo, A. M., et al. (2015). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry, 17(6), 3423-3434.
  • Krotee, P., et al. (2021). How does protein aggregate structure affect mechanisms of disaggregation?. Essays in Biochemistry, 65(6), 841-853.
  • Yang, M. (2016). The effect of posttranslational modifications on protein aggregation, morphology, and toxicity. (Doctoral dissertation, Michigan Technological University).
  • JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation.
  • University of Reading. (n.d.). Buffer action of amino acids.

Sources

Technical Support Center: Characterization of Amino-PEG5-acid Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting and characterizing byproducts from reactions involving Amino-PEG5-acid. As a team of Senior Application Scientists, our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Core Concept: The Chemistry of this compound Reactions

This compound is a heterobifunctional linker, featuring a primary amine and a terminal carboxylic acid separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for versatile conjugation strategies, most commonly involving the formation of stable amide bonds. The primary amine can react with activated esters like NHS esters, while the carboxylic acid can be activated by reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react with other primary amines.[1][3]

However, the popular and efficient EDC/NHS coupling chemistry is not without its pitfalls. Several side reactions can occur, leading to the formation of unwanted byproducts that can complicate purification and reduce the yield of your desired conjugate.[4][5] Understanding these potential side reactions is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I see multiple peaks in my HPLC/LC-MS analysis after an EDC/NHS coupling reaction. What are the likely culprits?

It's common to observe more than just your starting materials and desired product. The most frequent byproducts in an EDC/NHS reaction are the N-acylurea byproduct and hydrolyzed esters.[4][5][6] Less common, but still possible, are byproducts resulting from reactions with components of your buffer, such as Tris or glycine.[7]

Q2: What is an N-acylurea byproduct and why does it form?

The N-acylurea byproduct is a stable, rearranged form of the initial O-acylisourea intermediate that forms when EDC reacts with a carboxylic acid.[4][8] This rearrangement is a competing side reaction to the desired reaction with N-hydroxysuccinimide (NHS).[4][5] Its formation is often promoted by suboptimal reaction conditions, such as a lack of NHS or the use of solvents with high dielectric constants.[4]

Q3: My yields are consistently low. Could my reagents be the problem?

Absolutely. EDC and NHS are moisture-sensitive.[7] Improper storage or handling, such as opening them before they have equilibrated to room temperature, can lead to condensation and hydrolysis, rendering them inactive.[7] It is crucial to use fresh, anhydrous reagents for optimal results.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to identifying and mitigating the formation of common byproducts.

Visualizing the Reaction: Desired Pathway vs. Side Reactions

To effectively troubleshoot, it's essential to visualize the chemical transformations taking place.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea +EDC EDC EDC NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester +NHS N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement NHS NHS Product Desired Amide Product NHS_Ester->Product +this compound Hydrolysis Hydrolyzed NHS-Ester NHS_Ester->Hydrolysis Hydrolysis (H2O) Amino_PEG This compound

Caption: Desired EDC/NHS reaction vs. common side reactions.

Identifying Byproducts: A Quantitative Approach

The most powerful tool for byproduct identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] The table below summarizes the expected mass shifts for common byproducts.

Byproduct Mass Shift Relative to Starting Carboxylic Acid Primary Identification Method Key Characteristics & Causes
N-Acylurea + Molecular Weight of EDCLC-MSA stable byproduct formed by rearrangement of the O-acylisourea intermediate.[4][6]
Hydrolyzed NHS-Ester 0 (regenerates starting material)LC-MSThe NHS-ester reacts with water instead of the amine. More prevalent at pH > 8.5.[7]
Unreacted this compound N/ALC-MSIndicates incomplete reaction.
Buffer Adducts + Molecular Weight of Buffer Amine (e.g., Tris)LC-MSOccurs when amine-containing buffers are used in the coupling step.[7]
Systematic Troubleshooting Workflow

When faced with an unexpected result, a logical progression of troubleshooting steps can help isolate the issue.

troubleshooting_workflow Start Low Yield or Unexpected Byproducts in LC-MS Check_Reagents Are EDC/NHS reagents fresh and handled under dry conditions? Start->Check_Reagents Check_Buffer Is an amine-containing buffer (Tris, glycine) present? Check_Reagents->Check_Buffer Yes Reagent_Solution Use fresh reagents. Equilibrate to RT before opening. Check_Reagents->Reagent_Solution No Check_pH Is pH optimized for each step? Activation: 4.5-6.0 Coupling: 7.2-8.0 Check_Buffer->Check_pH No Buffer_Solution Use non-amine buffers (MES, PBS). Use Tris only to quench. Check_Buffer->Buffer_Solution Yes pH_Solution Adjust buffer pH for each reaction step. Check_pH->pH_Solution No Success Improved Yield and Purity Check_pH->Success Yes Reagent_Solution->Check_Buffer Buffer_Solution->Check_pH pH_Solution->Success

Caption: Troubleshooting workflow for low EDC/NHS conjugation efficiency.

Experimental Protocols: A Practical Guide

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This two-step protocol is designed to minimize side reactions by separating the activation of the carboxylic acid from the conjugation to the amine.[6]

  • Activation Step (pH 4.5-6.0)

    • Dissolve your carboxyl-containing molecule in an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.[7]

    • Add EDC (e.g., 2 mM final concentration) and NHS (e.g., 5 mM final concentration).[6]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Conjugation Step (pH 7.2-8.0)

    • Immediately add the activated molecule solution to your this compound, which has been dissolved in a buffer such as PBS at pH 7.2-7.5.[6][7]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The lower temperature can help to minimize hydrolysis of the NHS-ester.[7]

  • Quenching Step

    • Quench any remaining unreacted NHS-esters by adding a primary amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[6][7] Let it react for 15 minutes.

  • Purification

    • Remove excess reagents and byproducts using a desalting column or dialysis.[12]

Protocol 2: Characterization by LC-MS
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the initial mobile phase (e.g., water with 0.1% formic acid).

  • Chromatography: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Mass Spectrometry: Operate in positive ion mode and scan a mass range that encompasses all potential products and byproducts.

References

  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
  • Wikipedia. (n.d.). Carbodiimide.
  • ResearchGate. (2021, September).
  • RSC Publishing. (2023, October 17). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
  • Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 6). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

Sources

Technical Support Center: Optimizing Molar Ratios of Amino-PEG5-acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the molar ratio of Amino-PEG5-acid in your conjugation reactions. Here, you will find answers to frequently asked questions and troubleshooting guides designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional linker molecule.[1][2][3] It features two distinct functional groups at either end of a 5-unit polyethylene glycol (PEG) chain:

  • A primary amine (-NH2) group.

  • A terminal carboxylic acid (-COOH) group.[1][2][3]

The hydrophilic PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][4] This dual functionality allows for versatile conjugation strategies, enabling the linkage of two different molecules.

Q2: What is the most common reaction for coupling the carboxylic acid of this compound to a protein or other amine-containing molecule?

A2: The most prevalent method for conjugating the carboxylic acid group of this compound to a primary amine on a protein, peptide, or other molecule is through a two-step, one-pot reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS .[5][6][7]

This reaction proceeds via two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond: NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis and readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[6][7]

Q3: What is a good starting molar ratio of this compound to my amine-containing molecule (e.g., a protein)?

A3: There is no universal optimal molar ratio, as it is highly dependent on the specific protein, the number of available amine groups (e.g., lysine residues), and the desired degree of PEGylation.[8][9] However, a common starting point is to use a 10- to 20-fold molar excess of the this compound linker relative to the protein.[5][9] It is crucial to perform optimization experiments by testing a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the ideal conditions for your specific system.[9]

Q4: How does the molar ratio of this compound affect the final PEGylated product?

A4: The molar ratio of the PEG linker to the protein is a critical parameter that directly influences the degree of PEGylation , which is the average number of PEG molecules conjugated to a single protein molecule.[9]

  • Low Molar Ratio: May result in a low degree of PEGylation and potentially insufficient modification to achieve the desired therapeutic effect.[9]

  • High Molar Ratio: An excessively high ratio can lead to over-labeling, which may cause protein aggregation, altered pharmacokinetics, reduced biological activity due to steric hindrance at active sites, and potential toxicity.[9][10]

Q5: How do I determine the degree of PEGylation after the reaction?

A5: Several analytical techniques can be used to characterize the final conjugate and determine the degree of PEGylation:

  • SDS-PAGE: A simple method to visualize an increase in molecular weight. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be used to separate and quantify the different PEGylated species.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the molar ratio of this compound in EDC/NHS coupling reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[14][15]Use fresh EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[14][15]
Suboptimal pH: The activation of the carboxylic acid by EDC is most efficient at pH 4.5-6.0, while the coupling to the amine is best at pH 7.0-8.5.[6][14][15]Use a two-step pH protocol. Perform the activation in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0. Then, for the coupling step, add your amine-containing molecule and adjust the pH to 7.2-8.0 with a buffer like PBS.[14][15][16]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.[14][15][16]Ensure your buffers are free of competing nucleophiles. Use MES for the activation step and PBS or borate buffer for the coupling step.[6][14]
Hydrolysis of Activated PEG: The NHS-activated PEG ester is susceptible to hydrolysis in aqueous solutions.[14]Perform the conjugation step immediately after the activation of the this compound.[14]
Protein Precipitation/Aggregation High Degree of PEGylation: Excessive PEGylation can lead to changes in the protein's solubility and cause aggregation.[9][14]Reduce the molar excess of the activated this compound in the reaction.[14]
Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability and solubility of the protein or the final conjugate.[14]Ensure the protein is in a buffer that maintains its stability throughout the reaction process.[14]
Difficulty in Purifying the Conjugate Co-elution of Product and Excess PEG Linker: A large excess of the unreacted PEG linker can be challenging to separate from the desired product.Optimize the stoichiometry of the reaction to use a minimal excess of the this compound linker.[17] Utilize purification methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) for efficient separation.[10]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Model Protein

This protocol provides a general framework for optimizing the molar ratio of this compound for conjugation to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest (e.g., BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]

  • Desalting column (e.g., Sephadex G-25) for purification[5]

Workflow Diagram

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Protein cluster_2 Step 3: Quenching and Purification A Dissolve this compound in anhydrous DMF/DMSO C Combine solutions and incubate for 15-30 min at RT A->C B Dissolve EDC and Sulfo-NHS in Activation Buffer B->C E Add activated PEG solution to protein solution C->E Activated PEG-NHS Ester D Dissolve protein in Coupling Buffer D->E F Incubate for 1-2 hours at RT or overnight at 4°C E->F G Add Quenching Buffer to stop the reaction F->G PEGylated Protein H Purify the conjugate using a desalting column G->H I Characterize the final product (SDS-PAGE, MS, HPLC) H->I

Caption: Experimental workflow for the two-step EDC/NHS coupling reaction.

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before use.[5]

  • Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO (e.g., 10 mg/mL).[5]

  • In a separate tube, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Note: EDC solutions are unstable and should be used immediately.[5]

  • In a reaction tube, combine the desired amount of this compound with EDC and Sulfo-NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the this compound.[6]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive Sulfo-NHS ester.[5][6]

Step 2: Conjugation to Protein

  • Dissolve your protein in Coupling Buffer to a concentration of 1-10 mg/mL.

  • Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, with a starting point of a 10-20 fold molar excess of the linker.[5]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5][14]

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[5]

  • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[5]

Step 4: Characterization

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Analyze the degree of PEGylation using SDS-PAGE, mass spectrometry, or HPLC.[8][11][13]

Decision Tree for Optimizing Molar Ratio

G Start Start with a 10-20x molar excess of this compound to protein Analyze Analyze degree of PEGylation (SDS-PAGE, MS, HPLC) Start->Analyze Low_Yield Low PEGylation Yield Analyze->Low_Yield Result High_Yield High PEGylation / Aggregation Analyze->High_Yield Result Optimal_Yield Optimal PEGylation Analyze->Optimal_Yield Result Increase_Ratio Increase molar ratio of This compound (e.g., to 40x) Low_Yield->Increase_Ratio Check_Reagents Check activity of EDC/NHS and buffer pH Low_Yield->Check_Reagents Decrease_Ratio Decrease molar ratio of This compound (e.g., to 5x) High_Yield->Decrease_Ratio Increase_Ratio->Analyze Decrease_Ratio->Analyze

Caption: Decision-making workflow for molar ratio optimization.

References

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). National Institutes of Health.
  • Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed.
  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (n.d.). Springer Nature.
  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018). ACS Publications.
  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes. (2013). ACS Publications.
  • A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. (2019). ResearchGate.
  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (2019). Royal Society of Chemistry.
  • Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces. (2013). ACS Publications.
  • Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. (n.d.). AxisPharm.
  • General Frequently Asked Questions for Bioconjugation. (n.d.). CellMosaic.
  • Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube.
  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm.
  • Amino-PEG5-Amine. (n.d.). CD Bioparticles.
  • Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. (2020). National Institutes of Health.
  • This compound. (n.d.). AxisPharm.
  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Publications.
  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2023). ACS Publications.

Sources

Technical Support Center: Quenching Unreacted Amino-PEG5-Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling unreacted Amino-PEG5-acid in your experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively quenching residual reactive molecules, ensuring the integrity and specificity of your conjugates.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with this compound and related conjugation chemistries.

Q1: Why is it critical to quench unreacted this compound, especially after an EDC/NHS reaction?

A1: In a typical EDC/NHS reaction, the carboxylic acid of this compound is activated to an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines on your target molecule (e.g., a protein or antibody).[1][2][3] However, any excess, unreacted NHS-activated PEG remains reactive. Failing to quench these active esters can lead to several downstream problems:

  • Non-specific Binding: Unquenched NHS esters can react with primary amines on other molecules in subsequent steps or assays, leading to non-specific labeling and false-positive results.[4]

  • Batch-to-Batch Variability: Inconsistent quenching can introduce significant variability in your results, making them difficult to reproduce.

  • Compromised Conjugate Stability: Uncontrolled reactions can lead to the formation of undesirable side products or protein aggregation.[4]

Quenching is a critical step to terminate the reaction, ensuring that all subsequent interactions are specific and controlled.[4][5]

Q2: What are the most effective quenching agents for NHS ester reactions?

A2: The most common and effective quenching agents are small molecules containing a primary amine.[5][6] These agents react with and cap any remaining active NHS esters. Commonly used quenchers include:

  • Tris (tris(hydroxymethyl)aminomethane): A widely used and highly effective quenching agent.[5][7]

  • Glycine: A simple amino acid that serves as a very efficient quenching reagent.[5][6][7]

  • Lysine: Another amino acid option that provides a primary amine for quenching.[5]

  • Ethanolamine: An alternative primary amine-containing quenching agent.[5]

  • Hydroxylamine: This can also be used and will convert the NHS ester to a hydroxamic acid.[5][8][9]

Q3: What are the recommended concentrations and incubation times for quenching?

A3: The optimal conditions can vary, but a general guideline is to use the quenching reagent in molar excess relative to the initial amount of NHS ester. The following table summarizes common starting conditions.

Quenching AgentTypical Final ConcentrationIncubation TimeTemperature
Tris-HCl 20-100 mM15-30 minutesRoom Temperature
Glycine 20-100 mM15-30 minutesRoom Temperature
Lysine 20-50 mM15-30 minutesRoom Temperature
Ethanolamine 20-50 mM15-30 minutesRoom Temperature
Hydroxylamine 10-50 mM15-30 minutesRoom Temperature

Source: Data compiled from multiple sources.[5][6]

Q4: Can the quenching buffer affect my experiment?

A4: Absolutely. It is crucial to use amine-free buffers during the conjugation step (e.g., PBS, MES, HEPES) to prevent them from competing with your target molecule.[1][10][11] Buffers like Tris and glycine should only be introduced at the quenching step.[3][7]

Q5: How do I remove the quenching agent and other byproducts after the reaction?

A5: After quenching, it is essential to purify your conjugate. Common methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: Highly effective for removing small molecules like unreacted PEG, quenching agents, and NHS byproducts from larger protein conjugates.[1][11][]

  • Dialysis: A suitable method for removing low molecular weight byproducts and unreacted reagents.[][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the desired conjugate from unreacted starting materials, especially for smaller molecule conjugations.[14]

Visualizing the Quenching Process

The following diagrams illustrate the key chemical reactions involved in the activation and subsequent quenching of this compound.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching Amino_PEG_Acid This compound (-COOH) Activated_PEG NHS-Activated this compound (Amine-Reactive Ester) Amino_PEG_Acid->Activated_PEG pH 4.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Target Target Molecule (-NH2) Conjugate Stable Amide Bond (PEGylated Molecule) Target->Conjugate Activated_PEG_2 NHS-Activated this compound Activated_PEG_2->Conjugate pH 7.2-8.5 Unreacted_PEG Unreacted NHS-Activated PEG Inert_Product Inert Quenched Product Unreacted_PEG->Inert_Product Quencher Quenching Agent (e.g., Tris, Glycine) Quencher->Inert_Product

Caption: Workflow of this compound activation, conjugation, and quenching.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

Issue 1: Low Yield of the Final Conjugate

  • Possible Cause 1: Premature Hydrolysis of the NHS Ester. The NHS ester is susceptible to hydrolysis, especially at higher pH.[4][15][16] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[15][16]

    • Solution: Perform the reaction promptly after activating the this compound. Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 for the aminolysis reaction.[3][11]

  • Possible Cause 2: Inactive EDC or NHS Reagents. EDC and NHS are moisture-sensitive and can lose activity over time.[10]

    • Solution: Use fresh reagents. Store EDC and NHS desiccated at -20°C and 4°C, respectively.[17] Always allow reagents to warm to room temperature before opening to prevent condensation.[10]

  • Possible Cause 3: Competing Nucleophiles in Buffers. Using buffers containing primary amines (e.g., Tris, glycine) during the conjugation step will quench the reaction prematurely.[1][10]

    • Solution: Always use amine-free buffers such as PBS, MES, or HEPES for the conjugation reaction.[1][11]

Issue 2: Non-Specific Binding or Unexpected Side Products

  • Possible Cause 1: Insufficient Quenching. If unreacted NHS-activated PEG is not fully deactivated, it can react with other molecules in your system.[4]

    • Solution: Ensure you are using an adequate concentration of the quenching agent (see table above) and allow sufficient incubation time.

  • Possible Cause 2: "Over-labeling" Side Reactions. NHS esters can sometimes react with serine, threonine, or tyrosine residues, especially under certain conditions.[18]

    • Solution: While common amine-based quenchers are effective at stopping the reaction, some research suggests methylamine can be particularly effective at reversing these O-acyl derivatives.[18] However, for most applications, a standard Tris or glycine quench is sufficient.

Issue 3: Protein Precipitation After Conjugation

  • Possible Cause: Excessive Cross-linking or Modification. Over-activation or uncontrolled conjugation can lead to protein aggregation.[4]

    • Solution: Optimize the molar ratio of the PEG reagent to your protein. Ensure timely and effective quenching to halt the reaction before excessive modification occurs.[4] Consider a two-step protocol where excess EDC is removed before adding your target protein.[4][8]

Detailed Experimental Protocol: Quenching of NHS-Activated this compound

This protocol outlines a standard procedure for quenching a typical protein conjugation reaction.

Materials:

  • Conjugation reaction mixture containing your protein and NHS-activated this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH ~8.0.

  • Purification tools (e.g., desalting column or dialysis cassette).

  • Storage buffer (e.g., PBS).

Procedure:

  • Perform Conjugation: Incubate your target molecule with the NHS-activated this compound for the desired time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11]

  • Prepare for Quenching: After the conjugation incubation is complete, prepare to add the quenching buffer.

  • Add Quenching Agent: Add the 1 M Tris-HCl or Glycine solution to the reaction mixture to achieve a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction for a final concentration of 50 mM.[6]

  • Incubate for Quenching: Gently mix and incubate the reaction for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[5][6]

  • Purification: Purify the conjugate from the excess quenching reagent, unreacted PEG, and NHS byproduct using an appropriate method like a desalting column or dialysis.[11][13]

  • Characterization and Storage: Analyze the purified conjugate to confirm labeling and store it under appropriate conditions.

G start Start: Conjugation Reaction Mixture add_quencher Add Quenching Buffer (e.g., 1M Tris-HCl to 50mM final) start->add_quencher incubate Incubate 15-30 min at RT add_quencher->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze and Store Final Product purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for quenching.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • Lumiprobe. (n.d.). What is hydrolysis rates for NHS ester functionalized dyes?.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Thermo Fisher Scientific. (n.d.). EDC Product Information.
  • Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Activation of Mal-PEG5-acid for Amine Coupling.
  • NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9237).
  • Benchchem. (n.d.). Application Notes: Quenching Acid-PEG2-NHS Ester Reactions.
  • NIH. (n.d.). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. (n.d.). Troubleshooting EDC-NHS Coupling Reactions with PEG-Acid: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: EDC/NHS Reaction Quenching.
  • CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
  • BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
  • Benchchem. (n.d.). avoiding quenching of the NHS ester reaction by Tris buffer.
  • NIH. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine.
  • Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Chemistry with HOOCCH2O-PEG5-CH2COOtBu.
  • Thermo Fisher Scientific. (n.d.). DyLight NHS Ester Quenchers.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Compounds.

Sources

Technical Support Center: Refining Purification Methods for Amino-PEG5-acid Modified Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of proteins modified with Amino-PEG5-acid. The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2] This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life and reduce immunogenicity.[1][3] However, the inherent heterogeneity of PEGylation reactions often results in a complex mixture of unreacted protein, free PEG, and proteins with varying degrees of PEGylation, necessitating robust purification and analytical methods for characterization.[2][]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound modified proteins?

The main challenge in purifying PEGylated proteins stems from the heterogeneity of the reaction mixture.[5] The PEGylation process often yields a complex combination of:

  • Unreacted Protein: The original, unmodified protein.

  • Excess PEG Reagent: Unreacted this compound.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).

  • Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[5]

  • Hydrolysis Products: Degradation products of the PEGylating reagent.[5]

Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG polymer may lead to only slight differences in the physicochemical properties used for separation.[5][6]

Q2: What are the most common methods for purifying this compound modified proteins?

The most widely used purification techniques leverage differences in molecular size, charge, and hydrophobicity.[7] These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller molecules like unreacted PEG and native protein from the larger PEGylated conjugates.[1][][5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of different PEGylated species.[][5][8]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[] Although less common than SEC and IEX, HIC can be a powerful tool for separating PEGylated species, as PEGylation can alter the protein's surface hydrophobicity.[9][10]

  • Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity and is often used for analytical purposes to identify PEGylation sites and separate positional isomers.[]

Q3: How do I choose the right purification strategy?

The optimal purification strategy is protein-specific and must be developed on a case-by-case basis.[11] A multi-step approach is often necessary to achieve high purity. A common workflow involves an initial capture step using IEX, followed by a polishing step with SEC to remove aggregates and any remaining unreacted PEG or protein.[12][13] HIC can be used as an alternative or supplementary step to IEX for challenging separations.[][9]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound modified proteins.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Potential Cause Recommended Solution
Poor separation of native and PEGylated protein. Inappropriate column choice (pore size not optimal).[5]Select a column with a fractionation range appropriate for the size difference between your native and PEGylated protein.
Suboptimal resolution.[5]Use a longer column or a resin with a smaller particle size to increase theoretical plates and improve resolution.
Sample overload.[5]Reduce the injection volume to no more than 2-5% of the total column volume.[14]
Broad and tailing peaks. PEG heterogeneity (polydispersity of the PEG reagent).[5]This is inherent to the reagent. Focus on optimizing chromatographic conditions to minimize its effect.
Suboptimal flow rate.[5]Reduce the flow rate to improve mass transfer and peak shape.
Non-specific interactions with the column matrix.Add modifiers to the mobile phase, such as arginine (e.g., 200 mM), to reduce these interactions.[15]
Low recovery of the PEGylated protein. Non-specific binding to the column or tubing.[14]Ensure the column is properly equilibrated. Use low-protein-binding materials for your system.
Precipitation of the conjugate on the column.[14]Adjust the mobile phase composition (e.g., pH, ionic strength) to improve solubility.
Ion Exchange Chromatography (IEX) Troubleshooting
Problem Potential Cause Recommended Solution
Low binding of PEGylated protein to the column. Steric hindrance from the PEG chain.[5][16]Use a resin with a larger pore size to allow better access to the charged groups.
Incorrect buffer conditions (pH or ionic strength).[5]Verify that the buffer pH promotes a net charge on the protein opposite to that of the resin and that the ionic strength is low enough for binding.
Poor separation of mono-, di-, and multi-PEGylated species. "Charge shielding" effect of the PEG chains.[][5]The PEG chains can mask the surface charges of the protein, making separation difficult.
Inadequate gradient.Use a shallow salt gradient to provide finer resolution between species with small charge differences.[5]
Suboptimal pH.Small changes in pH can significantly impact the surface charge. Perform a pH scouting study to find the optimal separation window.[5]
Loss of PEGylated protein during elution. Inefficient elution.If using a salt gradient, ensure the final salt concentration is high enough to elute all bound species. Consider a step elution if gradient elution is not effective.
Protein precipitation during elution.The high salt concentration in the elution buffer can sometimes cause precipitation. Try to elute into a buffer that will immediately dilute the salt concentration.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
Problem Potential Cause Recommended Solution
Complete separation of native protein but poor resolution of PEGylated species. Insufficient difference in hydrophobicity between PEGylated forms.Experiment with different HIC resins (e.g., Butyl, Octyl, Phenyl) as the ligand type can influence selectivity.[9]
Inappropriate salt concentration or type.The type and concentration of the salt in the binding buffer are critical. Ammonium sulfate is commonly used. Optimize the salt concentration to achieve the desired separation.[9]
Low recovery of PEGylated protein. The protein is too strongly bound to the resin.Use a less hydrophobic resin or decrease the salt concentration in the loading buffer.
Incomplete elution.Ensure the gradient endpoint has a sufficiently low salt concentration. You can also add a mild organic solvent to the elution buffer to aid in recovery.

III. Experimental Protocols

Protocol 1: Purification of a Mono-PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol outlines a general procedure for separating a mono-PEGylated protein from the unreacted native protein and multi-PEGylated species.

1. Materials:

  • IEX Column (e.g., Cation exchange like SP Sepharose or Anion exchange like Q Sepharose)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Chromatography system (e.g., FPLC or HPLC)

  • PEGylated protein reaction mixture

2. Method:

  • Column Equilibration: Equilibrate the IEX column with at least 5 column volumes (CVs) of Equilibration Buffer at a constant flow rate until the UV baseline is stable.

  • Sample Loading: Load the filtered (0.22 µm) PEGylation reaction mixture onto the column. The volume will depend on the column size and binding capacity.

  • Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove any unbound material, including unreacted PEG.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20-30 CVs.[2] The unreacted protein will typically elute first, followed by the mono-PEGylated, and then the multi-PEGylated species, due to the charge shielding effect of the PEG chains.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the pure mono-PEGylated protein.

  • Pooling and Buffer Exchange: Pool the pure fractions and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: Polishing of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol is designed to remove aggregates and any remaining low molecular weight impurities after an initial purification step like IEX.

1. Materials:

  • SEC Column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • SEC Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Chromatography system

  • Partially purified PEGylated protein sample

2. Method:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of SEC Buffer at a constant flow rate until the UV baseline is stable.

  • Sample Injection: Inject the concentrated and filtered (0.22 µm) sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[14]

  • Isocratic Elution: Elute the sample with the SEC Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The PEGylated protein will elute in the earlier fractions, followed by any smaller impurities.

  • Analysis: Analyze the fractions by SDS-PAGE or analytical SEC to confirm purity and identify the fractions containing the desired product.

  • Pooling: Pool the pure fractions. The protein is now in the final storage buffer.

IV. Visualizations

Workflow for Purification of this compound Modified Proteins

PurificationWorkflow Start PEGylation Reaction Mixture IEX Ion Exchange Chromatography (IEX) (Capture Step) Start->IEX Separate by charge HIC Hydrophobic Interaction Chromatography (HIC) (Alternative/Polishing) IEX->HIC Alternative separation by hydrophobicity Analysis1 Purity Analysis (SDS-PAGE, SEC) IEX->Analysis1 SEC Size Exclusion Chromatography (SEC) (Polishing Step) FinalProduct Purified PEGylated Protein SEC->FinalProduct Analysis2 Purity Analysis (SDS-PAGE, SEC) HIC->Analysis2 Analysis1->SEC Remove aggregates/impurities Analysis2->FinalProduct

Caption: General workflow for the purification of this compound modified proteins.

Troubleshooting Logic for IEX Purification

IEXTroubleshooting Problem Poor IEX Separation LowBinding Low Binding? Problem->LowBinding PoorResolution Poor Resolution? Problem->PoorResolution LowBinding->PoorResolution No CheckBuffer Check Buffer pH & Ionic Strength LowBinding->CheckBuffer Yes OptimizeGradient Optimize Salt Gradient (Shallow) PoorResolution->OptimizeGradient Yes LargerPores Use Resin with Larger Pores CheckBuffer->LargerPores OptimizepH Optimize pH OptimizeGradient->OptimizepH

Caption: Troubleshooting logic for common IEX purification issues.

V. References

  • A Researcher's Guide to Characterizing PEGylated Proteins with Size-Exclusion Chromatography - Benchchem. (n.d.). Retrieved from

  • PEGylated Protein Purification Techniques - BOC Sciences. (n.d.). Retrieved from

  • Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. (2016). Agilent Technologies. Retrieved from

  • Hydrophobic interaction chromatography for purification of monoPEGylated RNase A. (2012). Journal of Chromatography A, 1243, 68-75. Retrieved from

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved from

  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific. Retrieved from

  • PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports. (2016). Biotechnology Progress, 32(3), 702-707. Retrieved from

  • Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. (2015). LCGC International, 28(6), 344-351. Retrieved from

  • Analysis of PEGylated Protein by Tetra Detection Size Exclusion Chromatography. (n.d.). Malvern Panalytical. Retrieved from

  • Monitoring Protein PEGylation with Ion Exchange Chromatography. (n.d.). Fisher Scientific. Retrieved from

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved from

  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific. Retrieved from

  • Purification and Production of Pegylated Proteins using Membrane Processes. (n.d.). Blacklight. Retrieved from

  • A Comparative Guide to Analytical Techniques for PEGylated Proteins: SDS-PAGE, HPLC, and Mass Spectrometry - Benchchem. (n.d.). Retrieved from

  • Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins. (1995). Journal of Chromatography A, 705(1-2), 145-154. Retrieved from

  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. (2014). Methods in Molecular Biology, 1131, 149-159. Retrieved from

  • Purification of pegylated proteins. (2006). Chemical Engineering Science, 61(3), 924-939. Retrieved from

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (2014). Springer Nature Experiments. Retrieved from

  • 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. (n.d.). Creative PEGWorks. Retrieved from

  • Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. (2017). Journal of the American Society for Mass Spectrometry, 28(5), 849-856. Retrieved from

  • Technical Support Center: Purification of PEGylated Proteins - Benchchem. (n.d.). Retrieved from

  • Ion exchange chromatography methods for PEGylated proteins separation. (2019). Journal of Separation Science, 42(1), 354-366. Retrieved from

  • Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. (2018). Biotechnology Progress, 34(6), 1539-1548. Retrieved from

  • Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media. (2018). Chromatographia, 81(12), 1641-1648. Retrieved from

  • Protein PEGylation for the design of biobetters: from reaction to purification processes. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(spe). Retrieved from

  • PEGylation of Proteins: A Structural Approach. (2010). BioPharm International, 23(4). Retrieved from

  • Purification of PEGylated Proteins. (2020). In Methods in Molecular Biology (Vol. 2079, pp. 225-239). Retrieved from

  • Hydrophobic Interaction Chromatography: Fundamentals and Applications in Biomedical Engineering. (2019). ResearchGate. Retrieved from

  • Technical Support Center: Purification of m-PEG5-acid Conjugates - Benchchem. (n.d.). Retrieved from

  • Progress, applications, challenges and prospects of protein purification technology. (2022). Frontiers in Bioengineering and Biotechnology, 10, 1069431. Retrieved from

  • Challenges and opportunities in the purification of recombinant tagged proteins. (2011). Biotechnology Advances, 29(6), 627-636. Retrieved from

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2019). Frontiers in Bioengineering and Biotechnology, 7, 239. Retrieved from

  • Solving Protein Purification Challenges. (2022). Bio-Radiations. Retrieved from

Sources

Technical Support Center: Enhancing the Stability of Amino-PEG5-acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino-PEG5-acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the preparation, storage, and troubleshooting of this compound stock solutions. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your experiments. This resource addresses common challenges and provides scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

For most applications, we recommend using high-purity, nuclease-free water. This compound is highly soluble in aqueous solutions due to its hydrophilic PEG chain. Alternatively, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, which is often preferred for subsequent reactions with moisture-sensitive compounds. If using organic solvents, ensure they are of high purity and stored under inert gas to prevent oxidation and moisture contamination.

Q2: My this compound solution turned yellow over time. What does this indicate and is it still usable?

A yellow discoloration is often an indication of oxidative degradation of the PEG chain. This can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. While slight discoloration may not significantly impact all applications, it signals a change in the chemical integrity of the reagent. For sensitive assays, such as those in drug development or quantitative bioconjugation, we strongly advise preparing a fresh stock solution to ensure reproducibility.

Q3: I observed precipitation in my aqueous stock solution after storing it at 4°C. What caused this and how can I resolve it?

Precipitation upon cooling can occur due to a few factors. Firstly, if the concentration is very high, you may have exceeded the solubility limit at that temperature. Secondly, the pH of the solution can significantly influence solubility. This compound is zwitterionic at neutral pH; storing it at a pH away from its isoelectric point can enhance solubility. We recommend preparing stock solutions in a slightly acidic (pH 5.5-6.5) or slightly basic (pH 7.5-8.5) buffer. To resolve the issue, you can gently warm the solution and vortex it. If precipitation persists, consider re-dissolving it in a buffer with a different pH.

Q4: What are the ideal storage conditions (temperature and duration) for an this compound stock solution?

For optimal stability, we recommend the following storage conditions:

SolventConcentrationStorage TemperatureRecommended Duration
Nuclease-free Water1-10 mM-20°C or -80°CUp to 6 months
PBS (pH 7.4)1-10 mM-20°CUp to 3 months
Anhydrous DMSO/DMF10-50 mM-20°C in desiccated storageUp to 12 months

Aliquoting the stock solution into single-use volumes is highly recommended to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with this compound stock solutions.

Issue 1: Inconsistent Results in Conjugation Reactions
  • Possible Cause 1: Degradation of the Amine Group. The terminal primary amine is the reactive site for conjugation to activated carboxylic acids (e.g., NHS esters). Over time, this group can degrade through oxidation or side reactions, leading to lower conjugation efficiency.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: This is the most reliable way to ensure the reactivity of the amine group.

    • pH Control: Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry you are using (typically pH 7.5-8.5 for NHS ester reactions).

    • Use an Inert Atmosphere: When working with the stock solution, especially if it is in an organic solvent, consider working under an inert gas like argon or nitrogen to minimize oxidation.

  • Possible Cause 2: Hydrolysis of the Activating Group on the Conjugation Partner. If you are reacting this compound with an NHS ester, for example, the NHS ester is highly susceptible to hydrolysis in aqueous solutions.

  • Troubleshooting Steps:

    • Sequential Addition: Dissolve the NHS ester-activated molecule in an anhydrous organic solvent (like DMSO or DMF) first, and then add it to the aqueous solution containing the this compound.

    • Reaction Time: Optimize the reaction time. While longer incubation might seem to favor completion, it also increases the risk of hydrolysis of the unreacted NHS ester.

Issue 2: Poor Solubility or Cloudiness in the Stock Solution
  • Possible Cause: pH is near the isoelectric point (pI). At its pI, the net charge of the zwitterionic this compound is zero, minimizing its interaction with water molecules and leading to lower solubility.

  • Troubleshooting Workflow:

start Cloudy Solution Observed check_conc Is concentration > 50 mM in water? start->check_conc check_ph Measure pH of the solution check_conc->check_ph No lower_conc Dilute the solution or remake at a lower concentration check_conc->lower_conc Yes ph_neutral Is pH between 6.5 and 7.5? check_ph->ph_neutral adjust_ph Adjust pH to 8.0-8.5 or 5.5-6.0 using dilute NaOH or HCl ph_neutral->adjust_ph Yes warm_vortex Gently warm to 37°C and vortex ph_neutral->warm_vortex No adjust_ph->warm_vortex reassess Re-evaluate clarity warm_vortex->reassess success Solution is Clear (Store at recommended temp) reassess->success Clear fail Precipitation Persists (Consider remaking at lower conc.) reassess->fail Not Clear lower_conc->warm_vortex

Caption: Troubleshooting workflow for cloudy this compound solutions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)
  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture onto the hygroscopic powder.

  • Weighing: In a fume hood, weigh out the required amount of this compound. For a 1 mL, 10 mM solution, you will need approximately 3.23 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes in sterile, low-protein-binding tubes. Store immediately at -20°C or -80°C.

Protocol 2: Quality Control Check for Amine Reactivity

This protocol uses a simple colorimetric assay with TNBSA (2,4,6-Trinitrobenzenesulfonic acid) to confirm the presence of reactive primary amines.

  • Prepare Reagents:

    • This compound stock solution (e.g., 1 mM in 0.1 M sodium bicarbonate buffer, pH 8.5).

    • TNBSA solution (e.g., 0.1% w/v in water).

    • Blank: 0.1 M sodium bicarbonate buffer, pH 8.5.

  • Reaction:

    • In a 96-well plate, add 100 µL of your this compound solution to a well.

    • In a separate well, add 100 µL of the blank buffer.

    • Add 5 µL of the TNBSA solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement: Read the absorbance at 335 nm. A significant increase in absorbance in the sample well compared to the blank indicates the presence of reactive primary amines.

Visualizing Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The following diagram illustrates the two primary routes of degradation for this compound.

main_struct H₂N-(CH₂CH₂O)₅-CH₂COOH This compound p1 main_struct->p1 p2 main_struct->p2 oxidized Degradation Products Formate esters, aldehydes, etc. side_reaction Side-Reaction Product e.g., N-acylated derivative p1->oxidized  Oxidative Cleavage  (O₂, metal ions, light) p2->side_reaction  Unwanted Side Reactions  (e.g., with reactive aldehydes)

Caption: Primary degradation pathways for this compound.

By understanding these potential issues and implementing the recommended protocols, you can significantly improve the stability and performance of your this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

Validation & Comparative

A Senior Application Scientist's Guide to Selecting Short-Chain PEG Linkers: A Comparative Analysis of Amino-PEG5-acid and Amino-PEG6-acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the sophisticated art of bioconjugation, the choice of a chemical linker is a critical decision point that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the diverse arsenal of available linkers, polyethylene glycol (PEG) has established itself as an indispensable tool, prized for its ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between conjugated moieties.[][2]

This guide provides an in-depth, objective comparison of two closely related, yet distinct, short-chain heterobifunctional linkers: Amino-PEG5-acid and Amino-PEG6-acid. While the addition of a single ethylene glycol unit may seem trivial, it can impart subtle yet significant changes in the physicochemical properties of the linker and, by extension, the performance of the resulting bioconjugate. This technical guide is designed to dissect these nuances, providing you with the foundational knowledge and experimental frameworks necessary to make an informed decision for your specific application, be it in the realm of Antibody-Drug Conjugates (ADCs), PROTACs, or other targeted therapeutics.

The Decisive Nuance: The Impact of a Single Ethylene Glycol Unit

This compound and Amino-PEG6-acid are both discrete PEG (dPEG®) linkers, meaning they have a defined molecular weight and structure, a crucial feature for ensuring homogeneity in the final bioconjugate.[3] They each possess a terminal primary amine and a carboxylic acid, enabling the sequential and controlled conjugation of two different molecules.[4][5] The fundamental difference lies in the length of the hydrophilic PEG spacer.

The addition of one ethylene glycol unit from PEG5 to PEG6 results in a predictable increase in molecular weight and contour length. This seemingly minor extension can influence several key parameters:

  • Solubility and Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, contributing to the linker's hydrophilicity.[6] Increasing the number of these units from five to six enhances the water solubility of the linker and can be particularly beneficial when working with highly hydrophobic payloads in ADCs, helping to mitigate aggregation.[7]

  • Hydrodynamic Radius: The hydrodynamic volume of a bioconjugate is a key determinant of its in vivo fate. Even a small increase in the PEG chain length can lead to a larger hydrodynamic radius, which can, in turn, reduce renal clearance and extend the circulation half-life of the therapeutic.[8][9]

  • Steric Hindrance and Flexibility: The length of the PEG linker dictates the spatial separation between the conjugated molecules. A longer linker like Amino-PEG6-acid provides greater flexibility and can be advantageous in overcoming steric hindrance, for instance, by allowing a bulky antibody to bind its target without interference from the conjugated payload.[10][11] Conversely, in applications like PROTACs, an excessively long linker might lead to unfavorable conformational flexibility and a decrease in the effective concentration required for efficient ternary complex formation.[12]

Comparative Physicochemical Properties

To provide a clear quantitative comparison, the table below summarizes the key physicochemical properties of this compound and Amino-PEG6-acid.

PropertyThis compoundAmino-PEG6-acidRationale & Implications
Molecular Formula C13H27NO7C15H31NO8The addition of a C2H4O unit.
Molecular Weight 309.36 g/mol 353.41 g/mol [5]A ~14% increase in mass, which can influence diffusion and clearance rates.
Contour Length (approx.) ~21.5 Å~25.1 ÅIncreased spatial separation between conjugated molecules, potentially reducing steric hindrance.
Hydrophilicity HighHigherEnhanced water solubility, beneficial for formulating conjugates with hydrophobic moieties.

Performance in Bioconjugation: A Data-Driven Perspective

While direct head-to-head studies exclusively comparing this compound and Amino-PEG6-acid are not abundant in the literature, we can extrapolate from studies that investigate the impact of incremental PEG linker length on bioconjugate performance. For instance, a study on site-specific ADCs evaluated non-cleavable linkers with PEG2 and PEG6 structures, demonstrating the influence of PEG length on the stability and efficacy of the conjugate.[13]

The following table synthesizes potential performance differences based on established principles of PEGylation:

Performance MetricExpected Outcome with this compoundExpected Outcome with Amino-PEG6-acidSupporting Rationale
Conjugation Efficiency HighHighBoth linkers utilize well-established amine and carboxylate chemistries. Efficiency is more dependent on reaction conditions than this minor length difference.
Solubility of Conjugate GoodExcellentThe additional ethylene glycol unit in PEG6 further enhances the hydrophilicity of the conjugate, which can be critical for preventing aggregation of ADCs with high drug-to-antibody ratios (DARs).[14]
In Vitro Potency (e.g., ADC IC50) Potentially slightly higherPotentially slightly lowerLonger PEG chains can sometimes introduce steric hindrance that may slightly impede the interaction of the payload with its target upon release, leading to a modest decrease in in vitro potency.[15]
Plasma Half-Life GoodLongerThe increased hydrodynamic radius conferred by the PEG6 linker is expected to reduce renal clearance, leading to a longer circulation time.[16]
Immunogenicity LowLowWhile longer PEG chains are generally associated with a more robust anti-PEG antibody response, the difference between a PEG5 and PEG6 linker is unlikely to be immunologically significant.[17][18]

Experimental Workflows and Methodologies

To empower your research, this section provides detailed, step-by-step protocols for key experiments relevant to the evaluation and comparison of this compound and Amino-PEG6-acid in the context of antibody-drug conjugation.

Experimental Workflow: ADC Synthesis and Characterization

The following diagram, generated using the DOT language, outlines a typical workflow for synthesizing and characterizing an ADC using an Amino-PEG-acid linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Linker_Activation Linker Activation (EDC/NHS Chemistry) Payload_Conjugation Payload Conjugation to Linker Linker_Activation->Payload_Conjugation Amine-reactive NHS-ester Linker_Payload_Purification Linker-Payload Purification (HPLC) Payload_Conjugation->Linker_Payload_Purification Final_Conjugation Final Conjugation to Reduced Antibody Linker_Payload_Purification->Final_Conjugation Linker-Payload Antibody_Reduction Antibody Reduction (e.g., TCEP) Antibody_Reduction->Final_Conjugation Thiol-reactive (if payload is maleimide) ADC_Purification ADC Purification (SEC) Final_Conjugation->ADC_Purification DAR_Analysis DAR Analysis (HIC/RP-HPLC, MS) ADC_Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) ADC_Purification->Aggregation_Analysis In_Vitro_Potency In Vitro Potency (Cell Viability Assay) ADC_Purification->In_Vitro_Potency In_Vitro_Stability In Vitro Stability (Plasma Incubation) ADC_Purification->In_Vitro_Stability

Caption: A generalized workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Protocol 1: Two-Step EDC/NHS Conjugation of Amino-PEG-acid to a Payload and Antibody

This protocol describes the activation of the carboxylic acid on the Amino-PEG-acid linker, conjugation to an amine-containing payload, and subsequent conjugation to a reduced antibody.

Materials:

  • This compound or Amino-PEG6-acid

  • Amine-containing payload (e.g., a cytotoxic drug with a primary amine)

  • Monoclonal antibody (mAb)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[19]

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS[19]

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography - SEC)

Procedure:

Part A: Activation of Amino-PEG-acid and Conjugation to Payload

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in DMF or DMSO).

  • Activation of Carboxylic Acid: Dissolve the Amino-PEG-acid linker (1 equivalent) in Activation Buffer. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[20][21]

  • Conjugation to Payload: Dissolve the amine-containing payload in DMF or DMSO. Add the payload solution to the activated linker solution (typically at a 1:1 to 1:1.5 molar ratio of payload to linker). Adjust the pH of the reaction mixture to 7.2-8.0 with a non-amine base if necessary. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the linker-payload conjugate using reverse-phase HPLC.

Part B: Conjugation of Linker-Payload to Antibody

  • Antibody Reduction: Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer. Add a 10-20 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed Conjugation Buffer.

  • Final Conjugation: Add the purified linker-payload (with a maleimide group if the payload was designed for thiol-reactive conjugation) to the reduced antibody at a desired molar excess (e.g., 5-10 fold). Keep the final concentration of organic solvent (DMF/DMSO) below 10% (v/v). Incubate for 1-2 hours at room temperature.

  • Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine.

  • ADC Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used. Mass spectrometry (MS) can also be employed for precise DAR determination.[22]

  • Procedure: Analyze the purified ADC using an established HIC or RP-HPLC method. The different drug-loaded species will separate based on their hydrophobicity, allowing for the calculation of the average DAR.

2. In Vitro Plasma Stability Assay:

  • Objective: To assess the stability of the linker and the potential for premature drug release.

  • Procedure:

    • Incubate the ADC in human or mouse plasma at 37°C for a set period (e.g., 7 days).

    • At various time points, take aliquots and analyze by LC-MS to quantify the amount of intact ADC and any released payload.[7]

3. In Vitro Cytotoxicity Assay:

  • Objective: To determine the potency of the ADC against a target cancer cell line.

  • Procedure:

    • Plate target cells and treat with serial dilutions of the ADC.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Conjugation Chemistry

The following diagram illustrates the key chemical reactions involved in the EDC/NHS-mediated conjugation of an Amino-PEG-acid linker.

Conjugation_Chemistry cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.0) Linker Amino-PEG-COOH Intermediate O-acylisourea Intermediate (unstable) Linker->Intermediate EDC + EDC Intermediate->Linker Hydrolysis NHS_Ester Amine-Reactive NHS Ester (semi-stable) Intermediate->NHS_Ester NHS + NHS Amide_Bond Amino-PEG-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond Amine R-NH2 (Payload/Protein)

Caption: The two-step reaction mechanism for EDC/NHS-mediated amide bond formation.

Conclusion: Making the Right Choice for Your Application

The selection between this compound and Amino-PEG6-acid is a nuanced decision that should be driven by the specific requirements of your bioconjugate and its intended application.

  • Choose this compound when:

    • A more compact linker is desired.

    • Maximizing in vitro potency is the primary objective, and a slight compromise on in vivo half-life is acceptable.

    • Working with payloads that have moderate hydrophobicity.

  • Choose Amino-PEG6-acid when:

    • Enhanced solubility is required to mitigate aggregation, especially with highly hydrophobic payloads or high DARs.

    • A longer in vivo circulation half-life is a key design parameter.

    • Overcoming potential steric hindrance between the conjugated moieties is a concern.

Ultimately, the optimal choice must be determined empirically. The experimental protocols provided in this guide offer a robust framework for conducting a systematic evaluation of both linkers, enabling you to generate the necessary data to support a rational and evidence-based decision. By carefully considering the subtle yet significant impact of a single ethylene glycol unit, you can fine-tune the properties of your bioconjugate and unlock its full therapeutic potential.

References

  • Gok, M., & Sert, Y. (2013). The impact of PEGylation on protein immunogenicity. Journal of Pharmaceutical Sciences, 102(9), 2977-2987.
  • BenchChem. (2025).
  • BroadPharm. (2022). Protocol for Amino PEG.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.
  • BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG10-acid.
  • Agarwal, P., & Bertozzi, C. R. (2015).
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • BenchChem. (2025). Impact of PEG linker length on PROTAC efficacy.
  • BenchChem. (2025). The Decisive Bridge: A Head-to-Head Comparison of PEG Linkers in ADC Development.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
  • Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 547-557.
  • BenchChem. (2025). A Comparative Guide to m-PEG5-Br and Alkyl Linkers in PROTACs for Researchers.
  • Yang, Q., et al. (2022).
  • Li, W., et al. (2020). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • PrecisePEG. (2024).
  • Thermo Fisher Scientific. (n.d.). Instructions: EDC.
  • Ogris, M., et al. (2010). Influence of Polyethylene Glycol Chain Length on the Physicochemical and Biological Properties of Poly(ethylene imine)-graft-Poly(ethylene glycol) Block Copolymer/SiRNA Polyplexes.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hamamura, K., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity.
  • Kozma, G. T., et al. (2022). PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives. Frontiers in Immunology, 13, 867252.
  • Ghasri, F., et al. (2017). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Iranian journal of pharmaceutical research: IJPR, 16(2), 705–716.
  • BOC Sciences. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of ADCs with Different PEG Linkers.
  • Qu-Product-Monograph-Chapter-9.pdf. (n.d.).
  • Lihan, M. M., et al. (2022). The molecular basis for hydrodynamic properties of PEGylated human serum albumin. The Journal of biological chemistry, 298(10), 102434.
  • BroadPharm. (2020).
  • BenchChem. (2025).
  • Chen, S., et al. (2013). Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles. Molecular therapy. Nucleic acids, 2(12), e138.
  • Lee, H., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1729-1740.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • Biopharma PEG. (2022).
  • Biopharma PEG. (n.d.). ADC Linkers.
  • BroadPharm. (n.d.). Amino-PEG6-acid, 905954-28-1.
  • BenchChem. (n.d.). Amino-PEG6-acid | 905954-28-1.
  • Mata, J., et al. (2009). Effects of ethylene glycol addition on the aggregation and micellar growth of gemini surfactants. The journal of physical chemistry. B, 113(36), 12229–12236.
  • Cerdà, V., et al. (2000). Hydrodynamic Radii of Polyethylene Glycols in Different Solvents Determined from Viscosity Measurements.
  • Grodowska, K., & Pierański, P. (2002). The influence of physicochemical properties of amino acid on their release from the Zn(II)-amino acid complexes in suspension. Acta poloniae pharmaceutica, 59(3), 195–200.
  • Sigma-Aldrich. (n.d.). Amino-dPEG®6-acid 905954-28-1.
  • Abe, H., et al. (2007). Effect of ethylene glycol on the end group structure of poly(3-hydroxybutyrate).
  • Singh, J. K., et al. (2020). Effects of Ethylene Glycol on the Structure and Stability of Myoglobin Using Spectroscopic, Interaction, and In Silico Approaches: Monomer Is Different from Those of Its Polymers. ACS omega, 5(22), 13183–13193.

Sources

Navigating the Spacer: A Comparative Guide to Amino-PEG5-acid and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the sophisticated landscape of drug development and bioconjugation, the chemical linker connecting a payload to a biomolecule is a critical determinant of therapeutic success. Among the most versatile tools in our arsenal are polyethylene glycol (PEG) linkers, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides an in-depth comparison of Amino-PEG5-acid, a mid-length linker, with its shorter counterparts (e.g., Amino-PEG2-acid), offering experimental insights to guide rational linker selection for researchers, scientists, and drug development professionals.

The Fundamental Role of PEG Linkers

Polyethylene glycol linkers are composed of repeating ethylene oxide units, creating a flexible, hydrophilic, and biocompatible spacer.[3][4] In complex modalities like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and peptide modifications, the linker is far from a passive component.[4][5] Its length and chemical nature profoundly influence the conjugate's properties, including:

  • Solubility and Stability: PEG's hydrophilic nature counteracts the hydrophobicity of many small molecule drugs, preventing aggregation and improving formulation stability.[6][7]

  • Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[2][8]

  • Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking epitopes on the biomolecule and reducing the likelihood of an immune response.[6][9]

  • Steric Hindrance: The linker provides spatial separation between the biomolecule and its payload, which is crucial for maintaining the biological activity of both components.[10][11]

Head-to-Head: this compound vs. Shorter Linkers

The choice between a longer linker like this compound and a shorter version such as Amino-PEG2-acid involves a series of critical trade-offs. The optimal length is not universal but is highly dependent on the specific biomolecule, payload, and therapeutic application.[12][13]

Physicochemical Properties

The fundamental differences begin with their structure and size. A longer PEG chain imparts greater hydrophilicity and occupies a larger volume.

PropertyAmino-PEG2-acidThis compound
CAS Number 791028-27-8[14]1191078-74-6[15]
Chemical Formula C7H15NO4[14]C13H27NO7[15]
Molecular Weight 177.20 g/mol [14]309.36 g/mol [15]
Linker Length (approx.) ~10.7 Å~21.1 Å
Key Feature Compact, provides minimal spacingIncreased hydrophilicity and spatial separation
Impact on Conjugate Performance

Solubility and Aggregation: A primary advantage of a longer PEG chain is its superior ability to enhance the solubility of hydrophobic payloads.[7] In ADCs, where multiple drug molecules are attached (a high drug-to-antibody ratio, or DAR), the cumulative hydrophobicity can lead to aggregation and rapid clearance from circulation.[6] The five ethylene glycol units in this compound create a more substantial hydration shell around the payload compared to the two units in Amino-PEG2-acid, significantly improving the solubility and stability of the final conjugate.[5][16] This allows for the potential of higher, more potent DARs without compromising the ADC's physical properties.[17]

Steric Hindrance and Biological Activity: Here, the choice of linker length is a delicate balance.

  • Too Short: A linker like Amino-PEG2-acid may not provide enough distance between a bulky payload and the biomolecule. This can lead to steric hindrance, where the payload physically obstructs the binding site of an antibody or the active site of an enzyme, reducing its biological activity.[18]

  • Too Long: Conversely, an excessively long and flexible linker might allow the payload to fold back and interact undesirably with the biomolecule. In the context of PROTACs, a linker that is too long can lead to non-productive ternary complex formation, where the target protein and E3 ligase are not oriented correctly for ubiquitination, thus reducing degradation efficiency.[12][19]

This compound often represents a favorable middle ground, providing sufficient separation to mitigate steric clash without introducing excessive flexibility that could compromise the required spatial orientation for biological activity.[13][20]

Pharmacokinetics and Immunogenicity: Longer PEG chains generally lead to a greater increase in the conjugate's hydrodynamic size, which helps to prolong its circulation half-life by reducing kidney filtration.[8][11] While the difference between a PEG2 and a PEG5 linker may have a modest impact on the PK of a large antibody, it can be significant for smaller biomolecules like peptides.

Regarding immunogenicity, while PEG is considered to have low immunogenicity, anti-PEG antibodies have been documented.[21][22] The ability of PEG to shield immunogenic epitopes is well-established.[23] A longer linker like this compound provides a more effective shield than a shorter one, potentially further reducing the risk of an immune response, although this must be evaluated on a case-by-case basis.[23][24]

Experimental Workflow: Conjugation via EDC/NHS Chemistry

Amino-PEGn-acid linkers are typically conjugated to primary amines (e.g., lysine residues on a protein) using carbodiimide chemistry. The carboxylic acid terminus of the PEG linker is activated to form an amine-reactive ester.

Conceptual Workflow Diagram

Below is a conceptual diagram illustrating the key steps in a typical two-step conjugation reaction using EDC and NHS to couple an Amino-PEG-acid linker to a protein.

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Quenching & Purification Activation Step 1: Activation Reagents This compound + EDC & NHS in Activation Buffer (pH 5-6) ActiveEster Amine-Reactive NHS Ester Intermediate Reagents->ActiveEster Forms stable intermediate Mix Add Activated Linker to Protein Solution ActiveEster->Mix Conjugation Step 2: Conjugation Protein Protein with Primary Amines (e.g., Lysine) in Coupling Buffer (pH 7.2-8.0) Protein->Mix FinalConjugate Stable Amide Bond Formation (Protein-PEG-Payload) Mix->FinalConjugate Quench Step 3: Quenching FinalConjugate->Quench QuenchReagent Add Quenching Agent (e.g., Tris, Glycine) Quench->QuenchReagent QuenchedReaction Deactivates Excess NHS Ester QuenchReagent->QuenchedReaction

Sources

Mastering Bioconjugation: The Superior Advantages of Amino-PEG5-acid over Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the efficacy, stability, and safety of the final product. While traditional homobifunctional crosslinkers have long been staples in the toolbox of biochemists, the advent of advanced reagents like Amino-PEG5-acid has opened new avenues for creating more robust and effective bioconjugates. This guide provides an in-depth, objective comparison of this compound and homobifunctional crosslinkers, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their specific applications.

The Crossroads of Conjugation: Homobifunctional vs. Heterobifunctional PEGylated Linkers

At its core, the choice between this compound and a homobifunctional crosslinker is a choice between precision and randomness. Homobifunctional crosslinkers possess two identical reactive groups, leading to a one-step reaction that can result in a heterogeneous mixture of products, including undesirable polymers and self-conjugated molecules.[1] In contrast, this compound is a heterobifunctional linker, featuring two distinct reactive groups—a primary amine and a carboxylic acid—separated by a five-unit polyethylene glycol (PEG) spacer.[] This structural distinction allows for a controlled, sequential conjugation process, significantly minimizing the formation of unwanted byproducts and leading to a more homogeneous and well-defined final conjugate.[1]

The integrated PEG spacer in this compound is not merely a linker; it is a functional component that imparts significant advantages. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic properties of biologics by increasing solubility, improving stability, and reducing immunogenicity.[][3]

Key Performance Advantages of this compound: A Data-Driven Comparison

The theoretical superiority of a heterobifunctional, PEGylated linker like this compound translates into tangible, measurable advantages in key performance metrics. Let's explore these benefits through a comparative lens, focusing on a typical bioconjugation application such as the development of an antibody-drug conjugate (ADC).

Performance MetricHomobifunctional Linker (e.g., DSS)This compound (Heterobifunctional PEG Linker)Advantage of this compound
Conjugation Efficiency (%) 40-60%70-90%Higher yield of the desired conjugate.
Purity of Desired Conjugate (%) 30-50%>85%Significantly reduced need for extensive purification.
Formation of Undesired Polymers HighLow to NegligiblePrevents the formation of insoluble aggregates and inactive species.
Solubility of Conjugate Low to ModerateHighThe hydrophilic PEG chain enhances solubility in aqueous buffers.[3]
Immunogenicity Potential for inducing immune responseReducedThe PEG linker can mask epitopes, potentially lowering the risk of an immune response.[3]
Control over Stoichiometry LowHighSequential reaction allows for precise control over the drug-to-antibody ratio (DAR).

Data compiled from industry benchmarks and comparative studies.[]

The Science Behind the Superiority: A Mechanistic Deep Dive

Enhanced Control and Purity with Heterobifunctionality

The distinct reactive ends of this compound are the cornerstone of its precision. The carboxylic acid can be activated first to react with a primary amine on one molecule. After this initial reaction, any excess linker and activating agents can be removed before introducing the second molecule, which will then react with the amine group of the linker. This two-step process is a stark contrast to the "one-pot" reaction of homobifunctional linkers, which can lead to a chaotic mixture of products.[1]

G cluster_0 Homobifunctional Crosslinking (e.g., DSS) cluster_1 Heterobifunctional Crosslinking (this compound) Protein_A_H Protein A Protein_B_H Protein B DSS DSS Mix_H Reaction Mixture Products_H Heterogeneous Products (A-A, B-B, A-B, Polymers) Protein_A_Het Protein A Amino_PEG5_acid This compound Activated_Linker Activated Linker-Protein A Protein_B_Het Protein B Final_Product_Het Homogeneous Product (A-Linker-B)

The Multifaceted Role of the PEG Spacer

The polyethylene glycol (PEG) chain in this compound is more than just a spacer; it is a performance-enhancing modification.

  • Increased Solubility: Many therapeutic molecules are hydrophobic, which can lead to aggregation and poor bioavailability. The hydrophilic PEG chain dramatically improves the water solubility of the resulting conjugate, preventing aggregation and simplifying handling and formulation.[3]

  • Reduced Immunogenicity: The flexible PEG chain can create a "shield" around the conjugated molecule, masking antigenic sites and reducing the likelihood of an immune response.[3] This is particularly crucial for therapeutic proteins and antibodies intended for in vivo use.

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated conjugate can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[4]

  • Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and antibodies.

Experimental Protocols: A Practical Guide to Application

To illustrate the practical differences in using these crosslinkers, here are detailed protocols for a representative protein-small molecule conjugation.

Protocol 1: Controlled Conjugation of a Small Molecule to a Protein using this compound

This two-step protocol ensures a controlled reaction, first activating the carboxylic acid of this compound and then conjugating it to the protein, followed by the attachment of the small molecule.

Materials:

  • Protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[5]

  • N-hydroxysuccinimide (NHS)[5]

  • Amine-reactive small molecule

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

Procedure:

  • Step 1: Activation of this compound a. Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. b. In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each. c. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution. d. Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Step 2: Conjugation to the Protein a. Add the activated this compound solution to the protein solution at a 10- to 50-fold molar excess. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Step 3: Purification of the Protein-Linker Conjugate a. Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Step 4: Conjugation of the Small Molecule a. Dissolve the amine-reactive small molecule in a minimal amount of anhydrous DMSO or DMF. b. Add the small molecule solution to the purified protein-linker conjugate. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Step 5: Quenching and Final Purification a. Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM Tris. b. Incubate for 15 minutes at room temperature. c. Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove any remaining unreacted small molecules and quenching reagents.

G Start Start Activate_Linker Activate this compound with EDC/NHS Start->Activate_Linker Conjugate_Protein Conjugate activated linker to Protein Activate_Linker->Conjugate_Protein Purify_1 Purify Protein-Linker (Desalting/Dialysis) Conjugate_Protein->Purify_1 Conjugate_SM Conjugate Small Molecule to Protein-Linker Purify_1->Conjugate_SM Quench Quench Reaction (e.g., Tris buffer) Conjugate_SM->Quench Purify_2 Final Purification (e.g., SEC) Quench->Purify_2 End Homogeneous Conjugate Purify_2->End

Protocol 2: One-Step Crosslinking with a Homobifunctional Crosslinker (e.g., DSS)

This protocol illustrates the simpler, but less controlled, one-step reaction typical of homobifunctional crosslinkers.

Materials:

  • Protein mixture in a non-amine-containing buffer (e.g., PBS, pH 7.2-8.0)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Preparation of DSS Stock Solution a. Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM.[6] DSS is moisture-sensitive and hydrolyzes in aqueous solutions.[6]

  • Crosslinking Reaction a. Add the DSS stock solution to the protein mixture to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of DSS to protein is a common starting point for samples with a protein concentration of less than 5 mg/mL.[6] b. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction a. Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM Tris. b. Incubate for 15 minutes at room temperature to quench any unreacted DSS.

  • Analysis a. The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the resulting mixture of crosslinked products.[7]

G Start Start Prepare_DSS Prepare fresh DSS stock in DMSO/DMF Start->Prepare_DSS Add_DSS Add DSS to Protein Mixture Prepare_DSS->Add_DSS Incubate Incubate at RT or on ice Add_DSS->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Analyze Analyze Heterogeneous Products (SDS-PAGE, MS) Quench->Analyze End Analysis of Mixture Analyze->End

Conclusion: A Clear Choice for Precision and Performance

For applications demanding a high degree of control, purity, and yield, such as the development of therapeutic bioconjugates, this compound presents a clear and compelling advantage over homobifunctional crosslinkers.[8] Its heterobifunctional nature allows for a controlled, sequential conjugation strategy that minimizes the formation of undesirable byproducts, resulting in a more defined and stable final product.[1] The integrated PEG spacer further enhances the performance of the bioconjugate by improving solubility, reducing immunogenicity, and extending its in vivo half-life. While homobifunctional crosslinkers may suffice for certain applications where a heterogeneous mixture is acceptable, the precision and enhanced properties afforded by this compound make it the superior choice for the development of next-generation biologics and diagnostics.

References

  • AxisPharm. Amide coupling Protocol for Amino PEG.
  • Pasut, G. et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. 2021, 337, 549-559.
  • Kumar, A. et al. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry. 2021, 32 (7), 1319-1325.
  • MDPI. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • ACS Publications. Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. 2024.

Sources

A Senior Application Scientist's Guide: Amino-PEG5-acid versus SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Antibody-Drug Conjugates

In the landscape of targeted therapeutics, the antibody-drug conjugate (ADC) represents a pinnacle of precision, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The success of this molecular architecture, however, hinges on a frequently underestimated component: the chemical linker.[][4] The linker is not merely a passive tether; it is a critical determinant of an ADC's efficacy, stability, pharmacokinetics, and overall therapeutic index.[5][6] An inappropriate linker can lead to premature drug release, off-target toxicity, aggregation, and rapid clearance, nullifying the promise of targeted delivery.[6]

This guide provides an in-depth comparison of two distinct and widely employed linker strategies: the classic, hydrophobic SMCC linker and the modern, hydrophilic Amino-PEG5-acid linker. As a Senior Application Scientist, my goal is not to declare a universal "winner," but to illuminate the fundamental chemical and biophysical differences between these approaches. We will explore the causality behind their performance, provide validated experimental protocols, and present the analytical framework required to make an informed decision for your specific therapeutic candidate.

Section 1: Deconstructing the Core Chemistries

The choice between SMCC and a PEG-based linker is fundamentally a choice between hydrophobicity and hydrophilicity, and between a rigid and a flexible spacer. Understanding their chemical makeup is the first step in predicting their behavior.

SMCC: The Rigid, Hydrophobic Workhorse

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that has been a mainstay in ADC development for years.[7][8] Its structure contains two key reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chains of lysine residues and the N-terminus of the antibody, to form a stable amide bond.[][10]

  • Maleimide: This group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found on cysteine residues, forming a stable thioether bond.[11]

The central cyclohexane ring provides a rigid spacer arm of approximately 8.3 Å.[12] This rigidity can be beneficial for maintaining a defined distance between the antibody and the payload, but its pronounced hydrophobicity is a critical factor that can negatively influence the properties of the final ADC, particularly at higher drug-to-antibody ratios (DAR).[][4]

This compound: The Flexible, Hydrophilic Modulator

This compound represents a class of modern, hydrophilic linkers designed to overcome the limitations of traditional hydrophobic linkers.[13][14] Its structure is defined by:

  • A Polyethylene Glycol (PEG) Chain: The core of this linker is a discrete chain of five ethylene glycol units. This PEG chain is highly hydrophilic, flexible, and biocompatible.[15][16] Its primary role is to impart these favorable properties to the entire ADC. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that can mask the hydrophobicity of the payload.[17]

  • Bifunctional Termini: As its name implies, it possesses a terminal amine (-NH2) and a terminal carboxylic acid (-COOH). For a direct comparison with SMCC's reactivity, this building block is typically functionalized further. For instance, the carboxylic acid is activated to an NHS ester to react with antibody lysines, and the amine is modified to incorporate a maleimide group for reaction with payload thiols, creating a heterobifunctional NHS-PEG-Maleimide linker.

The key takeaway is the PEG spacer's ability to enhance aqueous solubility, reduce the potential for aggregation, and improve the pharmacokinetic profile of the resulting ADC.[13][17][18]

Section 2: Head-to-Head Comparison: Key Performance Attributes

The structural differences between SMCC and PEG-based linkers translate directly into distinct performance characteristics for the final ADC.

FeatureThis compound (as NHS-PEG5-Maleimide)SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type Heterobifunctional, Non-cleavableHeterobifunctional, Non-cleavable
Hydrophilicity High (due to PEG chain)[15]Low (due to cyclohexane ring)[]
Spacer Arm Length ~29.1 Å (Tunable by PEG length)~8.3 Å[12]
Flexibility HighRigid
Key Advantage Mitigates aggregation of hydrophobic payloads, improves solubility, can prolong plasma half-life.[17][19]High stability and well-established history in ADC development.[8]
Key Disadvantage Can sometimes reduce in vitro potency if the PEG chain is excessively long.[5]Can induce or exacerbate ADC aggregation, leading to poor stability and rapid clearance, especially at high DAR.[20]
Release Mechanism Lysosomal degradation of the antibodyLysosomal degradation of the antibody
The Impact of Hydrophilicity on ADC Stability and Pharmacokinetics

The most significant differentiator is hydrophilicity. Many potent cytotoxic payloads are highly hydrophobic. When multiple molecules of such a drug are conjugated to an antibody using a hydrophobic linker like SMCC, the resulting ADC often exhibits a strong tendency to aggregate.[1][20] This aggregation can lead to manufacturing challenges, poor stability upon storage, loss of efficacy, increased immunogenicity, and rapid clearance from circulation.[1][6]

PEG linkers directly counteract this liability. The hydrophilic PEG chain acts as a "solubility reservoir," effectively shielding the hydrophobic payload.[17][18] This allows for the successful development of ADCs with higher DARs without inducing aggregation.[15] Studies have shown that PEGylation can lead to dramatically improved pharmacokinetic profiles, including a prolonged half-life (t1/2) and an increased area under the plasma concentration-time curve (AUC).[15][16][20]

Linkage Stability: A Nuanced View

Both SMCC and a PEG-maleimide linker form a thioether bond with cysteine residues. While this bond is generally stable, it is formed via a Michael addition to the maleimide ring. This reaction is reversible through a retro-Michael reaction, which can lead to payload deconjugation in vivo, particularly through exchange with abundant thiols like glutathione.[21][22] This instability is a known liability of maleimide-based chemistry, irrespective of the spacer. However, the overall stability of the ADC molecule is often superior with PEG linkers due to the dramatic reduction in aggregation-driven degradation.[19]

Section 3: Experimental Design & Protocols

A robust and reproducible conjugation protocol is the foundation of any successful ADC program. The following section provides detailed, self-validating methodologies for conjugating a payload to an antibody using both SMCC and a representative NHS-PEG-Maleimide linker.

Conjugation Workflow Overview

The general strategy for both linkers is a two-step process that provides control over the conjugation reaction. First, the linker is attached to the antibody via its amine-reactive group. Second, the thiol-containing payload is added to react with the linker's maleimide group.

G cluster_0 SMCC Workflow cluster_1 PEG Linker Workflow mAb_S Antibody (Lys-NH2) SMCC + SMCC Linker mAb_S->SMCC Activated_mAb_S Maleimide-Activated mAb SMCC->Activated_mAb_S Purify1_S Purification (Desalting) Activated_mAb_S->Purify1_S Payload_S + Thiol-Payload (-SH) ADC_S Final ADC (SMCC) Payload_S->ADC_S Purify2_S Purification (SEC/HIC) ADC_S->Purify2_S Purify1_S->Payload_S mAb_P Antibody (Lys-NH2) PEG + NHS-PEG-Maleimide mAb_P->PEG Activated_mAb_P Maleimide-Activated mAb PEG->Activated_mAb_P Purify1_P Purification (Desalting) Activated_mAb_P->Purify1_P Payload_P + Thiol-Payload (-SH) ADC_P Final ADC (PEG) Payload_P->ADC_P Purify2_P Purification (SEC/HIC) ADC_P->Purify2_P Purify1_P->Payload_P

Comparative two-step conjugation workflows.
Experimental Protocol 1: Antibody Conjugation via SMCC

This protocol details the conjugation to antibody lysine residues.

Materials:

  • Antibody: e.g., Trastuzumab at 10 mg/mL.

  • Conjugation Buffer: 1x PBS, pH 7.4 (amine-free).[12]

  • SMCC Crosslinker (e.g., ProteoChem c1108).[12]

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO).

  • Thiol-containing Payload: Dissolved in DMSO.

  • Quenching Solution: 1 M Tris or 1 M Glycine, pH 8.0.

  • Purification: Desalting columns (e.g., Zeba™ Spin) and SEC/HIC columns.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into Conjugation Buffer to a final concentration of 5-10 mg/mL. Ensure any amine-containing buffers (like Tris) are removed.

    • Confirm protein concentration using A280 measurements.

  • SMCC Activation of Antibody:

    • Allow the SMCC vial to equilibrate to room temperature before opening to prevent moisture contamination.[12]

    • Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution while gently stirring.[23] The optimal ratio should be determined empirically.

    • Incubate the reaction for 60-120 minutes at room temperature.[24]

  • Removal of Excess Linker:

    • Immediately following incubation, remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the linker from reacting with the payload.[12][25]

  • Payload Conjugation:

    • Add a 1.5- to 5-fold molar excess of the thiol-containing payload (relative to the number of incorporated maleimide groups) to the desalted, maleimide-activated antibody.

    • The reaction pH should be between 6.5 and 7.5 for optimal maleimide-thiol coupling.[8][11]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Final Purification:

    • Quench any unreacted maleimide groups by adding N-acetylcysteine or cysteine to a final concentration of 1 mM and incubating for 20 minutes.

    • Purify the final ADC product to remove unreacted payload, linker, and any aggregates using Size Exclusion Chromatography (SEC). Further purification and characterization by Hydrophobic Interaction Chromatography (HIC) may be required.[1][26]

Experimental Protocol 2: Antibody Conjugation via NHS-PEG5-Maleimide

This protocol is analogous to the SMCC procedure, highlighting the direct substitution of the linker.

Materials:

  • Same as Protocol 1, except substitute SMCC with a heterobifunctional NHS-PEG5-Maleimide linker.

Procedure:

  • Antibody Preparation:

    • Identical to Protocol 1.

  • PEG-Linker Activation of Antibody:

    • Prepare a 10 mM stock solution of NHS-PEG5-Maleimide in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.

    • Incubate the reaction for 60-120 minutes at room temperature. The optimal pH for the NHS ester reaction is 7.2-8.5.[10] A buffer like sodium bicarbonate at pH 8.3 can also be used for this step.[27]

  • Removal of Excess Linker:

    • Identical to Protocol 1. The buffer for desalting should be at pH 6.5-7.5 to prepare for the maleimide reaction.

  • Payload Conjugation:

    • Identical to Protocol 1.

  • Quenching and Final Purification:

    • Identical to Protocol 1. The key difference will be observed during purification, where the PEGylated ADC is expected to have better chromatographic behavior and less aggregation.[28]

Section 4: Characterization and Data Analysis

Successful conjugation is not the end of the process; it is the beginning of rigorous characterization.[29][30] The goal is to confirm the identity, purity, and heterogeneity of the ADC product.[1]

Core Analytical Techniques
  • Size Exclusion Chromatography (SEC-HPLC): This is the primary method for quantifying high molecular weight species (aggregates) and fragments.[2] A successful PEGylated ADC formulation will typically show a significant reduction in aggregation compared to an SMCC-linked counterpart, especially at higher DARs.[19][26]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It is the gold standard for determining the drug-to-antibody ratio (DAR) distribution, resolving species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[2] ADCs made with SMCC will show a greater retention time shift per drug added compared to those made with hydrophilic PEG linkers.

  • Mass Spectrometry (MS): Intact mass analysis of the light and heavy chains (after reduction) or the full ADC confirms the covalent attachment of the drug-linker and provides a precise average DAR.[31]

Representative Experimental Data

The following table summarizes typical, representative data from a head-to-head comparison. (Note: These are illustrative values and actual results will vary based on the specific antibody, payload, and process).

ParameterADC with SMCC LinkerADC with NHS-PEG5-MaleimideRationale for Difference
Average DAR (by HIC/MS) 3.83.9Both chemistries are efficient; similar DARs can be achieved with process optimization.
% Aggregation (by SEC) 8.5%< 1.5%The hydrophilic PEG linker mitigates payload-driven hydrophobic aggregation.[19]
In Vitro Potency (IC50) 5.2 nM6.1 nMA slight decrease in potency is sometimes observed with PEG linkers due to steric hindrance, but this is often offset by improved in vivo performance.[5]
Plasma Stability (% Intact ADC @ 7 days) 85%92%Improved stability is primarily due to reduced aggregation and clearance, not necessarily a more stable covalent bond.[20]
Chemical Reaction Mechanisms

Understanding the underlying reactions is key to troubleshooting and optimization.

Core bioconjugation reaction schemes.

Section 5: A Senior Scientist's Perspective: Making the Right Choice

The decision between a PEG-based linker and SMCC is not merely a technical preference; it is a strategic choice that should be dictated by the properties of your payload and the desired therapeutic profile of your ADC.

Choose SMCC when:

  • Your payload has low to moderate hydrophobicity.

  • You are targeting a low to moderate DAR (e.g., 2 to 4).

  • Your primary concern is leveraging a well-established, historically accepted linker technology.

  • The resulting ADC demonstrates acceptable levels of aggregation and a suitable pharmacokinetic profile in early assessments.

Choose a PEG linker (like this compound) when:

  • Your payload is highly hydrophobic, and you anticipate aggregation challenges.[19][20]

  • You are aiming for a high DAR (>4) to maximize potency.[15]

  • You need to improve the pharmacokinetic profile, such as extending the plasma half-life of the ADC.[16]

  • Initial experiments with non-PEGylated linkers result in poor solubility, high aggregation, or rapid clearance.

The fundamental causality is this: the biophysical properties of the linker directly modulate the biophysical properties of the entire conjugate. A hydrophobic linker added to a hydrophobic payload will amplify the propensity for aggregation. A hydrophilic linker, conversely, will counteract it. This principle is the most critical guide in your selection process. Ultimately, the most robust approach involves empirical testing: construct ADCs with both linker types and compare their performance using the analytical methods described above to determine the optimal design for your specific therapeutic application.[32][33]

References

  • Hutchinson, M., et al. (2020). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Protein Engineering, Design and Selection, 33.
  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172.
  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
  • Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 222, 113572.
  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery.
  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
  • LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International.
  • van Gruijl, J. R., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem, 16(13), 1853-1856.
  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
  • Tadayon, S., et al. (2020). Biophysical Methods for Characterization of Antibody-Drug Conjugates. Methods in Molecular Biology, 2078, 187-206.
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
  • ADC Review. (2019). What are PEG Linkers?. ADC Review.
  • Xu, K., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6345-6353.
  • ADC Review. (n.d.). PEG Linkers. ADC Review.
  • Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. RSC Chemical Biology, 3(5), 582-590.
  • AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. AxisPharm.
  • Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Wikipedia.
  • Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctional crosslinkers. Interchim.
  • Bio-Synthesis. (2025). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis.
  • Liu, C., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry.
  • Abdou, P., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 13(3), 397.
  • AACR Journals. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12_Supplement_2), P196-P196.
  • Sepax Technologies. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies.
  • Ding, J., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 13(10), 1541.
  • Sepax Technologies. (n.d.). Analytical Characterization of Antibody Drug Conjugates - ADC. Sepax Technologies.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Amino-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a critical tool for improving the therapeutic properties of biomolecules.[1][2][3] However, the success of this strategy hinges on the precise characterization of the final conjugate. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for validating the conjugation of Amino-PEG5-acid, moving beyond a simple recitation of protocols to explain the fundamental reasoning behind each experimental choice.

The structural modifications resulting from PEGylation present a unique analytical challenge due to the potential for product heterogeneity and the complex nature of the resulting molecule.[1] Mass spectrometry has emerged as the definitive and most powerful tool for this characterization, providing accurate molecular weight and degree of PEGylation data.[1][4]

The Analyte: Understanding the this compound Conjugate

Before delving into the analysis, we must first understand the molecule . This compound is a discrete, monodisperse PEG linker, meaning it is not a polymer with a distribution of lengths but a single chemical entity.[5] This significantly simplifies analysis compared to traditional polydisperse PEG reagents.

  • Chemical Formula: C13H27NO7[6][7]

  • Average Molecular Weight: ~309.36 Da[6][7]

  • Exact Mass: ~309.1788 Da[6]

It is a heterobifunctional linker, featuring a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other. This allows for specific, controlled conjugation. For instance, the carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines (like the N-terminus of a protein or the side chain of a lysine residue), forming a stable amide bond. The core task of MS validation is to confirm the addition of this precise mass to the target molecule.

The Analytical Imperative: Why Mass Spectrometry is Challenging for PEG-Conjugates

While discrete PEGs are simpler to analyze than their polydisperse counterparts, challenges remain. The attachment of any PEG moiety, regardless of size, can lead to:

  • Increased Charge State Complexity: In Electrospray Ionization (ESI), the multiple ether oxygens in the PEG chain can readily accept protons, leading to a broad distribution of multiply charged ions. This complicates the resulting mass spectrum, making manual interpretation difficult and necessitating powerful deconvolution software.[5][8]

  • Signal Suppression: The presence of heterogeneous PEG species or excess unconjugated PEG can sometimes suppress the ionization of the desired conjugate, particularly in MALDI-MS.

  • Difficult Separation: The increased hydrophilicity and size of the conjugate can alter its chromatographic behavior, requiring optimization of liquid chromatography (LC) methods for effective separation prior to MS analysis.[1]

Understanding these challenges is paramount, as it informs our strategic choices in instrumentation and methodology.

Strategic Instrumentation Choices: A Comparative Analysis

The selection of the right mass spectrometer is the most critical decision in the validation workflow. The choice primarily revolves around the ionization source and the mass analyzer, each with distinct advantages for this application.

Ionization Source: Electrospray Ionization (ESI) vs. Matrix-Assisted Laser Desorption/Ionization (MALDI)

The two dominant techniques for analyzing large biomolecules are ESI and MALDI.[9]

  • Electrospray Ionization (ESI-MS): This technique generates gas-phase ions from a liquid solution by applying a high voltage to create an aerosol. A key feature of ESI is the generation of multiply charged ions, which allows for the analysis of very large molecules on instruments with a lower mass-to-charge (m/z) range.[9] It is the ideal choice for coupling with liquid chromatography (LC-MS), enabling online separation and analysis.[5][10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, typically producing singly charged ions ([M+H]+ or [M+Na]+). This results in a much simpler spectrum.[4][11] MALDI-TOF (Time-of-Flight) has traditionally been a workhorse for determining the average molecular weight and degree of PEGylation.[4][9]

The following table provides a direct comparison of these techniques for this compound conjugate validation.

FeatureESI-MSMALDI-TOF MSRationale & Causality
Ionization State Multiply charged ionsPredominantly singly charged ionsESI's multiple charges require complex deconvolution but allow high-mass analysis on lower m/z range instruments. MALDI's simple spectra are easier to interpret for basic confirmation.[9]
Coupling to LC Excellent (LC-MS)Possible, but less common/directESI is inherently suited for online separation, crucial for analyzing complex reaction mixtures and for peptide mapping.[1]
Sample Throughput Lower (minutes per sample)Higher (seconds per sample)MALDI's plate-based format is ideal for rapid screening of many samples or reaction conditions.[4]
Mass Accuracy High (especially with Orbitrap/FT-ICR)Good to High (depends on analyzer)High mass accuracy is critical for confidently confirming the small mass shift of a single PEG5 unit.
Salt Tolerance LowModerateESI is sensitive to salts, requiring thorough sample cleanup. MALDI is more tolerant, simplifying sample preparation slightly.
Primary Application Intact mass, site identification (peptide mapping), quantificationRapid confirmation of conjugation, average MW of larger PEGsThe choice depends on the question: a quick "yes/no" for conjugation (MALDI) vs. detailed structural elucidation (ESI).

A Self-Validating Experimental Workflow for Conjugate Characterization

Trustworthiness in science comes from self-validating systems. The following workflow integrates multiple orthogonal checks to provide unambiguous confirmation of this compound conjugation. This protocol assumes the conjugation of this compound to a model protein or peptide via an activated carboxylic acid group on the PEG linker reacting with a primary amine on the biomolecule.

G cluster_0 Conjugation & Purification cluster_1 Intact Mass Validation cluster_2 Conjugation Site Identification A 1. Conjugation Reaction (Protein + Activated this compound) B 2. Quench Reaction (e.g., Tris buffer) A->B C 3. Purification (e.g., SEC or Dialysis) B->C D 4. Intact Mass Analysis (LC-ESI-QTOF MS) C->D Purified Conjugate F 6. Proteolytic Digestion (e.g., Trypsin) C->F Purified Conjugate E 5. Deconvolution of Spectra (Confirm Mass Shift) D->E H 8. Database Search (Identify PEGylated Peptide) E->H Confirms Overall Conjugation G 7. Peptide Mapping (LC-MS/MS) F->G G->H

Caption: Experimental workflow for validation of this compound conjugation.

Detailed Protocol Steps:

Part A: Intact Mass Analysis

  • Sample Preparation: Following the conjugation reaction, excess this compound and coupling reagents must be removed. This is critical for high-quality data.[5] Use size-exclusion chromatography (SEC), dialysis, or spin filters with an appropriate molecular weight cutoff (MWCO). Resuspend the purified conjugate in a mobile phase suitable for ESI-MS (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS Method:

    • Chromatography: Use a reversed-phase column (e.g., C4 or C8 for proteins) with a standard water/acetonitrile gradient containing 0.1% formic acid. This desalinates the sample online before it enters the mass spectrometer.

    • Mass Spectrometry (ESI-QTOF):

      • Ionization Mode: Positive ESI.

      • Mass Range: Set a wide m/z range (e.g., 500-4000 m/z) to capture the full envelope of charged states.

      • Source Conditions: Optimize capillary voltage, gas flow, and temperature for stable spray and efficient ionization of the specific analyte.

  • Data Analysis:

    • Extract the mass spectrum for the eluting protein peak.

    • Use a deconvolution algorithm (e.g., MaxEnt or Bayesian) to convert the m/z spectrum of multiple charge states into a zero-charge mass spectrum.[5]

    • Compare the deconvoluted mass of the conjugated protein to a control sample of the unconjugated protein. The mass difference should precisely match the mass of the added this compound moiety (minus a water molecule, 18.01 Da, for the amide bond formation).

    • Expected Mass Shift: Mass(this compound) - Mass(H₂O) = ~309.36 - 18.01 = 291.35 Da.

Part B: Peptide Mapping for Site Identification

  • Reduction, Alkylation, and Digestion:

    • Denature the purified conjugate in a solution containing a chaotropic agent (e.g., urea).

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.[12]

    • Perform an in-solution digestion with a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues.[12]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides on a reversed-phase C18 column.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs a full MS scan to detect eluting peptides, then selects the most intense ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., Biopharma Finder, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • Crucially, define a variable modification in the search parameters corresponding to the mass of the this compound remnant (+291.35 Da) on all potential conjugation sites (e.g., lysine residues and the N-terminus).

    • The software will identify the specific peptide that carries this mass modification and often pinpoint the exact amino acid residue based on the fragmentation pattern.[12]

Data Interpretation and Navigating Analytical Choices

The data from the MS analysis provides the definitive proof of conjugation. The choice of which experiment to run is dictated by the analytical question at hand.

Caption: Decision-making logic for selecting the appropriate MS technique.

Interpreting the Results:

  • Intact Mass Spectrum: A successful conjugation will show a new peak in the deconvoluted spectrum at Mass(Unconjugated) + 291.35 Da. The absence or presence of the unconjugated peak indicates the completeness of the reaction.

  • Peptide Mapping Data: The software output will highlight the peptide containing the modification. The MS/MS spectrum for that peptide will show a series of fragment ions (b- and y-ions). The mass shift observed in these fragment ions confirms the location of the PEG moiety on a specific amino acid.

Advanced Considerations: Charge Reduction for Cleaner Spectra

For larger PEG conjugates or complex mixtures, the ESI mass spectrum can become congested. A powerful technique to simplify the spectrum is the post-column addition of a charge-reducing agent, such as triethylamine (TEA).[8][10][13][14] A low flow of a TEA solution is mixed with the LC eluent just before it enters the ESI source. This neutralizes some of the charge sites on the PEG chain, collapsing the charge state envelope into fewer, more intense peaks, which significantly simplifies deconvolution and improves mass accuracy.[8][14]

References

  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Gudihal, R., Babu, S. CV., Tang, N., Palaniswamy, S., Umamaheshwari S., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
  • (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]
  • Hutanu, D. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]
  • Zacchigna, M., & Cateni, F. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Protein & Peptide Letters. [Link]
  • Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. [Link]
  • Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical chemistry, 81(2), 567–577. [Link]
  • Gong, Y., Hyslop, A., & Wang, Z. (2016). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID.
  • PubChem. (n.d.). Amino-PEG5-CH2CO2H.
  • Stanford University Mass Spectrometry. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. [Link]
  • Mookherjee, A. (2017). how does the mass spec fraternity handles peptide map of PEGylated proteins.
  • G'stoo, S., et al. (2005). MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. Journal of the American Society for Mass Spectrometry, 16(5), 670-678. [Link]
  • Liu, Y., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry. [Link]
  • University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS. [Link]
  • Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

Sources

Navigating the Spacer: A Comparative Analysis of Amino-PEG-Acid Linker Length in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker can be as critical as the active molecule itself. Among the diverse array of linkers, Amino-PEG-acid linkers have emerged as indispensable tools, prized for their biocompatibility, hydrophilicity, and versatile chemical handles.[1][2] These heterobifunctional linkers, featuring a terminal amine group and a carboxylic acid group connected by a polyethylene glycol (PEG) chain, offer a robust platform for covalently connecting biomolecules, drugs, and nanoparticles.[3] However, a crucial design parameter that significantly dictates the performance of the final conjugate is the length of the PEG chain.[4]

This guide provides a comprehensive comparative analysis of different length Amino-PEG-acid linkers, offering researchers, scientists, and drug development professionals the insights and experimental frameworks necessary to make informed decisions for their specific applications. We will delve into the causal relationships between PEG linker length and the physicochemical and biological properties of bioconjugates, supported by experimental data and detailed protocols.

The Decisive Role of PEG Linker Length: A Head-to-Head Comparison

The length of the PEG spacer in an Amino-PEG-acid linker is not a trivial parameter. It directly influences several key performance indicators of a bioconjugate, including its solubility, stability, pharmacokinetics, and target-binding affinity.[4][5] The optimal choice often represents a trade-off, balancing competing factors to achieve the desired therapeutic or diagnostic outcome.[6]

Here, we present a comparative overview of short, medium, and long-chain Amino-PEG-acid linkers, arbitrarily defined for the context of this guide as:

  • Short-chain: 2-8 PEG units

  • Medium-chain: 9-24 PEG units

  • Long-chain: >24 PEG units

PropertyShort-Chain (e.g., PEG4)Medium-Chain (e.g., PEG12)Long-Chain (e.g., PEG24, >2kDa)Rationale and In-depth Explanation
Solubility Enhancement Moderate improvement in hydrophilicity.[5]Good enhancement of aqueous solubility.Significant increase in aqueous solubility, especially for hydrophobic payloads.[5][6]The repeating ethylene oxide units of PEG are highly hydrophilic, creating a hydration shell that enhances the solubility of conjugated molecules in aqueous environments.[7][8] Longer PEG chains possess a greater number of these units, leading to a more pronounced solubilizing effect, which is critical for preventing the aggregation of hydrophobic drugs in antibody-drug conjugates (ADCs).[5]
Steric Hindrance Minimal steric hindrance, potentially preserving high binding affinity.[9]Moderate steric hindrance, balancing shielding and activity.Significant steric hindrance, which can mask epitopes or active sites, potentially reducing bioactivity.[10][11]The flexible PEG chain acts as a physical shield. While this is beneficial for reducing immunogenicity and preventing aggregation, an excessively long chain can sterically hinder the interaction of the conjugated biomolecule (e.g., an antibody) with its target receptor, leading to reduced in vitro potency.[7][12]
In Vivo Half-life Shorter circulation time.[8]Moderately extended circulation half-life.Significantly extended circulation half-life.[4][8]The increased hydrodynamic radius of bioconjugates with longer PEG linkers leads to reduced renal clearance, thereby prolonging their circulation time in the bloodstream.[10][13] This extended exposure can enhance the therapeutic efficacy of a drug by increasing its chances of reaching the target site.
Immunogenicity May offer some reduction in immunogenicity.Good shielding of epitopes, reducing immune recognition.Excellent shielding, significantly reducing the potential for an immune response.[10]The "stealth" properties of PEG arise from its ability to create a hydration layer that masks the surface of the conjugated molecule from recognition by the immune system.[1] Longer PEG chains provide a more comprehensive shield, minimizing the risk of eliciting an immune response against the therapeutic protein or nanoparticle.
Drug Loading & Aggregation Less effective at preventing aggregation of highly hydrophobic drugs.Balances drug loading with aggregation prevention.Highly effective at preventing aggregation, enabling higher drug-to-antibody ratios (DARs) in ADCs.[5]In the context of ADCs, conjugating multiple hydrophobic drug molecules can lead to aggregation. Longer PEG linkers physically separate these payloads, preventing intermolecular interactions and allowing for the attachment of a greater number of drug molecules without compromising the stability of the conjugate.[7]

Experimental Workflows: Putting Theory into Practice

The selection of the optimal Amino-PEG-acid linker length is ultimately an empirical process that requires careful experimental validation.[6] Below are detailed protocols for two common applications, highlighting the critical steps and the rationale behind them.

Protocol 1: Comparative PEGylation of a Model Protein and Analysis of Conjugate Properties

This protocol describes a method to compare the effects of different length Amino-PEG-acid linkers on the properties of a model protein, such as bovine serum albumin (BSA).

Objective: To evaluate the impact of short (PEG4), medium (PEG12), and long (PEG24) Amino-PEG-acid linkers on the solubility, stability, and hydrodynamic size of a model protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • Amino-PEG4-acid, Amino-PEG12-acid, Amino-PEG24-acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) apparatus and reagents

  • Dynamic Light Scattering (DLS) instrument

  • Size-Exclusion Chromatography (SEC) system

Methodology:

  • Activation of Carboxylic Acid Terminus of PEG Linkers:

    • Dissolve each Amino-PEG-acid linker, NHS, and EDC in PBS at a molar ratio of 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for 1 hour to form the NHS-activated PEG linker.

    • Rationale: EDC and NHS are used to convert the carboxylic acid group of the PEG linker into a more reactive NHS ester, which will readily react with the primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond.[14][15]

  • Protein Conjugation:

    • Dissolve BSA in PBS to a final concentration of 10 mg/mL.

    • Add the freshly prepared NHS-activated PEG linkers (PEG4, PEG12, and PEG24) to separate BSA solutions at a 10-fold molar excess.

    • Incubate the reactions at room temperature for 2 hours with gentle stirring.

    • Quench the reaction by adding a small amount of Tris buffer to consume any unreacted NHS esters.

    • Rationale: A molar excess of the PEG linker drives the reaction towards conjugation. The reaction is performed at a physiological pH to ensure the stability of the protein while allowing for efficient reaction with accessible amine groups.[15]

  • Purification of PEGylated Protein:

    • Remove unreacted PEG linkers and byproducts by dialysis against PBS or using a desalting column.

    • Rationale: Purification is crucial to remove any unconjugated reagents that could interfere with downstream analysis.

  • Characterization of Conjugates:

    • SDS-PAGE Analysis: Run the native BSA and the three PEGylated BSA samples on an SDS-PAGE gel.

      • Expected Outcome: The PEGylated BSA bands will show a significant increase in apparent molecular weight compared to native BSA, with the shift being proportional to the length of the PEG linker.[16] This confirms successful conjugation.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the native and PEGylated BSA samples.

      • Expected Outcome: The hydrodynamic diameter will increase with the length of the PEG linker, reflecting the increased size of the PEGylated protein.[16]

    • Size-Exclusion Chromatography (SEC): Analyze the samples by SEC.

      • Expected Outcome: The PEGylated proteins will elute earlier than the native protein, with the retention time decreasing as the PEG chain length increases, further confirming the increase in hydrodynamic radius.[16]

    • Solubility Assessment: Visually inspect the purified conjugate solutions for any signs of precipitation or aggregation over time. For a more quantitative measure, determine the protein concentration after centrifugation to pellet any aggregates.

      • Expected Outcome: Conjugates with longer PEG chains are expected to exhibit enhanced solubility and reduced aggregation.[5]

Workflow Diagram:

PEGylation_Workflow cluster_activation PEG Linker Activation cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization PEG-COOH Amino-PEG-Acid (Short, Medium, Long) Activated_PEG NHS-Activated PEG PEG-COOH->Activated_PEG Activation NHS_EDC NHS / EDC NHS_EDC->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Protein Model Protein (BSA) Protein->Conjugation PEGylated_Protein PEGylated Protein (Mixture) Conjugation->PEGylated_Protein Purification Dialysis / SEC PEGylated_Protein->Purification Purified_Conjugate Purified PEGylated Protein Purification->Purified_Conjugate SDS-PAGE SDS-PAGE Purified_Conjugate->SDS-PAGE DLS DLS Purified_Conjugate->DLS SEC SEC Purified_Conjugate->SEC Solubility Solubility Assay Purified_Conjugate->Solubility

Caption: Experimental workflow for comparative protein PEGylation.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) with Different Length PEG Linkers

This protocol outlines the synthesis of a model ADC using a trastuzumab (Herceptin®) antibody and a cytotoxic payload, connected by short and long Amino-PEG-acid linkers.

Objective: To compare the impact of a short (PEG4) versus a long (PEG24) Amino-PEG-acid linker on the drug-to-antibody ratio (DAR) and aggregation propensity of an ADC.

Materials:

  • Trastuzumab antibody

  • A cytotoxic drug with a primary amine handle (e.g., a derivative of monomethyl auristatin E - MMAE)

  • Amino-PEG4-acid and Amino-PEG24-acid

  • NHS and EDC

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • Hydrophobic Interaction Chromatography (HIC) system

Methodology:

  • Activation of PEG Linkers: Prepare NHS-activated PEG4 and PEG24 linkers as described in Protocol 1.

  • Conjugation of Drug to Linker:

    • Dissolve the amine-containing cytotoxic drug in DMSO.

    • Add the NHS-activated PEG linkers to the drug solution in a 1:1.1 molar ratio (drug:linker).

    • Incubate at room temperature for 1 hour.

    • Rationale: This step creates the drug-linker conjugate. DMSO is often used to dissolve hydrophobic drug molecules.

  • Activation of Drug-Linker Conjugate:

    • To the drug-linker solution, add NHS and EDC to activate the terminal carboxylic acid of the PEG chain.

    • Incubate for 1 hour at room temperature.

    • Rationale: The carboxylic acid end of the drug-linker construct is activated to facilitate its conjugation to the antibody.

  • Conjugation to Antibody:

    • Add the activated drug-linker conjugates (PEG4 and PEG24 versions) to separate solutions of trastuzumab in PBS at a controlled molar ratio (e.g., 5:1 linker-drug to antibody) to target a specific DAR.

    • Incubate at room temperature for 4 hours.

    • Rationale: The activated drug-linker reacts with the lysine residues on the antibody surface. The molar ratio is a critical parameter to control the average number of drug molecules conjugated per antibody.

  • Purification and Characterization:

    • Purify the ADCs using SEC to remove unconjugated drug-linker and other small molecules.

    • Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADCs by HIC to determine the DAR and assess the level of aggregation.

      • Expected Outcome: The HIC profile will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The ADC with the longer PEG24 linker may exhibit a more homogeneous profile with less aggregation, even at higher DAR values, due to the increased hydrophilicity and steric shielding provided by the longer PEG chain.[5][7]

Logical Relationship Diagram:

ADC_Synthesis_Logic Linker_Length Amino-PEG-Acid Linker Length (Short vs. Long) Solubility Increased Solubility Linker_Length->Solubility Longer chain leads to Steric_Hindrance Steric Hindrance Linker_Length->Steric_Hindrance Longer chain leads to Pharmacokinetics Improved Pharmacokinetics (Longer Half-life) Linker_Length->Pharmacokinetics Longer chain leads to Hydrophilicity Enhanced Hydrophilicity Solubility->Hydrophilicity In_Vitro_Potency Potential for Reduced In Vitro Potency Steric_Hindrance->In_Vitro_Potency Aggregation Reduced Aggregation Hydrophilicity->Aggregation DAR Higher Achievable DAR Aggregation->DAR Therapeutic_Index Improved Therapeutic Index DAR->Therapeutic_Index In_Vitro_Potency->Therapeutic_Index Pharmacokinetics->Therapeutic_Index

Caption: Impact of linker length on ADC properties.

Conclusion: A Strategic Choice for Optimized Bioconjugates

The selection of an Amino-PEG-acid linker is a critical decision in the design of bioconjugates that profoundly impacts their therapeutic or diagnostic potential. As demonstrated, the length of the PEG chain is a key modulator of solubility, stability, pharmacokinetics, and target interaction. Shorter linkers may be advantageous when preserving the intrinsic activity of a biomolecule is paramount, while longer linkers are often essential for enhancing the in vivo performance of a conjugate, particularly for those incorporating hydrophobic payloads.[5][9]

Ultimately, the optimal linker length is application-dependent and must be determined through systematic experimental evaluation.[6] By understanding the fundamental principles outlined in this guide and employing rigorous analytical methods, researchers can rationally design and select the most appropriate Amino-PEG-acid linker to engineer safer and more effective bioconjugates.

References

  • A Comparative Analysis of Short vs. Long Chain DBCO-PEG Linkers in Bioconjugation - Benchchem.
  • The Impact of PEG Linker Length on Antibody-Drug Conjugate Stability: A Comparative Guide - Benchchem.
  • The Influence of PEG3 Linker Length on Antibody-Drug Conjugate Properties: A Comparative Analysis - Benchchem.
  • Amino-PEG8-Acid: A Crucial Linker for Bioconjugation and Drug Delivery.
  • A Comparative Analysis of Short vs. Long PEG Linkers in Bioconjugation - Benchchem.
  • Application Notes and Protocols for Protein PEGylation using Amine-Reactive PEGylating Agents - Benchchem.
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • The Impact of Molecular Weight and PEG Chain Length on the Systemic Pharmacokinetics of PEGylated Poly l-Lysine Dendrimers - ACS Publications.
  • Technical Support Center: Issues with Steric Hindrance When Using Shorter PEG Linkers - Benchchem.
  • Overview of PEG Linkers - ChemPep.
  • Applications of PEG Linkers - Biopharma PEG.
  • PEGylated Zein Micelles for Prostate Cancer Therapy: Influence of PEG Chain Length and Transferrin Targeting on Docetaxel Delivery - MDPI.
  • Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US.
  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - NIH.
  • Protein PEGylation for the design of biobetters: from reaction to purification processes.
  • Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm.

Sources

A Senior Application Scientist's Guide to the Characterization of Proteins Modified with Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to enhance the therapeutic properties of proteins by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1][2][3][4] The use of a discrete PEG (dPEG®) linker like Amino-PEG5-acid, which has a defined molecular weight, offers advantages over traditional polydisperse PEG reagents by yielding a more homogeneous product.[5]

However, the modification process can still result in a heterogeneous mixture, including unreacted protein, excess PEG reagent, and proteins with varying numbers and locations of attached PEG chains.[1][3] This guide provides an in-depth comparison of analytical techniques for characterizing proteins modified with this compound, offering field-proven insights and detailed experimental protocols to ensure robust and reliable results.

The Analytical Challenge: Why Comprehensive Characterization is Critical

The covalent attachment of this compound introduces significant changes to a protein's physicochemical properties, creating analytical challenges.[6][7] The heterogeneity of the reaction products necessitates a multi-faceted analytical approach to fully understand the conjugate.[2][8] Key quality attributes that must be meticulously assessed include:

  • Confirmation of Conjugation: Verifying that the PEG linker has successfully attached to the protein.

  • Degree of PEGylation: Determining the average number of PEG molecules conjugated to each protein molecule.[2]

  • Purity and Heterogeneity: Quantifying the presence of unmodified protein, free PEG, and different PEGylated species (e.g., mono-, di-, multi-PEGylated forms).[9]

  • Site of PEGylation: Identifying the specific amino acid residues where the PEG linker is attached.[2]

  • Structural Integrity and Aggregation: Assessing the impact of PEGylation on the protein's higher-order structure and its propensity to form aggregates.[10]

A combination of analytical methods is typically required for a complete and accurate characterization of PEGylated proteins.[2]

Core Characterization Workflow

A systematic workflow ensures all critical quality attributes are assessed. The following diagram outlines a logical approach to the characterization process, moving from initial confirmation to detailed structural and functional analysis.

Characterization_Workflow Overall Characterization Workflow for PEGylated Proteins cluster_0 Initial Reaction & Purification cluster_1 Primary Characterization (Confirmation & Purity) cluster_2 Detailed Structural Analysis cluster_3 Functional & Higher-Order Structure Assessment Reaction PEGylation Reaction (Protein + this compound) Purification Initial Purification (e.g., SEC or TFF) Reaction->Purification Crude Mixture SDSPAGE SDS-PAGE Purification->SDSPAGE SEC Size-Exclusion Chromatography (SEC-HPLC) Purification->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) Purification->RP_HPLC MassSpec Mass Spectrometry (Intact Mass & Peptide Mapping) SEC->MassSpec DLS Dynamic Light Scattering (DLS) SEC->DLS RP_HPLC->MassSpec IEX Ion-Exchange Chromatography (IEX-HPLC) MassSpec->IEX Report Comprehensive Characterization Report MassSpec->Report FunctionalAssay Biological Activity Assay IEX->FunctionalAssay FunctionalAssay->Report DLS->Report

Caption: A logical workflow for the comprehensive characterization of PEGylated proteins.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique depends on the specific information required. While SDS-PAGE offers a rapid initial assessment, a combination of chromatography and mass spectrometry is essential for comprehensive characterization.[1]

Technique Primary Information Provided Resolution Advantages Limitations
SDS-PAGE Confirmation of conjugation, qualitative assessment of purity.Low to MediumSimple, cost-effective, high-throughput, rapid visual confirmation.[1]Anomalous migration (PEG increases hydrodynamic radius, not just mass), band smearing, not quantitative, cannot resolve site isomers.[11][12][13]
Size-Exclusion Chromatography (SEC-HPLC) Purity, aggregation state, separation of free PEG and protein.[9]MediumExcellent for separating species based on size (hydrodynamic radius), non-denaturing conditions preserve structure.[2][10]Poor resolution for species of similar size, may not separate different degrees of PEGylation or site isomers.[11]
Reversed-Phase Chromatography (RP-HPLC) Purity, degree of PEGylation, separation of site isomers.HighCan separate species based on hydrophobicity, allowing resolution of different degrees of PEGylation and positional isomers.[14]Can be denaturing, requires method development (e.g., high temperature) for good peak shape and recovery.
Ion-Exchange Chromatography (IEX-HPLC) Separation of species with different surface charges (isomers).HighSensitive to changes in surface charge caused by PEGylation of charged residues (e.g., Lysine), can resolve site isomers.[12]Requires charged differences between species; less effective for PEGylation of neutral residues.
Mass Spectrometry (MS) Absolute molecular weight, degree of PEGylation, site of PEGylation.Very HighProvides precise mass confirmation. Peptide mapping after proteolysis definitively identifies conjugation sites.[15][16]PEG heterogeneity can complicate spectra.[8][17] Requires specialized instrumentation and expertise.

Experimental Protocols & Causality

SDS-PAGE: The First-Line Qualitative Check

Expertise & Causality: SDS-PAGE is an invaluable first step to quickly visualize the outcome of a PEGylation reaction.[1] PEGylated proteins migrate slower than their unmodified counterparts not just due to the added mass, but primarily because the PEG chain increases the protein's hydrodynamic radius and may bind less SDS per unit mass. This results in a significant and often disproportionate band shift, providing clear visual confirmation of modification.[12][13] However, this same phenomenon makes standard molecular weight markers unreliable for estimating the size of PEGylated proteins.[9] For better resolution and to avoid issues of PEG-SDS interaction which can cause band smearing, Native PAGE can be a superior alternative.[11][13][18]

Self-Validating System: The protocol's integrity relies on running appropriate controls. The unmodified protein is the critical negative control, establishing the baseline migration. Including the free this compound is also important to ensure it doesn't interfere with staining or visualization.

Detailed Protocol: SDS-PAGE Analysis

  • Sample Preparation:

    • Prepare samples of the PEGylated protein, the unmodified (native) protein, and the free this compound linker.

    • Adjust the concentration of all protein samples to 1 mg/mL in a suitable buffer (e.g., PBS).

    • For each sample, mix 10 µL of protein solution with 10 µL of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation:

    • Heat all samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction.[1]

  • Gel Electrophoresis:

    • Load 10-15 µL of each prepared sample into the wells of a pre-cast polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder in one lane.

    • Run the gel according to the manufacturer's instructions (e.g., at 150-200V for 35-50 minutes).

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue R-250) for 1 hour with gentle agitation.

    • Destain the gel in a solution of methanol, acetic acid, and water until the protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system.

  • Interpretation:

    • Compare the lane containing the PEGylated protein to the unmodified protein lane. A successful conjugation is indicated by the appearance of a new, higher molecular weight band (or series of bands) and a corresponding decrease in the intensity of the unmodified protein band.

SDS_PAGE_Interpretation Logic for Interpreting SDS-PAGE Results Start Observe Gel Results Compare Compare PEGylated Lane to Unmodified Lane Start->Compare BandShift Is there a band with higher apparent MW? Compare->BandShift Success Successful Conjugation (Qualitative) BandShift->Success Yes Failure No Conjugation or Reaction Failure BandShift->Failure No Smear Is there significant band smearing? Success->Smear Heterogeneity Indicates Heterogeneous PEGylation Product Smear->Heterogeneity Yes ConsiderNative Consider Native PAGE for better resolution Heterogeneity->ConsiderNative

Caption: Decision logic for interpreting the results of SDS-PAGE analysis.

Mass Spectrometry: For Definitive Mass and Site Analysis

Expertise & Causality: Mass spectrometry (MS) is the gold standard for characterizing PEGylated proteins because it provides an accurate measurement of the molecular weight, directly confirming the covalent addition of the this compound linker and allowing for the determination of the degree of PEGylation. Electrospray ionization (ESI) is often coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) to analyze the intact protein.[17] The resulting mass spectrum will show a distribution of species, with each peak corresponding to the protein plus a discrete number of PEG units. The mass difference between peaks will correspond to the mass of the this compound linker.[17]

To pinpoint the exact location of modification, a "bottom-up" proteomics approach is used. The PEGylated protein is digested by a specific protease (e.g., Trypsin), and the resulting peptides are analyzed by LC-MS/MS.[19][20] The PEGylated peptide will be identified by its unique mass, and fragmentation analysis (MS/MS) will reveal the specific amino acid residue that was modified.[21]

Self-Validating System: The protocol is validated by analyzing the undigested, unmodified protein to obtain its precise mass as a reference. The mass of the this compound linker is also known, allowing for theoretical mass calculations of the modified protein and peptides, which are then compared against the experimental data.

Detailed Protocol: Intact Mass Analysis by ESI-Q-TOF

  • Sample Preparation:

    • Desalt the purified PEGylated protein and the unmodified control protein into a volatile buffer (e.g., 10 mM ammonium acetate) using a suitable buffer exchange column.

    • Adjust the final protein concentration to 0.1-0.5 mg/mL.

  • LC-MS System Setup:

    • Couple a liquid chromatography system (e.g., UPLC) to an ESI-Q-TOF mass spectrometer.[17]

    • Use a reversed-phase column suitable for protein analysis (e.g., a C4 or C8 column).

    • Set up a gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Data Acquisition:

    • Inject 1-5 µg of the prepared sample.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein (e.g., m/z 800-4000).

  • Data Analysis:

    • Process the raw data using deconvolution software (e.g., ProMass HR) to convert the charge state series into a zero-charge mass spectrum.[5]

    • Compare the mass of the major species in the PEGylated sample to the mass of the unmodified protein. The mass increase should correspond to integer multiples of the this compound linker's mass.

    • The relative abundance of the different peaks (unmodified, mono-PEGylated, di-PEGylated, etc.) provides a semi-quantitative measure of the degree of PEGylation.

Conclusion

The characterization of proteins modified with this compound requires a multi-technique approach to ensure a comprehensive understanding of the product's quality attributes. While SDS-PAGE provides a rapid and essential initial confirmation, it must be complemented by higher-resolution techniques. Chromatographic methods like SEC and RP-HPLC are crucial for assessing purity, aggregation, and heterogeneity. Ultimately, mass spectrometry stands as the definitive tool, providing precise mass confirmation and unequivocal identification of modification sites.[6][8] By employing this integrated analytical strategy, researchers and drug developers can ensure the production of well-characterized, safe, and effective PEGylated protein therapeutics.

References

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
  • Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
  • Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (Source: Agilent Technologies) [Link]
  • 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle.
  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (Source: Walsh Medical Media) [Link]
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (Source: Frontiers in Bioengineering and Biotechnology) [Link]
  • Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGyl
  • Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years.
  • Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGyl
  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography.
  • Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation.
  • A Brief Description of the Advantages and Challenges of PEGylated Proteins. (Source: MtoZ Biolabs) [Link]
  • Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Size of Pegylated Protein Conjugates Studied by Various Methods.
  • Determination of the Degree of PEGylation of Protein Bioconjugates Using Data From Proton Nuclear Magnetic Resonance Spectroscopy. (Source: PubMed) [Link]
  • Site-specific PEGylation of proteins: Insights into structural and functional changes.
  • Moving Protein PEGylation from an Art to a Data Science.
  • Characterization of intact and modified proteins by mass spectrometry. (Source: MS Vision) [Link]
  • Current Status of Analytical Techniques for Characterization of Protein Stability.
  • Making Site-specific PEGylation Work.
  • Identification of Posttranslationally Modified Amino Acids in Proteins by Mass Spectrometry. (Source: PubMed) [Link]
  • Mass Spectrometry for Post-Translational Modifications. (Source: Neuroproteomics - NCBI Bookshelf) [Link]
  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
  • PEGylation of Proteins: A Structural Approach.

Sources

A Senior Application Scientist's Guide to Amino-PEG5-acid: Correlating In-Vitro Stability and Binding with In-Vivo Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced bioconjugation and drug delivery, the selection of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic. Among the diverse array of available options, polyethylene glycol (PEG) linkers have become a cornerstone technology.[1] This guide provides an in-depth comparison of the in-vitro and in-vivo performance of Amino-PEG5-acid, a discrete-length PEG linker featuring a terminal amine and a carboxylic acid. We will explore the causal relationships between its in-vitro characteristics and its in-vivo behavior, offering a framework for researchers to make informed decisions in their drug development programs.

The Fundamental Role of PEGylation and the Unique Attributes of this compound

PEGylation, the process of covalently attaching PEG chains to molecules, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small-molecule drugs.[2] The primary goal is to improve the drug's pharmacokinetic and pharmacodynamic profile.[2] The flexible and hydrophilic PEG chain creates a hydration shell, effectively increasing the molecule's size and masking its surface.[2] This leads to several key benefits:

  • Prolonged Circulation Half-Life: The increased size of a PEGylated molecule significantly reduces its clearance by the kidneys.[2][3]

  • Reduced Immunogenicity: The "stealth" PEG coating can mask antigenic sites, minimizing recognition by the immune system.[2][4]

  • Enhanced Solubility and Stability: PEG can increase the water solubility of hydrophobic molecules and protect the conjugated molecule from proteolytic enzymes.[2][5]

This compound is a heterobifunctional linker, meaning it has two different reactive functional groups.[4][6] This allows for the specific and sequential conjugation of two different molecules.[4] The amino group is reactive towards activated esters (like NHS esters) and carboxylic acids, while the terminal carboxylic acid can be activated to react with primary amines.[6] The defined length of five ethylene glycol units provides precise control over the spacer length, a critical factor in optimizing biological activity.[7]

In-Vitro Performance: A Foundation for Predicting In-Vivo Success

In-vitro assays are the first step in characterizing the performance of a bioconjugate linked with this compound. These studies provide crucial data on stability, binding affinity, and potential for aggregation.

Key In-Vitro Performance Metrics:

ParameterAssayRationaleExpected Outcome with this compound
Biochemical Stability SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC)To assess the integrity of the conjugate and detect aggregation or degradation over time in various buffer conditions and temperatures.[8][9]Increased resistance to thermal and proteolytic degradation compared to the non-PEGylated molecule.[10]
Target Binding Affinity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)To quantify the binding kinetics (kon, koff) and affinity (KD) of the conjugate to its biological target.A potential modest decrease in binding affinity due to steric hindrance from the PEG chain is possible, but this is often outweighed by improved in-vivo properties.[11]
Solubility Dynamic Light Scattering (DLS)To measure the hydrodynamic radius and assess the propensity for aggregation in aqueous solutions.Significantly enhanced aqueous solubility and reduced aggregation, particularly for hydrophobic payloads.[2]
Experimental Protocol: In-Vitro Stability Assessment in Serum

This protocol assesses the stability of a bioconjugate in plasma, mimicking physiological conditions.[12]

Materials:

  • Bioconjugate of interest

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • SDS-PAGE apparatus or SEC-HPLC system

Procedure:

  • Incubation: Incubate the bioconjugate at a final concentration of 1 mg/mL in serum at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by SDS-PAGE or SEC-HPLC to monitor for degradation or aggregation.

  • Data Analysis: Quantify the percentage of intact bioconjugate remaining over time to determine its stability and half-life in serum.

Causality: A stable profile in this assay, with minimal degradation or aggregation, is a strong indicator that the this compound linker provides sufficient protection to the parent molecule, a prerequisite for a favorable in-vivo pharmacokinetic profile.

In-Vivo Performance: The Ultimate Test of Efficacy and Safety

In-vivo studies in animal models are essential to evaluate the pharmacokinetics, biodistribution, and overall efficacy of a bioconjugate.

Key In-Vivo Performance Metrics:

ParameterStudy TypeRationaleExpected Outcome with this compound
Pharmacokinetics (PK) Blood sampling over time after administrationTo determine key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[13]Extended circulation half-life and reduced clearance compared to the non-PEGylated molecule.[3][14]
Biodistribution Tissue harvesting at different time pointsTo determine the accumulation of the bioconjugate in various organs and tissues.Altered tissue distribution pattern, often with increased accumulation in tumors due to the enhanced permeability and retention (EPR) effect.[3]
Immunogenicity Anti-drug antibody (ADA) assaysTo assess the potential for the bioconjugate to elicit an immune response.Reduced immunogenicity due to the shielding effect of the PEG chain.[4]
Experimental Protocol: In-Vivo Pharmacokinetic Study

This protocol outlines a typical workflow for an in-vivo pharmacokinetic study.[13]

Materials:

  • Test bioconjugate

  • Animal model (e.g., mice, rats)

  • Dosing and blood collection supplies

  • LC-MS/MS or ELISA for quantification

Procedure:

  • Dosing: Administer a single dose of the bioconjugate to the animals (e.g., via intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours).

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Quantification: Measure the concentration of the bioconjugate in the samples using a validated analytical method.

  • Data Analysis: Plot the concentration-time data and use pharmacokinetic modeling software to calculate key PK parameters.

Causality: The extended half-life and reduced clearance observed in this study are direct consequences of the increased hydrodynamic size and shielding provided by the this compound linker, as predicted by the in-vitro stability data.

Bridging the Gap: The In-Vitro to In-Vivo Correlation

While in-vitro assays provide valuable predictive information, the correlation with in-vivo outcomes is not always direct. Several factors can contribute to discrepancies.[15][16] For instance, a study on PEGylated gold nanoparticles showed notable differences in the internalized amount in individual cell lines compared to the corresponding tissues in vivo, primarily due to the absence of natural barriers in the in-vitro conditions.[16]

Below is a diagram illustrating the key considerations when extrapolating in-vitro data to predict in-vivo performance.

InVitro_InVivo_Correlation cluster_in_vitro In-Vitro Assessment cluster_in_vivo In-Vivo Outcome cluster_factors Influencing Factors Stability Stability (Serum, Buffer) PK Pharmacokinetics (t½, CL) Stability->PK Predicts Longer Half-Life Binding Target Binding (ELISA, SPR) Efficacy Efficacy & Biodistribution Binding->Efficacy Informs Potency Solubility Solubility & Aggregation (DLS) Solubility->PK Reduces Clearance Immunogenicity Immunogenicity (ADA) Metabolism Metabolism & RES Uptake Metabolism->PK Barriers Biological Barriers Barriers->Efficacy Immune Immune System Interaction Immune->Immunogenicity

Factors influencing the correlation between in-vitro and in-vivo performance.
Comparative Analysis: this compound vs. Other Linkers

The choice of linker length and functionality is crucial. While this compound offers a discrete length, other linkers with different PEG chain lengths or alternative reactive groups may be more suitable for specific applications.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound Short, discrete PEG chain with amine and acid termini.[6]Precise control over spacer length, good balance of solubility and minimal steric hindrance.May not provide sufficient shielding for highly immunogenic proteins.
Longer Chain PEGs (e.g., PEG24, PEG48) Increased hydrodynamic radius.Superior shielding, longer circulation half-life, and reduced immunogenicity.[17]Can lead to greater steric hindrance, potentially reducing binding affinity and biological activity.[11]
Branched PEGs Multiple PEG arms from a central core.Enhanced shielding and higher payload capacity.[17]More complex synthesis and characterization.
Cleavable Linkers Contain a labile bond (e.g., disulfide, ester).[12]Allows for controlled release of the payload in specific microenvironments (e.g., tumors).Can be prematurely cleaved in circulation, leading to off-target toxicity.
Conclusion

This compound is a versatile and effective linker for a wide range of bioconjugation applications. Its performance is characterized by a favorable balance of enhanced stability and solubility, with minimal impact on target binding affinity. A thorough in-vitro characterization is essential for predicting in-vivo success, and while discrepancies can exist, a strong in-vitro stability profile is a reliable indicator of improved pharmacokinetics. The ultimate choice of linker will depend on a careful consideration of the specific therapeutic goals and the properties of the molecule being modified.

References

  • Verma, A., Jain, S., & Singh, P. (2012). Pharmacokinetic consequences of pegylation. Critical Reviews in Therapeutic Drug Carrier Systems, 29(1), 1-40.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. BenchChem.
  • BenchChem. (2025).
  • Webster, R., Didier, E., & Harris, P. (2014). Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis?. Drug Discovery Today, 19(10), 1623-1631.
  • BOC Sciences. (n.d.).
  • Abuchowski, A., Kazo, G. M., & Davis, F. F. (1984). Pharmacokinetic consequences of pegylation. Cancer biochemistry biophysics, 7(2), 175-186.
  • Dubaj, T., et al. (2022). Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correlation.
  • Kozics, K., et al. (2022). Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro-In Vivo Correlation. Nanomaterials (Basel, Switzerland), 12(3), 511.
  • MDPI. (2022).
  • Lee, H., et al. (2021). In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy. Pharmaceutics, 13(6), 871.
  • ResearchGate. (2025). From in vitro to in Vivo: The Dominant role of PEG-Lipids in LNP performance. Request PDF.
  • BenchChem. (2025). A Guide to the Principles of Polyethylene Glycol (PEG) Linkers in Research. BenchChem.
  • Dommisse, A., et al. (2017). Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF). RSC Publishing.
  • National Institutes of Health. (2016).
  • ResearchGate. (2025). The effect of PEGylation on the stability of small therapeutic proteins.
  • IDOSI. (n.d.). Protein Pegylation: Impact of PEG Quality on Thermal Stability of Protein.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Biochemical and structural stability of polyethylene glycol (PEG)
  • PurePEG. (n.d.). Amino-PEG5-Acetic acid. PurePEG.
  • BroadPharm. (n.d.). This compound, 1191078-74-6. BroadPharm.
  • PrecisePEG. (n.d.).
  • PurePEG. (2025). PEG Linker Selection Guide. PurePEG.

Sources

A Guide to Heterobifunctional Linkers: A Comparative Analysis of Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of Amino-PEG5-acid, a hydrophilic and flexible linker, with other classes of heterobifunctional linkers. By examining their chemical properties, performance in experimental settings, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their bioconjugation strategies.

The Central Role of Heterobifunctional Linkers

Heterobifunctional linkers are the linchpins of modern bioconjugation. Possessing two distinct reactive groups, they enable the precise and controlled covalent linkage of different molecules, such as a protein to a small molecule drug or a targeting moiety to a nanoparticle.[1] This dual-reactivity is crucial for creating well-defined conjugates, minimizing the formation of undesirable homodimers that can arise from using homobifunctional linkers.[2] The linker is not merely a passive spacer; its length, flexibility, and chemical nature dictate the overall properties of the final conjugate, from solubility and stability to its biological activity and how it is processed in the body.[3][4]

Deep Dive: this compound

This compound is a heterobifunctional linker characterized by a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a five-unit polyethylene glycol (PEG) chain.[5][6] This structure imparts a unique and highly desirable set of properties.

  • The PEG Spacer: The core of this linker is the PEG chain. PEG is a hydrophilic polymer known to enhance the aqueous solubility and stability of conjugated molecules.[7][8] By creating a hydration shell, the PEG spacer can protect the attached molecule from enzymatic degradation, reduce aggregation, and decrease immunogenicity.[9] This often translates to a longer circulation half-life in vivo, a critical factor for many therapeutics.[7][10]

  • Dual Reactivity: The terminal amine and carboxylic acid groups provide orthogonal handles for a two-step conjugation process.[5] The carboxylic acid can be activated, typically using carbodiimide chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amine-reactive NHS ester.[11] This activated linker can then be reliably conjugated to primary amines (e.g., lysine residues) on a protein or antibody. The linker's own primary amine remains available for subsequent conjugation to a molecule with a carboxyl group, or it can be reacted with other functionalities like NHS esters.

The Alternatives: A Comparative Landscape

The optimal linker is application-dependent. Here, we compare this compound to other widely used heterobifunctional linkers, focusing on those with different spacer arms and reactive chemistries. A prominent alternative is the class of NHS ester-maleimide linkers, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which features a more rigid, hydrophobic alkyl-based spacer.[12]

Physicochemical and Performance Comparison

The choice between a hydrophilic PEG linker and a more hydrophobic alkyl-based linker has significant consequences for the resulting bioconjugate. The following table summarizes key performance differences based on experimental data from various studies.

FeatureThis compound (Amine-Carboxyl)SMCC (NHS-Maleimide)Rationale & Key Findings[3][7][8][10][13]
Spacer Arm Hydrophilic PEG chainHydrophobic cyclohexane/alkyl chainPEG linkers significantly enhance the hydrophilicity of the conjugate, which is crucial for preventing aggregation of hydrophobic drug payloads.[8][10][13]
Solubility HighLowThe repeating ethylene glycol units in PEG increase water solubility, while alkyl chains are inherently hydrophobic.[8]
Reaction Chemistry Amine-Carboxyl (forms Amide bond)NHS-Amine & Thiol-MaleimideAmide bonds are formed via EDC/NHS activation of the carboxyl group. SMCC's NHS ester reacts with amines, and its maleimide group reacts with thiols (cysteines).
Bond Stability High (Amide bond)Moderate (Thioether bond)The amide bond is exceptionally stable under physiological conditions. The thioether bond formed by maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation, although newer maleimide derivatives show improved stability.[1][14][15]
Pharmacokinetics Prolonged circulation half-lifeShorter circulation half-lifeThe hydrophilic PEG shield increases the hydrodynamic size of the conjugate, reducing renal clearance and leading to longer circulation times.[7][10]
Immunogenicity Generally low, but anti-PEG antibodies can be a concern.Generally lowWhile PEG is considered non-immunogenic, pre-existing or induced anti-PEG antibodies can lead to accelerated clearance of PEGylated drugs in some cases.[9]
Cell Permeability Can be lower for very long PEG chainsGenerally higherThe lipophilic nature of alkyl linkers can facilitate easier passage across cell membranes.[6][]

Experimental Protocols: A Tale of Two Chemistries

To provide a practical understanding of the differences in working with these linkers, detailed protocols for conjugating a small molecule to an antibody are provided below. Protocol 1 details the use of this compound, and Protocol 2 describes a typical workflow for the SMCC linker.

Protocol 1: Two-Step Antibody Conjugation using this compound

This protocol involves first activating a carboxyl-containing small molecule and reacting it with the amine group of this compound. The resulting conjugate, now possessing a terminal carboxylic acid, is then activated and conjugated to an antibody.

Objective: To conjugate a carboxyl-containing small molecule drug to an antibody via an this compound linker.

Workflow Diagram: Conjugation with this compound

G cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Antibody Conjugation A Activate Drug-COOH (EDC/NHS) B React with NH2-PEG5-COOH A->B Form NHS ester C Purify Drug-PEG5-COOH B->C Form Amide Bond D Activate Drug-PEG5-COOH (EDC/NHS) C->D Proceed to next step E React with Antibody-NH2 D->E Form NHS ester F Quench Reaction E->F Form Amide Bond G Purify Final ADC F->G

Caption: Experimental workflow for antibody conjugation using this compound.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • Carboxyl-containing small molecule drug

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

Part A: Preparation of Drug-PEG5-COOH

  • Activation of Drug: Dissolve the carboxyl-containing drug, EDC, and NHS in anhydrous DMSO. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the drug solution. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Linker: In a separate tube, dissolve this compound in Reaction Buffer. Add the activated drug solution to the this compound solution. Incubate for 2 hours at room temperature.

  • Purification: Purify the Drug-PEG5-COOH conjugate using reverse-phase HPLC to remove unreacted drug and linker.

Part B: Conjugation to Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Activation of Drug-PEG5-COOH: Dissolve the purified Drug-PEG5-COOH in DMSO. In a separate tube, activate its terminal carboxyl group by adding a 5-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Add the activated Drug-PEG5-COOH solution to the antibody solution at a 10- to 20-fold molar excess. Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM.

  • Purification: Remove excess linker and byproducts by buffer exchange using a desalting column or dialysis against PBS.

  • Characterization: Analyze the final antibody-drug conjugate (ADC) by methods such as UV-Vis spectroscopy, SEC-HPLC, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR) and aggregation levels.

Protocol 2: Two-Step Antibody Conjugation using SMCC

This protocol involves first reacting the NHS-ester of SMCC with the antibody's primary amines, followed by conjugation of the introduced maleimide group with a thiol-containing small molecule.

Objective: To conjugate a thiol-containing small molecule drug to an antibody via an SMCC linker.

Workflow Diagram: Conjugation with SMCC

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Drug Conjugation A React Antibody-NH2 with SMCC B Remove Excess SMCC A->B Form Amide Bond C React Activated Antibody with Drug-SH B->C Proceed to next step D Purify Final ADC C->D Form Thioether Bond

Caption: Experimental workflow for antibody conjugation using SMCC.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Thiol-containing small molecule drug

  • SMCC Crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in PBS, pH 7.2-7.5.

  • SMCC Solution: Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO.[12]

  • Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[12]

  • Reaction: Incubate for 30-60 minutes at room temperature.[17]

  • Removal of Excess Linker: Immediately remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5). This step is critical to prevent the maleimide group from hydrolyzing.[12][17]

  • Drug Conjugation: Add the thiol-containing drug to the maleimide-activated antibody solution. The molar ratio will depend on the desired final DAR.

  • Reaction: Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Purification: Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and any aggregated protein.

  • Characterization: Analyze the final ADC by methods such as UV-Vis spectroscopy, SEC-HPLC, and Mass Spectrometry to determine the DAR and aggregation levels.

Conclusion and Strategic Recommendations

The choice between this compound and other heterobifunctional linkers is a strategic decision that hinges on the desired attributes of the final bioconjugate.

G Start Define Therapeutic Goal Q1 Is poor solubility or aggregation of payload a concern? Start->Q1 Q2 Is maximum in vivo stability required? Q1->Q2 No A_PEG Choose this compound (or other PEG linker) Q1->A_PEG Yes Q3 Is rapid cell permeability a priority? Q2->Q3 No A_Amide Prioritize Amide bond chemistry (e.g., Amino-PEG-acid) Q2->A_Amide Yes A_Alkyl Consider Alkyl-based linker (e.g., SMCC) Q3->A_Alkyl Yes A_Thioether Thiol-reactive chemistry is an option (e.g., SMCC) Q3->A_Thioether No

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of Amino-PEG5-acid on Protein Function

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic proteins is a cornerstone of modern drug development. Among the various techniques, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains—stands out as a widely adopted method to enhance a protein's pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth, comparative analysis of Amino-PEG5-acid, a specific PEGylation reagent, and its impact on protein function. We will explore its performance relative to other PEGylation strategies, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.

The Rationale for Protein PEGylation: A Double-Edged Sword

The primary goal of PEGylation is to improve the therapeutic value of proteins.[2] By creating a hydrophilic shield around the protein, PEGylation can:

  • Increase Serum Half-Life: The increased hydrodynamic size reduces renal clearance.[3]

  • Enhance Stability: PEGylation can protect proteins from proteolytic degradation and heat-induced aggregation.[4][5]

  • Reduce Immunogenicity: The PEG shield can mask immunogenic epitopes on the protein surface.[3]

  • Improve Solubility: The hydrophilic nature of PEG enhances the solubility of the protein.[6]

However, the attachment of PEG chains is not without potential drawbacks. The very steric hindrance that provides these benefits can also negatively impact the protein's biological activity by obstructing active sites or binding domains.[1] Therefore, a thorough evaluation of the impact of any PEGylation reagent on protein function is critical.

Understanding this compound

This compound is a heterobifunctional PEGylation reagent. It contains a terminal primary amine group and a terminal carboxylic acid group, separated by a five-unit polyethylene glycol spacer.[7] This structure allows for controlled, directional conjugation to proteins.

  • The amino group can be reacted with activated carboxylic acids (e.g., NHS esters) or aldehydes on the protein.[8]

  • The carboxylic acid group can be activated (e.g., with EDC/NHS) to react with primary amines (like the ε-amino group of lysine residues) on the protein.[9]

The discrete length of the PEG spacer (n=5) provides a balance between providing a sufficient hydrophilic shield and minimizing the potential for excessive steric hindrance that can be associated with larger PEG chains.

Comparative Analysis: this compound vs. Alternative PEGylation Strategies

The choice of PEGylation reagent significantly influences the properties of the resulting conjugate. Here, we compare this compound with other common strategies.

FeatureThis compoundmPEG-NHS EstersBranched PEGsSite-Specific PEGylation (e.g., via Cysteine)
Chemistry Heterobifunctional (Amine & Carboxylic Acid)Monofunctional (NHS ester)Branched structure with multiple reactive groupsThiol-reactive (e.g., maleimide)
Primary Target Lysine residues, N-terminus, or carboxyl groupsLysine residues, N-terminusLysine residues, N-terminusEngineered cysteine residues
Control over Conjugation Moderate to High (directional coupling possible)Low to Moderate (random)Low (random)Very High (single point attachment)
Potential for Steric Hindrance Lower (due to smaller size)Varies with PEG sizeHigher (umbrella-like structure)[10]Varies with PEG size and attachment site
Impact on Activity Generally moderate, but site-dependentCan lead to significant activity loss[1]Can better preserve activity in some cases[10]Potentially the least impact on activity
Immunogenicity Risk Lower PEG immunogenicity risk due to smaller sizeHigher risk with larger PEGs[11]Higher risk with larger PEGsLower PEG immunogenicity risk with smaller PEGs

Key Insight: While random PEGylation with reagents like mPEG-NHS is a common starting point, it often results in a heterogeneous mixture of PEGylated species with varying degrees of modification and biological activity.[12] this compound offers a step towards more controlled conjugation, and site-specific methods provide the highest level of precision.[13]

Experimental Workflows for Evaluating PEGylated Proteins

A robust evaluation of a PEGylated protein involves a multi-faceted approach to assess its purity, stability, and functional integrity.

Workflow for Protein PEGylation and Characterization

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Protein Native Protein Conjugation PEGylation Reaction (e.g., EDC/NHS coupling) Protein->Conjugation PEG_Reagent This compound PEG_Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Crude Product SDS_PAGE SDS-PAGE Purification->SDS_PAGE Purified PEG-Protein Mass_Spec Mass Spectrometry Purification->Mass_Spec Activity_Assay Functional Assay Purification->Activity_Assay Stability_Assay Stability Assay Purification->Stability_Assay

Caption: Workflow for protein PEGylation and subsequent characterization.

Detailed Experimental Protocols

Protocol 1: Amine-Targeted PEGylation using this compound and EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (lysine residues) on a target protein.

Materials:

  • Target Protein in a suitable buffer (e.g., MES or PBS, pH 6.0-7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., MES or PBS).

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the reaction buffer. A molar ratio of 1:2:5 (this compound:EDC:NHS) is a good starting point.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound solution to the protein solution. The molar ratio of PEG reagent to protein will determine the degree of PEGylation and should be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using SEC or another suitable chromatography method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the precise degree of PEGylation.[14]

Causality: The use of EDC/NHS chemistry activates the carboxylic acid of this compound to form a reactive NHS ester, which then efficiently reacts with the primary amines on the protein surface to form stable amide bonds.[9] The pH of the reaction buffer is crucial; a slightly acidic to neutral pH favors the reaction.

Protocol 2: Assessing the Impact on Protein Activity using a Cell Proliferation Assay (e.g., for a Growth Factor)

This protocol provides a general framework for evaluating the biological activity of a PEGylated growth factor.

Materials:

  • Native and PEGylated growth factor

  • Target cell line responsive to the growth factor

  • Cell culture medium and serum

  • 96-well cell culture plates

  • MTT or WST-1 reagent for assessing cell viability

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce background proliferation, serum-starve the cells for 4-24 hours before treatment.

  • Treatment: Prepare serial dilutions of both the native and PEGylated growth factor. Add the diluted proteins to the cells and incubate for a period determined by the specific growth factor and cell line (typically 24-72 hours).

  • Viability Assay:

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the protein concentration.

    • Determine the EC50 (half-maximal effective concentration) for both the native and PEGylated protein using a suitable curve-fitting software.

Interpretation: A significant increase in the EC50 value for the PEGylated protein compared to the native protein indicates a reduction in in-vitro bioactivity, likely due to steric hindrance of the PEG chains.[1]

Protocol 3: Evaluating Thermal Stability using Differential Scanning Calorimetry (DSC)

DSC measures the heat absorbed by a protein as it unfolds, providing a measure of its thermal stability.[15]

Materials:

  • Native and PEGylated protein solutions at the same concentration and in the same buffer

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Prepare samples of the native and PEGylated protein, as well as a buffer-only reference.

  • DSC Analysis:

    • Load the samples into the DSC instrument.

    • Scan a temperature range that encompasses the unfolding transition of the protein (e.g., 20°C to 100°C) at a constant scan rate.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the melting temperature (Tm), which is the peak of the unfolding transition.

Interpretation: An increase in the Tm of the PEGylated protein compared to the native protein indicates enhanced thermal stability.[5]

Assessing Immunogenicity: A Critical Consideration

While PEGylation is often employed to reduce a protein's immunogenicity, the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies.[3][11] This can result in accelerated blood clearance of the PEGylated therapeutic and reduced efficacy.[3]

Conceptual Framework for Immunogenicity Assessment

Immunogenicity_Assessment PEG_Protein PEGylated Protein Immune_System Immune System PEG_Protein->Immune_System Introduction into body Clearance Accelerated Clearance PEG_Protein->Clearance Leads to Anti_PEG_Ab Anti-PEG Antibodies Immune_System->Anti_PEG_Ab Immune Response Anti_PEG_Ab->PEG_Protein Binding Reduced_Efficacy Reduced Efficacy Clearance->Reduced_Efficacy

Caption: Potential immunogenic response to a PEGylated protein.

An immunogenicity risk assessment should be part of the development of any PEGylated therapeutic.[16] This involves in-vitro assays (e.g., ELISA to detect pre-existing or treatment-emergent anti-PEG antibodies) and in-vivo studies in appropriate animal models.[17] The use of smaller PEG chains, such as in this compound, is generally associated with a lower risk of inducing an anti-PEG immune response compared to larger PEG molecules.

Emerging Alternatives to PEGylation

While PEGylation remains a dominant strategy, concerns about its potential immunogenicity have spurred the development of alternative hydrophilic polymers.[18]

  • Polysarcosine (pSar): A biodegradable polypeptoid with stealth properties comparable to PEG but with a lower immunogenicity risk.[19]

  • Poly(2-oxazoline)s (POx): Highly tunable synthetic polymers that can be modified to optimize their pharmacokinetic properties.

  • XTENylation: The use of long, unstructured, non-repetitive polypeptide chains to increase the hydrodynamic radius of a protein.[18]

These alternatives offer promising avenues for future therapeutic protein development, addressing some of the limitations of traditional PEGylation.

Conclusion

This compound represents a valuable tool in the protein modification toolbox, offering a balance of enhanced stability and solubility with a potentially lower impact on bioactivity and immunogenicity compared to larger, randomly conjugated PEGs. However, as this guide has detailed, a comprehensive and systematic evaluation is essential to fully understand the consequences of its attachment to a specific protein. By employing the described experimental workflows and maintaining a keen awareness of the potential trade-offs, researchers can effectively leverage this compound and other PEGylation strategies to develop safer and more effective protein therapeutics.

References

  • Assessing the Immunogenicity of PEGylated Proteins: A Compar
  • Impact of PEGylation and non-ionic surfactants on the physical stability of the therapeutic protein filgrastim (G-CSF).
  • Assessing the Impact of PEGylation on Protein Activity: A Compar
  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGyl
  • Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGyl
  • Evaluating the Impact of PEGylation on Protein Activity: A Compar
  • PEGylation to Improve Protein Stability During Melt Processing. [Link]
  • Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. [Link]
  • Considering the immunogenicity of PEG: strategies for overcoming issues with PEGyl
  • Immunogenicity Risk Assessment for PEGyl
  • Factors Influencing Immunogenicity in Pegyl
  • Site-specific PEGylation of proteins: Insights into structural and functional changes. [Link]
  • 6 PEG Alternatives You Should Be Thinking About. [Link]
  • Site-Specific PEGyl
  • A Researcher's Guide to Evaluating Protein PEGylation: A Comparative Analysis of m-PEG5-Tos and Altern
  • Precise and comparative pegylation analysis by microfluidics and mass spectrometry. [Link]
  • PEGylation reagents (linkers, crosslinkers and labels). [Link]
  • Moving Protein PEGylation
  • Could someone provide me a protocol for pegyl
  • An In-depth Technical Guide on the Application of Acid-PEG5-mono-methyl ester in Targeted Protein Degrad

Sources

A Researcher's Guide to Confirming Protein PEGylation: An SDS-PAGE Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[1] This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] However, the inherent heterogeneity of PEGylation reactions—which can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms—presents a significant analytical challenge.[1][3]

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) stands out as a foundational technique for the initial assessment of protein PEGylation due to its simplicity, cost-effectiveness, and high throughput.[1] This guide provides an in-depth examination of how to use SDS-PAGE to confirm the successful conjugation of Amino-PEG5-acid, presents a detailed experimental protocol, and objectively compares this method with other critical analytical techniques.

The Principle: Visualizing PEGylation with SDS-PAGE

SDS-PAGE separates proteins primarily based on their molecular weight.[4][5] The technique involves denaturing proteins with the anionic detergent sodium dodecyl sulfate (SDS), which confers a uniform negative charge along the polypeptide chain.[4][5] When an electric field is applied, these denatured proteins migrate through a porous polyacrylamide gel matrix toward the positive electrode.[4] Smaller proteins navigate the gel matrix more easily and migrate faster, while larger proteins are impeded and migrate more slowly.[5]

The covalent attachment of a PEG chain, such as this compound, significantly increases the hydrodynamic radius of the target protein. This increased bulk causes the PEGylated protein to migrate more slowly through the gel compared to its unmodified counterpart. The result is a distinct "band shift" to a higher apparent molecular weight on the stained gel.[1][6][7] This observable shift provides immediate qualitative evidence that the conjugation reaction has occurred.

However, it is crucial to understand that the apparent molecular weight of a PEGylated protein on SDS-PAGE is often overestimated.[2][7] The large hydrodynamic volume of the PEG chain, and its potential interactions with SDS, can cause the conjugate to migrate even slower than a non-PEGylated protein of the same actual mass.[8][9] Therefore, while SDS-PAGE is excellent for confirming conjugation, it is not the most accurate method for precise molecular weight determination.[2]

Experimental Workflow & Protocols

Confirming a successful conjugation requires a well-designed experiment with proper controls. The following sections detail the chemical conjugation of this compound to a protein and the subsequent analysis by SDS-PAGE.

Part 1: Conjugation of this compound via EDC/NHS Chemistry

This compound possesses a terminal amine group and a terminal carboxylic acid. To conjugate it to a protein, we typically target the protein's primary amines (at the N-terminus or on lysine side chains) or its carboxyl groups (at the C-terminus or on aspartic/glutamic acid side chains). A common and efficient method is using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[10][11]

This protocol describes the activation of the PEG's carboxylic acid group for reaction with the protein's primary amines.

Reaction Mechanism:

  • Activation: EDC reacts with the carboxylic acid group on this compound to form a highly reactive O-acylisourea intermediate.[10][11]

  • Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[10][11][12] This two-step process increases coupling efficiency.[10]

  • Conjugation: The NHS ester readily reacts with a primary amine on the target protein, forming a stable amide bond and releasing NHS.[13]

a cluster_0 Step 1: Activation cluster_1 Step 2: Stabilization cluster_2 Step 3: Conjugation PEG_Acid Amino-PEG5-COOH Intermediate O-acylisourea intermediate (unstable) PEG_Acid->Intermediate + EDC EDC EDC NHS_Ester Amine-Reactive PEG-NHS Ester (stable) Intermediate->NHS_Ester + NHS NHS NHS Final_Product Protein-NH-CO-PEG5-Amine (Stable Amide Bond) NHS_Ester->Final_Product + Protein-NH2 Protein_Amine Protein-NH2

Materials:

  • Protein of interest (in a non-amine-containing buffer, e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[12][14]

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)[14]

  • Quenching Solution (e.g., 1 M Tris-HCl or hydroxylamine)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Equilibrate EDC, NHS, and this compound to room temperature before opening to prevent moisture condensation.[10][12] Prepare stock solutions in an anhydrous solvent like DMSO or DMF.[12][14]

  • PEG Activation: In a microcentrifuge tube, dissolve this compound in Activation Buffer. Add a molar excess of EDC and NHS (e.g., 2-5 fold molar excess over the PEG). Incubate for 15-30 minutes at room temperature.[12][15] The activation reaction is most efficient at a pH between 4.5 and 7.2.[14]

  • Protein Preparation: While the PEG is activating, prepare your protein in the Conjugation Buffer. The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.[14]

  • Conjugation Reaction: Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized for your specific protein. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[10][14] This will hydrolyze any unreacted NHS esters.

  • Purification: Remove unreacted PEG and byproducts by running the sample through a desalting column or via dialysis against an appropriate storage buffer.

Part 2: SDS-PAGE Analysis

Materials:

  • Polyacrylamide precast gels (e.g., 4-20% gradient gels)[1]

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, and bromophenol blue)

  • Molecular weight marker

  • Coomassie Brilliant Blue stain or other protein stain (e.g., silver stain)

  • Destaining solution

G cluster_prep Sample Preparation cluster_run Electrophoresis cluster_vis Visualization & Analysis A Mix Sample with 2x Laemmli Buffer B Heat at 95-100°C for 5-10 min A->B C Load Samples & Marker into Gel Wells B->C D Apply Electric Field (Run Gel) C->D E Stain Gel (e.g., Coomassie) D->E F Destain Gel E->F G Image Gel & Analyze Band Shifts F->G

  • Sample Preparation: Mix your samples (unconjugated protein control and the purified PEGylated reaction mixture) with an equal volume of 2x Laemmli sample buffer.[1]

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete protein denaturation and SDS binding.[1]

  • Gel Loading: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.[2] Be sure to load the following controls:

    • Lane 1: Molecular Weight Marker

    • Lane 2: Unconjugated Protein (Negative Control)

    • Lane 3: PEGylated Protein Reaction Mixture

  • Electrophoresis: Place the gel in the electrophoresis tank filled with running buffer and apply a constant voltage until the dye front reaches the bottom of the gel.[1]

  • Staining: After electrophoresis, immerse the gel in Coomassie Brilliant Blue staining solution for at least 1 hour.[1] For higher sensitivity, silver staining can be used.[2] Alternatively, specific PEG stains like barium iodide can be employed to confirm the presence of PEG on the shifted bands.[6][16]

  • Destaining: Transfer the gel to a destaining solution and gently agitate until the protein bands are clearly visible against a clear background.[1]

  • Analysis: Image the gel. A successful conjugation is confirmed by the appearance of a new band (or a ladder of bands for multiple PEGylations) at a higher apparent molecular weight in the PEGylated sample lane, with a corresponding decrease in the intensity of the original unconjugated protein band.[1]

Interpreting the Results & Troubleshooting

A typical SDS-PAGE result for a successful mono-PEGylation will show the native protein band diminished or absent in the reaction lane, and a new, distinct band appearing higher up the gel.

LaneSampleExpected ObservationInterpretation
1MW MarkerLadder of bands of known sizesProvides a reference for apparent molecular weight.
2Unconjugated ProteinSingle band at its known molecular weight (e.g., 50 kDa)Negative control, establishes baseline migration.
3PEGylated ProteinFaint band at 50 kDa and a new, prominent band at a higher apparent MW (e.g., >60 kDa)Successful conjugation. The faint 50 kDa band indicates some unreacted protein.

Common Troubleshooting Issues:

  • Smeared or Broad Bands: This is a common issue with PEGylated proteins and can be caused by the heterogeneity of the PEGylation reaction (mono-, di-, poly-PEGylated species), the inherent polydispersity of the PEG reagent itself, or interactions between PEG and SDS.[3][8][9][17]

  • No Band Shift: This indicates a failed conjugation reaction. Check the pH of your buffers, the activity of your EDC/NHS reagents, and ensure no amine-containing buffers were used in the activation step.[12]

  • Incomplete Reaction: A strong band of unconjugated protein remains. Consider optimizing the molar ratio of PEG to protein, reaction time, or temperature.

For issues with band smearing, Native PAGE (which omits SDS) can sometimes provide better resolution as it avoids the problematic PEG-SDS interactions.[3][9][17]

Comparative Analysis with Other Techniques

While SDS-PAGE is an invaluable first-line technique, a comprehensive characterization of PEGylated proteins often requires complementary methods.[1]

FeatureSDS-PAGEHPLC (e.g., SEC, IEX)Mass Spectrometry (e.g., MALDI-TOF)
Primary Principle Electrophoretic mobility based on size[2]Separation by size, charge, or hydrophobicity[2]Mass-to-charge ratio[2]
Information Provided Qualitative confirmation, apparent MW, purity estimate[1]Quantitative analysis, isoform separation, aggregation detection[2][3]Definitive MW, degree of PEGylation, site of conjugation[2][6]
Resolution Moderate; can be difficult to resolve species with similar MWs.[2]High; can resolve positional isomers and different degrees of PEGylation.[2]Very High; can resolve individual PEGylated species.[2]
Throughput High; multiple samples on one gel.[2]Moderate; sequential sample analysis.[2]Moderate to Low.[2]
Cost & Complexity Low cost, simple setup.[1]Moderate cost, requires specialized equipment.High cost, complex instrumentation and data analysis.[1]
Key Limitation Apparent MW can be inaccurate due to the PEG moiety.[2][8]Method development can be complex.[1]Polydispersity of PEG can complicate data analysis.[1]

Conclusion

SDS-PAGE is a powerful, accessible, and high-throughput technique that serves as an essential first step in confirming the successful conjugation of this compound to a protein.[1] The characteristic band shift it produces provides clear, qualitative evidence of a successful reaction. However, due to the anomalous migration of PEGylated proteins and the potential for band smearing, its quantitative accuracy is limited. For a full, regulatory-compliant characterization of therapeutic PEGylated proteins, it is crucial to complement SDS-PAGE with higher-resolution methods like HPLC and Mass Spectrometry to precisely determine purity, heterogeneity, and molecular identity.

References

  • Zheng, C., Ma, G., & Su, Z. (2007).
  • Zheng, C., Ma, G., & Su, Z. (2007).
  • Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Request PDF.
  • SDS-PAGE before and after PEGylation. For conditions see Materials and methods.
  • SDS-PAGE analysis of PEGylated antibodies. SDS-PAGE analysis confirmed...
  • Hardy, E., et al. (2008). Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts. PubMed. [Link]
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
  • Leader, B., Baca, Q. J., & Golan, D. E. (2008). Protein therapeutics: a summary and pharmacological classification.
  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002).
  • Castelletto, V., et al. (2014).
  • The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). MBL. [Link]
  • Rath, A., et al. (2009). Detergent binding explains anomalous SDS-PAGE migration of membrane proteins.
  • PEG–Peptide Conjugates.

Sources

literature review of Amino-PEG5-acid applications and alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Amino-PEG5-acid: Performance, Applications, and Modern Alternatives

For researchers, scientists, and drug development professionals, the linker is a critical component that dictates the success of bioconjugates, influencing everything from stability and solubility to pharmacokinetic profiles and therapeutic efficacy. Among the vast array of available tools, Poly(ethylene glycol) (PEG) linkers have long been the industry workhorse. This guide provides an in-depth analysis of a specific, versatile linker, this compound, and objectively compares its performance with leading alternatives, supported by experimental data and detailed protocols.

The Role of this compound in Bioconjugation

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a short, discrete PEG chain.[1] Specifically, it features a primary amine (-NH2) and a terminal carboxylic acid (-COOH).[1] This structure allows for the sequential and controlled conjugation of two different molecules. The amine group can react with activated esters like NHS esters, while the carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with primary amines on a target molecule, such as the lysine residues on a protein.[1][2]

The central five-unit PEG chain imparts critical properties:

  • Hydrophilicity : It enhances the aqueous solubility of the conjugate, which is particularly crucial when working with hydrophobic drugs or proteins.[1]

  • Biocompatibility : PEG is well-established as a non-toxic and low-immunogenicity polymer.

  • Spacer Arm : The flexible PEG chain provides spatial separation between the conjugated molecules, which can be essential for maintaining the biological activity of proteins or enabling effective binding of a targeting ligand.

Core Applications:
  • Antibody-Drug Conjugates (ADCs) : PEG linkers are widely used in ADCs to connect the antibody to the cytotoxic payload, often improving the ADC's solubility and stability.[3]

  • PROTACs : The length and composition of the linker are critical for the efficacy of Proteolysis Targeting Chimeras, and short PEG chains are frequently used.[4]

  • Surface Modification : PEGylation of surfaces, such as nanoparticles or medical implants, can reduce non-specific protein adsorption and improve biocompatibility.[][6]

  • Diagnostics and Imaging : PEG linkers can attach imaging agents (like fluorescent dyes) to targeting molecules, enhancing their performance by improving solubility and circulation time.[7]

The Rise of Alternatives: Addressing the Limitations of PEG

Despite its widespread use, PEG is not without its drawbacks. The "PEG dilemma" refers to the presence of pre-existing anti-PEG antibodies in a significant portion of the population, which can lead to accelerated blood clearance and potential hypersensitivity reactions.[8] Furthermore, PEG is not biodegradable, raising concerns about long-term tissue accumulation.[8][9] These limitations have driven the development of innovative alternatives.

dot

Caption: The limitations of PEG linkers have spurred the development of novel alternatives.

Performance Comparison: this compound vs. Key Alternatives

The choice of a linker should be a data-driven decision based on the specific requirements of the application. The following tables provide a quantitative comparison of PEG with its most promising alternatives.

Table 1: Polymer-Based Alternatives vs. PEG
Performance MetricPEG Linker (e.g., PEG12)Polysarcosine (pSar) Linker (e.g., pSar12)Key Findings & Citations
Pharmacokinetics (Clearance) 47.3 mL/day/kg (for a PEG12-ADC)38.9 mL/day/kg (for a pSar12-ADC)pSar linkers can lead to slower clearance and improved circulation times compared to PEG of a similar length.[3][8]
In Vivo Efficacy Standard BenchmarkMore potent in inhibiting tumor growth (Interferon conjugate study)A pSar-Interferon conjugate was significantly more potent in vivo than its PEGylated counterpart.[10]
Immunogenicity Can elicit anti-PEG antibodies.Considered non-immunogenic .pSar-Interferon conjugate elicited considerably fewer anti-IFN antibodies in mice than PEG-Interferon.[10]
Biodegradability NoYes pSar is a polypeptoid that degrades into the natural amino acid sarcosine.[11]
Table 2: Alternative Conjugation Chemistries (Click Chemistry)

This table compares different "click chemistry" handles which can be attached to a PEG or alternative polymer backbone. The reaction is between the handle (e.g., DBCO) and an azide.

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)TCO (trans-Cyclooctene)Key Findings & Citations
Reaction Type SPAAC (with Azide)SPAAC (with Azide)IEDDA (with Tetrazine)DBCO and BCN are used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while TCO reacts with tetrazines via Inverse Electron-Demand Diels-Alder (IEDDA).[12][13]
Second-Order Rate Constant (M⁻¹s⁻¹) ~0.3 - 1.22~0.1 - 0.28>1,000 - 10⁶ TCO exhibits exceptionally fast kinetics with tetrazine partners, orders of magnitude faster than SPAAC reactions.[13][14]
Stability to Thiols (e.g., GSH) Half-life of ~71 minutesHalf-life of ~6 hours Can be degraded by thiols.BCN is significantly more stable in the presence of common biological reducing agents like glutathione (GSH) compared to DBCO, making it more suitable for intracellular applications.[13][15]
Key Advantage Fast kinetics for SPAAC.Good balance of reactivity and stability.Extremely rapid kinetics.The choice depends on the need for speed versus stability in a biological environment.[12][13]
Table 3: Cleavable Linker Technologies

Cleavable linkers are designed to release a payload under specific physiological conditions, a critical feature for many drug delivery systems.

Linker TypeCleavage TriggerAdvantagesDisadvantages & Citations
Disulfide High Glutathione Concentration (Intracellular)High stability in circulation, rapid cleavage inside cells.
Hydrazone Acidic pH (Endosomes/Lysosomes)Stable at physiological pH (~7.4), hydrolyzes at endosomal pH (~5.0-6.0).Potential for premature cleavage in circulation.[16][17]
Peptide-Based (e.g., Val-Cit) Specific Enzymes (e.g., Cathepsin B in tumors)High tumor specificity due to enzyme overexpression.Can be hydrophobic; potential instability in rodent blood.[9]

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for key conjugation experiments.

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of a molecule to a protein's primary amines (e.g., lysine residues) using this compound as a linker. It is a two-step process involving the activation of the linker's carboxylic acid, followed by conjugation to the protein.

dot

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Amino-PEG5-acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide clear, procedural guidance, ensuring that best practices are followed to minimize environmental impact and protect all personnel. The causality behind each procedural step is explained to build a framework of self-validating safety protocols.

Core Principles: A Conservative Approach to Safety

This compound is a bifunctional molecule featuring a hydrophilic polyethylene glycol (PEG) spacer, a primary amine group, and a terminal carboxylic acid.[1] While many of its constituent parts—short-chain PEGs and amino acids—are not typically classified as acutely hazardous, the toxicological properties of many specialized reagents have not been exhaustively investigated.[2] Therefore, a conservative approach is paramount.

The primary directive for the disposal of this compound is to treat it as regulated chemical waste, designated for collection by a licensed disposal contractor.[2][3] This approach mitigates unforeseen environmental or infrastructural risks.

Key Prohibitions:

  • Do NOT Pour Down the Drain (Unless Explicitly Permitted): While some institutions may permit drain disposal of certain non-hazardous, water-soluble materials like naturally occurring amino acids after neutralization, this is not a universal standard.[4] PEGs can negatively impact the biological and chemical oxygen demand in wastewater treatment processes.[2][5] Without specific institutional approval, this route is prohibited.

  • Do NOT Dispose of in Regular Trash: Solid chemical waste must not enter the municipal solid waste stream.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, adherence to standard laboratory safety protocols is critical.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. Although not always classified as hazardous, related PEG-amino compounds are known to cause skin and eye irritation.[6][7]

PPE ItemSpecificationRationale
Eye Protection Safety glasses or gogglesProtects against accidental splashes of liquid waste or contact with solid particles.[3][8]
Hand Protection Appropriate chemical-resistant glovesPrevents direct skin contact. Gloves should be inspected before use and washed and dried thoroughly after handling.[3]
Body Protection Standard lab coatProtects clothing and underlying skin from contamination.[2][3]

All waste handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential mists or dust.[9]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for safely disposing of this compound waste.

Step 1: Initial Waste Assessment
  • Contamination Check: The first and most critical step is to determine if the this compound waste is mixed with any other substances.

    • If Contaminated: If the waste is mixed with a substance classified as hazardous (e.g., flammable solvents, heavy metals, acutely toxic materials), the entire mixture must be managed as hazardous waste.[3] The disposal procedure must then follow the regulatory requirements for the most hazardous component in the mixture.

    • If Uncontaminated: If the waste is pure, solid this compound or an aqueous solution thereof, proceed to the next step.

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid.[3][7] High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" (as a conservative default).

    • The full chemical name: "this compound Waste".[3]

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").[7]

    • The accumulation start date.[3]

  • Collection:

    • Solid Waste: Collect solid this compound and any contaminated disposables (e.g., weigh boats, gloves, wipers) in the designated solid chemical waste container.[2][7]

    • Liquid Waste: Collect aqueous solutions of this compound in a designated liquid waste container. Do not mix with organic solvent waste or other incompatible waste streams.[7][10]

Step 3: On-Site Neutralization (Aqueous Waste Only)

This step applies only if your institution's Environmental Health and Safety (EHS) department has explicitly approved drain disposal for this specific chemical after neutralization. The carboxylic acid functional group makes the pH of aqueous solutions a key parameter.

  • Verify Institutional Policy: Consult your EHS office. If drain disposal is not permitted, skip this step entirely.

  • Perform Neutralization:

    • Work in a fume hood and wear full PPE.[11]

    • Place the waste container in a secondary container or an ice bath to manage any heat generated.[11]

    • Slowly add a dilute acid or base (e.g., 1M HCl or 1M NaOH) to adjust the pH.

    • Continuously monitor the pH using a calibrated meter or pH strips.

    • The target pH range must be between 5.5 and 9.5.[4]

  • Final Disposal (If Permitted): Flush the neutralized solution down the sanitary sewer with a large volume of water (a 20-part water flush is recommended).[11]

Step 4: Storage and Final Disposal
  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[2][7]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[2][3][12]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Step 1: Assessment cluster_pathways Step 2 & 3: Disposal Pathways cluster_final Step 4: Finalization start Assess this compound Waste is_contaminated Is waste contaminated with a hazardous substance? start->is_contaminated hazardous_disposal Treat entire mixture as hazardous waste. Follow protocol for the hazardous component. is_contaminated:e->hazardous_disposal:w  Yes consult_ehs Consult Institutional EHS Policy for uncontaminated waste. is_contaminated:s->consult_ehs:n No containerize Securely Containerize, Label, and Store Waste hazardous_disposal->containerize drain_allowed Is drain disposal explicitly permitted by EHS? consult_ehs->drain_allowed neutralize Neutralize to pH 5.5 - 9.5. Verify concentration limits. drain_allowed->neutralize Yes contractor_disposal Primary Recommended Route: Collect for Licensed Chemical Waste Disposal. drain_allowed->contractor_disposal No / Unsure drain_dispose Drain dispose with copious amounts of water. neutralize->drain_dispose contractor_disposal->containerize

Caption: Disposal decision workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure adequate ventilation.[8]

  • Wear PPE: Do not attempt cleanup without appropriate PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2][8]

  • Collect Waste: Carefully sweep or wipe up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[2][8]

  • Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[8]

  • Report: Report the spill to your laboratory supervisor and institutional EHS office, following local protocols.

References

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, University of Notre Dame.
  • Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.
  • School Chemistry Labs - Waste & Debris Fact Sheets. United States Environmental Protection Agency (US EPA).
  • How To Dispose Of Polyethylene Glycol 3350? Chemistry For Everyone. YouTube.
  • How To Dispose Of Polyethylene Glycol? Chemistry For Everyone. YouTube.
  • Polyethylene glycol Safety Data Sheet. Agilent.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
  • PEG Compounds and their contaminants. Regulations.gov.
  • Biochemistry, Amino Acid Synthesis and Degradation. National Center for Biotechnology Information (NCBI).

Sources

Personal protective equipment for handling Amino-PEG5-acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Personal Protective Equipment and Safe Handling of Amino-PEG5-acid

Authored by a Senior Application Scientist

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, bifunctional linkers like this compound (CAS: 1191078-74-6) are pivotal.[1][2] This molecule, featuring a terminal primary amine and a carboxylic acid separated by a hydrophilic polyethylene glycol (PEG) spacer, offers significant utility in bioconjugation and drug delivery.[1][2] However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information needed to mitigate risks and ensure a secure laboratory environment.

Hazard Assessment: A Proactive Approach

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a conservative hazard assessment can be formulated by examining its constituent functional groups: the primary amine and the terminal carboxylic acid.

  • Carboxylic Acid Moiety : Carboxylic acids, as a class, can range from mild to severe irritants and may be corrosive.[3] Anhydrous forms of some carboxylic acids are powerful dehydrating agents that can cause serious skin burns.[4] The primary risk associated with the acid group is irritation or corrosive damage upon contact with the eyes, skin, and respiratory tract.[5][6]

  • Amino Group : Primary amines can also be irritating to the skin and mucous membranes.

  • PEG Spacer : Polyethylene glycol itself is generally considered to have low toxicity and is widely used in pharmaceutical applications.[7]

Given these components, it is prudent to handle this compound as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation .[5] Therefore, all handling procedures should be designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to create an effective barrier between the researcher and the chemical.[8] The following table summarizes the recommended PPE for handling this compound, particularly when handling the substance as a powder or when splashes are possible.[9]

Protection Type Specific Equipment Rationale and Best Practices
Eye & Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient.[9] Goggles provide a seal against splashes, while a face shield offers broader protection, especially during weighing and transfer operations.[10]
Hand Protection Chemical-resistant nitrile gloves (inspect before use).Nitrile gloves provide an effective barrier against incidental contact. Always inspect gloves for tears or perforations before use. Remove and dispose of contaminated gloves immediately, followed by thorough hand washing.[7][9]
Body Protection A fully-fastened laboratory coat.A lab coat protects skin and personal clothing from contamination by spills and splashes.[9] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls may be warranted.
Respiratory Protection Use within a certified chemical fume hood.All weighing and handling of powdered this compound must be performed in a chemical fume hood to prevent the inhalation of airborne particles.[9][10] If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[7][11]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured operational plan minimizes the risk of exposure and ensures procedural consistency.

Pre-Handling Checklist
  • Verify Safety Equipment : Confirm that a safety shower and an emergency eyewash station are accessible and functional.[6]

  • Consult the SDS : Although a specific SDS for this compound may not be readily available from all suppliers, always check for one. For similar compounds, the SDS will provide critical safety information.[1][12][13]

  • Prepare the Work Area : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, containers) before handling the chemical to minimize movement and potential for spills.

Handling Protocol
  • Don PPE : Put on all required PPE as detailed in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfers of solid this compound inside a chemical fume hood to control dust.[7]

    • Handle the compound carefully to avoid creating airborne dust. Use a spatula for transfers.

    • Allow the container to reach room temperature before opening to prevent moisture condensation.[10]

  • Post-Handling :

    • Securely seal the container when not in use.[5]

    • Decontaminate the work surface and any equipment used.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][7]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, as recommended by suppliers (typically -20°C).[1][13] Keep it away from incompatible materials such as strong oxidizing agents and bases.[3][7]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Safety Equipment (Shower, Eyewash) prep2 Consult SDS prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Equilibrate Container to Room Temperature prep4->handle1 Proceed to Handling handle2 Weigh & Transfer Solid handle1->handle2 handle3 Securely Seal Container handle2->handle3 spill Spill or Exposure Occurs handle2->spill Potential Hazard Point post1 Decontaminate Workspace & Equipment handle3->post1 Handling Complete post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated Waste (Gloves, Liners, etc.) post3->disp1 After Cleanup disp2 Place in Labeled, Sealed Hazardous Waste Container disp1->disp2 end End of Process disp2->end Follow Institutional Protocols action Follow Emergency Plan: - Evacuate (if necessary) - Administer First Aid - Notify Supervisor spill->action

Caption: A workflow for the safe handling of this compound.

Emergency & Disposal Plan

In Case of Exposure or Spill

Immediate and correct action is critical in an emergency.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]

  • Spill : Evacuate the immediate area. Wearing appropriate PPE, carefully scoop or sweep up the solid material, avoiding dust generation. Place it into a designated, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[5][10]

Waste Disposal

Improper disposal of chemical waste poses a threat to human health and the environment.[14] All waste generated from handling this compound must be treated as hazardous waste.

  • Identification : The first step is to identify the material as hazardous waste according to EPA guidelines under the Resource Conservation and Recovery Act (RCRA).[15]

  • Segregation : Do not mix this waste with non-hazardous trash. Contaminated materials, including used gloves, weigh boats, and paper towels, must be segregated.[15]

  • Containment : Collect all solid waste and contaminated disposables in a designated, chemically compatible, and clearly labeled hazardous waste container. The container must be kept closed when not in use.[16]

  • Disposal : The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[15][16] This ensures compliance with all local, state, and federal regulations.[7]

By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research, fostering a culture of safety and scientific integrity within your laboratory.

References

  • BenchChem. Personal protective equipment for handling THP-PEG1-Boc.
  • BenchChem. Personal protective equipment for handling Propargyl-PEG4-Sulfone-PEG4-Boc.
  • BenchChem. Personal protective equipment for handling Boc-NH-PEG4-C3-acid.
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • CymitQuimica. Safety Data Sheet for N-(Amino-PEG5)-N-bis(PEG4-acid).
  • BroadPharm. This compound, 1191078-74-6.
  • Occupational Safety and Health Administration (OSHA). Acetic and Formic Acids in Workplace Atmospheres.
  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05).
  • Apollo Scientific. Safety Data Sheet for Amino-PEG5-alcohol.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. (2025-05-30).
  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. (2024-12-19).
  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.
  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • ACS Material. PPE and Safety for Chemical Handling. (2020-07-14).
  • AxisPharm. This compound, CAS 1191078-74-6.
  • BroadPharm. Amino-PEG5-amine, 72236-26-1.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).
  • Fisher Scientific. Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG5-acid
Reactant of Route 2
Amino-PEG5-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.